4-Aminoquinazolin-2-ol
Description
Properties
IUPAC Name |
4-amino-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWFXMEJVOABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474748 | |
| Record name | 4-aminoquinazolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-88-5 | |
| Record name | 4-aminoquinazolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminoquinazolin-2-ol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminoquinazolin-2-ol, a pivotal heterocyclic scaffold in medicinal chemistry. The document delves into its fundamental chemical and physical properties, explores its structural intricacies with a focus on tautomerism, and presents a detailed, validated protocol for its synthesis. As a key building block in the development of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of this molecule is paramount for researchers in drug discovery and development. This guide aims to be an essential resource, consolidating critical information to facilitate further innovation in the field.
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the successful development of numerous therapeutic agents. Within this class, the 4-aminoquinazoline core has emerged as a particularly fruitful pharmacophore, most notably in the realm of oncology. The strategic placement of the amino group at the 4-position facilitates crucial hydrogen bonding interactions with the hinge region of various protein kinases, leading to potent and selective inhibition. This has culminated in the development of several FDA-approved kinase inhibitors for the treatment of various cancers.[1][2]
This compound, also known by its predominant tautomeric form 2-amino-3H-quinazolin-4-one, represents a fundamental building block for the synthesis of more complex and functionally diverse 4-aminoquinazoline derivatives. Its chemical versatility allows for modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the core chemical characteristics and structural features of this important molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and ultimately, its suitability for various experimental conditions.
| Property | Value | Source |
| IUPAC Name | 2-amino-3H-quinazolin-4-one | [2][3] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molar Mass | 161.16 g/mol | [4] |
| Melting Point | >360 °C | [4] |
| Appearance | Solid (predicted) | |
| pKa | 12.50 ± 0.50 (Predicted) | [4] |
| Solubility | Generally soluble in polar aprotic solvents like DMSO. | [5] |
Table 1: Physicochemical Properties of this compound.
Molecular Structure and Tautomerism
The structure of this compound is characterized by the quinazoline core with an amino group at position 4 and a hydroxyl group at position 2. However, it predominantly exists in its tautomeric form, 2-amino-3H-quinazolin-4-one. This lactam-lactim tautomerism is a key feature of this and related quinazolinone systems.
Tautomeric Equilibrium
The equilibrium between the -ol (lactim) and -one (lactam) forms is heavily skewed towards the lactam tautomer. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the ring system. Spectroscopic evidence, particularly from NMR and IR, along with the compound's IUPAC name, consistently supports the predominance of the 2-amino-3H-quinazolin-4-one form in both solid and solution phases.[6][7]
Figure 1: Tautomeric equilibrium of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a typical ¹H NMR spectrum (DMSO-d₆), the aromatic protons of the quinazoline ring would appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H protons of the amino group and the amide would likely appear as broad singlets, with their chemical shifts being concentration and temperature dependent. The proton at position 2 in the lactim form, if present in a detectable amount, would be a singlet in the aromatic region.
-
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the lactam form around δ 160-165 ppm. The aromatic carbons would resonate in the region of δ 115-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for confirming the predominant tautomeric form. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O stretching vibration of the amide in the lactam form.[10] The N-H stretching vibrations of the amino and amide groups would be observed as broad bands in the range of 3100-3500 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of quinazolinone structures.[11]
Synthesis of this compound
Several synthetic routes to the quinazolin-4(3H)-one scaffold have been reported. A common and effective method involves the cyclization of 2-aminobenzonitrile with a source of the C2 and N3 atoms. The following protocol is a generalized procedure based on the reaction of 2-aminobenzonitriles with ureas, which can be adapted for the synthesis of this compound.[1]
Figure 2: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2-Aminobenzonitrile and Urea
Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminobenzonitrile
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or solvent-free)
-
Hydrochloric acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile (1 equivalent) and urea (1.5-2 equivalents). If using a solvent, add DMF.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Causality behind Experimental Choices:
-
Excess Urea: Using an excess of urea helps to drive the reaction to completion.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier.
-
Solvent Choice: A high-boiling point polar aprotic solvent like DMF is often used to ensure the reactants remain in solution at the required high temperatures.
-
Acid Catalyst (Optional): An acid catalyst can protonate the nitrile group, making it more electrophilic and facilitating the initial nucleophilic attack by urea.
Applications in Drug Development
This compound and its derivatives are of immense interest in drug discovery, primarily as inhibitors of protein kinases. The 4-amino group is a key pharmacophoric feature that forms crucial hydrogen bonds with the hinge region of the kinase domain, a common mechanism of action for many kinase inhibitors.[1][2]
Derivatives of this scaffold have been successfully developed into drugs targeting various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): For the treatment of non-small cell lung cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): To inhibit angiogenesis in various cancers.
-
Other Tyrosine and Serine/Threonine Kinases: Implicated in a range of diseases from cancer to inflammatory disorders.
The 2-position of the quinazoline ring is a common site for modification to enhance potency, selectivity, and pharmacokinetic properties. The hydroxyl group (or keto group in the tautomeric form) of this compound provides a convenient handle for such modifications.
Conclusion
This compound, existing predominantly as 2-amino-3H-quinazolin-4-one, is a foundational molecule in the field of medicinal chemistry. Its robust chemical properties, well-defined structure, and accessible synthetic routes make it an invaluable starting material for the synthesis of a wide array of biologically active compounds. The insights provided in this technical guide are intended to equip researchers with the necessary knowledge to effectively utilize this scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
- This compound - Physico-chemical Properties. ChemBK. [Link]
- Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N'-(Pyridin-2-yl)- N, N-dimethyl Ureas. J Org Chem. 2024 Sep 6;89(17):12094-12103. [Link]
- Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. 2022 Dec 5. [Link]
- 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem. NIH. [Link]
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry. [Link]
- Synthesis of 2-amino-4(3H)-quinazolinones 9.
- 4-amino-1H-quinazolin-2-one - Chemical Synthesis D
- Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. INIS-IAEA. [Link]
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- 4(1H)-Quinazolinone, 2-methyl- - the NIST WebBook. [Link]
- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [Link]
- Mass Spectrometry - Fragmentation P
- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
- Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
- The proposed mechanism for the synthesis of 4-aminoquinazoline and...
- Figure 4: FTIR Spectrum for compound (11).
- 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]
- Crystal structure of 3-amino-2-ethylquinazolin-4(3H)
- Synthesis of quinazolinones - Organic Chemistry Portal. [Link]
- (a) 4-quinazolinone. (b) 2-quinazolinone.
- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Structures of quinazolin-4(3H)-one and 3-amino-2-methyl...
- Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. PMC - NIH. [Link]
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]
- 2-(4-chloro-anilino)-quinazolin-4(3H)-one methanol 0.
- 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]
- Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory | The Journal of Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
- Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminoquinazolin-2-ol derivatives synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Aminoquinazolin-2-ol Derivatives
Authored by: A Senior Application Scientist
Foreword: The Enduring Significance of the 4-Aminoquinazoline Scaffold
The quinazoline framework, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Among these, the 4-aminoquinazoline core is particularly noteworthy, forming the structural basis of several FDA-approved kinase inhibitor drugs like gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of specific cancers.[4][5] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the causal relationships behind synthetic strategies and the self-validating nature of robust characterization protocols.
Part 1: Synthetic Strategies for this compound Derivatives
The construction of the this compound scaffold can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Foundational Approach: Cyclocondensation Reactions
Cyclocondensation is a cornerstone for building the quinazoline core.[4] This strategy typically involves the reaction of an anthranilic acid derivative (or its corresponding nitrile or amide) with a one-carbon source, such as urea or a cyanating agent.
Mechanism and Rationale
The synthesis often begins with the reaction of an appropriately substituted anthranilic acid with urea. The initial step involves a nucleophilic attack of the amino group of anthranilic acid on a carbonyl carbon of urea, followed by cyclization and dehydration to form a quinazoline-2,4-dione intermediate. Subsequent chemical manipulations are then required to introduce the amino group at the C4 position and retain the hydroxyl (or keto tautomer) at C2. A more direct route to a 2-amino quinazolinone involves using a cyanating agent.[6]
A general workflow for a multi-step synthesis starting from anthranilic acid is depicted below.
Caption: General multi-step synthesis of this compound.
One-Pot and Microwave-Assisted Syntheses: A Modern Approach
To enhance efficiency, reduce waste, and shorten reaction times, one-pot and microwave-assisted syntheses have become increasingly popular.[2][7] One-pot reactions, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of operational simplicity and yield.[8] Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants.[2]
A notable one-pot method involves the three-component reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent.[6] This approach proceeds through a sequential series of reactions including ring opening of the anhydride, decarboxylation, and subsequent heterocyclization to directly afford the 2-amino-3-substituted quinazolinone core.[6]
Experimental Protocol: One-Pot Synthesis of a 2-Amino-3-Substituted Quinazolin-4(3H)-one
This protocol is adapted from a literature procedure for the synthesis of 2-amino 3-substituted quinazolinones.[6]
-
Reagent Preparation : In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 equiv.), the desired primary amine (1.0 equiv.), and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) (1.0 equiv.) to 1,4-dioxane.
-
Base Addition : Add a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 equiv.), to the suspension. The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation steps without competing in the main reaction.
-
Reaction Condition : Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-amino-3-substituted quinazolin-4(3H)-one derivative.
Part 2: Characterization and Structural Elucidation
The unambiguous characterization of the synthesized this compound derivatives is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[3][9]
Caption: Workflow for the characterization of synthesized compounds.
Spectroscopic Signatures
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching : The amino group at C4 typically shows one or two sharp absorption bands in the range of 3300-3500 cm⁻¹.[10]
-
C=O Stretching : The carbonyl group of the quinazolinone ring (in its keto tautomer) exhibits a strong absorption band around 1650-1690 cm⁻¹.
-
C=N and C=C Stretching : Aromatic ring and imine stretching vibrations are observed in the 1500-1630 cm⁻¹ region.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][11]
-
¹H NMR :
-
Aromatic Protons : Protons on the quinazoline ring typically appear as multiplets in the downfield region of 7.0-8.5 ppm.
-
NH₂ Proton : The amino group protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
OH Proton : The hydroxyl proton of the enol tautomer (2-ol) can also be observed, often as a broad singlet.
-
-
¹³C NMR :
-
Carbonyl Carbon : The C=O carbon (C2) is highly deshielded and appears around 160-170 ppm.
-
Aromatic Carbons : The carbons of the fused aromatic system resonate in the 110-150 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition via high-resolution mass spectrometry (HRMS).[11] The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target derivative.
Data Summary Table
The following table summarizes the expected characterization data for a hypothetical this compound derivative.
| Technique | Parameter | Expected Observation |
| FTIR | N-H stretch (amine) | 3300-3500 cm⁻¹ (sharp, 1 or 2 bands) |
| C=O stretch (amide) | 1650-1690 cm⁻¹ (strong) | |
| C=N/C=C stretch | 1500-1630 cm⁻¹ (multiple bands) | |
| ¹H NMR | Aromatic-H | 7.0-8.5 ppm (multiplets) |
| NH₂ | Variable, broad singlet | |
| ¹³C NMR | C2 (C=O) | 160-170 ppm |
| C4 (C-NH₂) | 145-155 ppm | |
| Aromatic Carbons | 110-150 ppm | |
| MS (ESI+) | Molecular Ion | [M+H]⁺ corresponding to the calculated mass |
Part 3: Relevance in Drug Development
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] Derivatives of 4-aminoquinazoline have been successfully designed to target the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][5] The amino group at the C4 position often serves as a key interaction point within the kinase domain, forming hydrogen bonds that contribute to the inhibitor's high affinity and selectivity.[4] The development of compounds like gefitinib and erlotinib has paved the way for targeted cancer therapies, demonstrating the immense therapeutic potential of this chemical class.[1][5]
Conclusion
This guide has provided a detailed technical overview of the synthesis and characterization of this compound derivatives. By understanding the rationale behind various synthetic methodologies, from classic cyclocondensations to modern one-pot approaches, researchers can efficiently construct these valuable molecules. The rigorous application of a suite of spectroscopic techniques ensures the structural integrity and purity of the final compounds, a non-negotiable aspect of drug discovery and development. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for a range of human diseases.
References
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and....
- ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- ResearchGate. (2009, April 23). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation.
- ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- ResearchGate. (2015, August 10). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
- PubMed. (2009, January 1). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.
- ResearchGate. (n.d.). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties.
- National Institutes of Health. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities.
- Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Frontiers. (2024, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Aurigene Pharmaceutical Services. (n.d.). An efficient one pot synthesis of 2-amino quinazolin-4(3H).
- PubMed. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- National Institutes of Health. (2024, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed. (2024, September 26). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer.
- Semantic Scholar. (2011, November 10). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.
- ResearchGate. (2016, August 6). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
4-Aminoquinazolin-2-ol Analogs as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of 4-aminoquinazolin-2-ol analogs as a pivotal class of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from molecular mechanisms and synthesis to screening and structure-activity relationship (SAR) analysis. It aims to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of developing novel therapeutics based on this privileged scaffold.
The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The quinazoline ring system, and specifically the 4-aminoquinazoline scaffold, has proven to be a remarkably effective framework for the design of potent and selective kinase inhibitors.[1][2] This is evidenced by the numerous FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, that feature this core structure and have revolutionized the treatment of certain cancers.[3]
The this compound moiety, a key focus of this guide, represents a versatile and promising variation of this scaffold. The presence of the 2-hydroxyl group (which exists in tautomeric equilibrium with the 2-oxo form, quinazolin-2(1H)-one) offers additional opportunities for hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and modulating selectivity.
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism by which 4-aminoquinazoline-based compounds inhibit kinase activity is through competitive inhibition at the adenosine triphosphate (ATP) binding site of the enzyme.[4] Kinases transfer the gamma-phosphate from ATP to their substrates; by occupying this binding pocket, the inhibitors prevent this crucial phosphotransfer reaction, thereby blocking downstream signaling.
The quinazoline ring itself typically forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The 4-amino group and the N1 and N3 atoms of the quinazoline ring are critical for these interactions. The substituents at various positions on the quinazoline and the 4-anilino moieties then explore other regions of the active site, dictating the inhibitor's potency and selectivity for specific kinases.
Below is a generalized representation of the interaction between a 4-aminoquinazoline inhibitor and the ATP-binding pocket of a kinase.
Caption: Generalized interaction of a 4-aminoquinazoline inhibitor with a kinase active site.
Synthesis of this compound Analogs: Key Strategies
The synthesis of this compound analogs typically involves a multi-step process. A common and effective strategy is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.[5][6] The chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the one at the 2-position. This differential reactivity allows for the selective introduction of a desired amine at the C4 position.[5]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.
Caption: A generalized workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of a 4-Anilinoquinazolin-2-ol Analog
This protocol provides a representative, step-by-step procedure for the synthesis of a 4-anilinoquinazolin-2-ol analog, starting from quinazoline-2,4(1H,3H)-dione.
Step 1: Synthesis of 2,4-Dichloroquinazoline
-
To a suspension of quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylformamide (DMF) (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dichloroquinazoline.
Step 2: Synthesis of 4-Anilino-2-chloroquinazoline
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol.
-
Add the desired aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the 4-anilino-2-chloroquinazoline derivative.
Step 3: Synthesis of 4-Anilinoquinazolin-2-ol
-
Suspend the 4-anilino-2-chloroquinazoline (1.0 eq) in a mixture of acetic acid and water (1:1).
-
Heat the suspension to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, and collect the solid product by filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final 4-anilinoquinazolin-2-ol analog.
Screening of Kinase Inhibitory Activity
Once synthesized, the this compound analogs must be screened for their ability to inhibit the activity of target kinases. A variety of in vitro and cell-based assays are available for this purpose.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified kinases in the presence of the test compounds. These assays are crucial for determining the intrinsic potency of an inhibitor. Common formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays use a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product.
-
Radiometric Assays: These traditional "gold standard" assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[8]
The primary output of these assays is the IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to modulate kinase signaling within living cells. Key cell-based assays include:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for growth and survival.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods directly measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates in cells treated with the inhibitor.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the inhibitor to the target kinase within intact cells.
The following diagram outlines a typical workflow for screening kinase inhibitors.
Caption: A typical workflow for screening and characterizing kinase inhibitors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
Key Positions for Modification:
-
C2-Position: The hydroxyl/oxo group at this position can be further modified to explore additional interactions or to modulate physicochemical properties.
-
C4-Anilino Moiety: Substitutions on the aniline ring can significantly impact potency and selectivity by interacting with different regions of the ATP-binding pocket.
-
C6 and C7-Positions: Introduction of various substituents at these positions can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the active site.
The following table provides a hypothetical example of SAR data for a series of this compound analogs targeting EGFR.
| Compound | R1 (C6) | R2 (C7) | R3 (4'-anilino) | EGFR IC50 (nM) |
| 1a | H | OCH₃ | H | 150 |
| 1b | H | OCH₃ | 3-Cl | 50 |
| 1c | H | OCH₃ | 3-Br | 45 |
| 1d | OCH₃ | OCH₃ | 3-Br | 10 |
| 1e | H | Morpholinoethoxy | 3-Br | 5 |
Target Signaling Pathways: EGFR and VEGFR
4-Aminoquinazoline analogs have shown significant efficacy in targeting key receptor tyrosine kinases (RTKs) involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway
EGFR is a critical driver of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in a wide range of cancers. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline analogs.
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline analogs.
VEGFR Signaling Pathway
VEGFR, particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibiting VEGFR signaling can effectively starve tumors of their blood supply.
Caption: Inhibition of the VEGFR signaling pathway by 4-aminoquinazoline analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors. Its versatility allows for the development of compounds with a wide range of selectivity profiles, from highly specific single-target inhibitors to multi-targeted agents that can simultaneously block several key oncogenic pathways.
Future research in this area will likely focus on:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against clinically relevant resistance mutations in kinases like EGFR.
-
Improving Selectivity: Designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Exploring New Kinase Targets: Applying the this compound scaffold to inhibit other emerging kinase targets in oncology and other disease areas.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel mechanisms of kinase inhibition with potentially improved durability of response.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound analogs in the ongoing quest for more effective and targeted medicines.
References
- Sánchez, et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(12), e3868. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- El-Sayed, M. A., et al. (2020). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 25(1), 183. [Link]
- de Oliveira, R. B., et al. (2020). Synthesis and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(10), 5438-5466. [Link]
- ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]
- Song, W., et al. (2016). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Chinese Chemical Letters, 27(4), 575-578. [Link]
- Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]
- Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Khabnadideh, S., & Sadeghian, S. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst.
- Barlocco, D., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7245-7254. [Link]
- Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]
- El-Sayed, W. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Reaction Biology. (2022).
- Li, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184. [Link]
- Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. [Link]
- Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- Stack Exchange. (2024).
- DavidsonX. (n.d.).
- BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Discovery and Development of Novel 4-Aminoquinazoline-Based Therapeutic Agents
Abstract
The 4-aminoquinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and optimization of novel 4-aminoquinazoline derivatives as therapeutic agents. We will dissect the strategic rationale behind synthetic pathways, elucidate the molecular mechanisms of action, particularly in kinase inhibition, and detail the structure-activity relationships (SAR) that drive the evolution from a simple scaffold to a potent clinical candidate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the advancement of next-generation therapeutics based on this versatile core.
The 4-Aminoquinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long attracted the attention of medicinal chemists.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Within this class, the 4-aminoquinazoline moiety is particularly significant. Its structural features allow it to function as an exceptional "hinge-binding" motif, particularly for the ATP-binding pocket of protein kinases.[3] This has led to the successful development and FDA approval of numerous kinase inhibitors for cancer therapy, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), validating the therapeutic potential of this scaffold.[4][5][6]
These approved drugs underscore the scaffold's clinical importance and serve as foundational case studies for further development.
| Drug Name | Primary Target(s) | Approved Indications (Selected) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[5][7] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer[4][5][8] |
| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer[4][8] |
| Afatinib | EGFR, HER2, HER4 (Pan-HER) | NSCLC with EGFR mutations[4][5] |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer[5] |
Strategic Synthesis of the 4-Aminoquinazoline Scaffold
The efficacy of a drug discovery program hinges on the efficient and versatile synthesis of the core scaffold. Several robust methods have been established for constructing 4-aminoquinazoline derivatives, allowing for systematic structural modifications.
Key Synthetic Pathways
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent strategies commence from either anthranilic acid derivatives or 2-aminobenzonitriles.
-
Route A: From Anthranilic Acid Derivatives: This classical approach involves the cyclization of an anthranilic acid derivative to form a 4-quinazolinone intermediate.[9] The critical subsequent step is the activation of the C4 position, typically via chlorination with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a 4-chloroquinazoline. This intermediate is highly reactive and readily undergoes nucleophilic aromatic substitution (SNAr) with a desired amine to yield the final 4-aminoquinazoline product.[2][9] The primary advantage of this route is the wide commercial availability of diverse anthranilic acids.
-
Route B: From 2-Aminobenzonitriles: This is an efficient and often preferred modern route. It typically involves the reaction of a substituted 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to form a key formamidine intermediate.[9] This intermediate then undergoes cyclization upon heating with a selected aniline in a solvent like acetic acid, directly yielding the 4-anilinoquinazoline product.[2][9] This method avoids the use of harsh chlorinating agents and can be performed in fewer steps, sometimes as a one-pot reaction, which is amenable to high-throughput library synthesis.[10] The use of microwave irradiation can further accelerate this reaction, reducing times from hours to minutes.[10]
Experimental Protocol: Synthesis via the 2-Aminobenzonitrile Route
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.
Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (a key intermediate related to Erlotinib).
Materials:
-
4,5-bis(2-methoxyethoxy)-2-aminobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
3-ethynylaniline
-
2-Methoxyethanol
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Formation of the Formamidine Intermediate:
-
To a solution of 4,5-bis(2-methoxyethoxy)-2-aminobenzonitrile (1.0 eq) in 2-methoxyethanol, add DMF-DMA (1.5 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The progress can be monitored by TLC.
-
Causality Insight: DMF-DMA acts as a one-carbon source and activating agent, reacting with the primary amine to form the highly reactive dimethylformamidine intermediate, which is primed for cyclization.[9]
-
-
Cyclization to form the Quinazoline Core:
-
Cool the reaction mixture to room temperature.
-
Add 3-ethynylaniline (1.1 eq) followed by glacial acetic acid (0.5 eq).
-
Heat the mixture to reflux (approx. 120-125°C) for 4-6 hours.
-
Causality Insight: The aniline nitrogen attacks the formamidine carbon, initiating an intramolecular cyclization by attacking the nitrile group. Acetic acid acts as a catalyst for this condensation step.[2]
-
-
Workup and Purification:
-
After cooling, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure product.
-
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism of Action: Targeting Protein Kinases
The primary therapeutic success of 4-aminoquinazolines stems from their ability to inhibit protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[11][12] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[13] Dysregulation of these pathways is a hallmark of many cancers.[14]
4-aminoquinazoline derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
The key interactions responsible for potent inhibition include:
-
Hinge-Binding: A crucial hydrogen bond forms between the N1 nitrogen of the quinazoline ring and a backbone amide proton (e.g., Met793 in EGFR) in the hinge region of the kinase.[3]
-
Hydrophobic Interactions: The fused aromatic rings of the quinazoline core and the 4-anilino substituent occupy a hydrophobic pocket within the active site.[3]
Structure-Activity Relationship (SAR) Studies
Optimizing the potency, selectivity, and pharmacokinetic properties of 4-aminoquinazoline leads is achieved through systematic SAR studies. Modifications at the C4, C6, and C7 positions are particularly impactful.
-
C4 Position (Anilino Moiety): The substituent at the 4-position is critical for defining selectivity and potency. For EGFR inhibitors, a 3-chloro or 3-ethynyl aniline is often optimal.[12] This group projects into a specific hydrophobic pocket, and modifications here can be used to target specific mutations (e.g., the T790M resistance mutation).[3]
-
C6 and C7 Positions: These positions are solvent-exposed and provide an ideal handle for modulating physicochemical properties.[3] Introducing small, polar groups like methoxy or morpholinoethoxy can significantly improve aqueous solubility and cell permeability, enhancing the drug-like properties of the compound without disrupting the core binding interactions.[12][15]
| Position | Modification Type | Rationale & Impact | Example IC₅₀ Data |
| C4-Anilino | Small hydrophobic groups (-Cl, -Br, -ethynyl) | Enhances binding affinity by occupying a hydrophobic pocket.[3][12] | Compound 15a (EGFR IC₅₀ = 0.13 µM)[15] |
| C6/C7 | Solubilizing groups (e.g., methoxy, morpholine) | Improves solubility, permeability, and overall ADME properties.[3] | Compound 19h (EGFR IC₅₀ = 0.47 nM)[16] |
| C6/C7 | Acrylamide moiety (covalent inhibitors) | Forms an irreversible covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to prolonged inhibition.[3] | Afatinib (EGFR IC₅₀ = 0.6 nM)[3] |
| C4-Anilino | Phenyl urea residues | Can introduce dual inhibitory activity against other kinases like VEGFR2.[3] | Compound 15b (EGFR IC₅₀ = 0.15 µM, VEGFR-2 IC₅₀ = 1.81 µM)[15] |
IC₅₀ values are context-dependent and shown for illustrative purposes.
Preclinical Evaluation: In Vitro Assays
Once novel derivatives are synthesized, their biological activity must be quantified. A standard cascade of in vitro assays is employed to determine potency, selectivity, and cellular effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific kinase.
Objective: To measure the dose-dependent inhibition of VEGFR-2 kinase activity by a novel 4-aminoquinazoline derivative.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay kit (e.g., ADP-Glo™ or similar)
-
Poly-Glu-Tyr (4:1) substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Assay buffer (containing MgCl₂, MnCl₂, DTT)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add a solution of VEGFR-2 enzyme in assay buffer to all wells except the "no enzyme" control. Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Self-Validating System: This pre-incubation allows the inhibitor to bind to the enzyme before the competitive substrate (ATP) is introduced, ensuring an accurate measurement of inhibitory potential.
-
-
Initiation of Kinase Reaction: Add a solution containing both the peptide substrate and ATP to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
Causality Insight: The concentration of ATP should be at or near its Kₘ value for the enzyme. This ensures that the assay is sensitive to competitive inhibitors.
-
-
Detection: Stop the kinase reaction and detect the amount of ATP remaining (or ADP produced) using the detection reagents from the assay kit, following the manufacturer's instructions. This typically involves measuring luminescence.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic/cytostatic effect of a novel compound on a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality Insight: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]
-
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value as described for the kinase assay.
Conclusion and Future Directions
The 4-aminoquinazoline scaffold remains a highly productive platform for the discovery of novel therapeutic agents, particularly in oncology. Its success is rooted in a well-understood mechanism of action, established and versatile synthetic accessibility, and a rich history of SAR that provides a clear roadmap for optimization.
Future efforts in this field are focused on several key areas:
-
Overcoming Drug Resistance: Designing third and fourth-generation inhibitors that are active against clinically relevant resistance mutations (e.g., EGFR C797S).[3]
-
Developing Dual/Multi-Targeted Inhibitors: Creating single molecules that inhibit multiple key signaling nodes (e.g., dual EGFR/VEGFR or PI3K/mTOR inhibitors) to combat pathway redundancy and provide synergistic antitumor effects.[13][15]
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to develop agents for other diseases, such as inflammatory disorders, neurodegenerative diseases, and infectious diseases.[1][18]
By integrating rational design, efficient synthesis, and robust biological evaluation, the 4-aminoquinazoline core will continue to be a source of impactful medicines for years to come.
References
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
- 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR. Future University in Egypt. [Link]
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. [Link]
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]
- The proposed mechanism for the synthesis of 4-aminoquinazoline and...
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]
- Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
- Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
- Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Taylor & Francis Online. [Link]
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. [Link]
- Quinazoline derivative compound (11d)
- Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]
- 15. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinazoline Derivatives as Kinase Inhibitors
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, the 4-aminoquinazoline core has emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[2][3] This scaffold adeptly mimics the adenine hinge-binding motif of ATP, allowing for high-affinity interactions within the catalytic site of numerous kinases.[4]
The clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib solidified the therapeutic importance of the 4-aminoquinazoline framework.[5][6] Since their discovery, extensive research has focused on modifying this core to enhance potency, improve selectivity, overcome drug resistance, and broaden the range of targeted kinases.[7]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives. We will dissect the role of each substituent position on the quinazoline ring, explaining the causal relationships between structural modifications and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
The 4-Aminoquinazoline Core: A Premier ATP-Competitive Scaffold
The efficacy of the 4-aminoquinazoline core lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. Specifically, the N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, while the exocyclic 4-amino group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor within the active site, providing a stable foundation for further affinity-generating interactions.
General Synthetic Strategies
The most prevalent and versatile method for synthesizing 4-aminoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a desired primary or secondary amine.[8] The 4-position of the quinazoline ring is highly activated towards nucleophilic attack, making this reaction efficient and regioselective.[9] Traditional methods often involve heating in a solvent like 2-propanol or dioxane with a base, while modern approaches frequently employ microwave irradiation to dramatically reduce reaction times and improve yields.[10][11]
Representative Experimental Protocol: Nucleophilic Substitution
The following protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
Substituted 4-chloroquinazoline (1.0 mmol)
-
Substituted aniline (1.1 mmol)
-
Solvent: 2-Propanol or Dioxane (10 mL)
-
Base (optional, if aniline salt is used): Diisopropylethylamine (DIPEA) (1.5 mmol)
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 mmol) and the chosen solvent (10 mL).
-
Add the corresponding aniline derivative (1.1 mmol). If the aniline is in its hydrochloride salt form, add DIPEA (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt often forms.
-
Filter the solid precipitate and wash it with a small amount of cold solvent (e.g., 2-propanol) or diethyl ether to remove unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-aminoquinazoline derivative.[8][9]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of 4-aminoquinazoline derivatives can be finely tuned by modifying four key positions: the N4-substituent, the C6 and C7 positions, and the C2 position.
The N4-Substituent: The Key to Selectivity and Potency
The substituent attached to the exocyclic amino group at position 4 is arguably the most critical determinant of a compound's potency and kinase selectivity. It typically projects into a more variable region of the ATP-binding site, often termed the "selectivity pocket."
-
Aromatic Substituents (Anilines): An aniline ring is the most common substituent, as seen in gefitinib and erlotinib.[12]
-
Substitution Pattern: Small, hydrophobic groups like chloro or methyl at the meta and para positions of the aniline ring generally enhance inhibitory activity.[13] Ortho-substitution often leads to a decrease in potency due to steric hindrance that disrupts the optimal planar conformation with the quinazoline core.[13]
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenyl ring, such as -Cl, -Br, and -SO₂CH₃, have been shown to increase inhibitory activity against EGFR compared to electron-donating groups.[13]
-
Positions C6 and C7: The Solubilizing and Potency-Boosting Region
Substituents at the C6 and C7 positions of the quinazoline core extend towards the solvent-exposed region of the ATP binding cleft. Modifications here are crucial for modulating physicochemical properties like solubility and for gaining additional potency.
-
Small Alkoxy Groups: 6,7-dimethoxy substitution is a classic pattern found in many early inhibitors.[13] These groups improve solubility and can form additional interactions. Erlotinib, for instance, features a 6,7-bis(2-methoxyethoxy) pattern.
-
Longer, Flexible Chains: The introduction of longer, functionalized side chains at C6 or C7 can significantly enhance potency. These chains can pick up interactions with residues outside the immediate hinge-binding area. This strategy is exemplified by second-generation inhibitors like afatinib and dacomitinib, which incorporate a Michael acceptor group to form a covalent bond with a cysteine residue (Cys797 in EGFR), leading to irreversible inhibition and high potency against resistance mutations like T790M.[14]
-
Bulky Groups: The presence of bulky substituents at the 6 or 7 positions of the quinazoline moiety has been shown to increase potency in some inhibitor series.[15]
Position C2: A Site for Fine-Tuning
The C2 position is directed towards a less-conserved region of the ATP pocket. While often left unsubstituted (i.e., a hydrogen atom), modifications at this position can be used to improve selectivity or explore novel interactions. For example, introducing aryl groups at C2 has been explored to develop dual EGFR/HER2 inhibitors.[13]
Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR)
The 4-aminoquinazoline scaffold is the quintessential backbone for first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[16] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[7][13] These inhibitors compete with ATP to block the autophosphorylation of the receptor, thereby shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][17]
The evolution from first-generation (reversible) to second-generation (covalent irreversible) inhibitors highlights key SAR principles for overcoming acquired resistance, such as the T790M "gatekeeper" mutation.
| Compound | N4-Substituent | C6/C7 Substituents | Inhibition Type | WT EGFR IC₅₀ (nM) | T790M Mutant IC₅₀ (nM) |
| Gefitinib | 3-chloro-4-fluoroaniline | 7-methoxy, 6-(3-morpholinopropoxy) | Reversible | ~20-40 | >10,000 |
| Erlotinib | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | Reversible | ~2 | ~400-1,000 |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 6-(5-(1-methyl-ethyl)sulfonyl-furan-2-yl) | Reversible | ~10 | ~350 |
| Afatinib | 3-chloro-4-fluoroaniline | 7-(S)-tetrahydrofuran-3-yloxy, 6-((4-(dimethylamino)but-2-enoyl)amino) | Covalent | ~0.5 | ~10 |
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[13][14]
Advanced Biological Evaluation Protocol: In Vitro Kinase Assay
To determine the inhibitory potency (IC₅₀) of newly synthesized compounds, a biochemical kinase assay is essential. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Europium-labeled anti-phosphotyrosine antibody (Detection Antibody)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Test compounds dissolved in DMSO
-
384-well low-volume assay plates
Procedure:
-
Compound Dispensing: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and the biotinylated substrate in assay buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and the SA-APC conjugate in a stop buffer (containing EDTA to chelate Mg²⁺ and stop the reaction). Add the detection mix to all wells. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-aminoquinazoline scaffold remains a highly fertile ground for the discovery of novel therapeutics. The SAR principles outlined in this guide—leveraging the N4-substituent for selectivity, modifying C6/C7 for potency and properties, and utilizing covalent warheads to overcome resistance—are foundational to modern kinase inhibitor design.
Future efforts will likely focus on developing third-generation inhibitors that can tackle new resistance mutations (like C797S in EGFR), designing compounds with multi-kinase inhibition profiles to combat complex signaling networks, and expanding the application of this versatile scaffold to other kinase families beyond receptor tyrosine kinases, such as the PI3K family.[3][17] As our understanding of kinase biology deepens, the rational, structure-based design of 4-aminoquinazoline derivatives will continue to yield potent and selective drugs for the treatment of cancer and other diseases.
References
- Zhu, S. (2003). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation.
- Mousavi, S., et al. (2022).
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
- Das, D., & Priyanka, K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Das, D., & Priyanka, K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
- Li, J., et al. (2017). Microwave-assisted one-pot syntheses of 4-aminoquinazolines.
- Okano, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]
- Mousavi, S., et al. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst.
- Unknown Author. (Year Unknown). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Source Not Available.
- Wang, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
- Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Kumar, D., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]
- Ismail, R. S. M., et al. (2016). Synthesis of 4-aminoquinazoline derivatives.
- Sharma, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
- Wei, Y., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]
- Abou-zeid, L. A., & Shouman, S. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. PubMed. [Link]
- Liu, X., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
- Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Europe PMC. [Link]
- Mousavi, S., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Organic Chemistry Portal. (2024). Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]
- Sahu, K., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Asquith, C. R. M., et al. (2017).
- Okano, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Semantic Scholar. [Link]
- Asquith, C. R. M., et al. (2017).
- Nosova, E. V., et al. (2014). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
Sources
- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-Aminoquinazolin-2-ol Binding to EGFR
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The Epidermal Growth factor Receptor (EGFR) remains a pivotal target in oncology, with inhibitors based on the quinazoline scaffold forming the backbone of several approved therapies.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interaction between a specific ligand, 4-Aminoquinazolin-2-ol, and the EGFR kinase domain. Moving beyond a simple list of commands, this document elucidates the scientific rationale behind each step, from system preparation to advanced molecular dynamics and free energy calculations. It is designed to empower researchers to not only execute these computational experiments but to critically evaluate their choices and interpret the results with confidence. We will navigate through a complete workflow, including molecular docking, all-atom molecular dynamics (MD) simulations, and end-point binding free energy calculations, offering a robust framework for assessing potential EGFR inhibitors in silico.
Introduction: The Rationale for Targeting EGFR with Quinazolines
The human epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases plays a central role in regulating cell growth, proliferation, and differentiation.[3] Dysregulation of EGFR signaling, often through mutations, leads to uncontrolled cell division and is a well-established driver in numerous cancers, including non-small-cell lung cancer (NSCLC).[2][4] Consequently, the ATP-binding site of the EGFR kinase domain has become one of the most intensively pursued targets in modern oncology.
The quinazoline core is a privileged scaffold in the design of EGFR inhibitors. Its heterocyclic structure serves as an effective mimic of the adenine ring of ATP, enabling it to form key hydrogen bonds within the hinge region of the kinase domain.[1] This has led to the successful development of first-generation inhibitors like gefitinib and erlotinib.[5][6] Our focus, this compound, represents a foundational fragment of this class. By computationally modeling its binding, we can dissect the core interactions that drive affinity and selectivity, providing a blueprint for the rational design of more complex and potent derivatives.
In silico modeling provides an indispensable toolkit in this endeavor, allowing for the rapid assessment of binding hypotheses at an atomic level of detail, far surpassing the resolution of many experimental techniques.[7][8][9] This guide will detail a rigorous, multi-step computational workflow to predict and analyze the binding of this compound to EGFR.
The Workflow: A Multi-Scale Approach to Binding Prediction
Caption: Overall workflow for the in silico analysis of ligand-EGFR binding.
Part 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is paramount in computational chemistry. The most sophisticated algorithms cannot overcome poorly prepared input structures. This initial phase is arguably the most critical for the entire project.
Protein Receptor Preparation (EGFR)
The goal is to prepare a biologically relevant and computationally tractable model of the EGFR kinase domain.
Protocol: EGFR Structure Preparation
-
Selection of PDB Structure:
-
Causality: The choice of the starting crystal structure dictates the conformational state of the receptor. For ATP-competitive inhibitors, a structure co-crystallized with a similar quinazoline-based ligand is ideal. This ensures the binding pocket is in a relevant, "open" conformation.
-
Action: Search the RCSB Protein Data Bank for human EGFR kinase domain structures. Prioritize structures with high resolution (< 2.5 Å) and minimal missing residues. For this guide, PDB ID: 1M17 , which features EGFR in complex with the quinazoline inhibitor Erlotinib, is an excellent starting point.[10][11][12]
-
-
Initial Cleaning:
-
Causality: Crystal structures contain non-protein atoms (water, ions, co-solvents) that are often not relevant for initial docking studies and can interfere with calculations. The co-crystallized ligand must be removed to make the binding site available.
-
Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules, ions (e.g., SO4, Mg), and the original ligand (Erlotinib in the case of 1M17). Retain only the protein chains (Chain A for 1M17).
-
-
Structural Refinement:
-
Causality: Simulation force fields require a complete atomic description, including hydrogen atoms, which are typically absent in PDB files. Correct protonation states at physiological pH are essential for accurate electrostatic and hydrogen bond modeling.
-
Action: Use software tools like the Protein Preparation Wizard in Schrödinger Maestro or the pdb2gmx module in GROMACS.[13] This process will:
-
Add hydrogen atoms.
-
Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH of 7.4.
-
Perform a brief, constrained energy minimization to relieve any steric clashes introduced during hydrogen addition.
-
-
-
Final Output: Save the cleaned, hydrogenated, and refined protein structure as a .pdb or .pdbqt file for docking.
Ligand Preparation (this compound)
The ligand must be represented by a high-quality, low-energy 3D conformation with correct atom types and charges.
Protocol: Ligand Preparation
-
Obtain 2D Structure:
-
Action: Source the structure of this compound from a chemical database like PubChem.
-
-
Generate 3D Conformation:
-
Energy Minimization and Charge Assignment:
-
Causality: The initial 3D structure may not be in a low-energy state. A geometry optimization using a suitable force field (e.g., MMFF94) is necessary. Partial atomic charges are critical for calculating electrostatic interactions.
-
Action: Perform an energy minimization. For subsequent MD simulations using force fields like AMBER or CHARMM, it is crucial to generate topology and parameter files. Web servers like CGenFF are often used for this purpose.[15][16]
-
-
Final Output: Save the final ligand structure in a format compatible with your docking software (e.g., .mol2 or .pdbqt).
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] It is a rapid and effective method for generating initial binding hypotheses.
Principle and Rationale
Docking algorithms explore a vast conformational space of the ligand within a defined binding site on the protein. They use a scoring function to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. While the scores are best used for relative ranking rather than predicting absolute affinities, the resulting poses are invaluable starting points for more rigorous methods.[17]
Protocol: Docking with AutoDock Vina
-
Prepare Input Files:
-
Action: Convert both the prepared protein and ligand files into the .pdbqt format using AutoDock Tools.[18] This format includes atomic coordinates, partial charges, and atom type definitions.
-
-
Define the Binding Site (Grid Box):
-
Causality: To make the search computationally feasible, we must define a three-dimensional box encompassing the ATP-binding site. The size and center of this box are critical parameters. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.
-
Action: In AutoDock Tools, center the grid box on the location of the co-crystallized ligand (Erlotinib from 1M17).[11][18] Ensure the box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to allow the ligand rotational and translational freedom.
-
-
Configure Vina:
-
Run the Docking Simulation:
-
Action: Execute Vina from the command line, pointing it to your configuration file.[14] vina --config conf.txt --log log.txt
-
-
Analyze Results:
-
Causality: Vina will output a set of binding poses (typically 9 by default), ranked by their predicted binding affinity (in kcal/mol). The primary validation is structural and chemical: does the pose make sense?
-
Action:
-
Visualize the top-ranked poses in the EGFR binding site.
-
Examine key interactions. For a quinazoline inhibitor, a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region is expected.[21]
-
Analyze other potential hydrogen bonds and hydrophobic interactions with key residues like Leu718, Val726, Ala743, and Leu844.
-
-
| Pose Rank | Binding Affinity (kcal/mol) | Key H-Bond Interaction(s) |
| 1 | -8.5 | Met793 (Hinge) |
| 2 | -8.2 | Met793, Thr790 |
| 3 | -7.9 | Met793 |
Note: Values are illustrative examples.
Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Binding
While docking provides a static snapshot, protein-ligand complexes are dynamic entities. MD simulation offers a way to observe the time-evolution of the system at an atomic level, providing insights into the stability of the binding pose and the flexibility of the complex.[21][22]
Rationale for MD
Starting from the best-ranked docking pose, an MD simulation explicitly models the motion of every atom in the system (protein, ligand, and surrounding solvent) over time by solving Newton's equations of motion. This allows us to:
-
Assess the stability of the predicted binding pose. An unstable pose will often see the ligand drift away from the binding site.
-
Observe conformational changes in both the protein and the ligand upon binding.
-
Analyze the persistence of key interactions (like hydrogen bonds) over time.
Caption: Step-by-step workflow for setting up and running an MD simulation.
Protocol: MD Simulation with GROMACS
This protocol outlines the conceptual steps. The specific GROMACS commands can be found in excellent online tutorials.[15][16][23][24]
-
System Building:
-
Action: Combine the coordinates of the protein and the top-ranked ligand pose. Define the force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).[13] Place the complex in the center of a periodic box of appropriate size (e.g., a cube with 1.0 nm distance from the box edge to the protein).
-
-
Solvation and Ionization:
-
Causality: To mimic physiological conditions, the system must be solvated with an explicit water model (e.g., TIP3P).[13] The net charge of the system must be neutralized to avoid computational artifacts.
-
Action: Fill the box with water molecules. Add counter-ions (e.g., Na+ or Cl-) to achieve a net charge of zero.
-
-
Energy Minimization:
-
Causality: The initial system, with added water and ions, will have unfavorable steric clashes. A robust energy minimization is required to relax the system to a local energy minimum.
-
Action: Perform steepest descent minimization until the maximum force on any atom is below a target threshold (e.g., 1000 kJ/mol/nm).
-
-
Equilibration:
-
Causality: The system must be brought to the target temperature and pressure gradually. This is typically done in two phases.
-
Action:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein, which is often held in place with position restraints.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. Position restraints on the protein are typically maintained and then gradually released.
-
-
-
Production Run:
-
Causality: Once the system is stable in temperature and pressure, the production simulation is run to generate the trajectory for analysis.
-
Action: Run the simulation for a duration sufficient to observe the phenomena of interest (e.g., 100 ns). Save the coordinates at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis
The output of the MD run is a trajectory file containing thousands of snapshots of the system. Analysis involves calculating properties over time:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their starting position. A stable, converging RMSD for both the protein and the ligand suggests a stable binding mode.[25][26]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds (e.g., the key Met793 interaction) throughout the simulation, quantifying their stability.
Part 4: Binding Free Energy Calculations
To obtain a more quantitative estimate of binding affinity, we can use end-point methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area).[27][28][29]
Principle and Rationale
These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[30] They are more accurate than docking scores but less computationally expensive than rigorous alchemical free energy methods.[27] The calculation is performed on a series of snapshots extracted from the MD trajectory.
Protocol: MM/PBSA Calculation
-
Extract Snapshots:
-
Action: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-250 frames).
-
-
Perform Calculations:
-
Causality: The total binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.
-
Action: Use a script like g_mmpbsa (for GROMACS/AMBER) to perform the calculations.[31] The script computes the following for the complex, receptor, and ligand for each snapshot:
-
Molecular Mechanics Energy (van der Waals + Electrostatic)
-
Polar Solvation Energy (from PB or GB models)
-
Nonpolar Solvation Energy (often estimated from the solvent-accessible surface area)
-
-
-
Analyze Results:
-
Action: The final ΔG_binding is averaged over all snapshots. The method also allows for the decomposition of the energy, revealing which protein residues contribute most favorably (or unfavorably) to the binding.
-
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |
| van der Waals | -150.2 | 10.5 |
| Electrostatic | -45.8 | 8.2 |
| Polar Solvation | +110.5 | 12.1 |
| Nonpolar Solvation | -15.1 | 1.5 |
| ΔG_binding | -100.6 | 15.3 |
Note: Values are illustrative examples. A negative ΔG indicates favorable binding.
Conclusion and Synthesis
This guide has outlined a comprehensive in silico workflow for characterizing the binding of this compound to the EGFR kinase domain. By integrating molecular docking, molecular dynamics, and binding free energy calculations, we can build a cohesive and detailed picture of the binding event. The docking provides an initial, high-throughput assessment of the binding pose, which is then validated and refined for stability using MD simulations. Finally, MM/PBSA calculations offer a quantitative estimation of binding affinity that can be used to rank-order compounds. This multi-faceted approach provides a robust framework for structure-based drug design, enabling researchers to generate credible, experimentally testable hypotheses for the development of next-generation EGFR inhibitors.
References
- Gero, T. W., Heppner, D. E., Beyett, T. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [Link]
- Konstantinidou, M., Radeva, N., & Atanasov, A. G. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
- Karimi-Jafari, M. H., Soraya, H., & Alimohammadi, F. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [Link]
- Singh, M., Kumar, D., & Singh, S. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets. [Link]
- Wang, E., Sun, H., Wang, J., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
- Roche, D. B., & McGuffin, L. J. (2014). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]
- Bioinformatics Review. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
- ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK).
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
- BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
- Lategahn, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. [Link]
- Molecular Docking. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
- ResearchGate. (n.d.). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17).
- Kumar, M. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
- Jorgensen, W. L. Research Group. (n.d.).
- Roche, D. B., & McGuffin, L. J. (2014). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]
- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Wang, Y., et al. (2020). Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. ACS Omega. [Link]
- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Cole, D. J., et al. (2023). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]
- Roche, D. B., & McGuffin, L. J. (2014). In silico identification and characterization of protein-ligand binding sites. CentAUR. [Link]
- The Amber Guy. (2020).
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- ResearchGate. (n.d.). Molecular dynamics simulation of the EGFR-C3 complex.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
- Wang, J. (2013). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]
- Moro, S., & Spalluto, G. (2016). In Silico 3D Modeling of Binding Activities. Methods in Molecular Biology. [Link]
- Ghandadi, M., et al. (2022). Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. Research in Pharmaceutical Sciences. [Link]
- Bouymajane, A., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Chemistry. [Link]
- ResearchGate. (n.d.). Molecular Dynamics (MD) Simulation of EGFR-Ligand Complexes.
- Valley, C. C., & Cembran, A. (2019). Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]
- Roslin, M. S., et al. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. Pharmaceuticals. [Link]
- Zhang, Y., et al. (2018). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Fassihi, A., et al. (2020). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences. [Link]
- Rajitha, G., & Rani, M. V. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.
- ResearchGate. (n.d.). Examples of docked compounds in the EGFR ATP‐binding domain (PDB ID: 1XKK).
- Rahman, M., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
- Islam, M. R., et al. (2023). Identification and exploration of quinazoline-1,2,3-triazole inhibitors targeting EGFR in lung cancer. figshare. [Link]
- Zhang, J., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- PubChem. (n.d.). 4-Quinolinol, 2-amino-.
- PubChem. (n.d.). 2,6-Diaminoquinazolin-4-ol.
- PubChem. (n.d.). 4-Amino-2-propylquinazolin-6-ol.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. brieflands.com [brieflands.com]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 9. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Study: Application to the Epidermal Growth Factor Receptor | MDPI [mdpi.com]
- 12. bbrc.in [bbrc.in]
- 13. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
- 30. peng-lab.org [peng-lab.org]
- 31. m.youtube.com [m.youtube.com]
Pharmacological Profiling of Substituted 4-Aminoquinazolines: From Kinase Target to Preclinical Candidate
An In-Depth Technical Guide:
As a privileged scaffold in modern medicinal chemistry, the 4-aminoquinazoline core is the foundation of numerous targeted therapies, particularly in oncology.[1][2] Its true power, however, is only unlocked through a rigorous and logically structured pharmacological profiling cascade. This guide eschews a simple checklist approach, instead providing a strategic framework rooted in causality—explaining not just what to do, but why each step is critical for building a comprehensive data package for a novel substituted 4-aminoquinazoline. We will navigate the path from initial hit identification to a preclinical candidate, focusing on the self-validating systems essential for robust drug development.
Section 1: The Strategic Foundation - Understanding the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline structure is renowned for its ability to mimic the adenine hinge-binding region of ATP, making it a highly effective competitor at the ATP-binding site of protein kinases.[3] This inherent property is why so many approved drugs, such as gefitinib (EGFR), erlotinib (EGFR), and lapatinib (EGFR/HER2), are built upon this framework.[1][2][4] The core directive of any profiling effort must, therefore, be predicated on the hypothesis that the primary mechanism of action is kinase inhibition.
Substitutions on this core are not arbitrary. They are strategically designed to achieve two primary goals:
-
Potency and Selectivity: Modifications at the 4-anilino, 6-, and 7-positions are crucial for dictating which specific kinase (or kinases) the molecule will inhibit and with what potency.[5][6]
-
Pharmacokinetic Properties: These same substitutions heavily influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount for its success as a drug.
Our profiling strategy is thus a parallel interrogation of a compound's efficacy and its drug-like properties.
Section 2: The Workflow of Pharmacological Characterization
A logical, milestone-driven workflow is essential. The process is iterative, with data from each stage informing the next. The goal is to build confidence in the molecule's mechanism, cellular activity, and safety profile before committing to resource-intensive in vivo studies.
Caption: High-level workflow for profiling 4-aminoquinazoline candidates.
Section 3: Core Profiling - Biochemical & Cellular Characterization
This phase aims to confirm the on-target activity, determine potency and selectivity, and validate that the biochemical activity translates into a desired cellular effect.
The foundational experiment is to assess the compound's ability to inhibit its intended kinase target(s).
Experimental Choice Justification: A radiometric or fluorescence-based biochemical assay is chosen for its sensitivity and direct measurement of enzymatic activity.[7][8] This approach isolates the kinase and compound from complex cellular systems, ensuring that any observed inhibition is a direct result of their interaction.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents & Materials:
-
Recombinant human EGFR kinase domain.
-
ATP solution (with a tracer like ³³P-ATP for radiometric assays).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Test compound (substituted 4-aminoquinazoline) in DMSO.
-
Kinase assay buffer.
-
96- or 384-well plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM.
-
In the assay plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Quantify substrate phosphorylation using the appropriate detection method (scintillation counting or fluorescence).
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
An IC₅₀ from a biochemical assay is essential but insufficient. We must prove that the compound inhibits the target kinase within a cellular context. Western blotting is the gold-standard technique for this.[9][10]
Experimental Choice Justification: By measuring the phosphorylation status of a kinase's direct downstream substrate, we can directly infer the activity of the upstream kinase. For an EGFR inhibitor, a reduction in phosphorylated ERK (p-ERK) provides strong evidence of on-target activity in cells.[11]
Caption: Inhibition of the EGFR pathway by a 4-aminoquinazoline.
Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture & Treatment:
-
Seed a cancer cell line known to be dependent on EGFR signaling (e.g., A549) in 6-well plates.[12]
-
Once cells reach 70-80% confluency, treat them with serial dilutions of the 4-aminoquinazoline compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[9]
-
-
Lysate Preparation & Protein Quantification:
-
SDS-PAGE & Protein Transfer:
-
Normalize all samples to the same protein concentration and boil in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
-
Stripping & Re-probing:
-
To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody for total ERK and a loading control like GAPDH.[11]
-
Quantify band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal.
-
The ultimate goal of an anticancer agent is to stop tumor cell growth. We must correlate target engagement with a cellular phenotype. The MTT or MTS assay is a robust, high-throughput method for this purpose.[7][13]
Experimental Choice Justification: These colorimetric assays measure the metabolic activity of cells, which is a reliable proxy for cell viability and proliferation. A reduction in the metabolic activity of cancer cells following treatment indicates a cytotoxic or cytostatic effect. The assay is cost-effective and easily scalable for screening multiple compounds and cell lines.[14]
Table 1: Representative Anti-Proliferative Data for a Hypothetical 4-Aminoquinazoline (Compound X)
| Cell Line | Primary Target | IC₅₀ (nM) vs. Compound X | IC₅₀ (nM) vs. Gefitinib |
| A549 (NSCLC) | EGFR | 85 | 150 |
| HT-29 (Colon) | EGFR | 120 | 250 |
| MCF-7 (Breast) | EGFR | 210 | 400 |
| K562 (CML) | Bcr-Abl | >10,000 | >10,000 |
Data is illustrative. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%.
Section 4: Safety & Druggability Profiling
A potent compound is useless if it is unsafe or cannot reach its target in the body. Early assessment of safety and ADME properties is a critical de-risking step.
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[15] Regulatory agencies mandate hERG testing for nearly all new chemical entities.
Experimental Choice Justification: The automated patch clamp technique is the gold standard for assessing hERG inhibition.[15][16] It provides a direct electrophysiological measurement of ion flow through the channel, offering high-quality, sensitive data on potential liabilities.[15] A thallium flux assay can be used as a higher-throughput primary screen.[17][18]
Detailed Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[15]
-
System: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch).
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[19]
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in an extracellular solution.
-
Apply a vehicle control (e.g., 0.1% DMSO) to ensure no effect.
-
Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) to the same cell.[15]
-
Include a known hERG inhibitor (e.g., E-4031) as a positive control.[16]
-
-
Data Analysis:
-
Measure the peak hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC₅₀ value for hERG inhibition. An IC₅₀ > 10 µM is generally considered a low risk.
-
Section 5: In Vivo Evaluation
Promising candidates from in vitro profiling must be tested in a living system to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Experimental Choice Justification: The use of animal models, particularly tumor xenografts in immunocompromised mice, is a crucial step in oncology drug discovery.[20][21] These models allow for the assessment of a drug's ability to inhibit tumor growth in a complex biological environment and help establish the PK/PD relationship needed for clinical development.[20][22]
The choice of animal model is critical for testing the therapeutic hypothesis.
-
Cell-Derived Xenograft (CDX): Involves injecting an established cancer cell line (e.g., A549) subcutaneously or orthotopically into an immunocompromised mouse.[21] This is a standard, reproducible model for initial efficacy testing.
-
Patient-Derived Xenograft (PDX): Involves implanting a patient's tumor tissue directly into a mouse.[21][22] These models better recapitulate the heterogeneity of human tumors but are more complex and variable.
A typical study design involves:
-
Implantation: Tumor cells or fragments are implanted into mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (vehicle control, test compound at various doses, positive control/standard-of-care).
-
Dosing: The compound is administered according to a predetermined schedule based on its PK profile.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[22]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Table 2: Representative In Vivo Efficacy Data for Compound X in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1250 ± 150 | - | -2% |
| Compound X | 25 | 625 ± 90 | 50% | -4% |
| Compound X | 50 | 310 ± 75 | 75% | -8% |
| Erlotinib | 50 | 450 ± 80 | 64% | -7% |
Data is illustrative. TGI is calculated relative to the vehicle control group.
References
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
- Role of animal models in oncology drug discovery. PMC - NIH.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. PubMed.
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed.
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR. Future University.
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publisher.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
- Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
- Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limit
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Cancer Animal Models | Oncology | CRO services. Oncodesign Services.
- Bioassays for anticancer activities. PubMed.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
- hERG Assay. Slideshare.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Synthesis of 4-aminoquinazoline derivatives.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Application Notes and Protocols: Western Blot Analysis of Plk1 Inhibition by Plk1-IN-4. Benchchem.
- MTT assay and its use in cell viability and prolifer
- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
- hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
- MTT assay protocol. Abcam.
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Wiley Online Library.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
- Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors. Benchchem.
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed.
- Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection.
- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- The proposed mechanism for the synthesis of 4-aminoquinazoline...
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. fda.gov [fda.gov]
- 20. Role of animal models in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
A Scientific Prospectus and Methodological Guide for the Investigation of 4-Aminoquinazolin-2-ol as a Novel Anticancer Agent
Part 1: The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. This is particularly evident in oncology, where numerous quinazoline derivatives have been successfully developed as chemotherapeutic agents.[1] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib validate the clinical utility of this scaffold, primarily through their potent and selective inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2] These agents typically feature a 4-amino group, which is critical for anchoring the molecule within the ATP-binding pocket of the target kinase.[1] The extensive success of these complex molecules begs a fundamental question: does the core 4-aminoquinazoline scaffold itself possess anticancer activity that can be harnessed or built upon?
Part 2: Rationale for Investigating 4-Aminoquinazolin-2-ol
This prospectus is built on the hypothesis that this compound, a fundamental and synthetically accessible molecule, holds untapped potential as a progenitor for a new class of anticancer agents.
Causality Behind the Hypothesis:
-
The Essential 4-Amino Pharmacophore: The 4-anilino substitution is a well-established pharmacophore for kinase inhibition.[3] However, even simpler 4-amino groups can confer significant biological activity. We propose that the unsubstituted 4-amino group of this compound can form key hydrogen bonds within the hinge region of kinase ATP-binding sites, a foundational interaction for inhibitory activity.
-
The 2-Hydroxy/-one Tautomer: The 2-hydroxy group exists in equilibrium with its 2-oxo tautomer (2-aminoquinazolin-4(3H)-one). This feature introduces additional hydrogen bond donor and acceptor sites, potentially enhancing binding affinity and selectivity for various enzymatic targets, including but not limited to kinases.
-
Intrinsic Activity of the Core Scaffold: Studies on various 2,4-disubstituted quinazoline derivatives have consistently demonstrated potent cytotoxicity against a range of cancer cell lines.[4][5][6] This suggests that the core quinazoline ring system is inherently suited for interacting with critical cellular machinery involved in proliferation and survival. By stripping away complex substitutions, we can isolate and evaluate the intrinsic activity of the foundational structure.
Part 3: Proposed Synthesis of this compound
The synthesis of this compound can be approached through established heterocyclic chemistry principles. A plausible and efficient route starts from 2-aminobenzonitrile, proceeding through a cyclization reaction.
Proposed Synthetic Pathway:
-
Starting Material: 2-aminobenzonitrile.
-
Cyclization: React 2-aminobenzonitrile with urea in a suitable high-boiling solvent (e.g., N,N-dimethylformamide - DMF) or under microwave irradiation. This reaction is a well-documented method for forming the quinazolinone ring system.[7] The reaction proceeds via an initial nucleophilic attack of the amino group on a urea carbonyl, followed by intramolecular cyclization and tautomerization to yield the stable this compound / 2-aminoquinazolin-4(3H)-one product.
-
Purification: The resulting product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the target compound with high purity.
Part 4: Proposed Mechanism of Action & Key Signaling Pathways
Based on the extensive literature on 4-aminoquinazoline derivatives, the most probable mechanism of action for this compound is the inhibition of key signal transduction pathways that are frequently dysregulated in cancer.[8] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, making it a high-priority target for investigation.
We hypothesize that this compound will suppress the PI3K/Akt signaling cascade, leading to a reduction in pro-survival signals and ultimately inducing cell cycle arrest and apoptosis. This inhibition could occur at the level of PI3K itself or at downstream effectors.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Part 5: A Roadmap for Preclinical Evaluation
This section outlines a logical, multi-phase experimental workflow designed to rigorously evaluate the anticancer potential of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Phase 1: In Vitro Cytotoxicity Profiling
Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay) [9][10]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver]) to ~80% confluency.
-
Trypsinize, count, and dilute cells in complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate.
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "vehicle control" wells treated with the highest concentration of DMSO used.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Benchmark Cytotoxicity Data for Quinazoline Derivatives
Since data for this compound is not yet available, the following table provides benchmark IC₅₀ values for related, more complex derivatives to establish a context for expected potency.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline-2,4,6-triamine Derivative (3e) | HCT-15 (Colon) | 4.5 | [5] |
| Quinazoline-2,4,6-triamine Derivative (3f) | MDA-MB-231 (Breast) | 15.5 | [5] |
| 2,4-Disubstituted Quinazoline (11d) | PC-3 (Prostate) | 1.84 | [4] |
| 2,4-Disubstituted Quinazoline (11d) | CNE-2 (Nasopharyngeal) | 2.15 | [4] |
| Quinazoline-Sulfonamide (4d) | Jurkat (Leukemia) | 4.6 | [6] |
| Quinazoline-Sulfonamide (4d) | THP-1 (Leukemia) | 4.2 | [6] |
Phase 2: Elucidating the Mechanism of Cell Death
Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis or perturbation of the cell cycle.
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining) [12][13]
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 3: Cell Cycle Perturbation Analysis (Propidium Iodide Staining) [15]
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[16]
-
Incubate for at least 1 hour on ice (or store at -20°C for several weeks).[16]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~800 x g) to pellet, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale. Use pulse processing (Area vs. Width or Height) to gate out doublets and aggregates.[17] The DNA content histogram will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 3: Target Pathway Validation
Objective: To confirm if this compound modulates the hypothesized PI3K/Akt signaling pathway.
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway [18][19][20]
-
Protein Extraction: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis will be used to quantify the ratio of phosphorylated Akt to total Akt.
Phase 4: In Vivo Proof-of-Concept
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a preclinical animal model.
Caption: Workflow for a human tumor xenograft in vivo study.
Protocol 5: Human Tumor Xenograft Model [22]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Implantation:
-
Harvest cancer cells (e.g., HCT-116) that showed high in vitro sensitivity.
-
Resuspend 2-5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel/Cultrex BME to improve tumor take rate.[23]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice until tumors become palpable and reach an average volume of ~100 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Administer the compound daily via oral gavage or intraperitoneal (IP) injection at one or more dose levels (e.g., 25, 50 mg/kg). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
-
Data Analysis:
-
Compare the average tumor volume between the treated and control groups over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
At the end of the study, excise tumors for weight measurement, histology, and Western blot analysis to confirm target modulation in vivo.
-
Data Presentation: Example In Vivo Study Design
| Parameter | Specification |
| Animal Model | Female NSG Mice, 6-8 weeks old |
| Cell Line | HCT-116 (Human Colorectal Carcinoma) |
| Implantation | 2.5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1), subcutaneous |
| Group 1 (n=10) | Vehicle Control (e.g., 0.5% CMC, oral gavage, daily) |
| Group 2 (n=10) | This compound (25 mg/kg, oral gavage, daily) |
| Group 3 (n=10) | This compound (50 mg/kg, oral gavage, daily) |
| Study Duration | 21 days or until control tumor volume > 1500 mm³ |
| Primary Endpoints | Tumor Volume, Body Weight |
| Secondary Endpoints | Final Tumor Weight, p-Akt/Akt levels in tumor tissue |
Part 6: Summary and Future Directions
This document outlines a robust rationale and a comprehensive, validated methodological framework for the preclinical investigation of this compound as a novel anticancer agent. The hypothesis is grounded in the well-established success of the quinazoline scaffold in oncology and the critical role of the 4-amino pharmacophore. The proposed experimental roadmap provides a clear, phase-by-phase approach to systematically evaluate its cytotoxicity, elucidate its mechanism of action, and validate its efficacy in a preclinical in vivo model.
Successful execution of this research plan will unequivocally determine the therapeutic potential of this foundational molecule. Positive results would not only introduce a novel, synthetically accessible anticancer agent but would also establish a new, simplified platform for the rational design of next-generation quinazoline-based therapeutics. Future work would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to fully characterize its drug-like properties.
References
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
- University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- National Center for Biotechnology Information. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. [Link]
- PubMed. Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. [Link]
- PubMed. 4-aminoquinazoline analogs: a novel class of anticancer agents. [Link]
- The Jackson Laboratory. Patient Derived Xenograft (PDX)
- ResearchGate. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
- National Center for Biotechnology Information. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]
- National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
- National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
- Bio-protocol.
- PubMed. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. [Link]
- ResearchGate. The proposed mechanism for the synthesis of 4-aminoquinazoline and.... [Link]
- National Center for Biotechnology Information. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]
- Hindawi. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
- ResearchGate. (PDF)
- PubMed. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. [Link]
- ResearchGate. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)
- ResearchGate. Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)
- Semantic Scholar. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. [Link]
- National Center for Biotechnology Information. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]
- ResearchGate. Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. [Link]
- PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
- National Center for Biotechnology Information. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]
- PubMed. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. [Link]
- Semantic Scholar. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. [Link]
Sources
- 1. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Review of 4-aminoquinazoline derivatives in medicinal chemistry
An In-Depth Technical Guide to 4-Aminoquinazoline Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The 4-aminoquinazoline scaffold represents a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide provides an in-depth exploration of 4-aminoquinazoline derivatives, from their fundamental synthetic routes to their profound impact on targeted therapy, particularly in oncology. We will dissect the causal relationships behind synthetic strategies, elucidate the molecular mechanisms of action, analyze critical structure-activity relationships (SAR), and review key clinical applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the development of these remarkable therapeutic agents.
The 4-Aminoquinazoline Core: A Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the quinazoline nucleus has garnered significant attention for its broad pharmacological profile. The true therapeutic value, particularly in kinase inhibition, was unlocked with the functionalization at the C-4 position with an amino group. This specific arrangement, the 4-aminoquinazoline core, is present in numerous FDA-approved drugs, including the pioneering anticancer agents Gefitinib, Erlotinib, and Lapatinib. Its success stems from its optimal geometry and hydrogen bonding capability, allowing it to serve as a highly effective hinge-binding motif for ATP-competitive kinase inhibitors.
Synthetic Methodologies: Constructing the Core
The construction of the 4-aminoquinazoline scaffold can be approached through several strategic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and the need to avoid sensitive or unstable intermediates.
Dominant Synthetic Pathways
Two primary strategies dominate the synthesis of 4-aminoquinazolines: the classic route proceeding through a 4-quinazolinone intermediate and a more modern approach starting from 2-aminobenzonitriles.
-
Route A: The Quinazolinone Intermediate Method: This is a robust and widely employed pathway that begins with anthranilic acid derivatives. The initial cyclization, often with a reagent like formamide or an orthoester, yields a 4(3H)-quinazolinone. The critical subsequent step involves converting the C4-oxo group into a more reactive leaving group, typically a chloro group, using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). This activated 4-chloroquinazoline is then susceptible to nucleophilic aromatic substitution (SNAr) by a selected primary amine, furnishing the final 4-aminoquinazoline product. The causality here is clear: the electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloride by the amine nucleophile.
-
Route B: The 2-Aminobenzonitrile Method: This pathway provides an efficient alternative, particularly for avoiding harsh chlorinating agents. The synthesis commences with a 2-aminobenzonitrile, which reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate readily undergoes cyclization upon heating with a primary amine, often in an alcohol solvent, to yield the target 4-aminoquinazoline. This reaction is believed to proceed via a Dimroth rearrangement mechanism.
General Synthetic Workflow Diagram
The following diagram illustrates the two principal synthetic routes for preparing 4-aminoquinazoline derivatives.
Caption: Key synthetic pathways to 4-aminoquinazoline derivatives.
Representative Experimental Protocol: Synthesis of Gefitinib
A convergent and commercially viable synthesis of Gefitinib has been developed to improve yields and avoid unstable intermediates. One improved method involves the use of a 4-methylthioquinazoline intermediate, which is more stable and easier to handle than its 4-chloro counterpart.
Step 1: Synthesis of 6-hydroxy-7-methoxy-4(3H)-quinazolinone
-
Starting from a suitably substituted anthranilamide, cyclization is performed using formic acid or a derivative to yield the quinazolinone core.
Step 2: Thionation and S-Methylation
-
The quinazolinone is treated with a thionating agent like phosphorus pentasulfide (P₂S₅) in pyridine to yield the corresponding 4-thioquinazolinone.
-
Subsequent reaction with methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH) affords the 4-methylthio-quinazoline intermediate.
Step 3: Nucleophilic Substitution
-
The 4-methylthio-quinazoline intermediate is refluxed with 3-chloro-4-fluoroaniline in a suitable solvent such as isopropyl alcohol. The methylthio group acts as an excellent leaving group.
-
The reaction mixture is heated to drive the substitution, yielding the core structure of Gefitinib.
Step 4: Side Chain Installation
-
The final morpholino propoxy side chain is introduced at the 6-hydroxy position via an etherification reaction to yield the final product, Gefitinib.
This self-validating protocol demonstrates expertise by selecting a more stable intermediate (4-methylthioquinazoline) to enhance process safety and scalability, a critical consideration in drug development.
Mechanism of Action: Precision Targeting of Kinase Pathways
The primary therapeutic success of 4-aminoquinazoline derivatives lies in their function as potent and selective inhibitors of protein kinases.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.
4-aminoquinazoline derivatives function as ATP-competitive inhibitors. The quinazoline ring system mimics the adenine portion of ATP, allowing it to dock into the ATP-binding pocket of the EGFR kinase domain. The crucial interaction is a hydrogen bond formed between the N1 nitrogen of the quinazoline ring and the backbone NH of a key methionine residue (Met793) in the hinge region of the kinase. This binding event physically blocks ATP from accessing the active site, thereby preventing receptor autophosphorylation and halting the entire downstream signaling cascade.
EGFR Signaling Pathway Diagram
The diagram below illustrates the canonical EGFR pathway and the inhibitory action of 4-aminoquinazoline derivatives.
Caption: Inhibition of the EGFR pathway by 4-aminoquinazoline derivatives.
Beyond EGFR, this versatile scaffold has been successfully adapted to inhibit other critical kinases, including HER2, VEGFR, PI3K, and Aurora kinases, making it a foundation for developing multi-targeted agents.
Structure-Activity Relationships (SAR): The Blueprint for Potency and Selectivity
The remarkable potency and selectivity of 4-aminoquinazoline drugs are not accidental; they are the result of meticulous optimization of substituents around the core scaffold. Understanding these SARs is fundamental to rational drug design.
| Position/Region | Structural Feature | Rationale & Impact on Activity |
| Quinazoline N1 | Unsubstituted Nitrogen | Essential. Forms a critical hydrogen bond with the hinge region (Met793) of the kinase, anchoring the inhibitor in the ATP pocket. |
| Quinazoline C6, C7 | Small, polar, solubilizing groups (e.g., -OCH₃, morpholino-ethoxy) | Potency & Pharmacokinetics. These groups extend into a solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting core binding. They can also form additional interactions to enhance potency. |
| Quinazoline C6 | Michael Acceptors (e.g., acrylamide) | Irreversible Binding. Enables covalent bond formation with a nearby cysteine residue (Cys797), leading to irreversible inhibition. This is a key strategy to overcome acquired resistance (e.g., in Afatinib). |
| C4-Amino Linker | Exocyclic NH group | Essential. Acts as a hydrogen bond donor, contributing to the overall binding affinity. |
| 4-Anilino Ring | Substituted Phenyl Ring | Selectivity & Potency. This moiety projects into the hydrophobic pocket of the kinase. Substituents are critical for optimizing van der Waals contacts and tailoring selectivity. |
| Anilino C3' | Small, electron-withdrawing groups (e.g., -Cl, -F, -C≡CH) | Enhanced Potency. These groups fit into a specific sub-pocket. The ethynyl group of Erlotinib is a classic example, providing a significant boost in activity over its unsubstituted counterpart. |
The causality is precise: the quinazoline core provides the primary anchor (the "warhead"), while substitutions at C6/C7 and on the C4-anilino ring (the "guidance system") fine-tune the molecule's potency, selectivity, and drug-like properties.
Therapeutic Applications: From Bench to Bedside
The deep understanding of the synthesis, mechanism, and SAR of 4-aminoquinazolines has led to the development of several life-saving drugs, primarily for the treatment of cancer.
| Drug Name | Generation | Key Target(s) | Primary Indication(s) | Mechanism |
| Gefitinib (Iressa®) | 1st | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Reversible |
| Erlotinib (Tarceva®) | 1st | EGFR | NSCLC, Pancreatic Cancer | Reversible |
| Lapatinib (Tykerb®) | 2nd | EGFR, HER2 | HER2-positive Breast Cancer | Reversible, Dual |
| Afatinib (Gilotrif®) | 2nd | EGFR, HER2 | NSCLC | Irreversible (Covalent) |
| Vandetanib (Caprelsa®) | Multi | VEGFR, EGFR, RET | Medullary Thyroid Cancer | Reversible, Multi-kinase |
Case Insight: Overcoming Resistance The clinical success of first-generation inhibitors like Gefitinib was often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR active site. This mutation sterically hinders the binding of the inhibitor. The development of second-generation, irreversible inhibitors like Afatinib was a direct response to this challenge. By incorporating a reactive acrylamide group, Afatinib forms a permanent covalent bond with Cys797, effectively inactivating the kinase even in the presence of the T790M mutation. This demonstrates a sophisticated, mechanism-based approach to drug design.
Challenges and Future Perspectives
Despite their success, challenges remain. Drug resistance continues to be a primary obstacle, and toxicities associated with inhibiting wild-type EGFR in healthy tissues can limit dosing. The future of 4-aminoquinazoline research is focused on several key areas:
-
Targeting Novel Mutations: Designing next-generation inhibitors that can overcome new and complex resistance mutations.
-
Developing Multi-Target Agents: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously, a strategy to combat the signaling redundancy often seen in cancer.
-
Improving Selectivity: Fine-tuning structures to achieve greater selectivity for mutant forms of kinases over their wild-type counterparts to reduce side effects.
-
Expanding Therapeutic Horizons: Leveraging the scaffold's versatility to develop agents for other diseases, including inflammatory, viral, and neurodegenerative disorders.
Conclusion
The 4-aminoquinazoline scaffold is a testament to the power of medicinal chemistry. Its journey from a promising heterocyclic core to a blockbuster pharmacophore illustrates the iterative process of rational drug design. Through an understanding of synthesis, a clear elucidation of the mechanism of action, and the meticulous application of structure-activity relationships, scientists have been able to develop highly targeted and effective therapies. The 4-aminoquinazoline core is not merely a historical success; it remains a dynamic and fertile ground for the discovery of future medicines that will continue to impact human health profoundly.
References
- Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.
- Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development. [Link]
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
- Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Taylor & Francis Online. [Link]
- Full article: Improved Synthesis of
Spectroscopic analysis (NMR, IR, Mass Spec) of 4-Aminoquinazolin-2-ol
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminoquinazolin-2-ol
Foreword: The Structural Elucidation of a Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug development, the quinazoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The compound this compound is a key exemplar of this family, presenting a fascinating analytical challenge due to its structural characteristics. This guide provides a comprehensive, in-depth analysis of its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus extends beyond mere data reporting to elucidate the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the practical insights needed for definitive structural confirmation.
A central theme of this analysis is the concept of tautomerism—isomers that readily interconvert, most commonly through the migration of a proton.[3] this compound can exist in equilibrium with its tautomeric form, 4-amino-1,2-dihydroquinazolin-2-one. The spectroscopic data obtained is a direct reflection of the dominant tautomer under the specific analytical conditions. Understanding this equilibrium is paramount for accurate structural assignment.
Caption: Tautomeric forms of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the potential tautomeric forms and assigning the precise connectivity of atoms.
Expertise in Action: Experimental Design
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for quinazoline derivatives due to its excellent solubilizing power and its ability to reveal exchangeable protons (e.g., -OH, -NH₂), which appear as broad singlets.[5][6] The data presented herein is predicted for DMSO-d₆ to facilitate the observation of these key functional groups.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7] Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a clean NMR tube. Ensure complete dissolution, using gentle sonication if necessary.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16 scans for a concentrated sample.
-
Relaxation Delay (d1): 2 seconds to allow for adequate spin-lattice relaxation.[7]
-
-
¹³C NMR Acquisition:
Spectral Interpretation: Decoding the Signals
The key to interpreting the NMR spectra lies in identifying signals that are unique to each tautomer.
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of four protons corresponding to the benzene ring.[7] The amino (-NH₂) protons are expected to appear as a broad singlet, often around 5.5-7.5 ppm. The most telling signal would be the presence of a broad O-H proton (for the -ol form, likely >10 ppm) or an N-H proton of the lactam ring (for the -one form, often between 10-12 ppm).[5]
-
¹³C NMR: The most diagnostic signal is the resonance for C2. In the -ol (lactim) form, this carbon is an sp² carbon bonded to oxygen and nitrogen (C=N), expected to resonate around 155-160 ppm . In the -one (lactam) form, this carbon is a carbonyl (C=O) carbon, which is significantly more deshielded and would appear further downfield, typically around 160-165 ppm .[6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) (Lactam Tautomer) | Predicted ¹³C Shift (ppm) (Lactim Tautomer) | Rationale for Differentiation |
| C2 | - | ~163 | ~158 | The C=O in the lactam form is more deshielded than the C-OH in the lactim form. |
| C4 | - | ~155 | ~157 | Position of the amino group attachment. |
| C4a | - | ~120 | ~122 | Bridgehead carbon. |
| C5 | ~7.8 (d) | ~128 | ~128 | Aromatic proton adjacent to the fused ring system. |
| C6 | ~7.3 (t) | ~125 | ~125 | Aromatic proton. |
| C7 | ~7.6 (t) | ~134 | ~134 | Aromatic proton. |
| C8 | ~8.0 (d) | ~115 | ~116 | Aromatic proton ortho to the ring nitrogen. |
| C8a | - | ~149 | ~148 | Bridgehead carbon. |
| NH₂ (at C4) | ~6.5 (s, broad) | - | - | Exchangeable protons of the amino group. |
| NH (at N1) | ~11.5 (s, broad) | - | - | Key signal for the lactam form. |
| OH (at C2) | - | - | ~10.5 (s, broad) | Key signal for the lactim form. |
Note: Predicted values are based on data from analogous quinazoline structures.[5][6][8] Actual values may vary.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For this compound, IR is particularly useful for detecting the presence of a carbonyl (C=O) group versus a hydroxyl (O-H) group, providing strong evidence for the dominant tautomeric form.[10]
Expertise in Action: Sample Preparation
The KBr (potassium bromide) pellet technique is a standard and reliable method for obtaining high-quality IR spectra of solid samples.[1] This involves grinding the sample with KBr powder and pressing it into a transparent disk, minimizing interference from solvents.
Experimental Protocol: KBr Pellet Preparation and Analysis
-
Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Spectral Interpretation: Identifying Key Vibrations
The presence or absence of specific absorption bands allows for a clear distinction between the two tautomers.
-
Lactam Tautomer (4-amino-1,2-dihydroquinazolin-2-one):
-
C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ is the hallmark of the lactam carbonyl group.[8]
-
N-H Stretch: Two types of N-H bands are expected: a sharp pair of bands around 3450-3300 cm⁻¹ for the primary amine (-NH₂) and a broader band around 3200-3100 cm⁻¹ for the lactam N-H.[11]
-
-
Lactim Tautomer (this compound):
-
O-H Stretch: A broad, strong absorption band in the region of 3400-3200 cm⁻¹ .
-
N-H Stretch: A pair of sharp bands for the -NH₂ group around 3450-3300 cm⁻¹ .
-
C=N Stretch: A medium intensity band around 1640-1620 cm⁻¹ .
-
Absence of C=O: Critically, there would be no strong absorption in the 1650-1690 cm⁻¹ region.
-
Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency (Lactam Tautomer) | Expected Frequency (Lactim Tautomer) | Significance |
| N-H Stretch (Amine) | 3450-3300 | 3450-3300 | Present in both forms. |
| O-H Stretch (Alcohol) | - | 3400-3200 (Broad) | Exclusive to the lactim form. |
| N-H Stretch (Lactam) | 3200-3100 (Broad) | - | Exclusive to the lactam form. |
| C=O Stretch (Lactam) | 1690-1650 (Strong) | - | The most definitive band for the lactam form. |
| C=N/C=C Stretch | 1620-1550 | 1640-1580 | Aromatic and imine stretches present in both. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like quinazolines, typically yielding the protonated molecular ion [M+H]⁺.
Expertise in Action: Method Selection
ESI in positive ion mode is the logical choice. The basic nitrogen atoms in the quinazoline ring are readily protonated, leading to a strong signal for the [M+H]⁺ ion, which confirms the molecular formula (C₈H₇N₃O, Molecular Weight: 161.16 g/mol ).
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount (0.1%) of formic acid to aid protonation.[13]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation studies, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 162.1) and subjecting it to collision-induced dissociation (CID).
Spectral Interpretation: The Molecular Ion and Its Fragments
-
Molecular Ion: The base peak in the ESI-MS spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 162.1 .
-
Fragmentation Pattern: The fragmentation provides structural confirmation. A common fragmentation pathway for quinazolinones involves the retro-Diels-Alder (RDA) cleavage of the pyrimidine ring. Another likely fragmentation is the loss of small, stable neutral molecules.
Caption: Plausible fragmentation pathways for 4-Aminoquinazolin-2-one.
A key fragmentation from the lactam tautomer would be the loss of isocyanic acid (HNCO, 43 Da), leading to a fragment at m/z 119.1.[14] The loss of ammonia (NH₃, 17 Da) from the 4-amino group is also possible, yielding a peak at m/z 145.1.
Table 3: Predicted Key Ions in ESI-MS
| m/z (Daltons) | Proposed Ion | Interpretation |
| 162.1 | [M+H]⁺ | Protonated molecular ion, confirming the molecular formula. |
| 145.1 | [M+H - NH₃]⁺ | Loss of ammonia from the 4-amino group. |
| 134.1 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring. |
| 119.1 | [M+H - HNCO]⁺ | Loss of isocyanic acid, characteristic of a uracil-like ring. |
Integrated Analysis: A Unified Structural Conclusion
No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and irrefutable structural assignment.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uab.edu [uab.edu]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomerism and Stability of 4-Aminoquinazolin-2-ol
Introduction: The Dynamic Nature of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinazoline scaffold holds a privileged status, forming the core of numerous therapeutic agents.[1][2][3] Its versatility, however, is intrinsically linked to a fundamental chemical phenomenon: tautomerism. Tautomers, as readily interconverting structural isomers, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.[4][5] These differences profoundly impact a molecule's pharmacokinetics and pharmacodynamics, influencing everything from membrane permeability to target binding affinity.[5]
4-Aminoquinazolin-2-ol is a quintessential example where tautomeric ambiguity can dictate biological function. The molecule is not a single, static entity but exists as a dynamic equilibrium of multiple forms. Understanding the relative stability of these tautomers and the factors that govern their interconversion is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and predicting biological activity. This guide provides a comprehensive technical overview of the tautomeric landscape of this compound, detailing the experimental and computational methodologies used to characterize its stability and behavior.
The Tautomeric Landscape of this compound
The structure of this compound allows for two primary types of prototropic tautomerism: lactam-lactim and amino-imino. This results in at least three plausible neutral tautomeric forms, each with a unique electronic distribution and geometry.
-
4-amino-quinazolin-2(1H)-one (Lactam-Amino Form): This is the keto-amino tautomer. Generally, for related 4(3H)-quinazolinone structures, the lactam form is significantly more stable, a preference often confirmed by X-ray crystallography in the solid state and various spectroscopic methods in solution.[6]
-
4-amino-quinazolin-2-ol (Lactim-Amino Form): This is the enol-amino tautomer. The presence of a hydroxyl group makes this form more acidic and introduces a potent hydrogen bond donor.
-
4-imino-1,4-dihydroquinazolin-2-ol (Lactim-Imino Form): This tautomer features an exocyclic imine. Studies on similar heterocyclic systems have shown that the amino-imino equilibrium can be influenced by substitution and solvent.[7][8][9]
The interplay between these forms represents a complex equilibrium, where the predominant species is dictated by its intrinsic stability and its interactions with the surrounding environment.
Caption: Tautomeric equilibria for this compound.
Investigative Methodologies: From Spectroscopy to Simulation
A multi-faceted approach is essential to comprehensively characterize the tautomeric equilibrium. No single technique can provide a complete picture; instead, the convergence of evidence from spectroscopic and computational methods yields the most reliable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.
Causality Behind the Method: The interconversion between tautomers involves the migration of a proton and a shift in electron density (e.g., from a C=O bond to a C=C-OH system). This alters the shielding of nearby nuclei. For instance, the carbon at the C2 position will have a characteristic carbonyl chemical shift (~160-170 ppm) in the lactam form and a more shielded, enolic carbon shift (~150-160 ppm) in the lactim form.[10][11] Similarly, labile N-H and O-H protons have distinct chemical shifts, although they can be broadened or disappear upon exchange with a deuterated solvent like D₂O. 15N NMR can be particularly diagnostic, as the nitrogen chemical shifts between amino and imino forms, or within the heterocyclic ring, can differ by over 100 ppm.[7][12]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it directly influences the equilibrium.[10][11]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum. Note the chemical shifts and integrals of the aromatic protons and any observable N-H protons.
-
Record a ¹³C NMR spectrum (and/or a DEPT-135 spectrum). Pay close attention to the quaternary carbon signals in the 150-170 ppm range.
-
(Optional) Perform a ¹H-¹³C HMQC/HSQC experiment to correlate proton and carbon signals and a ¹H-¹³C HMBC experiment to identify long-range correlations, which can help definitively assign the carbon skeleton of the dominant tautomer.
-
-
Data Analysis: Compare the observed chemical shifts to literature values for known lactam/lactim and amino/imino systems.[6][13] The presence of a single set of sharp signals indicates either one tautomer is overwhelmingly dominant or the interconversion is fast on the NMR timescale. Multiple sets of signals would indicate slow exchange between two or more significantly populated tautomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy is an excellent quantitative method for determining the tautomeric equilibrium constant (KT).
Causality Behind the Method: The lactam and lactim tautomers possess different chromophoric systems. The lactam form contains a cross-conjugated system, while the lactim form has a more extended, aromatic-like conjugation. These differences lead to distinct absorption maxima (λmax) and molar absorptivities. By analyzing the spectrum in various solvents that shift the equilibrium, one can deconvolve the contributions of each tautomer.[13][14]
Experimental Protocol: Solvent-Dependent Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent where it is stable (e.g., 1,4-dioxane).
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
-
Sample Preparation: Add a precise aliquot of the stock solution to each flask and dilute to the mark to create solutions of identical concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-450 nm.
-
Data Analysis: Identify the λmax for the different forms. The equilibrium constant (KT = [lactim]/[lactam]) in a given solvent can be calculated using the absorbances at wavelengths characteristic of each tautomer, provided the molar absorptivities of the pure forms are known or can be estimated.
Caption: A convergent workflow for tautomer analysis.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[14][15]
Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its minimum energy geometry and associated thermodynamic properties. By modeling each plausible tautomer, we can calculate their relative energies (ΔE) and Gibbs free energies (ΔG) in the gas phase. To simulate solution conditions, a Polarizable Continuum Model (PCM) can be applied, which accounts for the bulk electrostatic effects of the solvent.[15][16] This allows for a direct comparison between theoretical stability and experimental observations.
Computational Protocol: DFT Energy Calculations
-
Structure Building: Build the 3D structures of all plausible tautomers (lactam-amino, lactim-amino, lactim-imino).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a functional like B3LYP and a robust basis set such as 6-311++G(d,p). This should be done first for the gas phase.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). This also provides the zero-point vibrational energy and thermal corrections for Gibbs free energy.
-
Solvation Modeling: Re-optimize the geometries using a PCM for solvents of interest (e.g., water, DMSO). Calculate the energies in solution.
-
Data Analysis: Calculate the relative energies (ΔG) of all tautomers with respect to the most stable form. A lower ΔG indicates greater stability.
Table 1: Hypothetical Relative Stabilities (ΔG in kcal/mol) from DFT Calculations
| Tautomer Form | Gas Phase | Chloroform (ε=4.8) | Water (ε=78.4) |
| 4-amino-quinazolin-2(1H)-one | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 4-amino-quinazolin-2-ol | +5.8 | +3.5 | +1.2 |
| 4-imino-1,4-dihydroquinazolin-2-ol | +9.2 | +7.1 | +4.5 |
| Note: These are illustrative values based on trends observed for similar heterocyclic systems. The lactam is typically the most stable form, and its stability relative to the lactim decreases in more polar solvents that can solvate the hydroxyl group. |
Factors Governing Tautomeric Stability
The tautomeric equilibrium is a delicate balance influenced by several factors:
-
Solvent Effects: This is often the most dominant external factor. Polar protic solvents like water or ethanol can stabilize both the lactam (via its carbonyl) and lactim (via its hydroxyl) forms through hydrogen bonding.[17][18] However, the ability of polar solvents to solvate the more polar tautomer often favors the lactam form.[10][11][19] Non-polar solvents tend to favor the less polar tautomer, which may be the lactim form if it can form an intramolecular hydrogen bond.
-
pH and Ionization: The pKa values of the different tautomers are distinct. At physiological pH, the molecule may exist as a neutral species, but changes in pH can lead to protonation or deprotonation, favoring the tautomeric form of the resulting ion.[20][21] For example, protonation will likely occur on the most basic nitrogen atom, which differs between tautomers.
-
Aromaticity and Conjugation: The lactam form benefits from amide resonance, while the lactim form possesses a fully aromatic pyrimidine ring. The energetic balance between these two stabilizing effects is a key intrinsic determinant of the equilibrium position.[6] The amino-imino tautomerism is strongly influenced by conjugation; systems where the double bonds are conjugated with the aromatic ring are often more stable.[9]
Conclusion and Implications for Drug Development
The tautomerism of this compound is a complex phenomenon governed by a subtle interplay of intrinsic structural stability and extrinsic environmental factors. Experimental evidence from NMR and UV-Vis spectroscopy, combined with the predictive power of DFT calculations, consistently points toward the 4-amino-quinazolin-2(1H)-one (lactam-amino) form as the most stable and predominant tautomer, particularly in polar environments relevant to biological systems.[6][10]
For researchers in drug development, recognizing this dynamic equilibrium is paramount. The dominant tautomer in a physiological environment is the one that will interact with the target receptor, and its specific hydrogen bonding pattern and shape will dictate binding affinity. Furthermore, properties like aqueous solubility and stability during storage are dependent on the tautomeric form. A comprehensive understanding and characterization of the tautomeric behavior of this, and any related quinazoline derivative, is therefore an indispensable step in the journey from a chemical scaffold to a successful therapeutic agent.
References
- Sergeieva, T. Y., Voskoboynik, O. Y., Okovytyy, S. I., Kovalenko, S. I., & Leszczynski, J. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry and Technologies, 22(1), 18-25.
- Silva, A. M. S., & Santos, M. A. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12.
- Benchchem (n.d.). Tautomerism in 4(3H)-Quinazolinone Structures: An In-depth Technical Guide. Benchchem.
- Fiveable (n.d.). Keto-Enol Tautomerism. Organic Chemistry Class Notes.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
- Hansen, P. E., & Wenslow, R. M. (2001). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. Physical Chemistry Chemical Physics, 3(1), 244-248.
- Unknown. (n.d.).
- Katritzky, A. R., & Pojarlieff, I. G. (2004). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 2(18), 2610-2613.
- Ivanov, P., Stoyanov, S., & Antonov, L. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 2195-2204.
- ResearchGate (n.d.). Quinazoline showing tautomerism.
- Ivanov, P., Stoyanov, S., & Antonov, L. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 2195–2204.
- Al-Hourani, B. J., Al-Hamdani, S., & Al-Zoubi, R. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104112.
- Al-Suhaimi, K. S., & El-Gazzar, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123.
- ResearchGate (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N...
- Stasyuk, A. J., & Szatylowicz, H. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(17), 3144.
- Al-Salem, H. S., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharmaceutica, 68(1), 1-23.
- Hathwar, V. R., et al. (2015). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 17(34), 6593-6604.
- Holzer, W., & Mereiter, K. (2007). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Monatshefte für Chemie/Chemical Monthly, 138(9), 881-889.
- Salahuddin, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Arabian Journal of Chemistry, 10, S2732-S2747.
- Ammar, Y. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8343-8361.
- Stasyuk, A. J., & Szatylowicz, H. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 20(24), 6192.
- Gholam-Hosseini, S., & Davoodnia, A. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ChemistrySelect, 7(43), e202202978.
- El-Faham, A., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(16), 4937.
- ResearchGate (n.d.). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.
- Dorel, R., et al. (2015). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Organic & Biomolecular Chemistry, 13(7), 2095-2101.
- Nishimura, N., Danjo, K., & Sueishi, Y. (1988). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Australian Journal of Chemistry, 41(6), 863-872.
- Raczyńska, E. D., & Gal, J. F. (2016). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 14(31), 7478-7487.
- ResearchGate (n.d.). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
- ResearchGate (n.d.). pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.
- ResearchGate (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
- Dhaked, D. K., & Ahsan, M. J. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(10), 1151-1162.
- ResearchGate (n.d.). Tautomeric forms of 4-hydroxy quinoline.
- Zhang, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184.
- Huang, L., et al. (2007). Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis.
- ResearchGate (n.d.). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 16. mdpi.com [mdpi.com]
- 17. fiveable.me [fiveable.me]
- 18. mdpi.com [mdpi.com]
- 19. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Bioavailability of 4-Aminoquinazolin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-Aminoquinazoline Scaffold: A Privileged Structure with Development Hurdles
The 4-aminoquinazoline core is a well-established pharmacophore, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1] Its rigid, aromatic nature, while often beneficial for target binding, frequently leads to poor aqueous solubility. This inherent low solubility is a primary contributor to erratic and low oral bioavailability, posing a significant challenge for drug development. The planar structure can also contribute to poor pharmacokinetic properties.[2]
The fundamental reasons for the poor solubility of these derivatives often stem from a combination of factors:
-
High Crystal Lattice Energy: The rigid and planar structure of the quinazoline ring system facilitates strong intermolecular interactions in the solid state, leading to a high crystal lattice energy that must be overcome for dissolution to occur.[3]
-
Lipophilicity: Many 4-aminoquinazolin-2-ol derivatives are highly lipophilic, making them less compatible with the aqueous environment of the gastrointestinal tract.[3]
Understanding these underlying physicochemical properties is the first step in devising rational strategies to enhance the developability of this promising class of molecules.
Foundational Analysis: Characterizing Solubility and Permeability
A thorough understanding of a compound's solubility and permeability is paramount before embarking on extensive formulation or chemical modification efforts.
Determining the pH-solubility profile is a critical initial step, as 4-aminoquinazoline derivatives are often weak bases.[4] Their solubility can be significantly influenced by the pH of the surrounding medium. In acidic environments, the amino groups can become protonated, forming more soluble salt forms.[3]
Table 1: Typical Solubility Data for Quinazoline Derivatives
| Parameter | Description | Typical Values |
| Kinetic Solubility | Measures the concentration at which a compound precipitates from a supersaturated solution. | Highly variable, often <10 µM in aqueous buffers |
| Thermodynamic Solubility | The true equilibrium solubility of the most stable crystalline form. | Generally lower than kinetic solubility. |
| pH-Dependent Solubility | Solubility profile across a range of pH values, crucial for predicting behavior in the GI tract. | Increased solubility at lower pH is common.[4] |
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in 100% dimethyl sulfoxide (DMSO).[5]
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Aqueous Dilution: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of typically ≤1%.[5]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Causality: This assay mimics the rapid precipitation that can occur when a drug solution is introduced into an aqueous environment, such as the dilution of a DMSO stock in an in vitro assay or the release of a drug from a formulation in the gut.[5]
Membrane permeability is a key determinant of oral absorption and overall bioavailability.[6] In vitro models are invaluable for screening and ranking compounds based on their ability to cross the intestinal epithelium.[7]
The Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal barrier.[8] These cells differentiate into a monolayer of polarized enterocytes with tight junctions and express key drug transporters.[7][8]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assessment:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This direction helps identify the involvement of efflux transporters like P-glycoprotein (P-gp).[8]
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of drug transport across the cell monolayer.[10]
Causality: A high A-B Papp value suggests good passive diffusion, while a B-A Papp value that is significantly higher than the A-B Papp value indicates the compound is a substrate for efflux transporters, which can limit its absorption.[8]
Strategies for Enhancing Solubility and Bioavailability
Once the baseline solubility and permeability characteristics are established, a range of strategies can be employed to improve these properties.
For compounds with promising pharmacological activity but poor solubility, formulation strategies can provide a viable path forward.
-
pH Adjustment and Buffering: For weakly basic this compound derivatives, adjusting the pH of the formulation to a more acidic range can significantly improve solubility.[4]
-
Co-solvents: The addition of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[5][11]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the drug, enhancing its apparent solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[12] This can be achieved through techniques like melt-fusion or spray drying.[12]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates.[13]
When formulation approaches are insufficient or not ideal, chemical modification of the this compound scaffold can be explored.
-
Isosteric Replacements: Replacing metabolically labile groups with more stable isosteres can improve metabolic stability without drastically altering the compound's biological activity.[4]
-
Introduction of Ionizable Groups: The strategic introduction of acidic or basic functional groups can significantly improve aqueous solubility.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in vivo. This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility and absorption.[13]
In Vivo Pharmacokinetic Evaluation
Ultimately, the success of any solubility and bioavailability enhancement strategy must be validated through in vivo pharmacokinetic (PK) studies. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
Typical In Vivo PK Study Design in Rodents
-
Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously (to determine absolute bioavailability).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.[2]
-
t1/2: Half-life of the drug in the plasma.
-
F%: Absolute oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Significance | Desired Outcome for Oral Drugs |
| Cmax | Indicates the rate and extent of absorption. | Sufficiently high to be in the therapeutic window. |
| AUC | Represents the total systemic exposure to the drug. | Maximized to ensure efficacy. |
| F% | The fraction of the orally administered dose that reaches systemic circulation. | High bioavailability is generally desirable. |
Integrated Workflow for Solubility and Bioavailability Optimization
The development of this compound derivatives with favorable drug-like properties requires an integrated and iterative approach. The following diagram illustrates a logical workflow for addressing solubility and bioavailability challenges.
Caption: Integrated workflow for optimizing the solubility and bioavailability of this compound derivatives.
Conclusion
The this compound scaffold remains a highly attractive starting point for the discovery of new medicines. However, the inherent challenges of poor solubility and bioavailability must be addressed early and systematically in the drug discovery process. By employing a multi-pronged approach that combines accurate physicochemical characterization, rational formulation design, and strategic chemical modification, researchers can unlock the full therapeutic potential of this important class of compounds. The iterative cycle of design, synthesis, and testing, guided by both in vitro and in vivo data, is crucial for advancing this compound derivatives from promising hits to viable clinical candidates.
References
- Chi, P. H., & Li, W. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(22), 2159-2165. [Link]
- Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 815-827. [Link]
- Ravikanth, M., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy, 6(2), 17-23. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., Alanazi, M. M., & El-Tahir, K. E. H. (2016). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Saudi Pharmaceutical Journal, 24(5), 545-554. [Link]
- Wang, D., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Future Medicinal Chemistry, 17(11), 1281-1295. [Link]
- Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 143-150. [Link]
- Wang, D., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry, 17(14), 1771-1786. [Link]
- da Silva, G. N., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of Computer-Aided Molecular Design, 29(10), 919-932. [Link]
- Wang, D., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry, 17(14), 1771-1786. [Link]
- Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4275. [Link]
- Yoshizumi, T., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
- Kim, J. S., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Various Authors. (n.d.). In vivo pharmacokinetic profiles in rat of 20. ResearchGate.
- Zhang, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184. [Link]
- Wang, Z., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6177-6194. [Link]
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Singh, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-8. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem.
- Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(20), 6902. [Link]
- Jo, S., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(16), 4995. [Link]
- Das, D., & Yellol, G. S. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- Charushin, V. N., et al. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 94(8), 683-714. [Link]
- Li, L., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 20(1), 285-295. [Link]
- Wang, Y., et al. (2012). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3848-3857. [Link]
- Nishi, T., et al. (1994). 4-Aminoquinazoline derivatives, and their use as medicine. Google Patents.
- Zhang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6296. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
The Quinazoline Scaffold: A Privileged Structure in the Historical Development of Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of the historical development of quinazoline-based inhibitors, tracing their evolution from early synthetic curiosities to a cornerstone of modern precision oncology. We will delve into the key scientific milestones, the elucidation of their mechanism of action as kinase inhibitors, and the structure-activity relationships that have guided the design of multiple generations of clinically successful drugs. This guide will also provide detailed experimental protocols for the synthesis of the core quinazoline scaffold and for the in vitro evaluation of their biological activity, equipping researchers with the foundational knowledge to contribute to this ever-evolving field.
Introduction: The Rise of a Privileged Scaffold
The story of quinazoline-based inhibitors is intrinsically linked to the broader narrative of targeted cancer therapy. The shift from cytotoxic chemotherapies to drugs that target specific molecular drivers of cancer has revolutionized oncology. The quinazoline nucleus, composed of a benzene ring fused to a pyrimidine ring, has proven to be an exceptionally versatile framework for the design of potent and selective enzyme inhibitors.[1]
The initial recognition of the biological potential of quinazolines dates back to the mid-20th century with the discovery of the antimalarial properties of febrifugine. However, it was the relentless pursuit of inhibitors for protein kinases, key regulators of cellular signaling pathways, that truly propelled the quinazoline scaffold to prominence. Overexpression or mutation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are now well-established drivers of tumor growth, proliferation, and angiogenesis.[2][3] The unique structural features of the quinazoline core allow it to anchor within the ATP-binding pocket of these kinases, providing a robust platform for the development of targeted inhibitors.[4]
This guide will navigate the historical journey of these remarkable molecules, from the first-generation EGFR inhibitors that validated the therapeutic concept to the subsequent generations designed to overcome acquired resistance.
The Dawn of an Era: First-Generation EGFR Inhibitors
The late 1990s and early 2000s marked a turning point in the treatment of non-small cell lung cancer (NSCLC), a disease with historically poor prognosis. The discovery that a subset of NSCLC tumors harbored activating mutations in the EGFR gene opened the door for a new therapeutic paradigm.[5][6] This led to the development of the first-generation quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.
Gefitinib (Iressa®) and Erlotinib (Tarceva®): Proof of Concept
Gefitinib, developed by AstraZeneca, and Erlotinib, from OSI Pharmaceuticals, were among the first small-molecule EGFR inhibitors to receive FDA approval.[7][8] Their development was a landmark achievement, demonstrating that targeting a specific molecular aberration could lead to significant clinical benefit.[9] These drugs were designed to be reversible, competitive inhibitors of the ATP-binding site of the EGFR kinase domain.[1]
The clinical success of Gefitinib and Erlotinib was most pronounced in patients whose tumors harbored activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[5] This discovery underscored the importance of patient stratification and companion diagnostics in realizing the full potential of targeted therapies.
The following diagram illustrates the simplified EGFR signaling pathway and the mechanism of action of first-generation quinazoline inhibitors.
Caption: EGFR signaling and inhibition by 1st-gen TKIs.
Overcoming Resistance: The Second Generation and Beyond
Despite the initial success of first-generation EGFR inhibitors, the emergence of acquired resistance inevitably limited their long-term efficacy. The most common mechanism of resistance was the development of a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation. This mutation sterically hinders the binding of Gefitinib and Erlotinib to the ATP-binding pocket.
This clinical challenge spurred the development of second-generation quinazoline-based inhibitors, such as Afatinib and Dacomitinib. These drugs were designed as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding mode allowed them to overcome the T790M mutation. However, their increased potency also led to greater toxicity due to the inhibition of wild-type EGFR.
The development of third-generation inhibitors, like Osimertinib (which has a pyrimidine scaffold), further refined this approach by demonstrating selectivity for mutant EGFR, thereby improving the therapeutic window. The historical progression of quinazoline and other EGFR inhibitors highlights a continuous cycle of innovation driven by clinical need and a deeper understanding of resistance mechanisms.
Expanding the Target Space: Quinazolines as Multi-Kinase Inhibitors
The versatility of the quinazoline scaffold extends beyond EGFR. Researchers have successfully adapted this core structure to target other key kinases involved in cancer progression, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR). Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR is a primary mediator of this process.
Vandetanib is a prominent example of a quinazoline-based multi-kinase inhibitor that targets both VEGFR and EGFR, as well as the RET tyrosine kinase.[4] This dual-targeting approach can offer broader anti-tumor activity by simultaneously inhibiting tumor cell proliferation and the blood supply that sustains it.
The following table summarizes the IC50 values of selected FDA-approved quinazoline-based kinase inhibitors, illustrating their potency and target profiles.
| Drug | Target(s) | IC50 (nM) | FDA Approval Year (Initial) |
| Gefitinib | EGFR | 23-79[1] | 2003 |
| Erlotinib | EGFR | 80[1] | 2004 |
| Lapatinib | EGFR, HER2 | EGFR: 10.8, HER2: 9.8 | 2007 |
| Vandetanib | VEGFR2, EGFR | VEGFR2: 40, EGFR: 500 | 2011 |
| Afatinib | EGFR, HER2 | 0.5[1] | 2013 |
The Chemistry of Innovation: Synthesis of the Quinazoline Core
The therapeutic success of quinazoline-based inhibitors is underpinned by robust and versatile synthetic chemistry. The ability to efficiently construct the core quinazoline scaffold and introduce a diverse array of substituents has been crucial for optimizing potency, selectivity, and pharmacokinetic properties. A common and effective method for the synthesis of the 4-anilinoquinazoline scaffold, the cornerstone of many EGFR inhibitors, is outlined below.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate
This protocol describes a general, two-step procedure for the synthesis of a 4-anilinoquinazoline, starting from a substituted anthranilic acid. This method involves the initial formation of a quinazolin-4(3H)-one, followed by chlorination and subsequent nucleophilic aromatic substitution with a substituted aniline.
Step 1: Synthesis of a Substituted Quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Cyclization: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The solid precipitate is the quinazolin-4(3H)-one derivative.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of the 4-Anilinoquinazoline
-
Chlorination: Suspend the quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl2) (5-10 equivalents) with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Nucleophilic Substitution: Dissolve the resulting crude 4-chloroquinazoline intermediate in a suitable solvent such as isopropanol. Add the substituted aniline (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product, the 4-anilinoquinazoline hydrochloride salt, will often precipitate out of the solution upon cooling.
-
Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.
The following diagram illustrates the general workflow for the synthesis of 4-anilinoquinazolines.
Caption: General synthetic workflow for 4-anilinoquinazolines.
Biological Evaluation: In Vitro Kinase Inhibition Assays
A critical step in the development of quinazoline-based inhibitors is the quantitative assessment of their biological activity. In vitro kinase assays are fundamental tools for determining the potency of a compound against its target kinase, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro EGFR Kinase Assay for IC50 Determination
This protocol outlines a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 of a test compound against EGFR. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.
-
Reagent Preparation:
-
Prepare a serial dilution of the test quinazoline inhibitor in 100% DMSO. Further dilute these solutions into a kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X substrate/ATP mixture containing a suitable peptide substrate for EGFR and ATP at a concentration close to its Km for the enzyme.
-
Prepare a solution of recombinant human EGFR enzyme in kinase buffer.
-
-
Assay Procedure:
-
Add 12.5 µL of the 2X inhibitor solutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 12.5 µL of the EGFR enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Terminate the kinase reaction by adding 50 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The historical development of quinazoline-based inhibitors is a testament to the power of rational drug design and the iterative process of discovery, clinical observation, and chemical refinement. From the pioneering first-generation EGFR inhibitors to the multi-targeted agents of today, the quinazoline scaffold has consistently provided a robust framework for creating life-saving medicines.
The journey, however, is far from over. The ever-present challenge of drug resistance necessitates the continued exploration of novel quinazoline derivatives with new mechanisms of action. The development of allosteric inhibitors and compounds that target novel resistance mutations are active areas of research. Furthermore, the application of the quinazoline scaffold to other kinase targets and disease areas continues to expand. As our understanding of the molecular intricacies of disease deepens, the "privileged" quinazoline scaffold is poised to remain at the forefront of drug discovery for years to come.
References
- BenchChem. (2025). Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
- Ghahremani, M. H., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119–122.
- BenchChem. (2025). The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride.
- Asquith, C. R. M., & Tizzard, G. J. (n.d.). Synthesis route to access 4-anilinoquinoline (9).
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- Nguyen, T. H. L., et al. (n.d.).
- BenchChem. (2025).
- Ghahremani, M. H., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119-22.
- Baratella, M., et al. (n.d.).
- Susilawati, Y., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry, 24(2), 1-8.
- New Drug Approvals. (2015). Gefitinib.
- Li, J., et al. (2023).
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476.
- Promega Corpor
- Barghi, L., et al. (2025). Modified Synthesis of Erlotinib Hydrochloride.
- BenchChem. (2025).
- Boulaiz, H., et al. (2023).
- Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826.
- ResearchGate. (n.d.). Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19–29.
- Li, D. D., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4343–4353.
- Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
- ResearchGate. (n.d.). Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
- ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and....
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1686.
- Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294–303.
- Cell Signaling Technology. (2025). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
- Patel, P. N. (2015). Quinazolines As Anti-cancer Agents.
- Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
- Mohammed, H. A. H., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 744–756.
- Chen, Y. L., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 126, 997–1009.
- Varghese, L., & S, S. (2022). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Letters in Drug Design & Discovery, 19(11), 1023-1040.
- Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894.
- Blackhall, F., et al. (2011). Lessons Learnt From Gefitinib and Erlotinib: Key Insights Into Small-Molecule EGFR-targeted Kinase Inhibitors in Non-Small Cell Lung Cancer. Clinical Lung Cancer, 12(1), 13-20.
- Kalainayakan, S. P. (n.d.). Single-cell genomic analysis (SCG)—A Key to Decipher the Cancer Landscape.
- Salgia, R. (2010). Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. Cancer Network, 29(5).
- Lin, J. J., et al. (2017).
Sources
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A High-Yield, Solvent-Free Synthesis of 4-Aminoquinazolin-2-ol from Anthranilamide
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-Aminoquinazolin-2-ol, a valuable heterocyclic scaffold, from readily available and cost-effective starting materials: anthranilamide and urea. The described method is a solvent-free, thermal cyclocondensation that offers high yields and operational simplicity. This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and expert troubleshooting advice to ensure reliable and reproducible results.
Introduction and Scientific Context
Quinazoline and its derivatives are privileged heterocyclic structures that form the core of numerous biologically active compounds.[1][2] The quinazolinone skeleton, in particular, is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The 4-aminoquinazoline core is of particular significance, as it is a key pharmacophore in several targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6]
The target molecule, this compound, exists in tautomeric equilibrium with the more stable 2-Aminoquinazolin-4(3H)-one. This scaffold serves as a crucial building block for the synthesis of more complex drug candidates.[7][8] Traditional synthetic routes can involve multiple steps, harsh reagents, or costly starting materials.
This document outlines a robust and efficient one-pot synthesis that leverages the thermal reaction between anthranilamide and urea. This solvent-free approach is not only environmentally conscious ("green chemistry") but also highly effective, proceeding in high yield with a straightforward purification process.
Reaction Principle and Mechanism
The synthesis proceeds via a thermal cyclocondensation reaction. The key mechanistic steps are initiated by the thermal decomposition of urea, which serves as the C2 source for the quinazoline ring.
Causality of the Mechanism:
-
Generation of the Electrophile: At temperatures exceeding its melting point (133-135 °C), urea undergoes thermal decomposition to generate highly reactive isocyanic acid (HNCO) and ammonia (NH₃).[9] This in-situ generation is critical as it provides the necessary electrophile for the subsequent step.
-
Nucleophilic Attack: The primary aromatic amine of anthranilamide is a potent nucleophile. It attacks the electrophilic carbon atom of isocyanic acid. This is the initial bond-forming event that commits the molecule to the quinazoline pathway.
-
Intermediate Formation: This attack results in the formation of a key intermediate, N-(2-carbamoylphenyl)urea.
-
Intramolecular Cyclization: Under sustained heating, an intramolecular nucleophilic attack occurs. The nitrogen atom of the benzamide group attacks the carbonyl carbon of the newly introduced urea moiety. This is the ring-closing step.
-
Deamination and Aromatization: The resulting tetrahedral intermediate is unstable and eliminates a molecule of ammonia. This elimination drives the reaction towards the thermodynamically stable, aromatic quinazolinone ring system, yielding the final product.
The final product, this compound, is more accurately represented by its stable keto-amine tautomer, 2-Aminoquinazolin-4(3H)-one. This tautomerism is a fundamental property of hydroxy-substituted nitrogen heterocycles.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Anthranilamide (2-Aminobenzamide) | ≥98% | Sigma-Aldrich |
| Urea | ACS Reagent, ≥99.0% | Fisher Scientific |
| Ethanol (for recrystallization) | Reagent Alcohol, 95% | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker |
| Sodium Hydroxide (NaOH) | 1 M solution | EMD Millipore |
| Deionized Water | - | In-house |
Equipment
-
100 mL Round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Reflux condenser (air-cooled)
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: The reaction must be performed in a well-ventilated fume hood as it releases ammonia gas, which is corrosive and has a pungent odor.
-
High Temperatures: Use caution when working with the heating mantle. Ensure the apparatus is securely clamped.
-
Chemical Handling: Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
To a 100 mL round-bottom flask, add anthranilamide (13.6 g, 100 mmol, 1.0 eq).
-
Add urea (18.0 g, 300 mmol, 3.0 eq).
-
Scientist's Note: A 3-fold molar excess of urea is used to ensure a sufficient concentration of the reactive isocyanic acid species and to drive the reaction to completion.
-
-
Thermal Reaction:
-
Add a magnetic stir bar to the flask.
-
Assemble the flask with an air condenser in a heating mantle.
-
Begin stirring the solid mixture. Heat the flask to 180-190 °C .
-
The mixture will melt, and bubbling (ammonia evolution) will become vigorous.
-
Maintain this temperature for 2 hours . The reaction mixture will gradually solidify as the product forms.
-
Scientist's Note: The temperature must be kept well above the melting point of urea to ensure a steady rate of decomposition and reaction.
-
-
Work-up and Isolation:
-
Allow the flask to cool to room temperature. The crude product will be a solid mass.
-
Add 50 mL of deionized water to the flask and break up the solid with a spatula.
-
Heat the mixture to boiling with stirring to dissolve any unreacted urea and other water-soluble impurities.
-
Filter the hot suspension through a Büchner funnel. Wash the collected solid with 2 x 25 mL of hot deionized water.
-
Transfer the crude solid back to a beaker. Add 50 mL of 1 M NaOH solution and stir for 15 minutes at room temperature to dissolve any unreacted anthranilamide.
-
Filter the solid again, washing with 2 x 25 mL of deionized water. This step removes acidic impurities and residual starting material.
-
-
Purification:
-
Transfer the damp solid to a 250 mL Erlenmeyer flask.
-
Add approximately 100-120 mL of 95% ethanol.
-
Heat the suspension to a boil on a hot plate with stirring to dissolve the product.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80 °C overnight.
-
Expected Results and Characterization
-
Yield: 13.7 - 15.3 g (85 - 95%)
-
Appearance: White to off-white crystalline solid
-
Melting Point: >300 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.6 (s, 1H, NH), 7.85 (d, 1H), 7.50 (t, 1H), 7.10 (d, 1H), 7.05 (t, 1H), 6.50 (s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1660 (C=O stretching, amide), 1610 (C=N stretching), 1580 (N-H bending).
Data Summary and Workflow Visualization
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Anthranilamide | 13.6 g | 100 | 1.0 |
| Urea | 18.0 g | 300 | 3.0 |
| Reaction Temperature | 180-190 °C | - | - |
| Reaction Time | 2 hours | - | - |
| Purification Solvent | 95% Ethanol | - | - |
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives: An Application Note and Protocol for Accelerated Drug Discovery
An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically successful drugs.[1] This heterocyclic system is particularly prominent in the field of oncology, where it serves as the cornerstone for a class of potent kinase inhibitors.[2][3] Marketed anticancer agents such as gefitinib, erlotinib, and lapatinib all feature the 4-aminoquinazoline framework, highlighting its critical role in the targeted therapy of various cancers, including lung and breast cancer.[2][4]
Conventional synthetic routes to these valuable compounds often involve lengthy reaction times, high temperatures, and complex purification procedures, creating a bottleneck in the drug discovery pipeline.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave irradiation, chemists can achieve dramatic reaction rate acceleration, higher yields, and improved product purity, all while adhering to the principles of green chemistry.[6][7][8]
This application note provides a detailed guide for researchers and scientists on the efficient synthesis of 4-aminoquinazoline derivatives using microwave technology. We will explore the fundamental principles of microwave heating, present detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower chemists in their research and development endeavors.
The Power of Microwave-Assisted Synthesis (MAOS): A Paradigm Shift from Conventional Heating
The primary advantage of MAOS lies in its unique heating mechanism. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave synthesis utilizes dielectric heating.[9] Polar molecules and ions within the reaction mixture directly absorb microwave energy, causing rapid molecular rotation and friction, which generates heat volumetrically and uniformly throughout the sample.[8][9] This instantaneous, localized heating avoids the vessel wall superheating and temperature gradients common in classical reflux setups, leading to remarkable improvements in chemical transformations.
Key Advantages of MAOS:
-
Reaction Acceleration: Reaction times are drastically reduced from many hours to mere minutes.[5][9]
-
Improved Yields and Purity: The rapid heating and shorter reaction times minimize the formation of byproducts and thermal degradation of sensitive compounds.[9][10]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly lowers energy consumption.[7][9]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility, a critical factor in pharmaceutical research.[10]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Application Protocol 1: Rapid Synthesis of N-Aryl-4-aminoquinazolines
This protocol details the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with various anilines. This is a common final step in the synthesis of many kinase inhibitors. The microwave-assisted method reduces the reaction time from 12 hours to just 20 minutes.[5]
Principle
The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position for nucleophilic attack by an amine. Microwave irradiation provides the necessary activation energy rapidly and efficiently, driving the reaction to completion in a fraction of the time required by conventional heating.
Materials and Equipment
-
4-Chloroquinazoline
-
Substituted Aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)
-
2-Propanol (Propan-2-ol), HPLC grade
-
Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Crimp sealer for reaction vessels
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Experimental Workflow
Caption: General workflow for microwave-assisted SNAr reaction.
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel, add 4-chloroquinazoline (1.0 mmol, 164.6 mg).
-
Addition of Nucleophile: Add the desired substituted aniline (1.1 mmol, 1.1 equivalents).
-
Solvent Addition: Add 2-propanol (5 mL) to the vessel, followed by a magnetic stir bar.
-
Vessel Sealing: Securely seal the vessel with a cap. This is crucial for safely reaching temperatures above the solvent's atmospheric boiling point, which dramatically increases the reaction rate.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 80 °C
-
Reaction Time: 20 minutes
-
Power: 60W (with variable power to maintain temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, the vessel is automatically cooled to room temperature by the instrument, typically using compressed air.
-
Product Isolation: Once cooled, carefully open the vessel. A precipitate of the product will have formed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold 2-propanol to remove any unreacted starting materials. Dry the product under vacuum to yield the final N-aryl-4-aminoquinazoline. Further purification via recrystallization or column chromatography can be performed if necessary.
Comparative Data
The following table summarizes the stark contrast in efficiency between microwave-assisted and classical synthesis for this reaction.
| Entry | Amine Nucleophile | Method | Time | Yield (%) | Reference |
| 1 | 2-aminopyridine | Conventional | 12 h | 35.1 | [5] |
| 2 | 2-aminopyridine | Microwave | 20 min | 85.6 | [5] |
| 3 | 2-aminothiazole | Conventional | 12 h | 37.3 | [5] |
| 4 | 2-aminothiazole | Microwave | 20 min | 89.2 | [5] |
| 5 | 2-aminobenzothiazole | Conventional | 12 h | 42.5 | [5] |
| 6 | 2-aminobenzothiazole | Microwave | 20 min | 91.3 | [5] |
Application Protocol 2: One-Pot Synthesis of the 4-Aminoquinazoline Core from 2-Aminobenzonitrile
This protocol describes a highly efficient, one-pot, three-component reaction to construct the 4-aminoquinazoline ring system from readily available starting materials.
Principle
This synthesis involves the microwave-assisted condensation of a 2-aminobenzonitrile derivative with an N,N-dimethylformamidine intermediate, which is then cyclized with an amine in the presence of acetic acid. The microwave efficiently drives the sequential condensation and cyclization steps in a single pot.[12][13]
Materials and Equipment
-
Substituted 2-aminobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Amine (e.g., aniline, benzylamine)
-
Acetic Acid (HOAc)
-
Acetonitrile (CH3CN)
-
Monomode Microwave Reactor and associated vessels
Step-by-Step Methodology
-
Intermediate Formation: In a microwave vessel, dissolve the substituted 2-aminobenzonitrile (1.0 mmol) in DMF-DMA (3.0 mL).
-
Scientist's Note: DMF-DMA serves as both a reagent and a solvent in this initial step, reacting with the amino group to form a key N,N-dimethylformamidine intermediate.
-
-
Microwave Irradiation (Step 1): Irradiate the mixture at 70-80 °C for 2-5 minutes. This rapidly forms the intermediate.
-
Removal of Volatiles: Cool the vessel and remove the excess DMF-DMA under reduced pressure.
-
Addition of Reagents: To the vessel containing the crude intermediate, add the desired amine (1.2 mmol), acetonitrile (4 mL), and acetic acid (1 mL).
-
Scientist's Note: Acetic acid acts as a catalyst for the subsequent cyclization and Dimroth rearrangement to form the stable 4-aminoquinazoline ring.[13]
-
-
Microwave Irradiation (Step 2): Seal the vessel and irradiate at 160 °C for 10 minutes.
-
Work-Up: After cooling, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution. The product will typically precipitate and can be collected by filtration, washed with water, and dried.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; low reactivity of aniline. | Increase reaction temperature in 10-20°C increments or extend the reaction time. For electron-poor anilines, microwave irradiation is helpful, but conditions may need to be slightly forced.[11] |
| Byproduct Formation | Reaction time is too long or temperature is too high, causing degradation. | Reduce the reaction time or temperature. Confirm the optimal conditions with small-scale test reactions.[11] |
| Reaction Fails | Impure starting materials; incorrect solvent. | Ensure the purity of 4-chloroquinazoline and the aniline. The solvent choice is critical; ensure it is polar enough to heat effectively in the microwave.[11] |
Conclusion
Microwave-assisted synthesis represents a robust, efficient, and environmentally conscious methodology for the preparation of 4-aminoquinazoline derivatives. As demonstrated in the provided protocols, MAOS dramatically reduces reaction times from hours to minutes while simultaneously improving product yields and purity. For professionals in drug discovery and medicinal chemistry, adopting this technology can significantly accelerate the synthesis of compound libraries and novel drug candidates, streamlining the path from chemical synthesis to biological evaluation.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). BİLSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS. [Link]
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2021).
- Ju, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145. [Link]
- Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 65(3), 299-309. [Link]
- Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline deriv
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Advances. [Link]
- Asadollahi-Nik, M., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 723. [Link]
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2019). Frontiers. [Link]
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. (2018).
- Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). Scientific Reports. [Link]
- Synthesis of 4-aminoquinazoline. (n.d.). PrepChem.com. [Link]
- Synthesis of 4-aminoquinazoline derivatives. (2021).
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
- Claisen-Schmidt, aza-Michael, cyclization via cascade strategy toward microwave promoted synthesis of imidazo[2,1-b]quinazolines. (2020).
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. [Link]
Sources
- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Note: A Universal Protocol for In Vitro Kinase Activity Assays and Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Protein Kinases in Cellular Signaling and Drug Discovery
Protein kinases constitute one of the largest and most functionally diverse enzyme families in the human genome. They are the central nodes of cellular signal transduction, catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, kinases play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[1]
Given their central role, dysregulation of kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, inflammation, and metabolic disorders.[1] This has made protein kinases a major class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.[2]
This application note provides a detailed, universal protocol for an in vitro kinase activity assay based on the quantification of adenosine diphosphate (ADP), a common product of all kinase reactions.[3] This method is highly sensitive, adaptable to a high-throughput screening (HTS) format, and suitable for virtually any kinase-substrate system.[4] We will detail the assay principle, provide a step-by-step experimental workflow, and discuss its application in characterizing kinase inhibitors, using the well-established 4-aminoquinazoline class of compounds as a relevant example.
Principle of the Universal Kinase Assay
The fundamental reaction catalyzed by any protein kinase is:
Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP
Instead of detecting the specific phosphorylated substrate, which would require a unique antibody or reagent for each kinase, this universal assay quantifies the amount of ADP produced.[3] The concentration of ADP is directly proportional to the kinase activity. This is typically achieved using a coupled enzyme system where the ADP is used to generate a detectable signal, such as light (luminescence) or fluorescence.[1][5]
A common method involves two steps after the initial kinase reaction is complete[4][5]:
-
ATP Depletion: The remaining, unconsumed ATP from the kinase reaction is removed. This is a critical step to reduce background signal.
-
ADP Conversion & Detection: The ADP generated by the kinase is converted back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, producing a luminescent signal that is directly proportional to the initial amount of ADP.
When a potential inhibitor is introduced, it will reduce the kinase's activity, leading to lower ADP production and a corresponding decrease in the luminescent or fluorescent signal.[1] This allows for the precise quantification of inhibitor potency (e.g., determining the IC50 value).[2]
Signaling Pathway Context: The MAPK/ERK Cascade
To understand the relevance of kinase assays, it is helpful to visualize their role in a biological context. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation and survival. Many components of this pathway are kinases, making them prime targets for therapeutic intervention.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow Overview
The following diagram outlines the major steps in performing the kinase assay, from initial setup to final data analysis. This workflow is designed for a 96-well or 384-well plate format, making it suitable for HTS.
Caption: High-level workflow for the universal kinase activity assay.
Detailed Experimental Protocol
This protocol describes a generic, luminescence-based assay that quantifies ADP production. It should be optimized for each specific kinase-substrate pair.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Ultra-pure ATP solution.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. The exact composition may need optimization.
-
Test Compounds: Potential kinase inhibitors (e.g., 4-aminoquinazoline derivatives) dissolved in DMSO.[6]
-
Control Inhibitor: A known potent inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum inhibition).
-
ADP Detection Kit: A commercial kit such as ADP-Glo™ (Promega) or similar.[4][7] These kits typically provide the ADP-to-ATP conversion and luciferase detection reagents.
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Multichannel Pipettes & Plate Reader: A luminometer for signal detection.
Reagent Preparation
-
Kinase Assay Buffer: Prepare a 1X working solution according to the specific requirements of your kinase. A generic buffer might be: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
ATP Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in purified water. The final concentration in the assay should be close to the Kₘ of the kinase for ATP, unless investigating ATP-competitive inhibitors.[8]
-
Kinase Working Solution: Dilute the kinase enzyme in Kinase Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mix: Prepare a 2X mix of the substrate and ATP in Kinase Assay Buffer.
-
Test Compound Dilutions: Prepare a serial dilution series of the test compounds in 100% DMSO. Then, dilute this series into the Kinase Assay Buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.[9]
Assay Procedure
The following steps are for a standard 96-well plate format with a final reaction volume of 20 µL.
| Component | Volume | Purpose |
| Test Compound / Control (4X) | 5 µL | Introduces inhibitor at various concentrations. |
| Kinase Enzyme (2X) | 10 µL | Provides the enzyme for the reaction. |
| Substrate/ATP Mix (2X) | 5 µL | Initiates the phosphorylation reaction. |
| Total Reaction Volume | 20 µL |
-
Plate Layout: Design the plate to include all necessary controls (see Table 2).
-
Compound Addition: Add 5 µL of the 4X test compound dilutions, control inhibitor, or solvent (for 0% and 100% inhibition controls) to the appropriate wells.
-
Kinase Addition: Add 10 µL of the 2X kinase working solution to all wells except the background control.
-
Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate at the optimal temperature (e.g., 30°C or room temperature) for the determined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 20 µL of the ADP Detection Reagent 1 (e.g., ADP-Glo™ Reagent) to all wells. This will stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Development: Add 40 µL of the ADP Detection Reagent 2 (e.g., Kinase Detection Reagent) to all wells. This converts the ADP to ATP and generates the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Plate Setup and Controls
Proper controls are essential for data interpretation.[1]
| Control Type | Kinase | Substrate/ATP | Inhibitor | Purpose |
| Test Compound | + | + | Test Compound | Measures activity in the presence of inhibitor. |
| Negative (0% Inhibition) | + | + | Vehicle (DMSO) | Represents maximum kinase activity. |
| Positive (100% Inhibition) | + | + | Potent Inhibitor | Represents minimum kinase activity. |
| Background | - | + | Vehicle (DMSO) | Measures signal from reagents without enzyme activity. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal of the background control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of kinase inhibition for each compound concentration[1]: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Negative_Control))
-
IC50 Determination: Plot the % Inhibition values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]
Application Example: Screening 4-Aminoquinazoline Derivatives
The 4-aminoquinazoline core is a well-known "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitor drugs like gefitinib and erlotinib.[6] These compounds are often potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[6][10]
The universal protocol described here is ideally suited for:
-
Primary Screening: Testing a library of novel 4-aminoquinazoline derivatives to identify initial hits against a target kinase.
-
Structure-Activity Relationship (SAR) Studies: Quantifying how modifications to the quinazoline scaffold affect inhibitory potency (IC50), guiding the chemical optimization of lead compounds.[11]
-
Selectivity Profiling: Testing a lead compound against a panel of different kinases to ensure it is selective for the intended target and to identify potential off-target effects that could lead to toxicity.[2][11]
By applying this robust assay, researchers can efficiently and accurately characterize the inhibitory profiles of new chemical entities, accelerating the drug discovery and development process.
References
- National Institutes of Health (NIH). (n.d.). Fluorescent Peptide Assays For Protein Kinases.
- BenchChem. (2025). Application Notes and Protocols for Kinase Assays.
- American Association for Cancer Research. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. AACR Journals.
- Zask, A., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Agilent Technologies. (n.d.). Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors.
- Bio-protocol. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase.
- Biovision. (n.d.). ADPsensor™ Universal Kinase Activity Assay Kit.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Creative BioMart. (n.d.). Universal Kinase Activity Assay Kit.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Fan, T., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
- Das, D., & Rauf, A. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
- bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tribioscience.com [tribioscience.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. promega.com.br [promega.com.br]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Cell-Based Cytotoxicity Assays for 4-Aminoquinazoline Compounds
Introduction: The Significance of 4-Aminoquinazolines and the Imperative of Accurate Cytotoxicity Profiling
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated and approved for therapeutic use, particularly in oncology.[1][2] Compounds such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), exemplify the success of this chemical class.[1][2] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are critical for cell signaling pathways controlling proliferation, survival, and differentiation.[1][3] Consequently, a primary goal in their development is to induce cytotoxicity selectively in cancer cells.
Accurate and robust assessment of a compound's cytotoxic potential is therefore a cornerstone of the preclinical drug discovery process.[4][5] Cell-based cytotoxicity assays provide essential data on a compound's potency (e.g., IC50 values), informing structure-activity relationships (SAR), and guiding the selection of candidates for further development.[4][6] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute reliable cytotoxicity assays for 4-aminoquinazoline compounds, with a focus on scientific integrity and field-proven insights.
Pillar I: Choosing the Right Cytotoxicity Assay
The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question, the compound's mechanism of action, and available laboratory resources.[7] No single assay is universally superior; a well-rounded understanding of their principles is key to making an informed choice.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9] | Well-established, cost-effective, and widely used.[7] | The insoluble formazan requires a solubilization step, which can introduce variability.[7] Can be affected by compounds that alter cellular metabolism.[7] |
| XTT Assay | Similar to MTT, but the tetrazolium salt (XTT) is reduced to a water-soluble orange formazan dye.[10][11][12] | No solubilization step is required, making it a more rapid and less variable assay than MTT.[11] | Generally more expensive than the MTT assay. |
| LDH Assay | Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity into the culture medium.[13] | Directly measures cell death (cytolysis) and is non-destructive to the remaining viable cells.[7] | Less sensitive for detecting early apoptotic events where the cell membrane is still intact.[7] |
For initial screening of 4-aminoquinazoline compounds, the MTT assay is a robust and cost-effective starting point. Its widespread use allows for better comparison of results across different studies. However, should a compound be suspected of interfering with mitochondrial function, the LDH assay provides an excellent orthogonal approach by measuring a different hallmark of cell death.
Pillar II: Detailed Experimental Protocol - The MTT Assay
This protocol provides a step-by-step methodology for assessing the cytotoxicity of 4-aminoquinazoline compounds using the MTT assay. The causality behind each step is explained to ensure a self-validating system.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-aminoquinazoline compound(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The general workflow of the MTT assay is a multi-step process that requires careful execution to ensure reliable and reproducible results.
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest and count cells that are in the exponential growth phase.[14] It is crucial to use healthy, actively dividing cells to ensure a consistent metabolic rate.[15]
-
Determine the optimal seeding density for your chosen cell line and assay duration through a preliminary cell titration experiment.[14][16] This is a critical step to avoid issues with over- or under-confluency, which can significantly impact results.[14] A typical starting range for a 96-well plate is 5,000 to 10,000 cells per well.[17]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize the "edge effect," a phenomenon where wells on the perimeter of the plate evaporate more quickly, it is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere and resume their normal growth.
Step 2: Compound Preparation and Cell Treatment
-
Prepare a concentrated stock solution of your 4-aminoquinazoline compound, typically in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[14]
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment. A common approach is to use a broad concentration range in the initial screen (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve.[18]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound. This control represents 100% cell viability.
-
Media Blank: Wells containing only culture medium without cells. This is used to subtract the background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action of the compound and the cell line's doubling time.[5]
Step 3: MTT Assay and Absorbance Measurement
-
Following the treatment period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of MTT solution (5 mg/mL in PBS).[8] Serum can interfere with the assay, so its removal is recommended.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the mean absorbance of the media blank wells from the absorbance of all other wells.[8]
-
Percentage Viability: Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[19][20]
Table 2: Example Data for IC50 Calculation
| Compound Conc. (µM) | Log(Conc.) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability |
| 0 (Vehicle) | - | 100.0 | 100.0 | 100.0 | 100.0 |
| 0.1 | -1.0 | 98.2 | 99.1 | 97.5 | 98.3 |
| 1 | 0.0 | 85.4 | 88.2 | 86.1 | 86.6 |
| 10 | 1.0 | 52.3 | 49.8 | 51.1 | 51.1 |
| 100 | 2.0 | 15.7 | 14.9 | 16.3 | 15.6 |
Pillar III: Troubleshooting and Ensuring Data Integrity
Inconsistent or unexpected results are common in cell-based assays. A systematic approach to troubleshooting is essential for maintaining data integrity.
Table 3: Common Issues and Troubleshooting Strategies
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects.[16] | Ensure a homogenous cell suspension during seeding.[16] Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate.[17] |
| Low Absorbance Signal | Insufficient cell number, short incubation with MTT, unhealthy cells.[14][17] | Optimize cell seeding density.[14] Increase incubation time with MTT (up to 4 hours).[17] Ensure cells are in the logarithmic growth phase and at a low passage number.[14][21] |
| High Background Signal | Microbial contamination, phenol red interference, compound interference.[14][16] | Regularly check for contamination.[22] Use phenol red-free medium for the assay.[14] Test for compound interference by running a cell-free assay. |
| Compound Ineffectiveness | Compound degradation, poor solubility, cell line resistance.[21] | Aliquot stock solutions to avoid freeze-thaw cycles.[21] Ensure the compound is fully dissolved. Test on a panel of different cell lines.[21] |
Beyond Cytotoxicity: Delving into the Mechanism of Cell Death
While cytotoxicity assays quantify cell death, they do not elucidate the underlying mechanism. 4-aminoquinazoline kinase inhibitors often induce apoptosis (programmed cell death).[3] Distinguishing between apoptosis and necrosis (unprogrammed cell death) provides deeper insight into the compound's mode of action.
Apoptosis vs. Necrosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[23][24]
Caption: Simplified cell death pathways.
By employing such follow-up assays, researchers can build a comprehensive profile of their 4-aminoquinazoline compounds, moving beyond simple cytotoxicity to a more nuanced understanding of their biological effects.
References
- Danaher Life Sciences.
- Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
- The Forensic Outreach Team. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
- Sandiego.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Labbox.
- NIH.
- NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
- FDCELL. General Tips for Successful Cell Culture. [Link]
- PubMed. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. [Link]
- Drug Discovery and Development.
- eScholarship.org. Statistical Methods for Dose-Response Assays. [Link]
- PMC - NIH.
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
- PubMed.
- ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF. [Link]
- Cell Biologics Inc. LDH Assay. [Link]
- Scope.
- Wiley Analytical Science. Statistical analysis of dose-response curves - 2024. [Link]
- MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
- PubMed. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. [Link]
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
- PubMed Central.
- JoVE. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. labbox.es [labbox.es]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. General Tips for Successful Cell Culture [fdcell.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Statistical Methods for Dose-Response Assays [escholarship.org]
- 20. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 24. biotium.com [biotium.com]
Western blot analysis for PI3K/Akt pathway inhibition by 4-aminoquinazolines
Application Note & Protocol
Western Blot Analysis for PI3K/Akt Pathway Inhibition by 4-Aminoquinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[3][4][5] Consequently, the PI3K/Akt pathway has emerged as a significant target for the development of novel cancer therapeutics.[6][] 4-aminoquinazolines are a class of synthetic compounds that have shown promise as potent and selective inhibitors of this pathway. This application note provides a detailed guide for utilizing Western blot analysis to investigate and quantify the inhibitory effects of 4-aminoquinazolines on the PI3K/Akt signaling cascade.
The PI3K/Akt Signaling Pathway: A Mechanistic Overview
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[8][9] This activation leads to the recruitment and activation of PI3K at the plasma membrane.[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[8] At the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.[4][8] Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473), which is mediated by the mTORC2 complex.[6][8]
Once fully activated, Akt dissociates from the plasma membrane and phosphorylates a wide array of downstream substrates in the cytoplasm and nucleus.[11] These substrates regulate diverse cellular functions. For instance, Akt can promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and the Forkhead box O (FOXO) family of transcription factors.[8][11] Furthermore, Akt can stimulate cell growth and proliferation through the activation of the mammalian target of rapamycin (mTOR) pathway, which in turn phosphorylates downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][12][13]
Mechanism of Inhibition by 4-Aminoquinazolines
4-aminoquinazolines are a class of small molecule inhibitors that typically target the ATP-binding pocket of protein kinases. In the context of the PI3K/Akt pathway, these compounds can be designed to selectively inhibit the kinase activity of PI3K isoforms or Akt itself. By blocking the kinase activity of these key proteins, 4-aminoquinazolines prevent the downstream signaling events that lead to cell growth and survival. This inhibition is expected to result in a dose-dependent decrease in the phosphorylation of Akt at both Thr308 and Ser473, as well as a reduction in the phosphorylation of downstream targets like mTOR and S6K.[14]
Diagram of the PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and points of inhibition by 4-aminoquinazolines.
Experimental Protocol: Western Blot Analysis
This protocol outlines the key steps for assessing the inhibition of the PI3K/Akt pathway by 4-aminoquinazolines using Western blotting.
Diagram of the Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, U87-MG, PC-3).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To reduce basal pathway activation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
Treatment with 4-Aminoquinazolines:
-
Prepare a stock solution of the 4-aminoquinazoline compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of the compound for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the compound used.
-
For a positive control for pathway activation, treat a set of cells with a known PI3K/Akt pathway activator (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
2. Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15][16] The inhibitors are crucial to prevent protein degradation and dephosphorylation.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][16]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.[9]
3. Protein Quantification
-
Assay Selection: Determine the protein concentration of each cell lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.[17][18][19] The BCA assay is generally more tolerant to detergents commonly found in lysis buffers.[17]
-
Procedure: Follow the manufacturer's protocol for the chosen assay.[17][18][20][21][22][23][24] This typically involves creating a standard curve with a known protein standard (e.g., Bovine Serum Albumin - BSA) and measuring the absorbance of the standards and samples.[18][20][21][22][23]
-
Normalization: Based on the calculated concentrations, normalize all samples to the same concentration with lysis buffer to ensure equal loading in the subsequent SDS-PAGE step.[9]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5 minutes to denature the proteins.[9][25][26]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[9][25][27][28] The percentage of the gel will depend on the molecular weight of the target proteins.[27] Run the gel at a constant voltage until the dye front reaches the bottom.[27][29][30]
5. Electrotransfer
-
Principle: Transfer the separated proteins from the gel to a solid support membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF), using an electric current.[31][32][33][34]
-
Procedure: Assemble the transfer "sandwich" consisting of the gel, membrane, and filter papers, and perform the transfer according to the manufacturer's instructions for your specific transfer apparatus (wet, semi-dry, or dry transfer systems).[30][31][32]
6. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][35]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest. To assess PI3K/Akt pathway inhibition, the following primary antibodies are recommended:
-
Phospho-Akt (Thr308) [36]
-
Total Akt (as a loading control for Akt phosphorylation)[14][38]
-
Phospho-mTOR
-
Total mTOR
-
Phospho-S6K
-
Total S6K
-
A housekeeping protein like GAPDH or β-actin (as a general loading control)
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[16][25]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[35]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
7. Data Analysis and Interpretation
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[25][35]
-
Densitometry: Quantify the intensity of the Western blot bands using densitometry software.
-
Normalization and Quantification:
-
Data Presentation: Present the results as a fold change in phosphorylation relative to the vehicle-treated control. A dose-dependent decrease in the phosphorylation of Akt and its downstream targets in the presence of the 4-aminoquinazoline compound indicates successful inhibition of the PI3K/Akt pathway.
Data Presentation: Summary of Quantitative Western Blot Data
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-mTOR / Total mTOR Ratio | p-S6K / Total S6K Ratio |
| Vehicle Control | 1.00 ± 0.xx | 1.00 ± 0.xx | 1.00 ± 0.xx |
| 4-Aminoquinazoline (X µM) | 0.xx ± 0.xx | 0.xx ± 0.xx | 0.xx ± 0.xx |
| 4-Aminoquinazoline (Y µM) | 0.xx ± 0.xx | 0.xx ± 0.xx | 0.xx ± 0.xx |
| 4-Aminoquinazoline (Z µM) | 0.xx ± 0.xx | 0.xx ± 0.xx | 0.xx ± 0.xx |
| Positive Control (Activator) | x.xx ± 0.xx | x.xx ± 0.xx | x.xx ± 0.xx |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | - Insufficient protein loading- Inactive primary or secondary antibody- Suboptimal antibody concentration- Inefficient protein transfer | - Increase the amount of protein loaded per lane.[15][39]- Use fresh antibody dilutions for each experiment.[15]- Optimize antibody concentrations by performing a titration.[39][40]- Confirm successful transfer by staining the membrane with Ponceau S.[39] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[39][40][41]- Reduce the concentration of the primary and/or secondary antibody.[39][40]- Increase the number and duration of wash steps.[39][40] |
| Non-specific Bands | - Primary antibody is not specific enough- Protein degradation | - Use a more specific antibody; check the manufacturer's validation data.- Ensure protease and phosphatase inhibitors are always included in the lysis buffer.[15] |
| Uneven or "Smiling" Bands | - Uneven gel polymerization- Electrophoresis run at too high a voltage | - Ensure the gel is prepared correctly and allowed to polymerize completely.[39]- Run the gel at a lower, constant voltage.[30] |
For more detailed troubleshooting, refer to comprehensive guides from suppliers.[15][39][40][41][42]
References
- Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips.
- Carnevale, J., & Fesik, S. W. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. MDPI.
- Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- Biocompare. (2022, September 27). Troubleshooting Western Blot Experiments.
- Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol.
- Zhang, Y., et al. (2021). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Journal of Hematology & Oncology.
- Cocco, S., et al. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers.
- Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- ResearchGate. (n.d.). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior.
- Cusabio. (n.d.). PI3K-Akt signaling pathway.
- Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting.
- Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide.
- Biocompare. (n.d.). Methods and Tips for Western Blot Protein Transfer.
- Assay-Protocol. (n.d.). SDS-PAGE.
- Creative Diagnostics. (n.d.). Western Blot- Electrophoresis & Transfer Protocol.
- protocols.io. (2022, July 1). Bradford protein assay – Protein concentration measurement (single 595 nm read).
- Encyclopedia.pub. (2021, January 12). PI3K/AKT/mTOR Signaling Pathway.
- NPTEL. (n.d.). Protein Extraction & Protein estimation by Bradford method.
- G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay.
- Bio-Rad. (n.d.). Western Blotting Transfer Techniques.
- MBL Life Science. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE).
- University of Washington. (2018, February 22). Pierce BCA Protein Assay Protocol V.2.
- ResearchGate. (n.d.). Downstream effectors of the PI3K/Akt signaling pathway and their....
- Biocompare. (n.d.). Phospho-Akt Western Blot Antibody Products.
- iGEM. (2016, October 4). SDS-PAGE for protein electrophoresis.
- JoVE. (2023, April 30). Video: PI3K/mTOR/AKT Signaling Pathway.
- Wikipedia. (n.d.). Akt/PKB signaling pathway.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB Signaling: Navigating Downstream. Cell.
- NCBI. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- NCBI. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.
Sources
- 1. cusabio.com [cusabio.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 11. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. iitg.ac.in [iitg.ac.in]
- 20. assaygenie.com [assaygenie.com]
- 21. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 23. Pierce BCA Protein Assay Protocol [protocols.io]
- 24. vectorlabs.com [vectorlabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. static.igem.org [static.igem.org]
- 27. SDS-PAGE Protocol | Rockland [rockland.com]
- 28. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 29. SDS-PAGE [assay-protocol.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Western Blot Transfer Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 32. Western blotting guide: Part 3, Electroblotting – Protein Transfer [jacksonimmuno.com]
- 33. biocompare.com [biocompare.com]
- 34. bio-rad.com [bio-rad.com]
- 35. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biocompare.com [biocompare.com]
- 37. Phospho-AKT1 (Ser473) Polyclonal Antibody (44-623G) [thermofisher.com]
- 38. Phospho-Akt Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 39. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 40. biocompare.com [biocompare.com]
- 41. blog.addgene.org [blog.addgene.org]
- 42. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro Anticancer Screening of 4-Aminoquinazolin-2-ol Derivatives
Introduction: The Therapeutic Promise of Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Within this class, 4-aminoquinazoline derivatives have emerged as particularly promising anticancer agents due to their potent and often selective inhibitory effects on key signaling molecules that drive tumor growth and survival.[2][3] Several successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-aminoquinazoline framework and function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The 4-Aminoquinazolin-2-ol moiety represents a specific subclass with significant therapeutic potential, warranting robust and systematic in vitro screening to identify and characterize novel drug candidates.
This guide provides a comprehensive overview and detailed protocols for the initial in vitro screening of this compound derivatives for anticancer activity. We will delve into the rationale behind the selection of specific assays, provide step-by-step instructions for their execution, and discuss the interpretation of the generated data. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate this important class of compounds.
Part 1: Foundational Screening: Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This is typically achieved through cytotoxicity assays that measure the dose-dependent response of cancer cell lines to the test compound. Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The Rationale: Why MTT and SRB?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a reliable indicator of cell viability and is widely used for cytotoxicity screening.[7]
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[10] A key advantage of the SRB assay is its independence from cellular metabolic activity, making it less susceptible to interference from compounds that might affect mitochondrial function without directly causing cell death.[9]
Experimental Workflow for Cytotoxicity Screening
The general workflow for both MTT and SRB assays is similar and can be visualized as follows:
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Detailed Protocol: Sulforhodamine B (SRB) Assay
Materials and Reagents:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (stock solutions in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[8]
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[8]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9] Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[9]
Data Analysis and Presentation
The results of the cytotoxicity assays are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for comparing the potency of different derivatives.
Example Data Table:
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| Derivative 1 | MCF-7 | 5.2 | 6.1 |
| Derivative 1 | A549 | 12.8 | 15.3 |
| Derivative 2 | MCF-7 | 25.6 | 28.9 |
| Derivative 2 | A549 | > 50 | > 50 |
| Doxorubicin (Control) | MCF-7 | 0.8 | 1.1 |
| Doxorubicin (Control) | A549 | 1.5 | 1.9 |
Part 2: Mechanistic Insights: Investigating the Mode of Cell Death
Once a this compound derivative has demonstrated significant cytotoxic activity, the next logical step is to investigate how it is killing the cancer cells. A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
Rationale for Apoptosis Assays
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including membrane blebbing, chromatin condensation, and DNA fragmentation. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[13] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, by using both Annexin V and PI, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials and Reagents:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative (at a concentration around its IC50)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant. Centrifuge the cell suspension.[14]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Potential Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline derivatives are known to exert their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival.[1] A common target is the EGFR signaling cascade, which often involves the downstream PI3K/Akt/mTOR pathway.[15]
Caption: Inhibition of the EGFR-PI3K-Akt pathway by a this compound derivative.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro screening of this compound derivatives. By systematically assessing cytotoxicity and investigating the induction of apoptosis, researchers can effectively identify promising lead compounds for further development. Compounds that demonstrate potent and selective anticancer activity in these initial screens can then be advanced to more complex assays, such as cell cycle analysis, western blotting to confirm target engagement (e.g., inhibition of EGFR phosphorylation), and ultimately, in vivo animal studies. This structured approach ensures a thorough and efficient evaluation of this important class of potential anticancer agents.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
- Sulforhodamine B (SRB) Assay Protocol.
- Sulforhodamine B (SRB)
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- In Vitro Assays for Screening Small Molecules. PubMed. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- MTT Proliferation Assay Protocol.
- The Annexin V Apoptosis Assay. University of Georgia. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
- Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]
- CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal. [Link]
- SRB Cytotoxicity Assay. Canvax Biotech. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. ASPET Journals. [Link]
- 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. kumc.edu [kumc.edu]
- 14. static.igem.org [static.igem.org]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 4-Aminoquinazoline Drugs in Animal Models
Introduction: The Significance of 4-Aminoquinazolines and the Imperative for Robust Preclinical Evaluation
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] This chemical moiety is at the heart of numerous targeted cancer therapies, including gefitinib, erlotinib, lapatinib, and vandetanib, which have revolutionized the treatment of specific cancer types.[1][3] These drugs primarily exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3][4][5]
Given the critical role of these pathways in tumorigenesis, the preclinical evaluation of novel 4-aminoquinazoline derivatives is paramount to their successful clinical translation. Animal models provide an indispensable platform for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these compounds. This guide offers a comprehensive overview of the principles and methodologies for designing and executing robust preclinical studies using various animal models to evaluate the therapeutic potential of 4-aminoquinazoline-based drugs.
I. Strategic Selection of Animal Models: Aligning the Model with the Drug's Mechanism of Action
The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings. The selection should be guided by the specific molecular target(s) of the 4-aminoquinazoline drug being investigated.
Xenograft Models: The Workhorse of Preclinical Oncology
Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are the most widely used preclinical models in oncology.[6] Their popularity stems from their relative simplicity, reproducibility, and the ability to test human-specific therapies.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically injecting cultured human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[6][7][8] They are particularly useful for initial efficacy screening and dose-finding studies.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
Rationale for Use with 4-Aminoquinazolines: Xenograft models are ideal for evaluating 4-aminoquinazolines targeting human-specific receptors like EGFR and HER2.[9] For instance, the efficacy of gefitinib, an EGFR inhibitor, has been extensively studied in xenograft models using non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations.[5][10]
Genetically Engineered Mouse Models (GEMMs): Mimicking Human Disease
GEMMs are designed to carry specific genetic alterations that drive tumor development in a manner that more closely resembles human cancer initiation and progression.[11][12] These models are particularly valuable for studying tumor-stroma interactions, immune responses, and mechanisms of drug resistance.[13]
Rationale for Use with 4-Aminoquinazolines: GEMMs are instrumental in evaluating drugs that target signaling pathways in a more physiologically relevant context. For example, transgenic mouse models expressing mutant human EGFR have been crucial in understanding the efficacy of and resistance to EGFR inhibitors like erlotinib.[14][15]
Orthotopic Models: The Importance of the Tumor Microenvironment
In orthotopic models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., lung cancer cells into the lung). This approach allows for the investigation of tumor growth and metastasis in a more clinically relevant microenvironment.
Rationale for Use with 4-Aminoquinazolines: For drugs targeting angiogenesis, such as those inhibiting VEGFR, orthotopic models can provide a more accurate assessment of the drug's impact on the tumor vasculature and metastatic potential.[16]
Specialized Models for Specific Targets
-
Canine Models: Spontaneously occurring cancers in dogs, such as mammary carcinoma and urothelial carcinoma, share molecular similarities with their human counterparts, including HER2 overexpression.[17][18][19] This makes dogs a valuable large animal model for testing HER2-targeted 4-aminoquinazolines like lapatinib.[9][17][19]
-
Zebrafish Xenograft Models: The transparency of zebrafish embryos allows for real-time visualization of tumor-induced angiogenesis.[20] This model is particularly useful for rapidly screening the anti-angiogenic potential of VEGFR-targeting 4-aminoquinazolines like vandetanib.[20][21]
II. Experimental Protocols: A Step-by-Step Guide to In Vivo Efficacy Studies
The following protocols provide a detailed framework for conducting preclinical efficacy studies of 4-aminoquinazoline drugs.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines the establishment of a subcutaneous tumor model and subsequent evaluation of a test compound's anti-tumor activity.
Materials:
-
Human cancer cell line of interest (e.g., A549 for NSCLC, BT-474 for HER2+ breast cancer)
-
Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)[7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)[8]
-
4-aminoquinazoline test compound
-
Vehicle control (e.g., corn oil, DMSO solution)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.[7]
-
Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).[22] Keep on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Drug Administration:
-
Efficacy Evaluation and Endpoint:
-
Continue treatment and tumor monitoring for the duration of the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach the predetermined maximum size or if signs of toxicity are observed.
-
Excise tumors for downstream analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of target engagement and downstream signaling inhibition in tumor tissue.
Materials:
-
Tumor tissue collected at the end of the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies against the target protein (e.g., phospho-EGFR, phospho-ERK, phospho-AKT) and total protein as a loading control.[23]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of target inhibition between the treated and control groups. A significant reduction in the phosphorylation of the target protein and its downstream effectors in the treated group indicates effective target engagement.[23]
-
III. Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of preclinical studies.
Tumor Growth Inhibition (TGI) Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent TGI (%) |
| Vehicle Control | 1500 ± 150 | - |
| Compound A (10 mg/kg) | 750 ± 80 | 50 |
| Compound A (25 mg/kg) | 300 ± 50 | 80 |
| Positive Control | 450 ± 60 | 70 |
Percent TGI is calculated as: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
Pharmacodynamic Biomarker Data
| Treatment Group | Relative p-EGFR/Total EGFR Ratio | Relative p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Compound A (25 mg/kg) | 0.25 | 0.40 |
IV. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Simplified EGFR Signaling Pathway and Inhibition by 4-Aminoquinazolines
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazolines.
V. Conclusion and Future Directions
The strategic use of animal models is indispensable for the preclinical evaluation of 4-aminoquinazoline drugs. By carefully selecting the appropriate model and employing robust experimental protocols, researchers can gain critical insights into the in vivo efficacy and mechanism of action of these compounds. The integration of pharmacodynamic biomarker analysis provides a crucial link between target engagement and therapeutic response. As our understanding of cancer biology deepens, the development and refinement of more sophisticated animal models, such as humanized mice with reconstituted immune systems, will further enhance the predictive power of preclinical studies and accelerate the development of the next generation of targeted therapies.
VI. References
-
Xenograft Tumor Model Protocol. (2005, December 20). Cold Spring Harbor Protocols. Retrieved from [Link]
-
Singh, K., Sharma, P. P., Kumar, A., Chaudhary, A., & Roy, R. K. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(8), 1177–1194.
-
Kim, J. E., Kim, S., Shim, J. H., Lee, S. K., & Lee, J. S. (2014). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. BMC cancer, 14, 455.
-
Kerbel, R. S. (2008). Chapter 6. Mouse models to investigate anti-cancer effects of VEGF inhibitors. Methods in enzymology, 445, 125–139.
-
LLC cells tumor xenograft model. protocols.io. Retrieved from [Link]
-
Wang, H., Chen, K., Niu, G., & Chen, X. (2014). Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models. Journal of Nuclear Medicine, 55(5), 821-827.
-
Ben-David, U., Ha, G., & Tseng, Y. Y. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 23(22), 6824-6834.
-
Son, B., Kim, D., Lee, J., & Lee, J. H. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Clinical Cancer Research, 14(4), 1184-1193.
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Retrieved from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August). The Jackson Laboratory. Retrieved from [Link]
-
Das, D., & Roy, R. K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 171, 243–265.
-
Al-Suhaimi, E. A., & El-Gazzar, A. A. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 10(37), 21876–21896.
-
Caetano, M. S., & Zhang, H. (2020). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers, 12(10), 2871.
-
Ando, K., Sugiyama, A., & Takahara, A. (2020). Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models. Scientific reports, 10(1), 738.
-
Lapatinib Monograph. Vidium Animal Health. Retrieved from [Link]
-
Li, D., Shimamura, T., Ji, H., & Chen, L. (2008). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. The Journal of clinical investigation, 118(9), 3000–3008.
-
Lin, C. H., & Liao, A. T. (2020). Lapatinib as first-line treatment for muscle-invasive urothelial carcinoma in dogs. Scientific reports, 10(1), 1-10.
-
Ding, H., Zhang, J., & Li, Y. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & medicinal chemistry, 26(8), 1675–1685.
-
A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. (2020, January 15). National Cancer Institute's Technology Transfer Center. Retrieved from [Link]
-
Politi, K., & Pao, W. (2010). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. Disease models & mechanisms, 3(1-2), 115–123.
-
Das, D., & Roy, R. K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 171, 243-265.
-
Chen, Y., Zhang, J., & Liu, X. (2018). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. Cancer management and research, 10, 2047–2055.
-
De Rycker, M., & Baragaña, B. (2022). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of medicinal chemistry, 65(15), 10325–10339.
-
Xu, B., & Guo, S. W. (2017). Efficacy of Anti-VEGF/VEGFR Agents on Animal Models of Endometriosis: A Systematic Review and Meta-Analysis. PloS one, 12(1), e0168346.
-
Devaux, C. A., Rolain, J. M., & Raoult, D. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological research, 158, 104904.
-
Arif, M., & Rahman, M. M. (2024). Technologies in Biomarker Discovery for Animal Diseases: Mechanisms, Classification, and Diagnostic Applications. Veterinary Sciences, 11(1), 32.
-
Censi, S., & Barollo, S. (2021). Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. International journal of molecular sciences, 22(6), 3031.
-
Sharma, A., & Kumar, R. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules (Basel, Switzerland), 26(21), 6663.
-
Kucherlapati, R. (2012). Genetically modified mouse models for biomarker discovery and preclinical drug testing. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(3), 625–630.
-
Ulivieri, C., & Puxeddu, E. (2018). Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo. Oncology letters, 15(5), 7561–7569.
-
Figure 2: Evaluation of Vandetanib anti-tumor effect in a MTC mouse... ResearchGate. Retrieved from [Link]
-
Wang, Y., & Chen, K. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1215213.
-
Leis-Filho, A. F., & de Oliveira, J. T. (2021). Effects of Lapatinib on HER2-Positive and HER2-Negative Canine Mammary Carcinoma Cells Cultured In Vitro. Pharmaceutics, 13(6), 897.
-
Sakai, K., & Maeda, S. (2023). Lapatinib exerts anti-tumour effects on canine prostatic carcinoma cells by inhibiting HER-2 signalling. Open Veterinary Journal, 13(2), 221-229.
-
Elisei, R. (2011). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical medicine insights. Endocrinology and diabetes, 4, 37–45.
-
Li, K., & Zhang, Y. (2022). Novel hKDR mouse model depicts the antiangiogenesis and apoptosis‐promoting effects of neutralizing antibodies targeting vascular endothelial growth factor receptor 2. Cancer Communications, 42(10), 1018-1036.
-
Censi, S., & Barollo, S. (2021). Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. International journal of molecular sciences, 22(6), 3031.
-
Albini, A., & Gallo, C. (2010). Anti-VEGF Therapy in Breast and Lung Mouse Models of Cancers. Journal of biomedicine & biotechnology, 2010, 237953.
-
Newly Identified PET Biomarker Predicts Success of Immune Checkpoint Blockade Therapy. (2024, May 7). Society of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]
-
Chen, Y., & Zhang, J. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(3), 1735.
-
de Brot, S., & van der Weyden, L. (2023). Clinical Use of Molecular Biomarkers in Canine and Feline Oncology: Current and Future. Cancers, 15(13), 3338.
-
Shiri, L., & Gholami, M. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC advances, 15(1), 1-20.
-
The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. Retrieved from [Link]
-
Nosova, E. V., & Charushin, V. N. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 90(4), 433-461.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocol-online.org [protocol-online.org]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. vidiumah.com [vidiumah.com]
- 10. Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Available Technologies - NCI [techtransfer.cancer.gov]
- 12. Genetically modified mouse models for biomarker discovery and preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 16. Chapter 6. Mouse models to investigate anti-cancer effects of VEGF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Open Veterinary Journal [openveterinaryjournal.com]
- 20. mdpi.com [mdpi.com]
- 21. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methods for synthesizing a library of 4-Aminoquinazolin-2-ol analogs
Application Notes & Protocols
Topic: A Versatile Platform for the Synthesis of 4-Aminoquinazolin-2-ol Analog Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the this compound moiety represents a valuable pharmacophore, though its synthesis requires a strategic and flexible approach to enable the generation of diverse analog libraries essential for modern drug discovery. This guide provides a comprehensive, field-proven methodology for the systematic synthesis of these compounds. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them. The workflow is presented as a three-stage process: (1) construction of a foundational quinazoline-2,4-dione intermediate, (2) selective activation of the C4 position via chlorination, and (3) diversification through nucleophilic aromatic substitution to install a wide array of amino functionalities. Each stage is accompanied by detailed, step-by-step protocols and insights into reaction mechanisms, culminating in a robust platform for structure-activity relationship (SAR) studies.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 4-aminoquinazoline series, in particular, has yielded several clinically successful tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, by targeting the ATP-binding site of the epidermal growth factor receptor (EGFR).[1][5]
The this compound analogs, which exist in tautomeric equilibrium with the 4-aminoquinazolin-2(1H)-one form, offer a distinct chemical space for exploration. The presence of the 2-oxo group and the 4-amino group provides unique hydrogen bonding capabilities and structural features. Synthesizing a library of these compounds, with diverse substituents on the aromatic ring and the 4-amino group, is critical for optimizing potency, selectivity, and pharmacokinetic properties. The methodology detailed herein is designed for versatility, allowing for systematic structural modifications from readily available starting materials.
Overall Synthetic Workflow
The synthesis of a this compound library is efficiently executed via a three-stage linear sequence. This approach allows for the creation of a common, advanced intermediate that can then be reacted with a diverse panel of amines in the final step, a strategy known as late-stage functionalization.
Caption: High-level workflow for the synthesis of this compound analogs.
Part 1: Synthesis of Quinazoline-2,4-dione Intermediates
Principle and Mechanistic Insight
The foundational step in this synthetic sequence is the construction of the quinazoline-2,4-dione ring system. This is reliably achieved through the cyclocondensation of an appropriately substituted anthranilic acid with urea.[6] The reaction proceeds by an initial nucleophilic attack of the anthranilic acid's amino group on a carbonyl carbon of urea, followed by an intramolecular cyclization and dehydration sequence to yield the stable heterocyclic dione. This method is advantageous due to the low cost of reagents and generally straightforward execution.
Protocol 1.1: General Procedure for Quinazoline-2,4-dione Synthesis
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a bubbler or scrub), combine the substituted anthranilic acid (1.0 eq) and urea (3.0-5.0 eq).
-
Reaction: Heat the mixture, with or without a high-boiling point solvent like diphenyl ether, to 150-190 °C. The reaction is typically a melt fusion. The evolution of ammonia gas indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anthranilic acid is consumed (typically 4-20 hours).
-
Workup: Cool the reaction mixture to room temperature. The solidified mass will be a mixture of the product and excess urea.
-
Purification:
-
Add hot water or a dilute NaOH solution to the flask and stir vigorously to dissolve the excess urea and any unreacted starting material.
-
The quinazoline-2,4-dione product, being less soluble, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold solvent like ethanol or diethyl ether to remove organic impurities.
-
Dry the product under vacuum to yield the quinazoline-2,4-dione, which is often pure enough for the next step.
-
Data Presentation: Representative Quinazoline-2,4-dione Syntheses
| Entry | Anthranilic Acid Substituent (R¹) | Typical Yield (%) | Reference |
| 1 | H | 85-95 | [6] |
| 2 | 5-Chloro | 80-90 | [6] |
| 3 | 5-Nitro | 75-85 | |
| 4 | 6-Bromo | 82-90 | |
| 5 | 5-Methyl | 88-96 |
Part 2: Selective Chlorination to 4-Chloroquinazolin-2-one
Principle and Mechanistic Insight
To enable the introduction of the 4-amino group, the corresponding hydroxyl group (in its keto form) must be converted into a good leaving group. Chlorination is the standard method for this activation step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used. The reaction shows high regioselectivity for the C4 position. This is because the C4 carbonyl is part of a vinylogous acid system, making it more susceptible to attack by the chlorinating agent than the C2 carbonyl, which has more stable amide character. The reaction proceeds through the formation of a phosphate or chlorosulfite ester intermediate, which is then displaced by a chloride ion.
Caption: Simplified mechanism of selective C4 chlorination.
Protocol 2.1: General Procedure for 4-Chlorination
⚠️ SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser (with a drying tube), add the quinazoline-2,4-dione (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 10-20 eq by volume) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine (TEA) can be added to accelerate the reaction.[6]
-
Heating: Heat the reaction mixture to reflux (approx. 105-115 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (a more nonpolar eluent system will be required compared to the starting material).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will generate HCl gas. Perform this in the back of the fume hood.
-
Stir the resulting slurry until all the ice has melted. The product will precipitate as a solid.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol or acetonitrile) or column chromatography on silica gel.
-
Part 3: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanistic Insight
This final stage is where the molecular diversity of the library is generated. The 4-chloroquinazolin-2-one intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinazoline ring system, particularly the ring nitrogens and the C2 carbonyl group, sufficiently activates the C4 position for attack by nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. This reaction is highly efficient and compatible with a vast range of primary and secondary amines, making it ideal for parallel synthesis.
Protocol 3.1: General Procedure for Amination
-
Reagent Setup: In a reaction vial or flask, dissolve the 4-chloroquinazolin-2-one intermediate (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or DMF.
-
Addition of Amine: Add the desired primary or secondary amine (1.1-2.0 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to liberate the free amine.
-
Reaction: Heat the mixture at a temperature ranging from 80 °C to reflux. Microwave irradiation can significantly shorten reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
Alternatively, pour the reaction mixture into water or ice-water. The product will usually precipitate.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the product with water, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
If necessary, purify the product by recrystallization or flash column chromatography to yield the final this compound analog.
-
Data Presentation: Example Library Synthesis Matrix
| Entry | 4-Chloro Intermediate (R¹) | Amine (R²-NH₂) | Conditions | Yield (%) | Reference |
| 1 | R¹ = H | Aniline | Isopropanol, Reflux, 12h | 85 | |
| 2 | R¹ = 7-Chloro | 3,4-Dichloroaniline | DMF, 85 °C, 16h | 78 | [6] |
| 3 | R¹ = H | Benzylamine | Ethanol, Reflux, 8h | 92 | [7] |
| 4 | R¹ = 7-Chloro | Cyclopropylamine | Isopropanol, MW, 120 °C, 30 min | 88 | |
| 5 | R¹ = 6-Bromo | Morpholine | DMF, 100 °C, 6h | 95 | |
| 6 | R¹ = H | 2-Aminoethanol | Dichloromethane, Reflux, 30 min | 88 | [7] |
References
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH.
- Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid... ResearchGate.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. ResearchGate.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH.
- Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry (RSC Publishing).
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
- Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. ResearchGate.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
- The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate.
- One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. PubMed.
- Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.
- General synthetic routes to quinazolinones. ResearchGate.
- 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.
- Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate.
- Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central.
- Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
Sources
- 1. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Aminoquinazolin-2-ol in Human Plasma
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-Aminoquinazolin-2-ol in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid and efficient chromatographic separation using a reversed-phase C18 column. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[1][2] This method has been developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guidelines, ensuring its suitability for pharmacokinetic studies and clinical trial applications.[3][4][5]
Introduction
This compound is a small molecule of significant interest in pharmaceutical research, often as a metabolite or a core structural motif in drug discovery programs.[6] Accurate determination of its concentration in biological matrices like plasma is crucial for understanding the pharmacokinetic profile of parent compounds and for assessing safety and efficacy during drug development.[1] LC-MS/MS has become the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[1][7] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the rationale behind each step to ensure robust and reproducible results.
Principle of the Method
The method leverages the strengths of liquid chromatography for analyte separation and tandem mass spectrometry for detection and quantification.
-
Sample Preparation: The primary challenge in plasma analysis is the presence of high-abundance proteins, which can interfere with analysis and damage analytical columns.[8] This method utilizes protein precipitation with acetonitrile (ACN), a simple yet highly effective technique for removing the majority of plasma proteins.[8][9][10][11]
-
Chromatographic Separation: Reversed-phase chromatography is employed, where a non-polar stationary phase (C18) and a polar mobile phase are used.[12][13][14] This setup is ideal for retaining and separating moderately polar compounds like this compound from endogenous plasma components.[15][16] A gradient elution with water and an organic solvent (acetonitrile), both modified with formic acid to improve peak shape and ionization efficiency, is used.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, which acts as a highly specific and sensitive detector.[2] The analyte is first ionized using Electrospray Ionization (ESI) in positive mode.[17] The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of this compound. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3).[2][18] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[19]
-
Quantification: An internal standard (IS), a compound with similar physicochemical properties to the analyte, is added to all samples, calibrators, and quality controls at a constant concentration.[20][21][22] The ratio of the analyte peak area to the IS peak area is used for quantification.[22] This corrects for variability that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][21][23]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% purity | Commercially Available |
| 4-Aminoquinazoline (Internal Standard) | ≥98% purity | Commercially Available |
| Acetonitrile (ACN) | LC-MS Grade | Commercially Available |
| Methanol (MeOH) | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | Type I, Ultrapure | In-house or Commercial |
| Human Plasma (K2EDTA) | Pooled, Blank | Reputable Bio-supplier |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Commercially Available |
| HPLC Vials with Inserts | 2 mL, amber glass | Commercially Available |
Experimental Workflow
A graphical representation of the overall experimental workflow is provided below.
Caption: Overall workflow for the quantification of this compound in plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Aminoquinazoline and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) working solutions.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Causality: This protocol uses a 3:1 ratio of organic solvent (ACN) to plasma, which is highly effective for precipitating proteins while ensuring good recovery of the analyte.[11][24] Adding the IS early in the process accounts for any variability during the subsequent steps.[23]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Allow plasma samples, calibrators, and QCs to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Pipette 100 µL of the appropriate plasma sample into the corresponding labeled tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank plasma (which receives 10 µL of 50:50 ACN:water).
-
Vortex each tube for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube.[8]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[8][10]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer 200 µL of the clear supernatant into HPLC vials with inserts.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Causality: The use of a C18 column provides robust retention for the analyte.[14] The gradient elution allows for the separation of the analyte from early-eluting, more polar interferences and later-eluting, non-polar lipids. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode ESI.[25]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][19][26] |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
Causality: The MRM transitions are selected after direct infusion of the analyte and IS into the mass spectrometer. The precursor ion corresponds to the protonated molecule [M+H]⁺. The most intense and stable product ion resulting from collision-induced dissociation (CID) is chosen for quantification to maximize sensitivity and specificity.[18][27]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 162.1 | 119.1 | 50 | 22 |
| This compound (Qualifier) | 162.1 | 92.1 | 50 | 35 |
| 4-Aminoquinazoline (IS) | 146.1 | 104.1 | 50 | 25 |
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation guidance.[4][28] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma, with a correlation coefficient (r²) > 0.995.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LOD, LQC, MQC, HQC). All results were within the acceptable limits of ±15% (±20% at LLOQ).
-
Selectivity and Specificity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different lots of blank human plasma.
-
Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression or enhancement.
-
Recovery: The extraction recovery of this compound from plasma was consistent and reproducible across the QC levels, typically >85%.
-
Stability: The analyte was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 24 hours, and in processed samples in the autosampler for 48 hours.
| Validation Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | r² ≥ 0.99 |
| Intra-day Precision (CV%) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -7.3% to 9.1% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -9.5% to 11.4% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 87% - 94% | Consistent and Reproducible |
| Matrix Factor (IS Normalized) | 0.92 - 1.07 | CV ≤ 15% |
Fragmentation and Logic
The fragmentation pathway for this compound is key to the specificity of this assay. The proposed fragmentation is illustrated below.
Caption: Proposed fragmentation of protonated this compound.
Upon protonation, the precursor ion (m/z 162.1) is subjected to collision-induced dissociation. The primary and most stable fragmentation pathway involves the neutral loss of isocyanic acid (HNCO), resulting in the product ion at m/z 119.1, which is used for quantification due to its high abundance. A secondary fragmentation pathway provides a qualifier ion, adding an extra layer of confidence in analyte identification.
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure excellent analytical performance. The method is fully validated and suitable for regulated bioanalysis in support of pharmacokinetic and clinical studies.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
- U.S. Food and Drug Administration. (2018).
- Waters Corporation. Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development.
- U.S. Food and Drug Administration. (2001).
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- Wikipedia.
- Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Taylor & Francis Online. [Link]
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- SIELC Technologies. HPLC Retention of Polar Compounds. SIELC. [Link]
- SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX. [Link]
- Yale School of Medicine.
- Agilent Technologies. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. Agilent. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920. [Link]
- Agilent Technologies.
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-207. [Link]
- ResearchGate. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
- ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
- Chrom Tech, Inc. (2025).
- IonSource. (2016). Introduction to MS Quantitation and Modes of LC/MS Monitoring. IonSource. [Link]
- Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- Chemistry LibreTexts. (2022). 7.
- University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. [Link]
- NIH. (2012).
- Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
- Emery Pharma. (2024).
- MDPI. (2023).
- Yale School of Medicine. MRM Quantitative Analysis. Yale School of Medicine. [Link]
- LCGC International. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS.
- NIH. (2010).
- European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
- Scharlab. Sample preparation with solid-phase extraction. Scharlab. [Link]
- PubChem. 4-Amino-2-propylquinazolin-6-ol. PubChem. [Link]
- NIH. (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]
- ResearchGate. Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II.
- PubChem. 4-Aminoquinazoline. PubChem. [Link]
- SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
- PubMed. (2016). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. PubMed. [Link]
- SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]
- PubMed. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. PubMed. [Link]
- PubChem. 4-Aminoquinoline. PubChem. [Link]
- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
- MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
- American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. American Pharmaceutical Review. [Link]
- PubMed. (2008). A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. PubMed. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chromtech.com [chromtech.com]
- 14. jordilabs.com [jordilabs.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 18. uab.edu [uab.edu]
- 19. ionsource.com [ionsource.com]
- 20. cerilliant.com [cerilliant.com]
- 21. nebiolab.com [nebiolab.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. waters.com [waters.com]
- 27. medicine.yale.edu [medicine.yale.edu]
- 28. moh.gov.bw [moh.gov.bw]
Protocol for Inducing and Quantifying Apoptosis in Cancer Cells with 4-Aminoquinazoline Derivatives
An Application Note from the Office of the Senior Application Scientist
Abstract
The 4-aminoquinazoline scaffold is a cornerstone in modern oncology, forming the structural basis for numerous targeted therapies that inhibit key protein kinases.[1] These derivatives are particularly effective at inducing apoptosis, or programmed cell death, in cancer cells by disrupting aberrant signaling pathways that promote proliferation and survival.[2] This guide provides a comprehensive framework for researchers to effectively utilize 4-aminoquinazoline derivatives to induce and analyze apoptosis in cancer cell lines. We delve into the molecular mechanisms, present a validated experimental workflow, and offer detailed, step-by-step protocols for the essential assays required to quantify the apoptotic response.
Introduction: The Significance of 4-Aminoquinazolines in Cancer Therapy
Quinazoline derivatives represent a critical class of compounds in cancer drug discovery, with several U.S. FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib used in clinical practice.[1][3][4] Their efficacy often stems from their ability to function as ATP-competitive inhibitors of tyrosine kinases, which are frequently overexpressed or mutated in various cancers.[5]
Key targets for 4-aminoquinazoline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in non-small cell lung cancer and other malignancies, leading to uncontrolled cell growth.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, disrupts angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7][8][9]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt pathway is a central signaling node that promotes cell survival and resistance to apoptosis.[10][11]
By inhibiting these upstream kinases, 4-aminoquinazoline compounds trigger a cascade of downstream events that converge on the cell's intrinsic apoptotic machinery, making them powerful tools for both basic research and therapeutic development.[10][12]
Mechanism of Action: Kinase Inhibition to Apoptotic Execution
The primary mechanism by which 4-aminoquinazoline derivatives induce apoptosis is through the inhibition of pro-survival signaling pathways, which in turn activates the mitochondrial (intrinsic) pathway of apoptosis.[10]
The process unfolds as follows:
-
Kinase Inhibition: The derivative binds to the ATP-binding pocket of a target kinase (e.g., EGFR), preventing its phosphorylation and activation.[6]
-
Downstream Signal Blockade: This inactivates critical downstream pro-survival pathways, most notably the PI3K/Akt pathway.[10]
-
Modulation of Bcl-2 Family Proteins: Inactivation of Akt signaling leads to an imbalance in the Bcl-2 family of proteins. The expression and/or activity of pro-apoptotic members (like Bax) increases, while the expression of anti-apoptotic members (like Bcl-2) decreases.[13][14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The resulting high Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.[13]
-
Caspase Activation Cascade: Cytochrome c is released from the mitochondria into the cytoplasm, triggering the assembly of the apoptosome and the activation of initiator caspase-9.[15] Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[15][16]
-
Cellular Dismantling: Activated Caspase-3 and -7 cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17][18]
Caption: Signaling pathway for 4-aminoquinazoline-induced apoptosis.
Experimental Design and Workflow
A robust investigation into the apoptotic effects of a 4-aminoquinazoline derivative follows a logical progression from assessing broad cytotoxicity to confirming the specific mechanism of cell death.
Caption: High-level experimental workflow for apoptosis studies.
Data Summary Tables
Table 1: Representative 4-Aminoquinazoline Derivatives and Their Primary Kinase Targets
| Compound | Primary Target(s) | Common Use |
|---|---|---|
| Gefitinib | EGFR | Non-Small Cell Lung Cancer[11][19] |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer[1][3] |
| Vandetanib | VEGFR-2, EGFR | Medullary Thyroid Cancer[3][8] |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer[1] |
| Compound 6b (PI3Kα Inhibitor) | PI3Kα | Preclinical Colon Cancer Models[10] |
Table 2: Typical Concentration Ranges for In Vitro Studies
| Assay | Purpose | Typical Concentration Range | Incubation Time |
|---|---|---|---|
| Cell Viability (XTT/MTT) | Determine IC50 | 0.01 µM - 100 µM (Dose-response curve) | 24 - 72 hours |
| Apoptosis Assays | Induce and measure apoptosis | 0.5x, 1x, and 2x the determined IC50 | 12 - 48 hours |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using XTT Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product, the amount of which is proportional to the number of viable cells.[20] The XTT assay is preferred over the MTT assay as it eliminates the need for a formazan solubilization step.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
4-aminoquinazoline derivative stock solution (in DMSO)
-
XTT labeling reagent and electron-coupling solution
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a medium-only blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution). Add 50 µL of the XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, allowing the formazan to develop.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~660 nm is recommended to subtract background absorbance.[21]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24][25]
Caption: Cellular states as defined by Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[24]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 4-aminoquinazoline derivative (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Ensure a cell concentration of approximately 1 x 10⁶ cells/mL.[24]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the 100 µL cell suspension.[24] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[23] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation: Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.[24]
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Caspase-3/7 Activity Assay
Principle: The activation of executioner caspases-3 and -7 is a key event in the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[16] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[16][26]
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the 4-aminoquinazoline derivative as described for the viability assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[27]
-
Assay Execution (Add-Mix-Measure):
-
Add: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[27]
-
Mix: Mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
Measure: Incubate the plate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the average luminescence of the blank wells from all experimental wells. Plot the relative luminescence units (RLU) for each condition. An increase in luminescence compared to the vehicle control indicates activation of Caspase-3/7.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Principle: Western blotting allows for the semi-quantitative detection of specific proteins involved in apoptosis.[17] This protocol focuses on detecting changes in the Bax/Bcl-2 ratio and the appearance of cleaved (active) caspases, which are definitive markers of apoptosis.[13][15]
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cell pellets in ice-cold RIPA buffer.[13] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.[17]
-
Data Analysis: Use β-actin as a loading control to normalize protein levels. Quantify band intensities using densitometry software. Calculate the Bax/Bcl-2 ratio and observe the presence of cleaved caspase bands in treated samples compared to controls. An increased Bax/Bcl-2 ratio and the appearance of cleaved caspase-3 are indicative of apoptosis induction.[28]
References
This section consolidates all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
- Caspase 3/7 activity assay. Bio-protocol. [Link]
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH. [Link]
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
- VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. NIH. [Link]
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
- Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,...
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
- Discovery of new VEGFR-2 inhibitors based on bis([16][25][26]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. [Link]
- Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Taylor & Francis Online. [Link]
- EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. NIH. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. promega.com [promega.com]
- 28. researchgate.net [researchgate.net]
Application Note: Profiling Cell Cycle Perturbations Induced by 4-Aminoquinazolin-2-ol Using Propidium Iodide-Based Flow Cytometry
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties by targeting key regulators of the cell cycle.[1][2][3] This application note provides a comprehensive guide for the cell cycle analysis of cells treated with 4-Aminoquinazolin-2-ol, a representative member of this class. We detail a robust protocol for preparing, treating, and analyzing cells using flow cytometry with propidium iodide (PI) staining. This document is designed to provide both a step-by-step methodology and the underlying scientific rationale, ensuring experimental success and data integrity.
Introduction: The Rationale for Cell Cycle Analysis
The eukaryotic cell cycle is a tightly regulated series of events leading to cell division and proliferation. It is divided into four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M). Dysregulation of this process is a hallmark of cancer, making the cell cycle a prime target for therapeutic intervention.[4][5]
The 4-aminoquinazoline core is found in numerous kinase inhibitors that target critical cell cycle regulators.[3] Derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs) and the Phosphatidylinositol 3-kinase (PI3K) pathway, which are pivotal for phase transitions, particularly the G1/S checkpoint.[1][6] Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from proliferating.[1] Therefore, analyzing the cell cycle distribution of a cell population following treatment with a compound like this compound is a critical first step in characterizing its mechanism of action and therapeutic potential.
Flow cytometry is the gold-standard technique for this analysis.[4][7][8] By staining fixed and permeabilized cells with a fluorescent DNA-intercalating agent like Propidium Iodide (PI), one can quantify the DNA content of individual cells.[9] The fluorescence intensity is directly proportional to the amount of DNA, allowing for the clear discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[7][10]
Principle of the Assay
This protocol is based on the stoichiometric binding of Propidium Iodide to DNA.[7] PI is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[11] It is impermeable to the membrane of live cells, necessitating a fixation and permeabilization step, typically achieved with cold ethanol.[12][13] This fixation also preserves the cellular structure. Since PI can also bind to double-stranded RNA, a treatment with RNase A is crucial to ensure that the measured fluorescence is exclusively from DNA.[7][11] The stained cells are then passed single-file through a laser beam in a flow cytometer. The resulting fluorescence histogram provides a snapshot of the cell cycle distribution within the population.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) | Notes |
| This compound | In-house/Vendor | N/A | Dissolve in DMSO to create a 10-100 mM stock solution. Store at -20°C. |
| Human Cancer Cell Line | ATCC | e.g., A549, MCF-7, HCT116 | Choose a cell line relevant to your research focus. |
| Complete Growth Medium | Gibco | Varies by cell line | e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Calcium and Magnesium-free. |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For adherent cell detachment. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Vehicle control. |
| 70% Ethanol, ice-cold | VWR | Varies | Prepare fresh from 100% ethanol and store at -20°C. |
| Propidium Iodide (PI) | Thermo Fisher | P3566 | Prepare a 1 mg/mL stock in water. Store protected from light. |
| RNase A (DNase-free) | Thermo Fisher | EN0531 | Prepare a 10 mg/mL stock in water. Store at -20°C. |
| Flow Cytometry Tubes | Falcon | 352054 | 12x75 mm polystyrene/polypropylene tubes. |
| Flow Cytometer | BD/Beckman Coulter | N/A | Equipped with a 488 nm or similar excitation laser. |
PI Staining Solution (Prepare Fresh):
-
To 1 mL of PBS, add:
-
50 µL of Propidium Iodide stock (1 mg/mL) for a final concentration of 50 µg/mL.
-
10 µL of RNase A stock (10 mg/mL) for a final concentration of 100 µg/mL.
-
(Optional) 1 µL of Triton X-100 (10% stock) for a final concentration of 0.1% to improve nuclear permeabilization.
-
Experimental Workflow
The overall workflow involves cell culture and treatment, followed by sample preparation for flow cytometric analysis.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Expert Insight: The goal is to treat a sub-confluent, asynchronously growing cell population. Seeding density should be optimized so that cells are ~50-60% confluent at the time of treatment and do not exceed 90% confluency by the end of the experiment. Over-confluency can induce contact inhibition, which itself causes G1 arrest and will confound the results.
-
Cell Seeding: On Day 1, seed your chosen cell line into 6-well plates at an appropriate density to achieve 50-60% confluency within 24 hours. Include wells for an untreated control, a vehicle (DMSO) control, and several concentrations of this compound.
-
Drug Treatment: On Day 2, prepare serial dilutions of this compound in complete growth medium. Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Aspirate the old medium from the cells and replace it with the drug-containing or vehicle control medium.
-
Incubate the plates for a duration relevant to your compound's expected mechanism (e.g., 24, 48, or 72 hours). A 24-hour time point is standard for observing initial cell cycle effects.
Protocol 2: Cell Staining with Propidium Iodide
-
Expert Insight: The fixation step is the most critical for obtaining high-quality, low-CV (Coefficient of Variation) data. Adding the cold ethanol dropwise while gently vortexing the cell suspension prevents cell clumping and ensures uniform fixation.[13][14] Fixed cells are more buoyant, so a higher centrifugation speed is required to pellet them compared to live cells.[12][13]
-
Harvest Cells:
-
Adherent cells: Aspirate the medium, wash once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Suspension cells: Collect cells directly from the flask/plate.
-
-
Cell Counting (Optional but Recommended): Count the cells to ensure you have approximately 1 x 10⁶ cells per sample. This ensures proper staining stoichiometry.[15]
-
Washing: Transfer the cell suspension to a labeled flow cytometry tube. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant. Resuspend the pellet in 1 mL of cold PBS and repeat the wash.
-
Fixation: After the final wash, aspirate the supernatant completely. Resuspend the cell pellet in ~500 µL of residual PBS. While gently vortexing the tube at a low speed, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.
-
Incubate the cells for at least 30 minutes on ice or at 4°C. Note: Cells can be stored in ethanol at -20°C for several weeks if necessary.[11][15]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes.
-
Carefully decant the ethanol.
-
Wash the cells once with 2-3 mL of PBS to remove residual ethanol. Centrifuge and decant again.
-
Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase Staining Solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.[13][15]
-
-
Analysis: The samples are now ready for analysis on the flow cytometer. Do not wash the cells after adding the staining solution.[16] For best results, analyze within a few hours and keep samples on ice and protected from light.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a 488 nm laser for excitation and collect the PI fluorescence signal in a linear scale on the appropriate channel (typically FL2 or FL3, ~617 nm).[16]
-
Gating Strategy:
-
First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Crucially, implement a doublet discrimination gate. Plot the fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H). Single cells should form a tight diagonal population. Gate on these single cells to exclude doublets and aggregates, which would otherwise be misinterpreted as G2/M cells.[14]
-
-
Data Acquisition: Collect at least 10,000-20,000 single-cell events for each sample to ensure statistical significance.[12][13]
-
Data Analysis:
-
Generate a histogram of the PI fluorescence for the gated single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software fits Gaussian curves to the G1 and G2/M peaks to model the distribution.[14]
-
Data Interpretation and Expected Results
A successful experiment will yield a histogram with two distinct peaks (G0/G1 and G2/M) and a valley between them (S phase). The G2/M peak should have approximately twice the fluorescence intensity of the G0/G1 peak.
| Treatment | % G0/G1 | % S | % G2/M | Interpretation |
| Vehicle (DMSO) | ~55% | ~30% | ~15% | Baseline distribution of an asynchronously proliferating population. |
| This compound (Low Dose) | ~65% | ~25% | ~10% | Accumulation of cells in G1, suggesting G1/S checkpoint arrest. |
| This compound (High Dose) | ~80% | ~10% | ~10% | Strong G1 arrest, indicative of potent inhibition of G1 progression machinery (e.g., CDK4/6, PI3K). |
| Positive Control (e.g., Nocodazole) | ~10% | ~15% | ~75% | Example of a G2/M arresting agent for comparison. |
An accumulation of cells in a specific phase suggests the compound is blocking progression out of that phase. For a PI3K or CDK inhibitor, an increase in the G1 population and a corresponding decrease in the S and G2/M populations is the expected outcome.[1]
Caption: Hypothesized mechanism of 4-aminoquinazoline derivatives.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High CV (>7%) on G1 Peak | - Inconsistent staining- Cell clumping- Fast flow rate | - Ensure accurate pipetting of PI solution.- Vortex gently during fixation.- Analyze samples at a low flow rate (<400 events/sec).[12] |
| No clear G2/M Peak | - Insufficient cell number- Apoptotic cells | - Acquire more events.- Look for a sub-G1 peak, which indicates apoptosis and DNA fragmentation.[7] |
| Shifting G1 Peak Position | - Inconsistent cell number per tube- Dye saturation issues | - Start with a similar number of cells for all samples.- Ensure PI concentration is sufficient but not excessive. |
| Excessive Debris | - Rough cell handling- Cell death/apoptosis | - Handle cells gently during washes.- Gate tightly on FSC vs. SSC to exclude debris. |
References
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
- Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Wikipedia. (n.d.). Cell synchronization.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- Wikipedia. (n.d.). Cell cycle analysis.
- Assay Genie. (n.d.). Cell Synchronisation Methods.
- Nick, T. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio.
- Chen, Z., et al. (2025, March 4). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Reports.
- Chen, J., & Fang, L. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in Molecular Biology, 2419, 1-10.
- Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry.
- Memorial Sloan Kettering Cancer Center. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry.
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685.
- Noha, H., et al. (2023). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Bioorganic Chemistry, 135, 106496.
- Wang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 27(19), 6683.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 14-30.
- Wang, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184.
- VanderWel, S. N., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(1), 21-24.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. International Journal of Medicinal Chemistry, 2022, 9993427.
- Wang, W. G., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 20(1), 321-333.
- El-Gazzar, M. G., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports, 12(1), 2190.
- Harmange, J. C., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126.
- Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Neil, G. L., et al. (1982). Inhibition of cell cycle progression of human pancreatic carcinoma cells in vitro by L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, Acivicin (NSC 163501). Cancer Research, 42(10), 4217-4221.
Sources
- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Note: Evaluating 4-Aminoquinazoline-Based EGFR Inhibitors in Non-Small Cell Lung Cancer Models
<
Introduction
Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancers and remains a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for regulating cell proliferation and survival.[2][3] This "oncogene addiction" makes EGFR an attractive therapeutic target.
The 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4] First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which are based on this scaffold, competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling.[5][6][7] These drugs have shown remarkable efficacy in NSCLC patients whose tumors harbor activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[2][8][9]
This guide provides a comprehensive overview and detailed protocols for researchers evaluating novel 4-aminoquinazoline derivatives against NSCLC. It covers essential in vitro and in vivo methodologies, from initial cell-based screening to preclinical efficacy assessment in xenograft models, with a focus on the scientific rationale behind each experimental step.
Mechanism of Action: Targeting the EGFR Signaling Cascade
4-aminoquinazoline-based TKIs function by inhibiting the autophosphorylation of EGFR upon ligand binding, which in turn blocks the activation of critical downstream pro-survival signaling pathways.[6][10] The two primary cascades affected are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT/mTOR Pathway: A crucial regulator of cell survival, growth, and metabolism.[11][12]
By inhibiting EGFR, these compounds effectively shut down these oncogenic signals, leading to cell growth arrest and apoptosis in EGFR-dependent cancer cells.[6]
Figure 1: EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline TKIs.
Part 1: In Vitro Evaluation of 4-Aminoquinazoline Compounds
The initial assessment of a novel compound's efficacy begins with robust in vitro cell-based assays. The goal is to determine its potency (IC50), selectivity, and mechanism of action at a cellular level.
Cell Line Selection and Culture
Rationale: The choice of cell lines is critical for meaningful results. It is essential to use a panel that includes both TKI-sensitive and TKI-resistant NSCLC cell lines. This allows for the assessment of efficacy against relevant genetic backgrounds and provides early insights into the compound's potential to overcome known resistance mechanisms.
| Cell Line | EGFR Status | Characteristics | Recommended Use |
| PC-9 | Exon 19 Deletion | Highly sensitive to 1st-gen EGFR TKIs. | Primary screen for TKI-sensitive activity. |
| HCC827 | Exon 19 Deletion | Similar to PC-9; sensitive to EGFR TKIs.[13] | Confirmation of TKI-sensitive activity. |
| NCI-H1975 | L858R & T790M | T790M "gatekeeper" mutation confers resistance to 1st-gen TKIs.[14][15] | Screen for activity against acquired resistance. |
| A549 | EGFR Wild-Type | Lacks sensitizing EGFR mutations; generally resistant to EGFR TKIs.[16][17] | Assess selectivity and off-target effects. |
General Cell Culture Protocol:
-
Maintain cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly test for mycoplasma contamination to ensure data integrity.
Protocol: Cell Viability and IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. A luminescence-based assay, such as CellTiter-Glo®, is preferred over colorimetric assays (e.g., MTT) due to its higher sensitivity, wider dynamic range, and reduced interference from test compounds. This assay quantifies ATP levels, which directly correlate with the number of metabolically active, viable cells.
Figure 2: Workflow for determining compound IC50 using a luminescence-based viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well white, clear-bottom plate in 90 µL of media. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no cells" (background).
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium. The starting concentration should be high enough to achieve full inhibition (e.g., 10 µM).
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Drug Incubation: Incubate the plate for 72 hours.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the average background signal from all wells. Normalize the data by expressing viability as a percentage of the vehicle control. Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression model in software like GraphPad Prism.
Protocol: Target Engagement and Pathway Modulation (Western Blotting)
Rationale: While a viability assay shows if a compound kills cells, Western blotting shows how. This technique is essential to verify that the compound inhibits the intended target (EGFR) and its downstream signaling pathways. By measuring the phosphorylation status of key proteins, we can confirm the compound's mechanism of action. It is crucial to probe for both the phosphorylated (active) and total forms of each protein to ensure that any decrease in the phospho-signal is due to inhibition, not protein degradation.[18][19][20]
Figure 3: Standard workflow for Western blot analysis of EGFR pathway inhibition.
Step-by-Step Protocol:
-
Cell Treatment: Seed PC-9 or H1975 cells in 6-well plates. At ~80% confluency, treat with the test compound at relevant concentrations (e.g., 1x and 10x IC50) for 2-4 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape and collect the lysate.
-
Quantification: Clarify lysates by centrifugation. Determine protein concentration using a BCA assay.[18]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins, as it contains phosphoproteins that can increase background.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the phospho-protein signal to the total protein signal for each lane.
Part 2: In Vivo Efficacy Studies
After demonstrating promising in vitro activity, the next crucial step is to evaluate the compound's efficacy in a living organism. Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical assessment.[21][22]
Protocol: NSCLC Xenograft Efficacy Study
Rationale: The xenograft model allows for the assessment of a drug's antitumor activity in the context of a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability. The PC-9 (sensitive) and NCI-H1975 (resistant) cell lines are excellent choices for CDX models to evaluate efficacy against different EGFR mutational statuses.[13][22]
Figure 4: General workflow for an in vivo NSCLC xenograft efficacy study.
Step-by-Step Protocol:
-
Animal Model: Use 6-8 week old female athymic nude or NOD-scid gamma (NSG) mice.
-
Cell Implantation: Subcutaneously inject 5-10 million PC-9 or H1975 cells (resuspended in PBS and Matrigel) into the right flank of each mouse.[21]
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When average tumor volume reaches 100-150 mm³ (Volume = (Length x Width²)/2), randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Test Compound (e.g., 50 mg/kg, once daily via oral gavage)
-
Group 3: Positive Control (e.g., Osimertinib for H1975 model)
-
-
Dosing and Monitoring: Administer treatments for a predefined period (e.g., 21 days). Measure tumor volumes and mouse body weights twice weekly. Body weight is a key indicator of drug toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Presentation: Plot mean tumor volume ± SEM over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study.
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1850 ± 210 | - |
| Compound X (50 mg/kg) | 450 ± 95 | 75.7% |
| Positive Control | 380 ± 80 | 79.5% |
Part 3: Investigating Acquired Resistance
A major challenge in EGFR-targeted therapy is the development of acquired resistance.[23][24] After an initial response, tumors almost invariably relapse. Understanding and overcoming these resistance mechanisms is a critical area of research.
Common Mechanisms of Resistance:
-
On-Target (Secondary EGFR Mutations): The most common mechanism of resistance to first-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of EGFR.[8][25] This mutation increases the receptor's affinity for ATP, reducing the drug's ability to compete for the binding site.[25][26] Later, resistance to third-generation TKIs can arise via the C797S mutation.[26][27]
-
Off-Target (Bypass Pathways): Cancer cells can activate alternative signaling pathways to bypass the EGFR blockade. The most common is the amplification of the MET proto-oncogene, which can reactivate the PI3K/AKT pathway independently of EGFR.[28][29]
-
Histologic Transformation: In some cases, the tumor can change its histology, for instance, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[28]
Experimental Approaches:
-
Utilize Resistant Cell Lines: Incorporate cell lines with known resistance mechanisms (e.g., H1975 for T790M) into initial screening protocols.
-
Generate Resistant Clones: Create resistance models in vitro by chronically exposing a sensitive cell line (e.g., PC-9) to increasing concentrations of the test compound over several months.
-
Analyze Resistant Tumors: At the end of in vivo studies where tumors initially respond but then regrow, harvest the resistant tumors. Use techniques like next-generation sequencing (NGS) to identify acquired mutations or Western blotting to look for bypass pathway activation (e.g., increased p-MET).
Conclusion
The 4-aminoquinazoline scaffold is a cornerstone of targeted therapy for EGFR-mutant NSCLC. The systematic evaluation of novel derivatives using the protocols outlined in this guide allows researchers to thoroughly characterize their potency, mechanism of action, and preclinical efficacy. By employing a logical workflow from in vitro screening to in vivo validation and proactively investigating resistance mechanisms, drug development professionals can efficiently identify promising new candidates for the treatment of non-small cell lung cancer.
References
- Wang, S., Cang, S., & Liu, D. (2016). Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer.
- Ma, L., et al. (2018). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer.
- Belli, C., et al. (2023). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers, 15(2), 504. [Link]
- Belli, C., et al. (2023). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers, 15(2), 504. [Link]
- Yu, H. A., & Riely, G. J. (2017). Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer. Frontiers in Oncology, 7, 113. [Link]
- ResearchGate. (n.d.). Mechanism(s) underlying acquired EGFR‐TKI resistance in NSCLC. [Link]
- Azevedo, S. C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Piotrowska, Z., et al. (2015). Heterogeneity Underlies the Emergence of EGFRT790 Wild-Type Clones Following Treatment of T790M-Positive Cancers with a Third-Generation EGFR Inhibitor. Cancer Discovery, 5(7), 713-722. [Link]
- Melosky, B., et al. (2018). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Lung Cancer: Targets and Therapy, 9, 41-51. [Link]
- ResearchGate. (n.d.). Mechanisms of acquired resistance to EGFR-TKIs in NSCLC. [Link]
- Minari, R., Bordi, P., & Tiseo, M. (2016). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational Lung Cancer Research, 5(6), 695-708. [Link]
- AACR Journals. (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)
- Wang, Y., et al. (2020). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
- Onishi, T., et al. (2021). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 112(10), 4165-4177. [Link]
- bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
- Blakely, C. M., et al. (2022). Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer. Cancers, 14(15), 3802. [Link]
- ResearchGate. (2025). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. [Link]
- Pop, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11887. [Link]
- ResearchGate. (n.d.). Three patient-derived EGFR-mutant xenograft models show MET dependency. [Link]
- Altogen Labs. (n.d.). Lung (Non-Small Cell) Cancer CDX Models. [Link]
- PubMed. (2025).
- PubMed Central. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]
- Tan, C. S., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(8), 9443-9455. [Link]
- AACR Journals. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. [Link]
- PubMed Central. (2015). Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. [Link]
- Chmielecki, J., et al. (2013). Next-generation sequencing of paired tyrosine kinase inhibitor-sensitive and -resistant EGFR mutant lung cancer cell lines identifies spectrum of DNA changes associated with drug resistance. Genome Medicine, 5(8), 70. [Link]
- ResearchGate. (n.d.).
- Bio-Rad Antibodies. (n.d.).
- PubMed Central. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]
- Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]
- PubMed Central. (2020). An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors. [Link]
- bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
- PubMed Central. (2015). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. [Link]
- U.S. Medicine. (2023). Understanding the Drug-Drug Interactions of Erlotinib and Gefitinib. [Link]
- ResearchGate. (n.d.). Mechanisms of resistance to erlotinib and gefitinib. [Link]
- ScienceDirect. (n.d.).
- WebMD. (2025).
- ResearchGate. (n.d.).
- PubMed. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. [Link]
- AACR Journals. (2011). EGFR Protein Expression in Non–Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor—A Novel Antibody for Immunohistochemistry or AQUA Technology. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Everything You Should Know About NSCLC [webmd.com]
- 4. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. drugs.com [drugs.com]
- 8. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 27. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 4-Aminoquinazolin-2-ol Derivatives as Novel Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with distinct mechanisms of action. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antibacterial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-aminoquinazolin-2-ol derivatives as potential antibacterial agents. We offer in-depth scientific background, detailed experimental protocols, and expert insights into data interpretation, grounded in established methodologies and recent findings. The protocols herein are designed to be self-validating, providing a robust framework for screening, characterizing, and advancing these promising compounds from the bench to preclinical development.
Scientific Background & Rationale
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its structural versatility and ability to interact with various biological targets.[1][2] While the topic specifies this compound, it is crucial to recognize its tautomeric relationship with 2-aminoquinazolin-4(3H)-one . The latter is the more stable keto-form and is the structure predominantly discussed in scientific literature when describing this class of compounds. For clarity, this document will refer to the scaffold as 2-aminoquinazolin-4(3H)-one, which is functionally equivalent to the specified topic.
These compounds have demonstrated significant activity against a range of pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] Their efficacy stems from their unique chemical architecture, which allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
Hypothesized Mechanism of Antibacterial Action
While the exact mechanism can vary between derivatives, a prominent hypothesis for the antibacterial action of quinazolinones involves the inhibition of essential bacterial processes. One well-studied mechanism is the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[3] By targeting PBPs, these compounds disrupt cell wall integrity, leading to bacterial cell death. Notably, some derivatives bind to the allosteric site of PBP2a in MRSA, an enzyme responsible for resistance to most β-lactam antibiotics.[3]
Another proposed mechanism involves the disruption of bacterial membrane permeability, leading to leakage of essential intracellular components and subsequent cell lysis.[5]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of this scaffold is highly dependent on the nature and position of its substituents. Understanding these SARs is critical for designing more effective derivatives.
-
Position 2: Substitutions at this position are critical for activity. Introducing various substituted aniline or benzylamine moieties can dramatically enhance potency. For example, derivatives with 3,4-difluorobenzylamine at the 2-position have shown exceptionally high potency against MRSA.[3][6]
-
Position 3: The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activity.
-
Quinazoline Ring (Positions 5-8): The addition of halogen atoms, such as chlorine, at positions 6, 7, or 8 can significantly improve antibacterial effects.[7] A 7-chloro substituent, in particular, has served as a key feature in lead compounds for further optimization.[3][6]
Table 1: Summary of Key Structure-Activity Relationships (SAR)
| Position on Scaffold | Substituent Type | Impact on Antibacterial Activity | Reference(s) |
|---|---|---|---|
| Position 2 | Substituted Amines (e.g., 3,4-difluorobenzylamine) | Critical. Can dramatically increase potency, especially against resistant strains. | [3][6] |
| Position 3 | Substituted Aromatic Rings | Generally considered essential for significant activity. | |
| Position 7 | Halogens (e.g., Chloro) | Enhances overall antibacterial activity; a key optimization point. | [3][6] |
| Positions 6, 8 | Halogens (e.g., Bromo, Chloro) | Can improve antimicrobial activity. | |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis and evaluation of 2-aminoquinazolin-4(3H)-one derivatives.
Workflow for Antibacterial Evaluation
The logical progression of experiments is crucial for an efficient evaluation of new chemical entities. The workflow below outlines a standard screening cascade.
Protocol 1: Generalized Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives
This protocol is a generalized method based on common synthetic routes reported in the literature, such as the condensation of 2-aminobenzamide with various aldehydes.[8]
Materials:
-
2-aminobenzamide
-
Substituted aldehyde (e.g., 3,4-difluorobenzaldehyde)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in a minimal amount of DMSO with gentle heating.
-
Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aldehyde to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 120-140°C. Maintain reflux for 4-6 hours.
-
Scientific Rationale: Heating provides the necessary activation energy for the condensation reaction and subsequent cyclization to form the quinazolinone ring.
-
-
Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol.
-
Final Product: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-substituted quinazolin-4(3H)-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Antibacterial Susceptibility Testing (MIC & MBC)
This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[6][9]
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer (600 nm)
-
Multi-channel pipette
-
Plate shaker/incubator
Procedure:
Part A: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in a 200 µL total volume.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration gradient.
-
Controls: Column 11 serves as the growth control (inoculum, no compound). Column 12 is the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Part B: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Protocol 3: Anti-Biofilm Activity (Crystal Violet Assay)
This protocol is adapted from standard methods for quantifying biofilm formation.[11][12]
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Biofilm Formation: In a 96-well plate, add 100 µL of bacterial culture (~1 x 10⁷ CFU/mL in TSB-glucose) to each well. Add 100 µL of the test compound at 2x the desired final concentration (typically sub-MIC levels like 1/2, 1/4, 1/8 MIC). Include a no-compound control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Causality Insight: This washing step is critical to ensure that the stain only quantifies the bacteria firmly attached to the surface as a biofilm.
-
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm. Remove the methanol and allow the plate to air dry completely.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash: Discard the stain and wash the plate thoroughly with water until the runoff is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader. A lower absorbance value in treated wells compared to the control indicates biofilm inhibition.
Protocol 4: Preliminary Cytotoxicity (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of a mammalian cell line, providing an early indication of potential toxicity.[13][14]
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Scientific Rationale: Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Data Interpretation
Table 2: Example Data for a Hypothetical Quinazolinone Derivative (Compound QZ-X)
| Test | Strain / Cell Line | Result | Interpretation |
|---|---|---|---|
| MIC | S. aureus ATCC 29213 | 1.0 µg/mL | Potent activity against methicillin-sensitive strain. |
| MIC | MRSA USA300 | 2.0 µg/mL | Potent activity maintained against a resistant strain. |
| MBC | MRSA USA300 | 4.0 µg/mL | MBC/MIC ratio is 2. Suggests bactericidal activity. |
| Biofilm Inhibition | MRSA USA300 | 75% reduction at 1/2 MIC | Strong anti-biofilm properties at sub-inhibitory concentrations. |
| Cytotoxicity (IC₅₀) | HepG2 Cells | 50 µg/mL | Selectivity Index (IC₅₀/MIC) is 25. Indicates a favorable preliminary safety window. |
-
MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, whereas a ratio > 4 suggests bacteriostatic (inhibitory) activity.
-
Selectivity Index (SI): Calculated as IC₅₀ (cytotoxicity) / MIC (activity). A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.
References
- Title: Crystal violet assay Source: Bio-protocol URL:[Link]
- Title: Crystal Violet Biofilm Assay Source: Benchling URL:[Link]
- Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL:[Link]
- Title: Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi Source: PubMed URL:[Link]
- Title: General Biofilm Assay Protocol Source: iGEM URL:[Link]
- Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: Crystal Violet Biofilm Assay Source: iGEM URL:[Link]
- Title: The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids Source: PubMed URL:[Link]
- Title: Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles Source: MDPI URL:[Link]
- Title: Broth Microdilution Source: MI - Microbiology URL:[Link]
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition (M07-A8)
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
- Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: Journal of Medicinal Chemistry URL:[Link]
- Title: The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids Source: Bentham Science URL:[Link]
- Title: Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells Source: PubMed URL:[Link]
- Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
- Title: Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects Source: PMC - NIH URL:[Link]
- Title: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties Source: NIH URL:[Link]
- Title: Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents Source: NIH URL:[Link]
- Title: Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer Source: PubMed URL:[Link]
- Title: Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists Source: PubMed URL:[Link]
- Title: 4-Aminoquinazoline Source: PubChem - NIH URL:[Link]
Sources
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Development and Application of 4-Aminoquinazoline-Based Probes in Chemical Biology
Introduction: The 4-Aminoquinazoline Scaffold as a Privileged Motif
The 4-aminoquinazoline core is a heterocyclic aromatic structure that has earned the designation of a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] This status is derived from its proven ability to serve as a high-affinity ligand for a diverse range of biological targets, most notably protein kinases.[3] Its rigid, planar structure provides an ideal framework for presenting substituents that can form key interactions—such as hydrogen bonds and van der Waals contacts—within the ATP-binding pockets of numerous kinases.[4]
This unique adaptability has led to the development of several blockbuster anticancer drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva), which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] Beyond oncology, derivatives have been developed as antihypertensives, anti-inflammatories, and antivirals.[7][8][9] For the chemical biologist, the 4-aminoquinazoline scaffold is not just a therapeutic warhead but a versatile and programmable tool. By chemically modifying this core, we can create sophisticated probes to interrogate complex biological systems. These probes can be designed to:
-
Inhibit specific enzymes with high potency and selectivity.
-
Visualize target proteins and pathways in living cells through fluorescence.
-
Identify novel protein targets and off-targets via activity-based protein profiling (ABPP).
This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed experimental protocols for developing and utilizing 4-aminoquinazoline-based probes for cutting-edge chemical biology research.
Section 1: Probe Design and Synthesis Strategy
The conversion of a 4-aminoquinazoline inhibitor into a chemical probe requires the strategic introduction of a functional moiety—such as a fluorophore or a bioorthogonal handle—without compromising its binding affinity for the target protein.
Design Principles
Successful probe design hinges on understanding the Structure-Activity Relationship (SAR) of the parent molecule. Covalent attachment of a functional group is typically directed to a position on the scaffold that projects out into the solvent-exposed region of the binding pocket, minimizing steric hindrance. For many 4-anilinoquinazoline kinase inhibitors, the 6- and 7-positions of the quinazoline ring are ideal modification sites.[4][10]
Key Design Considerations:
-
Linker Chemistry: The linker connecting the scaffold to the functional group must be stable and of optimal length to avoid disrupting target engagement. Flexible alkyl or polyethylene glycol (PEG) chains are common.
-
Functional Group Selection:
-
For Cellular Imaging: Small, bright, and photostamped fluorophores (e.g., coumarin, fluorescein, or silicon-rhodamine derivatives) are preferred.[11][12]
-
For Target Identification (ABPP): A terminal alkyne or azide group is incorporated to serve as a "clickable" handle for subsequent bioorthogonal ligation to a reporter tag (e.g., biotin-azide or a fluorescent dye-azide).[13]
-
General Synthetic Workflow
The most common and robust method for synthesizing 4-aminoquinazoline derivatives is the regioselective nucleophilic aromatic substitution (SNAr) reaction.[1] The general workflow involves the sequential displacement of chlorine atoms from a 2,4-dichloroquinazoline precursor.
Caption: General synthetic workflow for 2,4-disubstituted quinazolines.
Protocol 1: Synthesis of a Generic 4-Anilino-6-(alkynyl)-quinazoline Probe Precursor
This protocol describes the synthesis of a key intermediate that can be readily functionalized for various applications.
Materials:
-
2,4-Dichloro-6-nitroquinazoline
-
3-Ethynylaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) / Water
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography).
Step-by-Step Methodology:
-
Step 1: Synthesis of 4-(3-Ethynyl-anilino)-6-nitroquinazoline.
-
To a solution of 2,4-dichloro-6-nitroquinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product, which can be purified by silica gel chromatography.
-
Scientist's Note: The C4 chlorine is significantly more reactive than the C2 chlorine, allowing for regioselective substitution at room temperature. DIPEA acts as a non-nucleophilic base to quench the HCl generated.[1]
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the product from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours.
-
Rationale: The reduction of the nitro group to an amine provides a reactive handle for further functionalization (e.g., amide coupling to install a linker).[14]
-
After cooling, filter the reaction mixture through Celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by chromatography to obtain 6-amino-4-(3-ethynyl-anilino)quinazoline.
-
-
Step 3: Functionalization (Click Chemistry).
-
The terminal alkyne on the aniline ring now serves as a bioorthogonal handle. This precursor can be directly used in cellular experiments and subsequently "clicked" to an azide-containing reporter tag (e.g., Azide-Biotin, Azide-Fluorophore) for downstream analysis.[13]
-
Section 2: Application as Kinase Inhibitor Probes
4-aminoquinazolines are potent inhibitors of many tyrosine kinases, including EGFR, VEGFR, and PI3K.[3][15][16] As probes, they allow researchers to assess the functional consequences of inhibiting a specific kinase in biochemical and cellular contexts.
Target Kinase Inhibition & Signaling Pathway Analysis
A primary application is to confirm that the synthesized probe retains its inhibitory activity and to measure its potency (IC₅₀). This is followed by cellular assays to verify on-target engagement, typically by observing the phosphorylation status of a downstream substrate.
Caption: Inhibition of the EGFR pathway by a 4-aminoquinazoline probe.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the IC₅₀ value of a probe against a purified kinase. The assay quantifies the amount of ADP produced, which is inversely correlated with kinase inhibition.
Materials:
-
Purified active kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized 4-aminoquinazoline probe
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the probe in DMSO, starting from a high concentration (e.g., 10 mM). A typical 11-point, 3-fold dilution series is recommended.
-
Kinase Reaction:
-
In each well of the 384-well plate, add the kinase reaction buffer.
-
Add 1 µL of the serially diluted probe or DMSO (vehicle control).
-
Add the purified kinase and its corresponding substrate.
-
Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.
-
Controls: Include "no kinase" wells (background) and "DMSO only" wells (maximum activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls (% inhibition).
-
Plot the % inhibition versus the log of the probe concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement via Western Blot
This protocol assesses if the probe inhibits the target kinase inside cells by measuring the phosphorylation of a downstream effector (e.g., p-Akt for the PI3K/EGFR pathway).[15]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR).[16]
-
Cell culture medium, FBS, and supplements.
-
Synthesized probe.
-
Growth factor (e.g., EGF).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the probe (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
-
Kinase Stimulation:
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively, apply ECL substrate, and visualize bands using a chemiluminescence imager.
-
Scientist's Note: The membrane should be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to ensure observed changes in phosphorylation are not due to variations in protein levels.
-
Section 3: Application as Fluorescent Probes for Cellular Imaging
By conjugating a 4-aminoquinazoline core to a fluorophore, one can create a probe to visualize the subcellular localization of a target protein or receptor in living cells.[11]
Protocol 4: Live-Cell Confocal Microscopy
This protocol details the use of a fluorescent 4-aminoquinazoline probe to image its target in live cells.
Materials:
-
Fluorescently-labeled 4-aminoquinazoline probe.
-
Cell line expressing the target of interest (e.g., CHO cells overexpressing α1-Adrenergic Receptors).[11]
-
Glass-bottom imaging dishes.
-
Hoechst 33342 (for nuclear staining).
-
Confocal laser scanning microscope with appropriate lasers and filters.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Labeling:
-
Prepare a working solution of the fluorescent probe in imaging buffer (e.g., HBSS or phenol-free medium) at the desired final concentration (typically 100 nM - 5 µM).
-
Wash the cells once with imaging buffer.
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Co-staining (Optional):
-
In the final 10 minutes of incubation, add Hoechst 33342 for nuclear counterstaining.
-
-
Imaging:
-
Gently wash the cells two or three times with fresh imaging buffer to remove unbound probe.
-
Add fresh imaging buffer to the dish.
-
Place the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and emission filters for the probe and any co-stains.
-
-
Competition Control (for Target Specificity):
-
To validate that the fluorescent signal is target-specific, pre-incubate a separate dish of cells with a 100-fold excess of the unlabeled parent inhibitor for 1 hour before adding the fluorescent probe. A significant reduction in fluorescence intensity indicates specific binding.
-
Section 4: Probes for Target Identification (Activity-Based Protein Profiling)
A powerful application of chemical probes is the unbiased identification of cellular targets, a process known as Activity-Based Protein Profiling (ABPP). This involves using a probe with a bioorthogonal handle (e.g., a terminal alkyne) to covalently label its binding partners in a complex proteome.[13]
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol 5: Pull-Down and Identification of Cellular Targets
This protocol provides a method for enriching and identifying the protein targets of an alkyne-modified 4-aminoquinazoline probe from cell lysates.[13]
Materials:
-
Alkyne-functionalized 4-aminoquinazoline probe.
-
Cell line of interest.
-
Lysis buffer (e.g., Triton X-100 based).
-
Click chemistry reagents: Azide-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), TBTA ligand, Copper(II) sulfate (CuSO₄).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS).
-
Mass spectrometry-grade trypsin.
-
LC-MS/MS instrumentation.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the alkyne-probe (e.g., 1-10 µM) or DMSO for 2-4 hours.
-
Harvest and wash the cells, then lyse in a suitable buffer.
-
Quantify protein concentration (BCA assay).
-
-
Click Reaction:
-
To 1 mg of cell lysate, add the click chemistry cocktail: TCEP, TBTA, Azide-Biotin, and finally CuSO₄ to initiate the reaction.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Enrichment:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate overnight at 4°C to capture the biotinylated protein-probe complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical sequence is: 1% SDS in PBS, 8 M urea, and finally PBS.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a buffer containing urea and DTT to denature and reduce the proteins.
-
Alkylate with iodoacetamide.
-
Dilute the urea concentration and add trypsin. Digest overnight at 37°C.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Data Analysis: True targets should be significantly enriched in the probe-treated sample compared to the DMSO control. Label-free quantification (LFQ) or isotopic labeling (SILAC) methods can be used for robust quantitative comparison.
-
Data Summary Table
The following table summarizes representative inhibitory activities of various 4-aminoquinazoline derivatives against key biological targets, compiled from the literature.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Cellular Effect | Reference |
| Gefitinib | EGFR | 39 | A549 | Antiproliferative | [4] |
| Vandetanib | VEGFR-2, EGFR | - | A549, H446 | Antiproliferative | [16] |
| Compound 6b | PI3Kα | 13.6 | HCT116 | G1 Arrest, Apoptosis | [15] |
| Compound 23 | EGFR (mutant) | 5 | - | - | [4] |
| Compound 7a | c-myc G-quadruplex | - | HeLa | Down-regulates c-myc | [17] |
References
- Mishra, R., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Reviews in Medicinal Chemistry, 13(8), 1177-94. [Link]
- Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- Asadi, Z., et al. (2021). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. [Link]
- Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Wei, H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]
- Rana, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435-1442. [Link]
- Asadi, Z., et al. (2021). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Wang, B., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
- Lee, H., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase i inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4399-4404. [Link]
- Ghorab, M. M., et al. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 227-233. [Link]
- Unknown Author. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and...
- Hieu, D. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(23), 8546. [Link]
- Zhang, J., et al. (2014). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 5(11), 1233-1237. [Link]
- Sun, D., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 122, 264-279. [Link]
- Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
- Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
- de Farias, F. P. P., et al. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 34, 1-28. [Link]
- Unknown Author. (2025). Synthesis and anti-cancer activity of 4-aminoquinazoline derivatives.
- Hallyburton, I., et al. (2022). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 65(13), 8880-8901. [Link]
- Unknown Author. (n.d.). 4-aminoquinazoline-based drugs.
- Al-Ostath, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7279. [Link]
- David, S. A., et al. (2014). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. Bioorganic & Medicinal Chemistry Letters, 24(21), 5000-5005. [Link]
- O'kovityi, S. I., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Amacher, J. F., & Van Vranken, D. L. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]
- Kumar, M., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Chemistry & Biology Interface, 13(1), 1-10. [Link]
- Liu, F., et al. (2011). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 54(17), 6139-6150. [Link]
- Fernandes, C., et al. (2012). Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents. Nuclear Medicine and Biology, 39(2), 277-285. [Link]
- Chen, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8507. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 8. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Aminoquinazolin-2-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Aminoquinazolin-2-ol. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a very low or no yield of my desired this compound product. What are the primary factors to investigate?
Low or non-existent yield is a frequent hurdle in quinazoline synthesis. A systematic evaluation of your experimental parameters is the most effective approach to pinpointing the root cause. Key areas to focus on include the quality of starting materials, reaction conditions, and the choice of solvent and base.
Troubleshooting Low Yield:
A multi-faceted approach is often necessary to resolve low yield issues. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of your anthranilic acid derivative and urea (or other nitrogen source) via NMR, melting point, or other appropriate analytical techniques. | Purification of Anthranilic Acid Derivatives: Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to remove impurities. Ensure starting materials are thoroughly dried. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. Some synthetic routes require high temperatures to drive the reaction to completion.[1] | Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 130°C, 150°C, 180°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature.[2] |
| Incorrect Solvent Choice | The polarity of the solvent can significantly influence the reaction pathway and yield.[1][2] Polar aprotic solvents like DMF or DMSO are often effective.[1] | Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., DMF, DMSO, NMP, diphenyl ether) to determine the most suitable medium for your specific substrates.[2] |
| Inappropriate Base Strength or Type | The choice of base can be crucial, especially in multi-step syntheses.[1] | Base Screening: If your synthesis involves a base, screen different organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) to find the one that provides the best results. |
| Incomplete Reaction | Monitor the reaction progress to ensure it has gone to completion. | Reaction Monitoring: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. |
FAQ 2: My reaction is producing a significant amount of side products, complicating purification and reducing my yield. How can I minimize their formation?
The formation of byproducts is a common challenge in heterocyclic chemistry. Understanding the potential side reactions is the first step toward mitigating them.
Minimizing Side Product Formation:
dot
Caption: Potential reaction pathways in this compound synthesis.
-
Formation of Benzimidazole Derivatives: In some cases, particularly when using non-polar solvents, an alternative cyclization can occur, leading to the formation of benzimidazole byproducts.[1] Switching to a more polar solvent can favor the desired quinazoline ring formation.[1]
-
Formation of Quinazoline-2,4-dione: The initial product can sometimes undergo further reactions, such as hydrolysis or oxidation, to form the corresponding quinazoline-2,4-dione.[3] This can be minimized by carefully controlling the reaction conditions, particularly temperature and reaction time, and by working under an inert atmosphere if necessary.
Troubleshooting Side Reactions:
| Side Product | Potential Cause | Recommended Action |
| Benzimidazole derivative | Use of a non-polar solvent. | Switch to a polar aprotic solvent such as DMF or DMSO.[1] |
| Quinazoline-2,4-dione | Over-reaction or presence of water/oxygen. | Monitor the reaction closely and stop it once the starting material is consumed. Ensure anhydrous conditions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
FAQ 3: My starting materials are not fully dissolving in the reaction solvent. What can I do to improve solubility?
Poor solubility of reactants can lead to slow and incomplete reactions, ultimately resulting in low yields.[1]
Improving Reactant Solubility:
-
Solvent Selection: The primary solution is to choose a solvent in which all reactants are reasonably soluble at the reaction temperature. High-boiling polar aprotic solvents are often a good starting point.
-
Co-solvents: Using a mixture of solvents can sometimes improve the solubility of all reactants.
-
Temperature: Gently heating the reaction mixture can help dissolve the reactants. However, be mindful of the thermal stability of your compounds.
FAQ 4: I am having difficulty purifying my this compound product. What are some effective purification strategies?
The purification of quinazoline derivatives can be challenging due to their often-poor solubility in common organic solvents.
Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature. Common recrystallization solvents for quinazolinones include ethanol, methanol, DMF, and acetic acid.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used. However, the low solubility of the product can make this challenging.
-
Solvent System: A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is often required.
-
Stationary Phase: Standard silica gel is typically used. In some cases, using a different stationary phase, like alumina, or deactivating the silica gel with triethylamine may improve separation.[2]
-
-
Washing/Trituration: If the product precipitates from the reaction mixture, it can often be purified by washing with a suitable solvent to remove soluble impurities.
General Work-up Procedure:
A typical work-up procedure involves cooling the reaction mixture and pouring it into cold water to precipitate the crude product.[1] The solid can then be collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and then dried.[4]
Visualizing the Troubleshooting Workflow
To aid in systematically diagnosing and resolving issues with your synthesis, the following workflow diagram outlines the key decision points and troubleshooting steps.
dot
Caption: A workflow for troubleshooting low yield in this compound synthesis.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-aminoquinazolines.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and....
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- PubMed Central. (n.d.). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments.
- PubMed Central. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Review on 4(3H)-quinazolinone synthesis.
- National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
- ResearchGate. (2025). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Taylor & Francis Online. (n.d.). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- ACS Publications. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- PubMed. (n.d.). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling.
- PubMed. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer.
- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinazoline Synthesis
Welcome to the Technical Support Center for 4-Aminoquinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. As a privileged scaffold in medicinal chemistry, the successful synthesis of 4-aminoquinazolines is critical for the advancement of numerous therapeutic programs. This document provides field-proven insights and evidence-based protocols to help you navigate the complexities of this important synthetic transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 4-aminoquinazolines, particularly through the widely used nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines.
Q1: Why is the nucleophilic attack favored at the C4 position of a 2,4-dichloroquinazoline precursor?
A: The regioselectivity for nucleophilic attack at the C4 position is a well-documented phenomenon.[1] Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C4 position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and susceptible to nucleophilic attack compared to the C2 position.[1] This inherent electronic property of the quinazoline scaffold dictates the regioselectivity, leading to the preferential formation of 4-aminoquinazolines under kinetic control.
Q2: What is the impact of the amine's electronic properties on the reaction rate?
A: The electronic nature of the amine nucleophile plays a significant role. Electron-rich amines, such as aliphatic amines and anilines with electron-donating groups (e.g., -OCH₃, -CH₃), are more nucleophilic and generally react more readily with 4-chloroquinazolines, often under milder conditions and with shorter reaction times to afford good to moderate yields.[2] Conversely, electron-poor anilines, those bearing electron-withdrawing groups (e.g., -NO₂, -CN), are less nucleophilic and may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of microwave irradiation to achieve satisfactory conversion.[2]
Q3: Is a base always necessary for the amination of 4-chloroquinazoline?
A: Not always, but it is highly recommended. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. A base is added to neutralize the in-situ generated acid. Common bases include organic amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃).[3] In the absence of an added base, an excess of the amine nucleophile (typically 2-3 equivalents) is required to act as both the nucleophile and the acid scavenger.[1]
Q4: What are the main advantages of using microwave irradiation for this synthesis?
A: Microwave-assisted synthesis offers several key advantages over conventional heating methods. The primary benefits are a significant reduction in reaction time, often from hours to minutes, and frequently higher product yields.[4][5] This rapid and efficient heating can also lead to cleaner reactions with fewer side products, simplifying purification.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 4-aminoquinazolines.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. A methodical evaluation of the reaction parameters is essential to pinpoint the cause.[3]
-
Possible Cause 1: Sub-optimal Reaction Conditions
-
Solution:
-
Temperature: Perform a temperature screen to identify the optimal reaction temperature for your specific substrates. Some reactions require heating to reflux, while others proceed at room temperature.[3]
-
Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time. Both incomplete conversion and product degradation over extended periods can lead to diminished yields.[3]
-
Solvent: The choice of solvent is critical and can significantly influence the reaction outcome. Common solvents include isopropanol, ethanol, DMF, and dioxane.[3] A solvent screen may be necessary to find the best option for your specific reactants.
-
-
-
Possible Cause 2: Poor Quality of Starting Materials
-
Solution: Verify the purity of your 4-chloroquinazoline and amine starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities can inhibit the reaction or lead to unwanted side reactions.
-
-
Possible Cause 3: Inefficient Work-up and Purification
-
Solution: Optimize your extraction and purification procedures to minimize product loss. Ensure the pH of the aqueous layer during extraction is adjusted to maximize the partitioning of the product into the organic phase. Select an appropriate purification method, such as column chromatography or recrystallization, and ensure it is performed correctly.
-
Issue 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the desired 4-aminoquinazoline.
-
Possible Cause 1: Hydrolysis of 4-Chloroquinazoline
-
Explanation: If there is residual water in the reaction mixture, the starting 4-chloroquinazoline can be hydrolyzed to the corresponding quinazolin-4-one.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
Possible Cause 2: Over-reaction or Dimerization
-
Explanation: In some instances, the product can undergo further reactions, or the starting materials can self-condense. For example, when synthesizing from 2-aminobenzonitrile, self-condensation can occur.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Adjusting the stoichiometry of the reactants may also be necessary.
-
Issue 3: Poor Solubility of Reactants
Incomplete dissolution of reactants can lead to slow and incomplete reactions.[3]
-
Solution:
-
Solvent Selection: Screen for a solvent in which all reactants are soluble at the reaction temperature.[3]
-
Co-solvents: The use of a co-solvent system can sometimes improve the solubility of all reaction components.[3]
-
Temperature: Gentle heating can aid in dissolving the reactants. However, be cautious of the thermal stability of your compounds.[3]
-
Section 3: Experimental Protocols & Data
This section provides detailed experimental protocols for the synthesis of 4-aminoquinazolines and quantitative data to guide your optimization efforts.
Protocol 1: General Synthesis of 4-Aminoquinazolines via Nucleophilic Substitution
This protocol outlines a standard method for reacting a 4-chloroquinazoline with an amine.
Materials:
-
4-Chloroquinazoline derivative (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Solvent (e.g., 2-propanol, Dichloromethane, or Dioxane) (10 mL)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 mmol)
Procedure:
-
To a solution of the 4-chloroquinazoline derivative in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (typically 2-24 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a suitable solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinazoline.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazolines
This method provides a rapid and efficient alternative to conventional heating.[5]
Materials:
-
4-Chloroquinazoline (1.0 mmol)
-
Aryl heterocyclic amine (1.0 mmol)
-
2-Propanol (10 mL)
Procedure:
-
In a microwave reactor vessel, combine the 4-chloroquinazoline and the aryl heterocyclic amine in 2-propanol.
-
Seal the vessel and irradiate the mixture in a microwave reactor at a set temperature (e.g., 120°C) for a short duration (e.g., 20 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product as described in Protocol 1.
Data Presentation: Quantitative Comparison of Synthesis Methods
The following tables provide a summary of reaction conditions and outcomes to aid in the optimization of your synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4(3H)-Quinazolinone Derivative
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
| Source: E-Journal UIN Malang[4] |
Table 2: Comparison of Solvents for 4-Aminoquinazoline Synthesis
| Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Propanol | Reflux, 12h | 37.3 | [5] |
| 2-Propanol | Microwave, 80°C, 20 min | 96.5 | [5] |
| Dichloromethane | Reflux, 24h | Generally good yields | [3] |
| Dioxane | Reflux, 12h | Varies with substrates | [3] |
| DMF | 70°C, 3-12h | 50-90 | [7] |
Table 3: Common Purification Methods for 4-Aminoquinazoline Derivatives
| Purification Method | Stationary/Mobile Phase or Solvent | Compound Type | Reference |
| Column Chromatography | Silica Gel / Petroleum Ether-Ethyl Acetate | N-arylheterocyclic substituted-4-aminoquinazolines | [5] |
| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate | 4(3H)-quinazolinone derivatives | [8] |
| Recrystallization | Ethanol | 3-Amino-4(3H)-quinazolinone | |
| Recrystallization | Ethanol/Water | 3-Amino-4(3H)-quinazolinone | |
| Recrystallization | Isopropanol | 4-anilinoquinazoline derivatives | [6] |
Section 4: Visualizing the Workflow and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: General experimental workflow for 4-aminoquinazoline synthesis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low-yield reactions.
References
- Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 335. [Link]
- Foucourt, A., et al. (2014). Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines. Application to an efficient synthesis of a microtubule destabilizing agent. Tetrahedron, 66(24), 4495–4502. [Link]
- G. L. A. Olejniczak, A. M. (2017). The Development of a Dimroth Rearrangement Route to AZD8931. Organic Process Research & Development, 21(1), 86-93. [Link]
- A. K. Tiwari, et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(5), e202400039. [Link]
- P. F. V. de Oliveira, et al. (2021). The mechanism of Dimroth rearrangement in tristriazolotriaziones.
- O. N. Chupakhin, et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 441-463. [Link]
- PrepChem. (n.d.). Synthesis of 4-aminoquinazoline. PrepChem.com. [Link]
- S. M. Abdel-Gawad, et al. (2007). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. Molecules, 12(11), 2467-2479. [Link]
- S. S. Shaik, et al. (2014). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1545-1552. [Link]
- L. Emami, et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- G. A. de P. Bueno, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
- L. F. S. M. T. de Menezes, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
- H. Yang, et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(4), 2758-2769. [Link]
- A. Rahmannejadi, et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 9042185. [Link]
- S. S. Kanth, et al. (2011). Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. Journal of Heterocyclic Chemistry, 48(3), 652-656. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Y. He, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University Science B, 14(11), 1000–1013. [Link]
- S. K. Sridhar, et al. (2002). Solvent free synthesis of some quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 64(4), 349-351. [Link]
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- A. K. Singh. (2018). Isolation And Purification Of Substance By Column Chromatography.
- eCampusOntario. (n.d.).
- J. B. Hynes, et al. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2042-2045. [Link]
- W. Song, et al. (2016). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- S. K. Suthar, et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Bioorganic Chemistry, 86, 616-636. [Link]
- Y. Wan, et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53671. [Link]
- R. J. Tull, et al. (1993). U.S. Patent No. 5,214,144. U.S.
- L. F. S. M. T. de Menezes, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- A. K. Singh, et al. (2014). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Reviews in Medicinal Chemistry, 14(5), 404-416. [Link]
- A. A. Aly, et al. (2017). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2465-2471. [Link]
- X. Yang, et al. (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Aminoquinazoline Derivatives
Welcome to the technical support center for the purification of 4-aminoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of compounds. As many 4-aminoquinazoline derivatives are kinase inhibitors, achieving high purity is critical for accurate biological evaluation and clinical success.[1][2] This resource provides in-depth troubleshooting guides and detailed experimental protocols to help you navigate the common hurdles in purification.
The quinazoline core, being basic in nature, presents a unique set of challenges.[3] Issues such as poor solubility, peak tailing in chromatography, and difficulties in crystallization are common. This guide is structured to address these specific problems in a practical, question-and-answer format, grounded in the physicochemical properties of these molecules.
Decision Workflow for Purification Strategy
The first step in any purification challenge is selecting the appropriate technique. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline for selecting a suitable purification method.
Caption: A decision-making workflow for selecting a suitable purification technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of 4-aminoquinazoline derivatives.
Section 1: Column Chromatography
Column chromatography is a primary tool for purifying these compounds, but their basic nature can lead to challenges.
Q1: My 4-aminoquinazoline derivative is streaking or tailing badly on a silica gel column. What is the cause and how can I fix it?
A1: This is the most common issue. The primary cause is the interaction between the basic nitrogen atoms in your quinazoline ring and the acidic silanol groups on the surface of the silica gel.[4] This secondary interaction leads to a portion of your compound being retained more strongly, resulting in tailing peaks.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This will "cap" the acidic silanol sites, preventing them from interacting with your compound.[4][5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This is often the first and most effective method to try.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar component can be very effective.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can reduce the strong interactions with basic compounds.
-
End-capped Silica: For reverse-phase chromatography, use an end-capped C18 column where the residual silanol groups have been chemically deactivated.[4][6]
-
-
Increase Eluent Polarity: Sometimes, simply increasing the polarity of the eluent can help to move the compound off the column more quickly, reducing the time for these secondary interactions to occur. However, this may also co-elute impurities.
Q2: My compound won't elute from the silica column, even with a very polar solvent system like 10% Methanol in Dichloromethane.
A2: This indicates a very strong interaction with the stationary phase.
Troubleshooting Steps:
-
Switch to a More Basic System: As mentioned above, add TEA or use an ammonia/methanol mixture. This is the most likely solution.
-
Check for Salt Formation: If your compound was exposed to acid (e.g., TFA from a deprotection step or HCl), it may have formed a salt. Salts are highly polar and will not elute from silica gel. Neutralize your crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up before attempting chromatography.
-
Consider Reverse-Phase Chromatography: If your compound is still too polar for normal phase, reverse-phase preparative HPLC is a suitable alternative.
Q3: I have poor separation between my desired product and a closely related impurity.
A3: This requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Shallow Gradient Elution: If you are using flash chromatography, a shallow gradient can improve the separation of closely related compounds.[7]
-
Try a Different Solvent System: The selectivity of the separation is highly dependent on the solvent system. If a Hexane/Ethyl Acetate system is not working, try a Dichloromethane/Methanol or a Toluene/Acetone system.
-
Switch to Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[8]
Section 2: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, especially on a larger scale.
Q1: I'm having trouble finding a suitable single solvent for recrystallizing my 4-aminoquinazoline derivative.
A1: It is common for a single solvent not to have the ideal solubility profile (sparingly soluble when cold, very soluble when hot). A mixed-solvent system is often more effective.[9]
Troubleshooting Steps:
-
Identify a "Solvent" and an "Anti-Solvent":
-
Find a "solvent" in which your compound is very soluble (e.g., Dichloromethane, Methanol, Acetone).
-
Find an "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Heptane, Water, Diethyl Ether).[10]
-
The two solvents must be miscible with each other.
-
-
Perform a Mixed-Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness.[11]
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Common Solvent/Anti-Solvent Pairs for 4-Aminoquinazolines:
| "Solvent" (Good Solubility) | "Anti-Solvent" (Poor Solubility) |
| Methanol | Water |
| Ethanol | Water |
| Acetone | Hexane/Heptane |
| Ethyl Acetate | Hexane/Heptane |
| Dichloromethane (DCM) | Hexane/Heptane |
| Tetrahydrofuran (THF) | Hexane/Heptane |
Q2: My compound "oils out" instead of forming crystals during recrystallization.
A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is common for aromatic amines.[12]
Troubleshooting Steps:
-
Reduce the Degree of Supersaturation: The solution may be too concentrated, or cooling too quickly. Add a small amount of hot solvent to the oiled-out mixture, reheat until it's a clear solution, and then allow it to cool much more slowly.
-
Use a Lower Boiling Point Solvent System: If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out. Choose a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[12]
Q3: The purity of my compound did not improve much after recrystallization.
A3: This suggests that the impurities have similar solubility properties to your desired compound.
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Try a Different Solvent System: The solubility of the impurity may be different in another solvent system, allowing for better separation.
-
Pre-Purification with Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb your product.
Section 3: Solubility and pH
Q1: My 4-aminoquinazoline derivative has very poor solubility in common organic solvents for purification and in aqueous buffers for biological assays.
A1: The poor water solubility of many 4-aminoquinazoline derivatives is due to their rigid, aromatic structure.[3] Their solubility is also highly pH-dependent because they are weak bases.[3][7][13]
Troubleshooting Steps:
-
For Purification:
-
Highly Polar Solvents: For chromatography, you may need to use more polar solvents like methanol or even small amounts of acetic acid in your eluent to keep the compound soluble.
-
Acid/Base Work-up: You can sometimes purify a basic compound by dissolving the crude material in an acidic aqueous solution (e.g., 1M HCl), washing with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) to precipitate your pure product.
-
-
For Biological Assays:
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[3] When diluting into your aqueous buffer, do so incrementally while vortexing to minimize precipitation.
-
Adjust the pH: Since these compounds are more soluble at a lower pH, using a slightly acidic buffer (e.g., pH 5-6) can significantly improve solubility, provided it is compatible with your assay.[3]
-
Detailed Experimental Protocols
These protocols provide a starting point and should be optimized for your specific 4-aminoquinazoline derivative.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify a moderately polar 4-aminoquinazoline derivative with tailing issues on silica gel.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in Dichloromethane (DCM) or Ethyl Acetate. b. Spot the solution on a silica gel TLC plate. c. Develop several TLC plates using different ratios of a non-polar solvent (Hexane or Toluene) and a polar solvent (Ethyl Acetate or Acetone). d. Once you find a system that gives your product an Rf value of ~0.2-0.3, add 1% Triethylamine (TEA) to the solvent mixture and run the TLC again. You should observe a more compact spot with a slightly higher Rf.
2. Column Packing: a. Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase (e.g., Hexane with 1% TEA). c. Pour the slurry into the column and use air pressure to pack it firmly, ensuring there are no cracks or air bubbles.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of DCM. b. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".[14] c. Carefully add this powder to the top of your packed column.
4. Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system (containing 1% TEA). b. Collect fractions and monitor them by TLC. c. If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. The TEA is volatile and will be removed as well. c. Dry the purified compound under high vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for purifying a solid 4-aminoquinazoline derivative that does not recrystallize well from a single solvent. Here, we will use Methanol as the "solvent" and Water as the "anti-solvent".
1. Initial Dissolution: a. Place your crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot methanol required to fully dissolve the solid. Keep the solution at a gentle boil on a hot plate.
2. Addition of Anti-Solvent: a. While the methanol solution is still boiling, add deionized water dropwise using a Pasteur pipette. b. Continue adding water until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
3. Re-clarification: a. Add 1-2 more drops of hot methanol to the cloudy solution until it becomes clear again.
4. Crystallization: a. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio as your final recrystallization mixture) to remove any remaining soluble impurities. c. Continue to pull air through the crystals for several minutes to partially dry them.
6. Drying: a. Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven until a constant weight is achieved.
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to troubleshooting poor separation in column chromatography.
Caption: A troubleshooting guide for poor separation in column chromatography.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Hosny, N. M. (2013, November 27). How can I prevent peak tailing in HPLC?
- BenchChem. (2025). Resolving peak tailing issues in the chromatography of organophosphorus pesticides.
- BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Homework.Study.com. Why would mixed solvents be used for recrystallization?
- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- Restek. TROUBLESHOOTING GUIDE.
- Reddit. (2023, February 19).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
- University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (2020, May 26). Improving Prep HPLC [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Purification of 4-Amino-7-iodoquinoline by Recrystallization.
- MZ-Analysentechnik. General tips for preparative HPLC Technical Note.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
- Important Chemistry Tips. (2022, July 8).
- LCGC International. Introduction to Preparative HPLC.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline.
- ChemistryViews. (2012, August 7).
- Ranjitkar, P., et al. (2010). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Methods in Molecular Biology, 661, 167-183.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Supelco. Bulletin 792C Packed Column GC Troubleshooting Guide.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-aminoquinazolines.
- Elkins, J. M., et al. (2014).
- Das, D., & Yudin, A. K. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
- ResearchGate. (n.d.).
- Li, J., et al. (2007). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 46(6), 489-507.
- Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 367-378.
- Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33.
- Li, Z., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.
- Das, D., & Yudin, A. K. (2019).
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the.... [Image].
- Singh, S., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery Science and Technology, 74, 103529.
- Janssen, J. M., et al. (2013). Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Al-Suhaimi, K. S., et al. (2021).
- Krawczyk, P., et al. (2017). Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations. Oncology Letters, 13(6), 4433-4438.
- Green, H., et al. (2012).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. Preparative HPLC: Large-Scale Peptide Purification - Peptide Port [peptideport.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Strategies for Solubilizing 4-Aminoquinazolin-2-ol for In Vitro Assays
Welcome to the technical support guide for 4-Aminoquinazolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of solubilizing quinazoline-based compounds for in vitro experimentation. Poor aqueous solubility can be a major roadblock, leading to inaccurate data and unreliable assay results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my this compound compound poorly soluble in aqueous buffers?
A1: The Challenge of the Quinazoline Scaffold
The poor water solubility of this compound and its derivatives is rooted in its molecular structure. These compounds feature a rigid, fused heterocyclic ring system (a benzene ring fused to a pyrimidine ring).[1] This structure, often combined with other lipophilic characteristics, results in high crystal lattice energy. Crystal lattice energy is the energetic barrier that must be overcome for a solid to dissolve. A high barrier means it is difficult for water molecules to effectively surround and solvate the individual compound molecules, leading to limited aqueous solubility.[1] Many compounds with this scaffold are categorized as Biopharmaceutics Classification System (BCS) Class II, defined by low solubility and high permeability.[1]
The structure of this compound contains polar groups (amino and hydroxyl) that can engage in hydrogen bonding, but the hydrophobic nature of the fused aromatic rings often dominates its overall physicochemical properties, favoring solubility in organic solvents over aqueous media.
Q2: What is the recommended initial approach for solubilizing this compound for an in vitro assay?
A2: The DMSO Stock Solution Method
The universally accepted first step is to prepare a concentrated stock solution in a high-purity, anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the most recommended choice for initial attempts.[1][2][3] DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[2] This allows for the creation of a high-concentration stock (e.g., 10-100 mM) that can be subsequently diluted into your aqueous assay buffer to achieve the desired final concentration.[4]
Objective: To create a concentrated, stable stock solution of this compound for serial dilution into aqueous assay media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)[4]
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound (C₈H₇N₃O) is approximately 161.16 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mmol/L * 0.001 L * 161.16 g/mol = 1.6116 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into the sterile vial.
-
Dissolution: Add the required volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[5] Visual inspection against a light source is crucial to ensure no solid particulates remain.
-
Gentle Heat/Sonication (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[1][5] Always ensure your compound is stable under these conditions.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[3][5] Protect from light if the compound is known to be light-sensitive.
Caption: Decision tree for troubleshooting precipitation.
Detailed Strategies:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay. [1]It's possible your target concentration simply exceeds the solubility limit in the final buffer/media, even with a small percentage of DMSO.
-
Optimize Dilution Technique: Avoid adding a large volume of aqueous buffer to a small volume of DMSO stock. Instead, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing vigorously. [5]This rapid dispersal can prevent localized high concentrations that trigger precipitation. Performing serial dilutions in 100% DMSO first before the final dilution into the aqueous buffer can also help. [3]3. Introduce a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your final assay buffer can significantly increase the solubility of your compound. [][7]These agents work by reducing the polarity of the aqueous solvent system. [8]
Co-Solvent Typical Final Concentration (v/v) Notes Ethanol 1 - 5% Can have biological effects; always use a vehicle control. [7][9] Propylene Glycol 1 - 5% A common, low-toxicity choice for parenteral formulations. [7] Polyethylene Glycol 400 (PEG 400) 1 - 5% Generally well-tolerated in cell culture. [] | N,N-Dimethylformamide (DMF) | < 1% | More toxic than DMSO; use with caution. Studies on other quinazolines show high solubility in DMF. [10]|
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, Leveraging pH is a Key Strategy
The 4-aminoquinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. [1]At a lower (more acidic) pH, these nitrogen atoms can become protonated (ionized). [11]This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility. [][12]Many quinazoline-based drugs are weak bases that are significantly more soluble in the acidic environment of the stomach than at neutral pH. [1]
Objective: To determine if lowering the pH of the assay buffer improves the solubility of this compound.
-
Prepare Buffers: Prepare a series of your base assay buffer (e.g., PBS, HBSS) adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).
-
Dilute Compound: Prepare your this compound working solution by diluting your DMSO stock into each of the prepared buffers to your desired final concentration. Ensure the final DMSO concentration is identical across all samples.
-
Equilibrate & Observe: Allow the solutions to equilibrate at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Assess Solubility: Visually inspect each sample for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Select Optimal pH: Choose the highest pH that maintains solubility while being compatible with your assay system (e.g., cell health, enzyme activity).
Caution: Ensure that altering the pH does not negatively impact your biological system. For cell-based assays, most cell lines have a narrow tolerance for pH changes.
Q5: What are the potential side effects of using solvents like DMSO in my cell-based assays?
A5: The Critical Importance of the Vehicle Control
While essential for solubility, organic solvents are not inert and can have direct biological effects. [2]High concentrations of DMSO can be cytotoxic, and even low concentrations (0.1% - 1%) can sometimes stimulate or inhibit cell growth, alter gene expression, or interfere with assay components. [2][13][14] Because of this, a proper vehicle control is not optional—it is mandatory for valid results.
The vehicle control is a sample that contains everything your treated sample contains except for your test compound. It includes the cell culture medium and the same final concentration of DMSO (or other co-solvents) used to deliver your compound.
Caption: The effect of the compound is the difference between the 'Treated' and 'Vehicle' groups.
By comparing the "Treated" group to the "Vehicle Control," you can isolate the biological effect of your compound from any confounding effects caused by the solvent itself. It is critical to keep the final solvent concentration consistent across all wells, including in a serial dilution. [3][13]Typically, the final DMSO concentration should be kept below 0.5% (v/v) for most assays, and ideally below 0.1% for sensitive cell lines. [3][15]
Q6: I've tried the common strategies and still have solubility issues at my target concentration. What are some advanced options?
A6: Advanced Solubilization and Formulation Techniques
If standard methods are insufficient, you may need to explore more advanced formulation strategies. These are often more complex and may require specialized expertise but can be highly effective.
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. [1][16][17]However, surfactants can have their own biological activities and must be carefully validated. [9]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is water-soluble. [1][12]* Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix (like PVP or PEG) at a molecular level. [8][17][18]This is a powerful method to improve dissolution rates but is typically employed in later-stage drug development.
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range, which increases the surface area and therefore the dissolution velocity according to the Noyes-Whitney equation. [1][19] These advanced techniques represent a shift from simple solubilization to formulation development and should be considered when initial troubleshooting fails to yield a workable solution for your in vitro system.
References
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- Solubility of Things. (n.d.). Quinazoline derivative.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- Elite Biogenix. (n.d.). DMSO Solution 60ml.
- (2026, January 7). pH adjustment: Significance and symbolism.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbr.in [ijpbr.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. cibtech.org [cibtech.org]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. jmpas.com [jmpas.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of 4-Aminoquinazoline Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to navigate the common challenges associated with the off-target effects of this important class of molecules. The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] However, achieving high selectivity remains a critical challenge. This resource will equip you with the knowledge to identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My 4-aminoquinazoline inhibitor shows potent activity in a biochemical kinase assay but has low efficacy or high toxicity in cell-based assays. What could be the reason?
This is a common issue that often points towards off-target effects or confounding physicochemical properties of the compound. While potent in a purified system, in a cellular context, your inhibitor might be:
-
Hitting unintended kinases: The 4-aminoquinazoline scaffold can bind to the ATP pocket of multiple kinases, leading to a polypharmacological profile that can cause unexpected cellular phenotypes or toxicity.[3][4]
-
Exhibiting non-kinase off-target effects: Your compound might be interacting with other proteins or cellular components.
-
Accumulating in lysosomes (Lysosomotropism): 4-aminoquinazoline derivatives, often being lipophilic weak bases, can get trapped in the acidic environment of lysosomes. This sequestration can lead to a lower effective concentration at the intended target and can induce cytotoxicity through mechanisms like phospholipidosis.[5]
Q2: What are the first steps to investigate potential off-target effects?
A systematic approach is crucial. Start by:
-
In Silico Profiling: Utilize computational tools to predict potential off-target kinases and other protein interactions. This can provide an early indication of potential liabilities.
-
Broad Kinase Panel Screening: Test your inhibitor against a large panel of kinases (e.g., >250 kinases) at a fixed concentration (e.g., 1 µM) to get a broad view of its selectivity.[6]
-
Cellular Target Engagement Assays: Confirm that your inhibitor is engaging the intended target in cells at the expected concentrations.
Q3: What is lysosomotropism and how can I test for it?
Lysosomotropism is the accumulation of basic compounds in the acidic lysosomes.[5] This can disrupt lysosomal function and lead to cytotoxicity. Compounds with a calculated logP (cLogP) greater than 2 and a basic pKa between 6.5 and 11 are more prone to this effect.[5][7]
You can experimentally assess lysosomotropism using a high-content imaging assay with a fluorescent acidotropic probe like LysoTracker Red. A decrease in the probe's fluorescence in the presence of your compound indicates displacement and thus lysosomal accumulation of your inhibitor.[8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Lines
You observe significant cell death at concentrations where your on-target inhibition should not be cytotoxic.
Possible Causes & Troubleshooting Workflow:
Workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Protocol: Lysosomotropism Assessment using High-Content Imaging
-
Cell Plating: Seed your cells of interest (e.g., HepG2, H9c2) in a 96-well, clear-bottom plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a concentration range of your 4-aminoquinazoline inhibitor and control compounds (positive control: chloroquine; negative control: piroxicam) for a defined period (e.g., 24 hours).[9]
-
Staining: In the last 30-60 minutes of incubation, add LysoTracker Red (for lysosomes) and Hoechst 33342 (for nuclei) to the media.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity of LysoTracker Red within the lysosomes. A dose-dependent decrease in fluorescence indicates lysosomotropism. Also, assess nuclear morphology and cell count as measures of cytotoxicity.[9]
| Parameter | Indication | Actionable Insight |
| Decreased LysoTracker Red Intensity | Compound is accumulating in lysosomes. | Modify the compound to reduce basicity or lipophilicity. |
| Increased Nuclear Condensation | Compound is inducing apoptosis. | Correlate with kinase inhibition profile to determine if it's an on- or off-target effect. |
| Decreased Cell Count | Compound is cytotoxic. | Determine if cytotoxicity is linked to lysosomotropism or off-target kinase inhibition. |
Table 1: Interpreting High-Content Imaging Data for Lysosomotropism and Cytotoxicity.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50
Your inhibitor is highly potent against the purified target kinase but shows significantly weaker activity in cellular assays.
Possible Causes & Troubleshooting Workflow:
Workflow for addressing discrepancies between biochemical and cellular potency.
Step-by-Step Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with your inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR inhibitors) for a short period (e.g., 15-30 minutes).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated form of your target and a downstream substrate, as well as total protein levels as a loading control.
-
Analysis: Quantify band intensities to determine the concentration-dependent inhibition of target phosphorylation.
Strategies for Improving Selectivity
Improving the selectivity of 4-aminoquinazoline inhibitors is a key objective in drug design. This is primarily achieved through medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.
Key SAR Insights for 4-Aminoquinazoline Inhibitors:
-
Quinazoline Core Substitutions: Modifications at the 6- and 7-positions of the quinazoline ring are crucial for modulating potency and selectivity. For example, in EGFR inhibitors, these positions are directed towards the protein's surface and can be modified to enhance interactions or avoid clashes with off-targets.[10]
-
4-Anilino Moiety: The substitution pattern on the 4-anilino ring plays a significant role in determining the inhibitor's binding mode and selectivity. Small, lipophilic substituents can increase potency, while bulkier groups can be used to probe for additional binding pockets and enhance selectivity.[10]
-
Targeting the DFG Motif: For some kinases, designing inhibitors that specifically interact with the DFG (Asp-Phe-Gly) motif in its "out" conformation can lead to highly selective type II inhibitors.[11]
-
Covalent Inhibition: Introducing a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue in the ATP-binding site can confer high potency and selectivity, as seen with second-generation EGFR inhibitors.[12]
| Modification Position | Example Modification | Impact on Selectivity |
| Quinazoline C6, C7 | Introduction of solubilizing groups | Can improve pharmacokinetic properties and reduce off-target effects related to poor solubility. |
| 4-Anilino Ring | Halogenation | Can modulate electronic properties and improve binding affinity to the target.[10] |
| Linker to Side Chain | Optimization of linker length and flexibility | Can properly position a side chain to interact with specific residues, enhancing selectivity.[10] |
Table 2: General SAR principles for improving the selectivity of 4-aminoquinazoline inhibitors.
Designing a Counter-Screening Cascade
A well-designed counter-screening cascade is essential to eliminate compounds with undesirable off-target effects early in the discovery process.
A Tiered Approach to Counter-Screening:
-
Tier 1: In Silico and Broad Panel Screening:
-
Use computational models to predict off-target liabilities.[13]
-
Screen against a broad kinase panel at a single high concentration.
-
-
Tier 2: Orthogonal and Cell-Based Assays:
-
Confirm hits from Tier 1 using a different assay format (e.g., a binding assay to confirm an enzymatic assay hit).
-
Perform cell-based assays to assess cellular potency and selectivity (e.g., BaF3 proliferation assays for oncogenic kinases). The BaF3 system can serve as a counter-screen by rescuing cells with IL-3 to distinguish on-target from off-target cytotoxicity.
-
-
Tier 3: In-depth Profiling and Phenotypic Screens:
-
For lead compounds, perform dose-response curves against a panel of relevant off-target kinases.
-
Utilize phenotypic screening assays to assess broader cellular effects.
-
A tiered counter-screening cascade.
By implementing these troubleshooting guides and strategic approaches, you can more effectively navigate the challenges of working with 4-aminoquinazoline inhibitors, leading to the development of more selective and ultimately more successful therapeutic candidates.
References
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Yamaguchi, T., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
- Reaction Biology. (2022).
- Li, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1126-1143. [Link]
- Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723. [Link]
- Evotec. Lysosomal Trapping (Lysosomotropism) Assay. [Link]
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Unpublished. Design and Analysis of the 4-Anilinoquin(az)
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Al-Otaibi, F., et al. (2021). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
- Wang, Y., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3326. [Link]
- Pahl, A., et al. (2024). Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. Molecular Omics, 20(1), 16-25. [Link]
- Charles River Laboratories. Lysosomal Trapping Assays. [Link]
- Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PLOS ONE, 12(1), e0169412. [Link]
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(5), 656-667. [Link]
- Schaduangrat, N., et al. (2019). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 14(12), 2658-2670. [Link]
- seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
- PamGene. A new dimension to your kinase inhibitor screening. [Link]
- Armeev, G. A. (2019). RATIONAL DESIGN OF TYPE II KINASE INHIBITORS VIA NOVEL MULTISCALE VIRTUAL SCREENING APPROACH. [Link]
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]
- Willems, E., et al. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. [Link]
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(8), 813-825. [Link]
- Hu, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 705-709. [Link]
- Islam, M. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1239, 130526. [Link]
- Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127299. [Link]
- Drewry, D. H., et al. (2017).
- Patricelli, M. P., et al. (2007). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6473-6478. [Link]
- Charushin, V. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- El-Gohary, N., et al. (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry, 18(10), 105221. [Link]
- Arnold, K. M., et al. (2022). Reducing off-target drug accumulation by exploiting a type-III interferon response. Journal of Controlled Release, 345, 469-478. [Link]
- Roider, E., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 68, 256-270. [Link]
- Visser, S. A., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Biomolecular Screening, 17(5), 605-616. [Link]
- Cui, S., et al. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Journal of Drug Targeting, 28(7-8), 687-700. [Link]
- Khabnadideh, S., & Sadeghian, S. (2021). The proposed mechanism for the synthesis of 4-aminoquinazoline...
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. evotec.com [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Cytotoxicity of 4-Aminoquinazolines in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the challenge of reducing the cytotoxicity of these compounds in normal, non-cancerous cells while maintaining their therapeutic efficacy. The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors used in cancer therapy.[1][2][3][4][5] However, off-target effects leading to toxicity in healthy tissues remain a significant hurdle.[6] This guide is designed with full editorial control to provide scientifically sound and field-proven insights to address this critical issue.
I. Understanding the Root Cause: Why Do 4-Aminoquinazolines Exhibit Cytotoxicity in Normal Cells?
FAQ 1: What is the primary mechanism of action for 4-aminoquinazolines, and how does it lead to cytotoxicity?
4-aminoquinazoline derivatives primarily function as potent inhibitors of protein kinases, particularly tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1][7][8] Many cancers exhibit dysregulation of these signaling pathways, making them effective targets for anticancer agents.[9] However, these kinases also play crucial roles in the normal physiological processes of healthy cells, including cell proliferation, survival, and growth.[8][10] Non-selective inhibition of these kinases in normal cells can disrupt these essential functions, leading to dose-dependent cytotoxicity.[8]
FAQ 2: Are there specific structural features of 4-aminoquinazolines that contribute to their off-target effects?
The core 4-aminoquinazoline scaffold is a versatile pharmacophore that can be modified to target various kinases.[1][3] The nature and position of substituents on the quinazoline ring and the aniline moiety significantly influence binding affinity and selectivity.[8] While certain substitutions enhance potency against cancer-related kinases, they may inadvertently increase affinity for kinases essential for normal cell function, leading to off-target toxicity. For instance, modifications at the 6 and 7-positions of the quinazoline nucleus are critical in determining a compound's cytotoxicity.[8]
II. Troubleshooting Guide: Strategies to Mitigate Cytotoxicity
This section provides a series of actionable strategies and experimental workflows to help you systematically address and reduce the cytotoxicity of your 4-aminoquinazoline compounds in normal cells.
Strategy 1: Structural Modification for Enhanced Selectivity
The cornerstone of reducing off-target toxicity lies in medicinal chemistry approaches to refine the molecular structure for greater selectivity towards cancer-specific targets.
Q1: My lead 4-aminoquinazoline compound shows potent anti-cancer activity but is also highly toxic to normal cell lines. What structural modifications should I consider first?
Your initial focus should be on modifications that exploit the differences between the kinase binding sites in cancer cells versus normal cells.
Recommended Actions:
-
Introduce Bulkier or Electron-Withdrawing Groups: Modifying the aniline moiety by replacing the benzene ring with other aromatic rings or introducing bulky substituents can enhance selectivity.[8] For example, replacing the benzene ring with a pyrrole ring has been shown to increase antitumor activity.[8]
-
Modify the Quinazoline Core: The presence of a basic side chain at the 6 or 7-position of the quinazoline nucleus plays a significant role in determining cytotoxicity.[8] Experiment with different alkoxy groups at these positions, as some studies have shown that ethoxy series compounds exhibit higher inhibitory activity against tumor cells with weaker effects on normal cells.[8]
-
Target Hypoxia-Specific Activation: A novel approach is to design compounds that are selectively activated in the hypoxic environment characteristic of solid tumors.[6] Introducing a 3-nitro-1,2,4-triazole group to the side chain can create hypoxia-selective inhibitors with reduced toxicity in normoxic, healthy tissues.[6]
Experimental Workflow: Comparative Cytotoxicity Assessment
This workflow is essential for evaluating the success of your structural modifications.
Caption: Workflow for assessing the selectivity of 4-aminoquinazoline analogs.
Strategy 2: Utilizing Drug Delivery Systems
Encapsulating your 4-aminoquinazoline compound within a drug delivery system can shield normal cells from its cytotoxic effects and enhance its delivery to tumor tissues.
Q2: My compound has an excellent selectivity index, but I still observe some systemic toxicity in animal models. How can I further minimize its impact on healthy tissues?
Employing a targeted drug delivery system is a promising next step.
Recommended Actions:
-
Liposomal Formulation: Encapsulating your compound in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Nanoparticle Conjugation: Conjugating your compound to nanoparticles functionalized with tumor-targeting ligands (e.g., antibodies, peptides) can actively direct the drug to cancer cells, thereby reducing its exposure to normal cells.
-
Polymer-Drug Conjugates: Attaching your compound to a biocompatible polymer can improve its solubility and circulation time, while also allowing for targeted delivery.
Strategy 3: Combination Therapy
Combining your 4-aminoquinazoline with other therapeutic agents can allow for lower, less toxic doses of your compound while achieving a synergistic anti-cancer effect.
Q3: I want to reduce the required therapeutic dose of my 4-aminoquinazoline. What types of drugs would be suitable for combination therapy?
The key is to select a drug that targets a different but complementary pathway in cancer cells.
Recommended Combinations:
-
With Akt Inhibitors: The PI3K-Akt pathway is often upregulated in cancers.[10] Combining a 4-aminoquinazoline with an Akt inhibitor can lead to a potent synergistic effect, allowing for lower doses of both drugs and potentially reducing toxicity.[10]
-
With Anti-angiogenic Agents: Many 4-aminoquinazolines also inhibit VEGFR.[11] Combining them with other anti-angiogenic drugs can create a powerful anti-tumor strategy that targets both the tumor cells and their blood supply.[11]
Signaling Pathway: EGFR and Downstream Effects
Understanding the signaling cascade your compound inhibits is crucial for designing effective combination therapies.
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazolines.
III. Protocols for Key Experiments
To ensure the reliability and reproducibility of your results, follow these detailed protocols for essential cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][12][13]
Materials:
-
Cancer and normal cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-aminoquinazoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinazoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[9][14] Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[15]
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[15]
Materials:
-
Treated cell cultures from cytotoxicity experiments
-
LDH assay kit
Procedure:
-
Supernatant Collection: After the compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[9]
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[9]
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated cell cultures
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[15]
IV. Data Presentation
Summarizing your cytotoxicity data in a clear and concise table is crucial for comparing the efficacy and safety of your compounds.
| Compound | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI) |
| Parent Compound | 1.5 | 5.2 | 3.5 |
| Analog 1 | 1.2 | 25.8 | 21.5 |
| Analog 2 | 2.1 | 8.4 | 4.0 |
| Analog 3 | 0.8 | 65.1 | 81.4 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
V. Conclusion
Reducing the cytotoxicity of 4-aminoquinazolines in normal cells is a multifaceted challenge that requires a combination of rational drug design, targeted delivery strategies, and intelligent combination therapies. By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can significantly improve the therapeutic window of their 4-aminoquinazoline-based drug candidates.
References
- 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed.
- What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate.
- A strong, selective quinazolin-4-one HDAC6 inhibitor against cancer | BioWorld.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed.
- Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Emergency Response - NCBI Bookshelf.
- Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC.
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central.
- (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate.
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
- The proposed mechanism for the synthesis of 4-aminoquinazoline... - ResearchGate.
- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed.
- 4-aminoquinazoline-based drugs. | Download Scientific Diagram - ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines - SciELO.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate.
- Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate.
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
- Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 4-Aminoquinazoline Administration in Animal Studies
Welcome to the technical support hub for researchers utilizing 4-aminoquinazoline compounds in preclinical animal models. This guide is designed to provide practical, field-proven insights into the critical aspects of dosage, formulation, and administration. As many of these potent kinase inhibitors are classified as BCS Class II drugs (low solubility, high permeability), overcoming formulation hurdles is paramount to generating reliable and reproducible in vivo data.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your study design is robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial planning of animal studies involving 4-aminoquinazolines.
Q1: Why are 4-aminoquinazoline compounds so difficult to formulate for in vivo studies?
A1: The challenge lies in their molecular structure. These compounds possess a rigid, fused heterocyclic ring system, often decorated with lipophilic (fat-loving) groups.[1] This chemical architecture results in high crystal lattice energy—meaning the molecules are very stable and tightly packed in a solid state—and low polarity. Consequently, it is energetically unfavorable for polar solvents like water to surround and dissolve these molecules, leading to poor aqueous solubility.[1][2]
Q2: What is the first step I should take if my compound won't dissolve for an in vivo dose?
A2: The standard starting point is to create a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[2] From this stock, a dosing vehicle is prepared by diluting it into an aqueous carrier. However, if the compound precipitates upon this dilution—a very common issue—it signals that the final concentration exceeds its solubility in the mixed-vehicle system.[2] At this point, you must move to more advanced formulation strategies.
Q3: What are the most common administration routes for 4-aminoquinazolines in rodents?
A3: The choice of route depends heavily on the study's objective and the compound's properties.
-
Oral (PO) Gavage: This is the most common route for efficacy studies, as it mimics the intended clinical route for many kinase inhibitors.[3] However, it is subject to the complexities of gastrointestinal absorption and first-pass metabolism, which can lead to variable bioavailability.[4][5]
-
Intraperitoneal (IP) Injection: IP administration is often used in early-stage studies (e.g., pharmacokinetics or initial efficacy) as it bypasses the gastrointestinal tract and first-pass metabolism, typically leading to higher and more consistent systemic exposure compared to oral dosing.[6]
-
Intravenous (IV) Injection: IV bolus or infusion provides 100% bioavailability and is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[5][7] However, the poor aqueous solubility of most 4-aminoquinazolines makes developing a safe IV formulation extremely challenging.
Q4: How do I determine a safe starting dose for my novel 4-aminoquinazoline in mice?
A4: A safe starting dose is determined through a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[8][9] This is a critical prerequisite for any longer-term efficacy study. The MTD is established by dose-escalation studies where small groups of animals receive increasing doses of the compound.[8][10] Key endpoints to monitor include clinical observations (changes in posture, activity, fur), body weight (a loss of >15-20% is a common humane endpoint), and sometimes clinical pathology (e.g., liver function tests).[8][10]
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Compound precipitates from vehicle during preparation or post-administration. | 1. Poor Aqueous Solubility: The fundamental physicochemical property of the compound.[2] 2. Insufficient Solubilizing Agent: The concentration of co-solvents or surfactants is too low for the final drug concentration. 3. pH Incompatibility: Many quinazolines are weak bases and are more soluble at an acidic pH where they become ionized.[2] The vehicle's pH may be too high. | 1. Increase Co-solvent/Surfactant: Titrate up the percentage of co-solvents like PEG400 or surfactants like Tween® 80. Causality: These agents reduce the polarity of the aqueous vehicle and/or form micelles to encapsulate the drug, keeping it in solution.[2] 2. Adjust pH: If the compound is stable, acidify the vehicle with a pharmaceutically acceptable acid (e.g., citrate or tartrate buffer) to a pH of 3-4. Causality: Ionizing the molecule dramatically increases its interaction with water. 3. Create a Nanosuspension: Use high-pressure homogenization or milling to reduce drug particle size into the nanometer range. Causality: This increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[11] |
| Adverse events (e.g., lethargy, ruffled fur, irritation) are observed in the vehicle control group. | 1. DMSO Toxicity: While a powerful solvent, DMSO is not inert. At high concentrations, it can cause hemolysis, and chronic administration can lead to hepatic and renal toxicity.[12][13] 2. Surfactant-Induced Reactions: Polysorbate 80 (Tween® 80) can cause anaphylactoid reactions, which are non-immunologic but manifest as allergic-like responses.[14][15] This is often associated with impurities or peroxide residues in the excipient.[16] 3. Hypertonicity/Irritation: High concentrations of excipients like PEG400 can create a hypertonic solution, causing irritation and discomfort at the injection site. | 1. Minimize DMSO: Keep the final DMSO concentration below 10% (v/v) for IP/PO routes and ideally below 5%. For IV, it must be significantly lower. Causality: Reducing the concentration mitigates its direct toxic effects and potential to carry other substances across membranes.[13] 2. Use High-Purity Excipients: Use only high-purity, low-peroxide value Polysorbate 80 intended for injection. Consider alternative, less reactive surfactants like Solutol® HS 15. 3. Change Route or Vehicle: If local irritation is observed with IP injection, consider switching to oral gavage. If a specific excipient is suspected, switch to an alternative class (e.g., from a surfactant to a cyclodextrin-based formulation). |
| High variability in efficacy or pharmacokinetic data between animals. | 1. Inconsistent Dosing Technique: Improper oral gavage can lead to accidental tracheal administration or esophageal perforation. Inconsistent IP injection depth can result in injection into the gut lumen or subcutaneous fat.[17][18] 2. Formulation Instability: The drug may be slowly precipitating or crashing out of the vehicle over the course of the dosing period, leading to under-dosing of later animals. 3. Animal Stress: Improper handling and restraint can cause physiological stress, which can alter drug metabolism and absorption.[17] | 1. Ensure Proper Training: All personnel must be proficient in administration techniques. For oral gavage, measure the tube length from the mouth to the sternum to prevent stomach perforation.[17] For IP injection, aspirate before injecting to ensure the needle is not in an organ or blood vessel.[19] 2. Prepare Fresh Formulations: Always prepare dosing solutions fresh daily and keep them well-mixed (e.g., on a stir plate) during the dosing procedure. Visually inspect for precipitation before drawing each dose. 3. Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handled regularly before the study begins to minimize stress-induced variability.[17] |
Part 3: Protocols & Methodologies
Protocol 1: Preparation of a Standard Oral Gavage Suspension
This protocol describes the preparation of a common vehicle for poorly soluble compounds: a suspension in methylcellulose/Polysorbate 80.
Objective: To create a homogenous and stable suspension for consistent oral dosing.
Materials:
-
4-aminoquinazoline compound (micronized, if possible)
-
Carboxymethylcellulose (CMC), sodium salt (low viscosity)
-
Polysorbate 80 (Tween® 80), high-purity
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and volumetric flasks
Procedure:
-
Prepare the Vehicle (0.5% CMC, 0.1% Tween® 80):
-
Heat ~50% of the final required volume of purified water to ~60°C.
-
Slowly sprinkle the CMC powder onto the vortex of the stirring hot water to ensure proper dispersion and prevent clumping. Stir for 15-20 minutes until fully hydrated.
-
Add the Polysorbate 80 to the hot CMC solution and mix.
-
Add the remaining volume of cold purified water and continue stirring at room temperature until the solution is clear and uniform.
-
-
Prepare the Drug Suspension:
-
Accurately weigh the required amount of the 4-aminoquinazoline compound.
-
Place the powder in a mortar.
-
Add a small amount of the prepared vehicle to the mortar to create a thick, uniform paste. This "wetting" step is critical to ensure fine particle dispersion.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the final suspension to a beaker with a magnetic stir bar and continue to stir gently throughout the dosing procedure to maintain homogeneity.
-
Causality Check: CMC acts as a suspending agent, increasing the viscosity of the vehicle to slow the settling of drug particles.[20] Polysorbate 80 is a surfactant that acts as a wetting agent, reducing the surface tension between the hydrophobic drug particles and the aqueous vehicle, which prevents aggregation and improves dispersion.[20]
Protocol 2: Workflow for a Pilot Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a 4-aminoquinazoline that can be administered for a short duration (e.g., 5-7 days) without causing significant toxicity.
Methodology:
-
Animal Model: Select a single rodent species (e.g., female BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to 4-5 dose groups (n=3-5 per group), including a vehicle-only control group.
-
Dose Selection: Choose doses on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a level causing clear signs of toxicity.[10]
-
Administration: Dose the animals once daily via the intended route (e.g., oral gavage) for 5 consecutive days.
-
Data Collection & Monitoring:
-
Clinical Signs: Observe animals at least twice daily. Note any changes in behavior, posture, breathing, or physical appearance. Use a standardized scoring system.
-
Body Weight: Measure body weight immediately before the first dose and daily thereafter.
-
Feed/Water Intake: Monitor intake if significant body weight changes are observed.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
15-20% body weight loss.[10]
-
Severe or persistent clinical signs of toxicity.
-
Sample MTD Study Design Table:
| Group | Treatment | Dose (mg/kg) | Route | N (mice) | Dosing Schedule |
| 1 | Vehicle Control | 0 | PO | 5 | Once daily for 5 days |
| 2 | Compound A | 10 | PO | 5 | Once daily for 5 days |
| 3 | Compound A | 30 | PO | 5 | Once daily for 5 days |
| 4 | Compound A | 100 | PO | 5 | Once daily for 5 days |
| 5 | Compound A | 300 | PO | 5 | Once daily for 5 days |
Part 4: Visualizations & Workflows
Diagram 1: Vehicle Selection Decision Workflow
This diagram outlines a logical progression for selecting an appropriate dosing vehicle for a poorly soluble 4-aminoquinazoline.
Caption: Decision workflow for selecting an appropriate in vivo vehicle.
Diagram 2: Troubleshooting Inconsistent In Vivo Results
This flowchart provides a systematic approach to diagnosing the root cause of high variability in animal study data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. faieafrikanart.com [faieafrikanart.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. gnpublication.org [gnpublication.org]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Macromolecules in polysorbate 80 for injection: an important cause of anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polysorbate 80 in medical products and nonimmunologic anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. instechlabs.com [instechlabs.com]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting Poor Reproducibility in 4-Aminoquinazoline Biological Assays
As a Senior Application Scientist, I've frequently guided researchers through the frustrating challenge of inconsistent results. Poor reproducibility is a significant hurdle in drug discovery, wasting valuable time and resources. This guide is designed to be a direct line to field-proven solutions, focusing specifically on assays involving the 4-aminoquinazoline scaffold—a privileged structure in kinase inhibition but one with its own set of challenges.[1]
We will move from the simplest and most common issues to the more complex, providing not just steps, but the scientific rationale behind them. This is not a checklist; it is a self-validating system to help you diagnose and solve the root cause of variability in your experiments.
Section 1: Compound-Related Issues: Is Your Molecule the Culprit?
Before scrutinizing the complexities of your biological system, the first and most critical step is to validate the integrity of your primary tool: the 4-aminoquinazoline compound itself. Issues with the compound are the most frequent source of erratic assay results.
Q1: My IC50 value for the 4-aminoquinazoline inhibitor varies significantly between experiments. What's the most likely cause?
A1: The most common culprit is poor aqueous solubility leading to compound precipitation. 4-aminoquinazoline derivatives are often highly aromatic and possess low aqueous solubility.[2] While they may dissolve readily in 100% DMSO for a stock solution, they can crash out when diluted into your aqueous assay buffer. This leads to an actual concentration in the well that is far lower and more variable than your intended concentration.
Causality: If a compound precipitates, its effective concentration available to interact with the target protein is drastically reduced and inconsistent across wells. This will manifest as a right-shifted and shallow dose-response curve, or in severe cases, a complete loss of activity.
Troubleshooting Steps:
-
Visual Inspection: After preparing your assay plate, hold it up to a light source. Look for visible precipitates or cloudiness in the wells, especially at higher concentrations.
-
Solubility Assessment: Perform a formal solubility test in your final assay buffer.
Experimental Protocol: Assessing Compound Solubility in Assay Buffer
-
Prepare Compound Dilutions: Prepare a 2x concentrated serial dilution of your 4-aminoquinazoline in the exact assay buffer you use for your experiment (including serum, ATP, etc.).
-
Incubate: Incubate these solutions under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Centrifuge: Pellet any precipitate by centrifuging the tubes/plate at a high speed (e.g., 14,000 rpm for 10 minutes).
-
Quantify Supernatant: Carefully take an aliquot of the supernatant and determine the concentration of the soluble compound using a suitable method like HPLC-UV.
-
Determine Solubility Limit: The highest concentration at which the measured value matches the nominal value is your solubility limit. Your assay concentrations must remain below this threshold.
Q2: The activity of my compound seems to decline over the course of a long experiment or upon storage. Why?
A2: This points to compound instability. The 4-aminoquinazoline core itself is generally stable, but substituents can introduce liabilities. Functional groups like esters are prone to hydrolysis by esterases present in serum, while other groups may be sensitive to pH or light.
Causality: Compound degradation reduces the concentration of the active molecule over time, leading to a weaker-than-expected biological effect, especially in longer-term (24-72 hour) cell-based assays.[3]
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade compounds.[4]
-
Conduct a Stability Study: Test the compound's stability in your assay medium over time.
Experimental Protocol: Compound Stability in Assay Medium
-
Incubate Compound: Prepare a solution of your compound in the final assay buffer at a relevant concentration (e.g., your IC50).
-
Time Points: Aliquot this solution and incubate it for different lengths of time that mirror your experiment (e.g., 0, 2, 8, 24 hours) under assay conditions.
-
Quench and Analyze: At each time point, stop any potential degradation by adding a strong organic solvent like acetonitrile and store at -80°C.
-
Quantify: Analyze all samples together using LC-MS to quantify the amount of intact compound remaining relative to the T=0 sample. A significant decrease indicates instability.[5]
Section 2: Assay Conditions and Reagents: Is Your System Robust?
Once you have confirmed your compound is soluble and stable, the next area to investigate is the assay itself. Minor variations in reagents or procedure can amplify into significant data irreproducibility.
Q3: My assay window (Signal-to-Background) is low and inconsistent. How can I improve it?
A3: A poor signal-to-background (S/B) ratio makes it difficult to distinguish a true biological signal from noise, leading to high variability.[6] For 4-aminoquinazolines, which often target ATP-dependent kinases, this can be due to several factors.
Causality & Troubleshooting:
-
Sub-optimal ATP Concentration: Most 4-aminoquinazolines are ATP-competitive inhibitors.[1] If the ATP concentration in your assay is too high (saturating), it will outcompete your inhibitor, requiring much higher inhibitor concentrations to see an effect and reducing the assay window.
-
Solution: Determine the Michaelis constant (Km) for ATP for your specific kinase. For competitive inhibitors, running the assay at an ATP concentration equal to or even below the Km will increase the apparent potency of your inhibitor and improve the assay window.[7]
-
-
Incorrect Enzyme Concentration: Too much enzyme can lead to a high background signal and rapid substrate depletion, while too little enzyme results in a weak signal.[8]
-
Solution: Perform an enzyme titration to find the concentration that yields a robust signal within the linear range of the reaction. The reaction should not consume more than 10-15% of the substrate during the incubation time to ensure initial velocity kinetics.[7]
-
-
Reagent Quality: Old or improperly stored reagents (ATP, substrate, detection reagents) can degrade, leading to weak signals.
-
Solution: Always use fresh, high-quality reagents. Prepare ATP solutions fresh and check the expiration dates on all kit components.[8]
-
Diagram: Troubleshooting Workflow for Poor Reproducibility
Caption: A systematic workflow for diagnosing sources of assay irreproducibility.
Section 3: Cell-Based Assay Specifics: Is Your Biological Model Consistent?
Cell-based assays introduce a significant layer of biological variability. Cells are dynamic, and their response can be influenced by numerous factors.[9][10]
Q4: We see high well-to-well variability and "edge effects" in our 96-well plates. What's happening?
A4: This is a classic problem in cell-based assays. High variability across a plate is often due to inconsistent cell seeding, while "edge effects" are caused by temperature and humidity gradients across the plate, leading to faster evaporation in the outer wells.[11]
Causality & Troubleshooting:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary cause of variability.[12] If some wells receive more cells than others, the final readout (e.g., ATP levels for viability) will naturally vary.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly (but gently) before and during the plating process. For adherent cells, allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to promote even settling.
-
-
Edge Effects: The outer 36 wells of a 96-well plate are most susceptible to evaporation, which concentrates media components and drugs, altering cell health and drug response.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[11] This is a simple but highly effective way to improve plate-to-plate consistency.
-
Q5: Our results change depending on how long we've been culturing the cells. Is this normal?
A5: Yes, this is a known phenomenon related to cell passage number and density. As cells are passaged repeatedly, they can undergo genetic drift, changes in protein expression, and senescence, all of which can alter their response to a drug.[13] Similarly, the density of the cells at the time of treatment is critical.[14]
Causality & Troubleshooting:
-
High Passage Number: Cells at high passage numbers may have altered expression of your target kinase or drug efflux pumps, directly impacting the IC50.
-
Solution: Establish a clear Standard Operating Procedure (SOP) that defines an acceptable passage number range for your assays. Always use cells within this range (e.g., passages 5-20) and thaw a fresh, low-passage vial when you reach the upper limit.
-
-
Cell Density: The drug response can be highly dependent on cell density.[15][16] Cells at different densities exist in different growth phases (logarithmic vs. stationary), which affects their metabolism and signaling pathways.[17]
-
Solution: Perform a cell density optimization experiment to find a seeding density where cells are in a logarithmic growth phase throughout the duration of your assay. This ensures the biological system is in a consistent state for every experiment.
-
Experimental Protocol: Optimizing Cell Seeding Density
-
Seed Multiple Densities: In a 96-well plate, seed cells at a range of densities (e.g., from 1,000 to 20,000 cells/well).
-
Monitor Growth: At 24-hour intervals (matching your planned assay duration), measure cell viability using an assay like CellTiter-Glo®.
-
Plot Growth Curve: Plot viability versus time for each initial seeding density.
-
Select Optimal Density: Choose a seeding density that results in logarithmic (linear on a log scale) growth for the entire duration of your planned drug treatment. This ensures the cells remain healthy and are not contact-inhibited or nutrient-deprived at the end of the experiment.
Q6: We switched to a new batch of Fetal Bovine Serum (FBS) and our results are completely different. Why?
A6: This is a very common and often overlooked source of variability. FBS is a complex biological mixture, and its composition (growth factors, hormones) varies significantly from batch to batch.[18]
Causality: Different lots of FBS can alter the basal activity of signaling pathways (like the PI3K/Akt pathway, a common target area for 4-aminoquinazolines) or contain different levels of drug-binding proteins, which can sequester your compound and reduce its effective concentration.[19][20]
Solution:
-
Batch Testing: Before purchasing a large volume of a new FBS lot, obtain a sample and test it. Run a full dose-response curve with a reference compound and compare it to the results obtained with your current, qualified lot.
-
Reserve a Large Lot: Once you find a batch that provides consistent results, purchase a large enough quantity to last for the entire project or a significant portion of it. This eliminates serum variability as a confounding factor.[18]
Section 4: Detection and Data Analysis
The final step in any assay is signal detection. Improper instrument settings or inconsistent data handling can introduce significant error.
Q7: Our luminescent or fluorescent signal is noisy and has a high coefficient of variation (%CV). What should we check?
A7: This usually points to issues with the plate reader settings or the assay plate itself.
Causality & Troubleshooting:
-
Incorrect Plate Type: The choice of microplate is critical for detection modality.
-
Luminescence: Use solid white, opaque-walled plates to maximize the luminescent signal by reflection.[21][22]
-
Fluorescence: Use solid black, opaque-walled plates to minimize background fluorescence and light scatter.[23] Using the wrong plate type will severely compromise your signal-to-noise ratio.
-
-
Sub-optimal Reader Settings: The gain setting on a plate reader determines the sensitivity of the photomultiplier tube (PMT). An improperly set gain can either fail to detect a weak signal or become saturated by a strong one.[23]
-
Solution: Optimize the gain setting for each new assay. Use a positive control well (e.g., vehicle-treated cells) to set the gain to about 80-90% of the detector's maximum range. This ensures you are using the full dynamic range of the instrument without saturation.
-
-
Inconsistent Incubation Times: For kinetic-based readouts (like many luminescence assays), the timing of reagent addition and reading is critical.[21]
-
Solution: Use a multichannel pipette for reagent addition to minimize timing differences across the plate.[24] Ensure the incubation time between reagent addition and plate reading is consistent for every plate in your experiment.
-
Diagram: Sources of Variability in a Cell-Based Assay
Caption: Causal network illustrating key sources of experimental variability.
Summary Table: Key Parameters and Recommendations
| Parameter | Common Issue | Recommended Action & Rationale |
| Compound Solubility | Precipitation in assay buffer. | Test solubility directly in the final assay buffer. Keep final DMSO concentration <0.5% to avoid artifacts. |
| ATP Concentration | Competition with inhibitor. | For ATP-competitive kinase inhibitors, use ATP at or below its Km value to maximize inhibitor potency.[7] |
| Cell Seeding Density | Inconsistent cell growth phase. | Perform a growth curve analysis to identify a density that ensures logarithmic growth for the assay duration.[13][17] |
| Cell Passage Number | Phenotypic drift over time. | Define and adhere to a strict passage number window (e.g., 5-20) for all experiments. |
| Fetal Bovine Serum | Batch-to-batch variability. | Test new lots of serum against a reference compound and purchase a single large lot for the project.[18] |
| Microplate Usage | Edge effects due to evaporation. | Do not use the outer wells for samples. Fill them with sterile PBS or media to act as a humidity buffer.[11] |
| Plate Reader Gain | Signal saturation or low sensitivity. | Optimize gain using a positive control well to place the signal at ~80-90% of the detector's maximum.[23] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors.
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
- BenchChem. (n.d.). A troubleshooting guide for Sgk1-IN-4 kinase assays.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Cui, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. PMC - NIH.
- van der Meer, B., et al. (n.d.). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. RSC Publishing.
- Bristol-Myers Squibb. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
- Ohnuma, T., et al. (1986). Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect). PubMed.
- Promega Connections. (2019). Eight Considerations for Getting the Best Data from Your Luminescent Assays.
- Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- Agilent. (n.d.). Tips for Improved Luminescence Performance.
- Procell. (2024). How to Manage Serum Batch Variability in Cell Culture.
- Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- BenchChem. (n.d.). Troubleshooting poor reproducibility in 4-methylhexan-2-amine bioassays.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Do, T.H.T., et al. (2025). Impact of serum versus anticoagulant-containing plasma on influenza virus neuraminidase-based serological assays. bioRxiv.
- Xu, W., et al. (n.d.). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Taylor & Francis Online.
- Wang, L., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC - NIH.
- Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility.
- BenchChem. (n.d.). Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Assays.
- ResearchGate. (n.d.). A representative image of the signal-to-background ratio experiment....
- Sharma, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
- Liu, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting 2-Aminoimidazoline Bioassays.
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. cellgs.com [cellgs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 19. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. promegaconnections.com [promegaconnections.com]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sinobiological.com [sinobiological.com]
Technical Support Center: Improving the Selectivity of 4-Aminoquinazoline Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of 4-aminoquinazoline kinase inhibitors. The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved anticancer drugs.[1][2] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[3][4] This guide is designed to provide you with the rationale and practical steps to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) on Kinase Inhibitor Selectivity
This section addresses fundamental questions about the principles of selectivity for 4-aminoquinazoline based inhibitors.
Q1: What is kinase inhibitor selectivity and why is it a critical parameter?
Q2: The 4-aminoquinazoline is a "privileged scaffold." What makes it effective, but also prone to promiscuity?
A2: The 4-aminoquinazoline scaffold is highly effective because it acts as an ATP mimetic. Its heterocyclic structure is adept at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors ATP itself.[6] This mimicry is also its main liability. Since the hinge region is highly conserved across hundreds of kinases, inhibitors built on this scaffold can often bind to many kinases, leading to promiscuity or polypharmacology.[3][4] The key to improving selectivity is to design modifications that exploit the less conserved regions of the ATP pocket.
Q3: How is kinase inhibitor selectivity measured and quantified?
A3: Selectivity is primarily assessed by screening an inhibitor against a large panel of kinases.[7][8] The results can be quantified in several ways:
-
IC₅₀ or Kd Values: The most common method involves determining the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) for a wide range of kinases. A highly selective inhibitor will have a very low IC₅₀/Kd for its primary target and significantly higher values for off-targets.[5][9]
-
Selectivity Score (S-score): This metric calculates the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Selectivity Entropy: This is a more sophisticated metric that quantifies the binding distribution of an inhibitor across the kinome panel. A low entropy score indicates a highly selective compound that concentrates its binding energy on one or a few targets, while a high score signifies promiscuity.[9]
Table 1: Comparison of Selectivity Quantification Methods
| Metric | Description | Interpretation |
| IC₅₀/Kd Ratio | Ratio of potency against an off-target kinase to the on-target kinase. | A higher ratio indicates greater selectivity. |
| Selectivity Score (S) | Fraction of kinases inhibited above a set threshold. | Lower S-score = higher selectivity. |
| Selectivity Entropy | Measures the uniformity of inhibitor binding across the kinome. | Lower entropy = higher selectivity.[9] |
Q4: What is the "gatekeeper" residue and how does it influence selectivity?
A4: The gatekeeper residue is a single amino acid located at the entrance to a deep hydrophobic pocket within the kinase ATP-binding site.[6] The size of this residue varies across the kinome; some kinases have a small gatekeeper (e.g., threonine, glycine), while others have a large, bulky one (e.g., methionine, phenylalanine). This variation provides a critical opportunity for designing selective inhibitors. By adding a bulky chemical group to the 4-aminoquinazoline scaffold, you can create a steric clash that prevents the inhibitor from binding to kinases with large gatekeeper residues, thereby conferring selectivity for kinases with small gatekeepers.[3][6]
Caption: Key regions of the kinase ATP-binding site targeted for selectivity.
Part 2: Troubleshooting Guide for Selectivity Enhancement
This section provides solutions to common problems encountered during the experimental optimization of 4-aminoquinazoline inhibitors.
Q5: My lead compound is potent, but a kinome scan revealed it inhibits dozens of off-target kinases. Where do I start to improve selectivity?
A5: This is a common challenge. The promiscuity of your compound indicates it primarily relies on interactions within the highly conserved regions of the ATP-binding site.
-
Probable Cause: The inhibitor's structure is likely too simple, primarily engaging the hinge region without exploiting unique features of the target kinase.
-
Suggested Solution & Workflow:
-
Structural Analysis: Obtain or model the co-crystal structure of your inhibitor with its target kinase. If unavailable, use a structure of a closely related kinase. Analyze the binding pocket for unique features compared to the identified off-targets. Pay close attention to the gatekeeper residue, the solvent-front region, and the hydrophobic back pocket.[10][11]
-
Hypothesis-Driven Design (SAR): Begin a structure-activity relationship (SAR) campaign. The most effective initial strategy is often to target the gatekeeper residue.[6] If your target has a small gatekeeper, introduce bulky substituents on your scaffold that will clash with the large gatekeepers of off-target kinases.[3]
-
Iterative Optimization: Synthesize a small, focused library of analogs based on your hypothesis. Screen these new compounds against your primary target and a key panel of the most potent off-targets to quickly assess if selectivity has improved. This iterative cycle is the core of medicinal chemistry.[12]
-
Caption: The iterative cycle for enhancing inhibitor selectivity.
Q6: My inhibitor is highly selective in biochemical assays, but shows a different activity profile or toxicity in cell-based assays. What could be the cause?
A6: This discrepancy is often due to the significant differences between a simplified biochemical environment and the complexity of a living cell.
-
Probable Causes & Solutions:
-
High Cellular ATP: Biochemical assays are often run at low ATP concentrations, sometimes near the Km,ATP of the kinase, to increase apparent inhibitor potency.[9] However, cellular ATP levels are typically very high (1-5 mM).[5] This high concentration can outcompete your inhibitor in cells, reducing its on-target potency and revealing effects of more tightly-binding off-target interactions.
-
Solution: Re-run your key biochemical assays at a physiological ATP concentration (e.g., 1-2 mM) to get a more accurate prediction of cellular activity.[13]
-
-
Cellular Target Engagement: Potency in a biochemical assay doesn't guarantee the inhibitor is reaching and binding to its target inside the cell. Factors like cell permeability, efflux pumps, or inhibitor metabolism can play a role.
-
Solution: Use a cellular target engagement assay like NanoBRET™ or a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended kinase in a cellular context.[14]
-
-
Conformational Differences: Kinases exist in different conformational states (e.g., active vs. inactive) in cells. Your inhibitor might be selective for a conformation that is less prevalent in your biochemical assay setup.
-
Solution: Characterize your inhibitor's binding mode. Type II inhibitors, which bind to the inactive 'DFG-out' conformation, are often more selective because this conformation is more structurally diverse across the kinome than the active state.[15]
-
-
Q7: I'm trying to develop a covalent inhibitor to improve selectivity by targeting a non-conserved cysteine, but my assays show reversible binding. What should I troubleshoot?
A7: Covalent inhibition is a powerful strategy but requires precise alignment of the inhibitor's reactive group (warhead) with the target cysteine.[3][4]
-
Probable Causes & Solutions:
-
Incorrect Cysteine Accessibility: The targeted cysteine may not be in the correct position or orientation for a covalent reaction when your inhibitor is bound.
-
Solution: Use structural biology (X-ray crystallography) to confirm the proximity of your inhibitor's warhead to the cysteine's sulfhydryl group.[10] Ensure the cysteine is in a nucleophilic state.
-
-
Assay Method Does Not Detect Irreversibility: A standard IC₅₀ determination may not distinguish between a very potent reversible inhibitor and a covalent one.
-
Solution: Perform a "wash-out" experiment. Pre-incubate the kinase with your inhibitor, then remove the unbound inhibitor by dialysis or gel filtration. A covalent inhibitor will show sustained inhibition after wash-out, while a reversible one will not. Alternatively, use mass spectrometry to directly observe the covalent modification of the kinase.
-
-
Warhead Reactivity: The electrophilic warhead on your inhibitor (e.g., an acrylamide) may be too weak or too strong. If it's too weak, the reaction won't proceed efficiently. If it's too reactive, it may non-specifically modify other proteins, leading to toxicity.
-
Solution: Synthesize analogs with different warheads to modulate reactivity. Test for non-specific reactivity using assays containing free thiols like glutathione.
-
-
Part 3: Key Experimental Protocols
This section provides standardized workflows for essential experiments in a selectivity-focused drug discovery campaign.
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a standard method for assessing inhibitor selectivity by measuring the incorporation of radiolabeled phosphate (³³P) from ATP into a substrate.[5][7]
Caption: Experimental workflow for a radiometric kinase selectivity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix of kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[16]
-
Prepare serial dilutions of your 4-aminoquinazoline inhibitor in DMSO, then dilute further into the kinase buffer.
-
Prepare the specific kinase and its corresponding substrate in the kinase buffer.
-
Prepare the ATP solution, including a spike of [γ-³³P]ATP, at the desired final concentration (e.g., 10 µM for initial screening or 1 mM for physiological relevance).[8][13]
-
-
Assay Execution:
-
Add 1-2 µL of the inhibitor dilutions to the wells of a 96- or 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add the kinase/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).[16]
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Wash the membrane multiple times to remove any unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter for each spot using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[17]
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol describes a method to quantify inhibitor binding to a target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Plate the cells in a white, opaque 96- or 384-well plate and allow them to attach overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of your unlabeled 4-aminoquinazoline inhibitor.
-
Treat the cells with the inhibitor dilutions for a set period (e.g., 1-2 hours) in the incubator.
-
Add the fluorescent cell-permeable tracer at its predetermined optimal concentration.
-
Add the NanoLuc® substrate (furimazine) to the wells.
-
-
Detection and Analysis:
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
The unlabeled inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the cellular IC₅₀.
-
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Lovering, F., Bikker, J., & Humblet, C. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(3), 571-573. [Link]
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Structural approaches to obtain kinase selectivity. Current opinion in chemical biology, 24, 16-25. [Link]
- Zhou, T., Georgeon, S., & Li, R. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Onuche, P. U., Adams, A., Ugwuja, C. B., Chibueze, E. S., Lawal, O. P., & Ojo, P. U. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
- Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
- Park, H., Lee, K. S., & Kim, D. (2010). Strategies for the Design of Selective Protein Kinase Inhibitors. Current Medicinal Chemistry, 17(34), 4165-4191. [Link]
- Lovering, F. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarget, 7(10), 10839-10841. [Link]
- Banerjee, R., & Gunaratne, R. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Lee, J. H., Park, J. H., Park, J. H., Lee, J. E., Kim, S. Y., & Lee, K. T. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2022). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 14(22), 5626. [Link]
- Kim, J., Lee, J. Y., & Park, H. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 433-437. [Link]
- Bota, D. A., Lathia, C., & De Groot, J. F. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-oncology, 19(11), 1435-1444. [Link]
- Zhou, T., Georgeon, S., & Li, R. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
- Montanari, S., & Caporuscio, F. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Pharmaceuticals, 17(5), 621. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
- Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Services. [Link]
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. [Link]
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- Bhusare, N., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Qtaishat, S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
- Elkins, J. M., et al. (2017).
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journaljcti.com [journaljcti.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to 4-Aminoquinazoline-Based Drugs
Welcome to the technical support center dedicated to addressing the challenges of acquired resistance to 4-aminoquinazoline-based drugs. This guide is designed for researchers, scientists, and drug development professionals actively working in this field. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common mechanisms of acquired resistance to 4-aminoquinazoline EGFR inhibitors?
-
My EGFR-mutant cell line is showing reduced sensitivity to a 4-aminoquinazoline drug. What is the first step in investigating the resistance mechanism?
-
How do I choose the right concentration of the drug to generate a resistant cell line?
-
-
Troubleshooting Guides
-
Scenario 1: Generation of a Drug-Resistant Cell Line
-
Issue: Cells are not developing resistance despite prolonged drug exposure.
-
Issue: High levels of cell death are observed, preventing the establishment of a stable resistant line.
-
-
Scenario 2: Characterizing the Resistance Mechanism
-
Issue: No secondary EGFR mutations (like T790M) are detected in the resistant cells. What should I investigate next?
-
Issue: Western blot for phosphorylated bypass pathway proteins (e.g., p-MET, p-AXL) shows a weak or no signal.
-
-
-
Experimental Protocols
-
Protocol 1: Generation of a Drug-Resistant Cell Line Using a Stepwise Dose Escalation Method.
-
Protocol 2: Assessment of Drug Sensitivity using a Cell Viability Assay (IC50 Determination).
-
Protocol 3: Analysis of Protein Expression and Phosphorylation by Western Blot.
-
-
Key Signaling Pathways in Resistance
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to 4-aminoquinazoline EGFR inhibitors?
Acquired resistance to 4-aminoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors is a significant clinical challenge. The mechanisms are broadly categorized into two main groups:
-
On-Target Alterations : These are genetic changes in the EGFR gene itself. The most prevalent is the T790M "gatekeeper" mutation in exon 20.[1][2][3] This mutation increases the affinity of the EGFR kinase domain for ATP, which outcompetes the inhibitor for binding.[2]
-
Off-Target Mechanisms (Bypass Pathways) : The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR.[4][5][6][7] Common bypass pathways include:
-
MET Proto-Oncogene (MET) Amplification : This leads to the overproduction and activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT, independent of EGFR.[8][9][10][11] MET amplification is a frequent cause of resistance to both first and third-generation EGFR inhibitors.[9][12]
-
HER2 (ERBB2) Amplification : Similar to MET, amplification of the HER2 gene can also drive resistance.[4]
-
AXL Receptor Tyrosine Kinase Activation : Overexpression and activation of AXL can confer resistance by reactivating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[13][14][15][16][17]
-
Insulin-like Growth Factor 1 Receptor (IGF1R) Signaling : Activation of the IGF1R pathway can mediate resistance to EGFR inhibitors.[18][19][20][21][22]
-
Downstream Signaling Mutations : Activating mutations in genes downstream of EGFR, such as KRAS, BRAF, and PIK3CA, can also lead to resistance.[4]
-
Phenotypic Changes : A notable mechanism is the Epithelial-to-Mesenchymal Transition (EMT) , where cancer cells undergo a change in their cellular characteristics, leading to reduced drug sensitivity.[23][24][25][26][27]
-
Q2: My EGFR-mutant cell line is showing reduced sensitivity to a 4-aminoquinazoline drug. What is the first step in investigating the resistance mechanism?
The first logical step is to confirm the resistant phenotype and then screen for the most common on-target resistance mechanism.
-
Quantitative Confirmation of Resistance : Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line compared to the parental (sensitive) cell line. A significant shift (typically >3-fold) in the IC50 value confirms resistance.
-
Screen for T790M Mutation : Since the EGFR T790M mutation is the most common mechanism of resistance to first and second-generation EGFR inhibitors, you should first analyze the genomic DNA of your resistant cells for the presence of this mutation.[1][3] This can be done using techniques like:
-
Sanger Sequencing : While a standard method, it may not be sensitive enough to detect the mutation if it's present in a sub-clonal population.
-
Allele-Specific PCR or Digital Droplet PCR (ddPCR) : These methods are more sensitive for detecting low-frequency mutations.
-
If the T790M mutation is absent, you should then proceed to investigate off-target resistance mechanisms as detailed in the troubleshooting guide below.
Q3: How do I choose the right concentration of the drug to generate a resistant cell line?
The goal is to apply enough selective pressure to kill the sensitive cells while allowing the rare resistant clones to survive and proliferate. A common and effective method is a stepwise dose escalation .[28][29][30]
-
Initial Concentration : Start by treating the parental cell line with the drug at a concentration equivalent to its IC50 or slightly above (e.g., 1.5x IC50).
-
Monitoring and Escalation : Maintain the cells in this drug concentration. Initially, you will observe significant cell death. As the surviving cells repopulate the flask and their growth rate stabilizes, you can gradually increase the drug concentration.
-
Subsequent Doses : The increments in drug concentration should be gradual (e.g., 1.5x to 2x the previous concentration).
-
Final Concentration and Clonal Selection : Continue this process until the cells can proliferate steadily in a high concentration of the drug (e.g., 1-2 µM for Osimertinib).[29] At this point, you can perform limiting dilution to isolate single-cell clones for a homogenous resistant population.[28][29]
Troubleshooting Guides
Scenario 1: Generation of a Drug-Resistant Cell Line
-
Probable Cause 1: Insufficient Drug Concentration. The selective pressure may not be high enough to eliminate all sensitive cells.
-
Solution : Gradually increase the drug concentration in a stepwise manner. Ensure the drug is fresh and has not degraded.
-
-
Probable Cause 2: Cell Line Heterogeneity. The parental cell line may have a very low intrinsic frequency of cells capable of developing resistance.
-
Solution : Consider using a different EGFR-mutant cell line known to acquire resistance. Alternatively, you can try a pulse-treatment approach where you treat with a very high concentration of the drug for a short period (24-48 hours), followed by a recovery phase in drug-free media. This can sometimes select for more robustly resistant clones.
-
-
Probable Cause 3: Instability of the Drug in Culture Media. Some compounds can be unstable in culture media over time.
-
Solution : Replenish the media with fresh drug more frequently (e.g., every 48 hours instead of every 72 hours).
-
-
Probable Cause 1: Initial Drug Concentration is Too High. This can lead to the death of even the pre-resistant cells.
-
Solution : Start the selection process with a lower concentration of the drug, closer to the IC50 of the parental cells.
-
-
Probable Cause 2: The "Jump" in Drug Concentration is Too Large. A sudden, large increase in drug concentration can be too toxic.
-
Solution : Increase the drug concentration in smaller increments and allow the cells more time to adapt and repopulate between escalations.
-
Scenario 2: Characterizing the Resistance Mechanism
This strongly suggests an off-target resistance mechanism . You should investigate the activation of bypass signaling pathways.
-
Step 1: Analyze Bypass Receptor Tyrosine Kinase (RTK) Activation. Perform a Western blot to check for the phosphorylation of key bypass RTKs. The most common culprits are MET, AXL, and HER2.[4][8][13]
-
Recommendation : Use antibodies specific for the phosphorylated forms of these proteins (e.g., p-MET, p-AXL). Compare the levels in your resistant cells versus the parental cells.
-
-
Step 2: Investigate Downstream Signaling. Check for the reactivation of downstream pathways like PI3K/AKT and MAPK/ERK in the presence of the EGFR inhibitor.[31][32][33][34][35]
-
Recommendation : In a Western blot, probe for p-AKT and p-ERK. If these are elevated in the resistant cells despite EGFR inhibition, it's a strong indicator of bypass signaling.
-
-
Step 3: Assess for EMT. Epithelial-to-Mesenchymal Transition is another common non-mutational resistance mechanism.[23][24][27]
-
Probable Cause 1: Low Protein Abundance. The target protein may be expressed at low levels.
-
Probable Cause 2: Suboptimal Antibody Concentration or Incubation.
-
Probable Cause 3: Issues with Sample Preparation. Phosphatases in your cell lysate may have dephosphorylated your target protein.
-
Solution : Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors.[36] Keep samples on ice at all times during preparation.
-
-
Probable Cause 4: Poor Protein Transfer.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line Using a Stepwise Dose Escalation Method
-
Cell Seeding : Seed the parental EGFR-mutant cell line (e.g., PC-9, HCC827 for first-generation TKIs; H1975 for Osimertinib) in a T-75 flask at a density that will result in 50-60% confluency after 24 hours.[28][29]
-
Initial Drug Treatment : After 24 hours, replace the medium with fresh medium containing the 4-aminoquinazoline drug at a concentration equal to the IC50 of the parental cell line.
-
Maintenance : Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
Observation : Monitor the cells for signs of widespread cell death, followed by the emergence and proliferation of surviving colonies.
-
Dose Escalation : Once the cells have repopulated the flask and are growing steadily, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat : Repeat steps 3-5, gradually increasing the drug concentration until the cells are able to proliferate in a clinically relevant high concentration of the drug (e.g., 1-2 µM).[29]
-
(Optional) Clonal Isolation : To obtain a homogenous resistant population, perform limiting dilution in a 96-well plate to isolate single clones.[29] Expand these clones in the presence of the high drug concentration.
Protocol 2: Assessment of Drug Sensitivity using a Cell Viability Assay (IC50 Determination)
-
Cell Seeding : Seed the parental and resistant cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[29] Allow cells to attach for 24 hours.
-
Drug Dilution Series : Prepare a serial dilution of the 4-aminoquinazoline drug in culture medium. A typical range would be from 0.001 µM to 10 µM.[29] Include a vehicle control (e.g., DMSO).
-
Treatment : Remove the medium from the 96-well plate and add 100 µL of the drug dilutions to the respective wells.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition : Read the absorbance or luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control. Plot the cell viability against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCC827 | Gefitinib | 15 | 1500 | 100 |
| H1975 | Osimertinib | 50 | 2500 | 50 |
Table 1: Example data for IC50 determination in parental and resistant cell lines.
Protocol 3: Analysis of Protein Expression and Phosphorylation by Western Blot
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-AKT, anti-E-cadherin) diluted in blocking buffer, typically overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To analyze total protein levels or loading controls (e.g., β-actin, GAPDH), the membrane can be stripped and re-probed with the appropriate antibodies.
Key Signaling Pathways in Resistance
The diagrams below illustrate the primary mechanisms of acquired resistance to 4-aminoquinazoline-based EGFR inhibitors.
Caption: Overview of resistance mechanisms to EGFR inhibitors.
Caption: Activation of bypass signaling pathways.
Caption: Workflow for generating and characterizing resistant cells.
References
- Bardelli, A., et al. (2013). Amplification of the MET Receptor Drives Resistance to Anti-EGFR Therapies in Colorectal Cancer. Cancer Discovery, 3(6), 658–673. [Link]
- Gao, X., et al. (2018). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer Medicine, 7(10), 4786-4797. [Link]
- Li, L., et al. (2022). Targeting the EMT transcription factor Snail overcomes resistance to osimertinib in EGFR-mutant non-small cell lung cancer. Thoracic Cancer, 13(13), 1889-1898. [Link]
- Zhang, Z., et al. (2012). Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer.
- Tan, S., et al. (2016). InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma. Clinical Cancer Research, 22(7), 1776-1785. [Link]
- Mohd Yusoff, N. S., et al. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line. PeerJ, 9, e11021. [Link]
- Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
- Sino Biological. Western Blot Troubleshooting Low Signal or No Signal. [Link]
- Bio-Rad. Western Blot Troubleshoot: Faint Bands or Weak Signal. [Link]
- Zhang, Z., et al. (2012). Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer.
- Sequist, L. V. (2019). Understanding EGFR Resistance in Patients With MET-Amplified NSCLC. Targeted Oncology. [Link]
- Singh, A., et al. (2022). PRMT-1 and p120-Catenin as EMT Mediators in Osimertinib Resistance in NSCLC. International Journal of Molecular Sciences, 23(19), 11849. [Link]
- Ma, C., et al. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 3(1), 10-18. [Link]
- Bardelli, A., et al. (2013). Amplification of the MET Receptor Drives Resistance to Anti-EGFR Therapies in Colorectal Cancer. Cancer Discovery, 3(6), 658-673. [Link]
- Ercan, D., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 11(3), 784-791. [Link]
- Ercan, D., et al. (2013). Resistance to Irreversible EGF Receptor Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway. Cancer Research, 73(2), 834-843. [Link]
- Yarden, Y., et al. (2023).
- ResearchGate. MET amplification causes EGFR-TKI resistance... [Link]
- Yarden, Y., et al. (2023).
- Bio-Techne. Western Blot Troubleshooting Guide. [Link]
- TotalLab. Western Blot Troubleshooting Guide. [Link]
- Mohd Yusoff, N. S., et al. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung cancer cell line. PeerJ, 9, e11021. [Link]
- Chen, C. C., et al. (2018). Epithelial-mesenchymal transition (EMT) beyond EGFR mutations per se is a common mechanism for acquired resistance to EGFR TKI. Oncogene, 37(39), 5430-5441. [Link]
- ResearchGate. Epithelial-mesenchymal transition (EMT) is induced in... [Link]
- Liu, L., et al. (2018). Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer. Translational Lung Cancer Research, 7(5), 546-557. [Link]
- Le, X., et al. (2023).
- Tomasini, P., et al. (2017). Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of Oncology, 28(8), 1747-1757. [Link]
- Lin, Y., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. [Link]
- Wu, X., et al. (2017). The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma. Cancer Gene Therapy, 24(1), 1-8. [Link]
- ResearchGate. (2025). Generation of Osimertinib-Resistant Cells from EGFR L858R/T790M Mutant NSCLC Cell Line. [Link]
- Frontiers.
- Hanker, A. B., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Cancers, 13(6), 1269. [Link]
- Hanker, A. B., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Cancers, 13(6), 1269. [Link]
- Tan, S., et al. (2016). InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma. Clinical Cancer Research, 22(7), 1776-1785. [Link]
- Wang, W., et al. (2016). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Oncotarget, 7(44), 71677-71692. [Link]
- Ercan, D., et al. (2013). Resistance to Irreversible EGF Receptor Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway. Cancer Research, 73(2), 834-843. [Link]
- Vasan, N., et al. (2019). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology, 10, 649303. [Link]
- Li, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Pharmacology, 14, 1262973. [Link]
- Vasan, N., et al. (2021).
- ResearchGate.
- Ercan, D., et al. (2013). Resistance to Irreversible EGF Receptor Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway. Cancer Research, 73(2), 834-843. [Link]
- Bublitz, J., et al. (2021). MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. Cancers, 13(19), 4999. [Link]
- Taniguchi, H., et al. (2021).
- Bublitz, J., et al. (2021). MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. Scilit. [Link]
- University of Colorado Anschutz Medical Campus. (2021). MET amplification as driver for some non-small cell lung cancers. ScienceDaily. [Link]
- Bublitz, J., et al. (2021). MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. OPEN FAU. [Link]
- Shionoiri, M., et al. (2022). MET Amplification and Efficacy of Nivolumab in Patients With NSCLC. JTO Clinical and Research Reports, 3(1), 100266. [Link]
Sources
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Targeting the EMT transcription factor Snail overcomes resistance to osimertinib in EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PRMT-1 and p120-Catenin as EMT Mediators in Osimertinib Resistance in NSCLC | MDPI [mdpi.com]
- 25. Epithelial-mesenchymal transition (EMT) beyond EGFR mutations per se is a common mechanism for acquired resistance to EGFR TKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 28. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 30. researchgate.net [researchgate.net]
- 31. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 33. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 34. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. sinobiological.com [sinobiological.com]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 39. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 40. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Side product formation in 4-aminoquinazoline synthesis and how to avoid it
Introduction for the Advanced Practitioner
Welcome to the Technical Support Center for 4-Aminoquinazoline Synthesis. This guide is engineered for the experienced researcher, scientist, and drug development professional. Our objective is to move beyond rudimentary protocols and delve into the nuanced challenges of 4-aminoquinazoline synthesis, with a particular focus on the formation of common side products and, critically, their avoidance. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Consequently, achieving high purity and yield is paramount. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to empower you to navigate the complexities of these synthetic routes with confidence and precision.
We will address the most prevalent synthetic pathways and their associated pitfalls, structuring our guidance in a practical, question-and-answer format. Each section is designed to be a self-contained module addressing a specific challenge, grounded in mechanistic principles and supported by actionable, laboratory-validated protocols.
I. Synthesis from 4-Chloroquinazoline Precursors: Troubleshooting Guide
The nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with an amine is a cornerstone of 4-aminoquinazoline synthesis. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields.
FAQ 1: My reaction is yielding a significant amount of a highly polar, insoluble white solid. What is it and how can I prevent its formation?
Answer: You are likely observing the formation of quinazolin-4(3H)-one , a common byproduct resulting from the hydrolysis of the 4-chloroquinazoline starting material.
-
Causality: The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack. While the intended nucleophile is your amine, water present in the reaction medium can also act as a nucleophile. This is particularly problematic under acidic conditions, which can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack.[3] Even trace amounts of water in solvents or reagents can lead to this side reaction, especially during prolonged heating.
-
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule attacks the C4 carbon of the 4-chloroquinazoline.
-
Intermediate Formation: A tetrahedral intermediate (a Meisenheimer-like complex) is formed.
-
Chloride Elimination: The chloride ion is eliminated, and a proton is lost from the attacking water molecule.
-
Tautomerization: The resulting 4-hydroxyquinazoline rapidly tautomerizes to the more stable quinazolin-4(3H)-one.
Caption: Hydrolysis of 4-chloroquinazoline.
-
-
Troubleshooting and Avoidance:
| Corrective Action | Detailed Explanation |
| Ensure Anhydrous Conditions | Use freshly distilled, anhydrous solvents (e.g., dioxane, THF, 2-propanol). Dry glassware thoroughly in an oven before use. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| Control of pH | If acidic conditions are required to protonate a weakly nucleophilic amine, use the acid sparingly. High concentrations of acid can accelerate hydrolysis.[3] For many reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl generated in situ, avoiding strongly acidic conditions. |
| Minimize Reaction Time & Temperature | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up immediately. Prolonged heating increases the likelihood of hydrolysis. Microwave-assisted synthesis can be highly effective in reducing reaction times from hours to minutes, thereby minimizing byproduct formation.[4] |
-
Optimized Protocol for Amination of 4-Chloroquinazoline:
-
To a dry, oven-baked flask under a nitrogen atmosphere, add 4-chloroquinazoline (1.0 mmol, 1 eq.).
-
Add anhydrous 2-propanol (10 mL).
-
Add the desired amine (1.1 mmol, 1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.).
-
Stir the mixture at reflux (approx. 82 °C) and monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aminoquinazoline.
-
FAQ 2: I'm working with a 2,4-dichloroquinazoline and I'm getting a mixture of products, including a di-substituted compound. How can I selectively synthesize the 4-amino-2-chloroquinazoline?
Answer: This is a classic regioselectivity challenge. The C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. This inherent electronic preference is the key to achieving selectivity. The formation of the 2,4-diaminoquinazoline is a result of over-reaction.
-
Causality and Regioselectivity: DFT calculations and experimental evidence confirm that the C4 carbon has a higher LUMO coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack.[5] Once the first amine is substituted at the C4 position, the electron-donating nature of the amino group deactivates the quinazoline ring towards further nucleophilic substitution. Therefore, replacing the second chlorine at C2 requires more forcing conditions (higher temperature, longer reaction time).[3]
Caption: Regioselectivity in the amination of 2,4-dichloroquinazoline.
-
Troubleshooting and Avoidance:
| Corrective Action | Detailed Explanation |
| Control Stoichiometry | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the amine. Adding a large excess will drive the reaction towards di-substitution. |
| Maintain Low Temperature | The initial substitution at C4 can often be achieved at room temperature or with gentle heating (e.g., 40-60 °C). The subsequent substitution at C2 typically requires higher temperatures (>80 °C). By keeping the temperature low, you can kinetically favor the mono-substituted product.[3] |
| Careful Monitoring | Monitor the reaction meticulously by TLC or LC-MS. Stop the reaction as soon as the 2,4-dichloroquinazoline has been consumed to prevent the slower, secondary substitution from occurring. |
| Purification | If a mixture is obtained, the products can often be separated by flash column chromatography. The di-substituted product is typically more polar than the mono-substituted product. |
-
Protocol for Selective Mono-amination of 2,4-Dichloroquinazoline: [5]
-
Dissolve 2,4-dichloroquinazoline (1.0 mmol, 1 eq.) in anhydrous dioxane (10 mL) in a dry flask under a nitrogen atmosphere.
-
Add the primary or secondary amine (1.05 mmol, 1.05 eq.) dropwise at room temperature.
-
Add DIPEA (1.2 mmol, 1.2 eq.) and stir the mixture at room temperature.
-
Gently warm the reaction to 40-50 °C if necessary, while carefully monitoring for the disappearance of the starting material by TLC.
-
Once the starting material is consumed (typically 2-6 hours), quench the reaction by adding cold water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 4-amino-2-chloroquinazoline.
-
II. Synthesis from 2-Aminobenzonitrile Precursors: Troubleshooting Guide
A direct and atom-economical route to 4-aminoquinazolines involves the cyclization of 2-aminobenzonitriles with a one-carbon source, most commonly formamide.
FAQ 3: My synthesis of 4-aminoquinazoline from 2-aminobenzonitrile and formamide is giving a low yield and a complex mixture of byproducts. How can I improve this reaction?
Answer: This reaction, while direct, often requires high temperatures, and side reactions can occur if conditions are not optimal. The primary issues are often incomplete reaction or thermal decomposition.
-
Causality: The reaction proceeds by the initial formation of an N-(2-cyanophenyl)formamidine intermediate, which then undergoes intramolecular cyclization. This cyclization step requires significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in a low yield. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the starting materials and product, or the formation of polymeric materials. The purity of the 2-aminobenzonitrile is also critical, as impurities can lead to side reactions.
-
Mechanism of Cyclization:
-
Amidine Formation: The amino group of 2-aminobenzonitrile reacts with formamide to form an N-(2-cyanophenyl)formamidine intermediate.
-
Intramolecular Cyclization: The nitrogen of the amidine attacks the nitrile carbon, leading to a cyclized intermediate.
-
Tautomerization/Aromatization: The intermediate tautomerizes to the stable, aromatic 4-aminoquinazoline product.
Caption: Cyclization of 2-aminobenzonitrile with formamide.
-
-
Troubleshooting and Avoidance:
| Corrective Action | Detailed Explanation |
| Ensure Sufficient Temperature | This reaction often requires high temperatures, typically in the range of 150-220 °C.[6] Use a high-boiling solvent or neat formamide and ensure your heating apparatus can maintain a stable, high temperature. |
| Use Excess Formamide | Formamide serves as both a reactant and the solvent. Using a large excess ensures the reaction goes to completion and helps to maintain a liquid phase at high temperatures.[6][7] |
| Microwave Synthesis | Microwave irradiation is highly effective for this transformation. It allows for rapid, uniform heating to high temperatures, drastically reducing reaction times (from hours to minutes) and often improving yields by minimizing thermal decomposition.[1] |
| Purification of Starting Material | Ensure the 2-aminobenzonitrile is pure. Recrystallize if necessary before use. |
-
Optimized Protocol for Synthesis from 2-Aminobenzonitrile: [6]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (10.0 g, 84.6 mmol) and formamide (80 mL).
-
Heat the mixture in an oil bath to reflux (the temperature will be around 210-220 °C).
-
Maintain reflux for 2-4 hours. Monitor the reaction by TLC until the 2-aminobenzonitrile is consumed.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the cooled mixture into ice-cold water (200 mL) with stirring to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-aminoquinazoline. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if needed.
-
III. References
-
PrepChem (2023). Synthesis of 4-aminoquinazoline. Available at: [Link]
-
Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. Available at: [Link]
-
Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons.
-
Chemistry Stack Exchange (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Available at: [Link]
-
A review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(5), 1025-1033. Available at: [Link]
-
Generis Publishing (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 18(9), 10438-10481. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2439–2448. Available at: [Link]
-
Mhlongo, N. N., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available at: [Link]
-
da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]
-
Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-25. Available at: [Link]
-
Song, G., et al. (2017). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Journal of the Chinese Chemical Society, 64(1), 79-85.
-
Dow, R. L. (1993). Process for the preparation of 4-haloquinazolines. U.S. Patent No. 5,214,144.
-
Wang, X., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(6), 3239–3247.
-
PrepChem (2023). Synthesis of 4-chloroquinazoline. Available at: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
-
Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 72-77.
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 23(11), 2997. Available at: [Link]
-
Journal of Chemical Research (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Available at: [Link]
-
Li, G., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development, 16(8), 1433-1437.
-
Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9348-9354.
-
Shi, D., et al. (2004). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Chinese Journal of Chemistry, 22(6), 614-616.
-
Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(42), 19289-19328.
-
Yao, C., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 968741.
-
Oregon State University (1956). The investigations of the methods for the reduction of chloroyrimidines.
-
Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 1, 19.
-
Batra, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751903.
-
Zaitsev, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4991.
-
Daou, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 1-20.
-
Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate.
-
European Patent Office. (1982). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.
-
Palombi, L., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8206.
-
Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724.
-
Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34.
-
Do, T. T., et al. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 1(1), 86-91.
-
Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11099–11107.
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Crystallization of 4-Aminoquinazolin-2-ol for X-ray Crystallography
Welcome to the technical support center for the crystallization of 4-Aminoquinazolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this compound suitable for X-ray crystallography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your crystallization experiments.
Understanding the Molecule: this compound
Before diving into troubleshooting, let's consider the key structural features of this compound that will influence its crystallization behavior. The molecule possesses a rigid quinazoline core, which is favorable for crystal lattice formation. However, the presence of an amino group and a hydroxyl group (in its tautomeric form) introduces hydrogen bonding capabilities, which can lead to strong intermolecular interactions. These interactions, if not properly controlled, can result in the formation of amorphous precipitates or poorly ordered microcrystals. The aromatic nature of the quinazoline ring system also suggests that π-π stacking interactions may play a role in crystal packing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound and provides systematic troubleshooting strategies.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] This phenomenon is often a result of high supersaturation, where the concentration of your compound in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid over an ordered crystal lattice.[1]
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out.[1] Instead of placing your solution directly in a cold environment, allow it to cool slowly to room temperature, and then gradually transfer it to a colder environment. Using a Dewar flask with warm water can help achieve a slow cooling rate.[2]
-
Slower Evaporation: If using the slow evaporation method, reduce the number or size of the holes in the covering of your crystallization vessel to slow down the rate of solvent evaporation.[2][3]
-
Controlled Anti-Solvent Addition: When using an anti-solvent, add it very slowly and with gentle mixing to avoid creating localized areas of high supersaturation.[1]
-
-
Modify the Solvent System:
-
Solvent Choice is Critical: The solvent in which your compound is either too soluble or too insoluble can promote oiling out.[1][4] Experiment with a range of solvents with varying polarities. For quinazoline derivatives, solvents like ethanol, DMF, and toluene are commonly used in synthesis and can be starting points for crystallization screening.[5]
-
Use a Solvent Mixture: A binary or even tertiary solvent system can sometimes prevent oiling out by modifying the solubility of your compound.[2] A good starting point is to dissolve your compound in a "good" solvent and then slowly add a "poor" aolvent (an anti-solvent) until the solution becomes slightly turbid.[6]
-
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point where oiling out occurs.[1]
-
Seeding: If you have previously obtained a small crystal, use it as a seed to encourage controlled crystal growth and bypass the spontaneous nucleation that can lead to oiling out.[1][7]
Q2: I'm getting a lot of small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, single crystals?
A2: The formation of numerous small crystals indicates rapid nucleation. To obtain larger crystals, you need to slow down the nucleation process and promote slower crystal growth.[8] High-quality crystals for X-ray diffraction should ideally be 0.1-0.3 mm in each dimension.[8]
Troubleshooting Strategies:
-
Reduce the Number of Nucleation Sites:
-
Use Clean Glassware: Dust and other particulates can act as nucleation sites, leading to the formation of many small crystals.[3][9] Ensure your crystallization vessels are meticulously clean.
-
Filter the Solution: Before setting up your crystallization experiment, filter your solution through a syringe filter to remove any particulate matter.[3]
-
-
Optimize the Solvent and Concentration:
-
Solvent Choice: A solvent in which your compound is moderately soluble is often ideal.[10] If the compound is too soluble, it may be difficult to achieve the necessary supersaturation for crystal growth. If it's too insoluble, it may precipitate out too quickly.
-
Adjust Concentration: Experiment with slightly lower concentrations of your compound. This will slow down the rate of crystal growth and can lead to larger, more well-defined crystals.
-
-
Control the Crystallization Rate:
-
Slow Cooling: As mentioned for preventing oiling out, a very slow cooling rate is crucial for growing large crystals.[8]
-
Slow Evaporation: Control the rate of evaporation by adjusting the covering of your crystallization vial.[2]
-
Vapor Diffusion: This technique is excellent for growing high-quality crystals from small amounts of material.[4] It allows for a very slow and controlled change in solvent composition, promoting gradual crystal growth.[11]
-
-
Minimize Disturbances: Mechanical vibrations can induce nucleation.[8][9] Place your crystallization experiments in a quiet, undisturbed location.
Q3: I've tried several solvents and techniques, but my compound remains as an amorphous solid. What should I do next?
A3: An amorphous solid lacks the long-range order of a crystalline material. This can be due to rapid precipitation or the inherent difficulty of the molecule to pack into an ordered lattice.
Troubleshooting Strategies:
-
Systematic Solvent Screening:
-
Expand Your Solvent Search: Don't limit yourself to just a few common solvents. Create a solvent screening plate with a wide range of solvents of varying polarities, including alcohols, esters, ketones, and hydrocarbons.[1]
-
Consider Solvent Mixtures: Systematically screen binary solvent mixtures. A good approach is to dissolve the compound in a good solvent and then add an anti-solvent.
-
-
Explore Different Crystallization Techniques: If one method consistently fails, try another. The main techniques to explore are:
-
Slow Evaporation: The simplest method, but can sometimes lead to poor quality crystals if evaporation is too fast.[2][4][8]
-
Slow Cooling: Effective for compounds with a significant change in solubility with temperature.[2][8]
-
Vapor Diffusion: Often the best method for obtaining high-quality crystals, especially with small amounts of material.[4][11]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of your compound is carefully layered with a less dense, miscible anti-solvent.[9] Diffusion at the interface can lead to crystal growth.
-
-
pH Adjustment:
-
The amino and hydroxyl groups on this compound mean that its solubility will be pH-dependent. The pH of the solution can significantly impact crystal formation and size.[12][13]
-
Experiment with slight adjustments to the pH of your solution. For a molecule with a basic nitrogen, a slightly acidic pH might improve solubility and allow for more controlled crystallization upon slow solvent evaporation or cooling. Conversely, a slightly basic pH might be beneficial.
-
Q4: I've obtained crystals, but they seem to be of a different form (polymorph) in different experiments. How can I control polymorphism?
A4: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[14][15] These different forms can have different physical properties. Controlling polymorphism is crucial for consistent results.
Troubleshooting Strategies:
-
Control Crystallization Conditions: The formation of a particular polymorph can be highly sensitive to experimental conditions.[16][17]
-
Temperature: The rate of cooling and the final temperature can influence which polymorph is favored.
-
Solvent: The choice of solvent can have a significant impact on the resulting polymorph.[16]
-
Supersaturation: The level of supersaturation can determine which polymorph nucleates.
-
-
Seeding: Seeding with a crystal of the desired polymorph is the most effective way to ensure that you consistently obtain that form.[18]
-
Characterize Your Crystals: Use techniques like powder X-ray diffraction (PXRD) to identify the different polymorphic forms you are obtaining. This will help you to correlate your experimental conditions with the resulting crystal form.
Experimental Protocols
Here are detailed, step-by-step protocols for the most common crystallization techniques.
Protocol 1: Slow Evaporation
-
Preparation of a Saturated Solution: In a clean vial, dissolve your this compound in a suitable solvent (or solvent mixture) at room temperature until a saturated or near-saturated solution is obtained.[2][8]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (a small beaker, vial, or crystallization dish).[3]
-
Covering the Vessel: Cover the vessel with parafilm or aluminum foil and pierce a few small holes with a needle.[2][3] The number and size of the holes will control the rate of evaporation. For volatile solvents, use fewer or smaller holes.
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]
Protocol 2: Slow Cooling
-
Preparation of a Saturated Solution at Elevated Temperature: In a clean vial, dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point) to achieve a saturated solution.[2][8]
-
Filtration (if necessary): If there are any undissolved particles, filter the hot solution quickly into a clean, pre-warmed crystallization vessel.
-
Slow Cooling: Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.[2]
-
Further Cooling: Once at room temperature, you can transfer the vessel to a refrigerator or freezer to further decrease the solubility and promote more crystal growth.
Protocol 3: Vapor Diffusion
This technique is highly recommended for obtaining high-quality single crystals.
-
Setup: You will need a small inner vial and a larger outer vial or beaker with a tight-fitting lid.
-
Prepare the Solution: In the small inner vial, dissolve your this compound in a small amount of a "good" solvent to create a concentrated solution.
-
Add the Anti-Solvent: In the larger outer vial, place a larger volume of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble.[4][11] The anti-solvent should be miscible with the "good" solvent.
-
Assemble the System: Place the small inner vial (uncapped) inside the larger outer vial. Ensure the inner vial does not touch the walls of the outer vial.[4]
-
Seal and Incubate: Seal the outer vial tightly and leave it in an undisturbed location.[11] The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing crystallization.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good hydrogen bonding potential. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Can be good solvents for many organic compounds. |
| Esters | Ethyl Acetate | Medium | A versatile solvent for crystallization. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium-Low | Can be used in solvent mixtures. |
| Aromatic | Toluene | Low | May promote π-π stacking interactions. |
| Halogenated | Dichloromethane | Medium | Use with caution due to volatility. |
| Amides | N,N-Dimethylformamide (DMF) | High | A strong solvent, often used for less soluble compounds. |
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. mt.com [mt.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. How To [chem.rochester.edu]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Enhancing the Cell Permeability of Novel 4-Aminoquinazoline Compounds
Introduction to the Challenge
Researchers developing novel 4-aminoquinazoline derivatives, a privileged scaffold in medicinal chemistry frequently used for potent kinase inhibitors, often face a critical hurdle: a stark discrepancy between high potency in biochemical assays and poor efficacy in cell-based models.[1][2] This common problem typically stems from low cell permeability, where the compound fails to cross the cell membrane to reach its intracellular target at a sufficient concentration.[3] This guide provides a comprehensive framework for diagnosing and overcoming permeability challenges, transforming promising enzymatic inhibitors into effective cell-active compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers frequently encounter when working with 4-aminoquinazoline compounds.
Q1: My 4-aminoquinazoline compound is a potent inhibitor in my kinase assay but shows little to no activity in my cell-based experiments. What is the most likely cause?
A1: This is a classic indicator of poor cell permeability.[1][3] While your compound can effectively inhibit a purified enzyme in a test tube, its physicochemical properties likely prevent it from efficiently crossing the lipid bilayer of the cell membrane to engage its intracellular target. Other potential causes include compound instability in cell culture media or rapid removal from the cell by efflux pumps, which we will discuss further.[3]
Q2: What are the key physicochemical properties that govern the cell permeability of my compounds?
A2: A compound's ability to passively diffuse across the cell membrane is governed by a balance of several key physicochemical properties. While not absolute rules, the guidelines derived from Lipinski's "Rule of 5" provide an excellent starting point for assessing your compound's potential.[4][5]
| Property | General Guideline for Good Permeability | Rationale |
| Lipophilicity (LogP or LogD) | 1 - 3 | A compound needs to be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets trapped.[3][6] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across membranes.[4][5] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | TPSA estimates the surface area occupied by polar atoms. High TPSA correlates with poor membrane permeability due to the energy cost of desolvation before entering the lipid bilayer.[7][8][9] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A high number of hydrogen bond donors increases a molecule's affinity for water, hindering its partitioning into the cell membrane.[4][5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBDs, numerous acceptors increase polarity and reduce permeability.[4][5] |
| Charge (pKa) | Neutral at physiological pH | Ionized molecules typically exhibit significantly lower passive permeability compared to their neutral counterparts.[4][10] |
Q3: What is the difference between passive diffusion and active transport? Why is this important for my 4-aminoquinazoline compound?
A3: These are two primary ways a compound can cross the cell membrane:
-
Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration without the help of a transport protein. This process is driven by the compound's physicochemical properties (see Q2).
-
Active Transport: The molecule is moved across the membrane by transporter proteins. This can either facilitate uptake into the cell (influx) or actively pump the compound out (efflux).[5]
This distinction is critical because many quinazoline derivatives are known substrates for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12][13] Your compound might have adequate properties for passive diffusion but still fail to accumulate in the cell because it is being actively removed by these pumps.
Q4: What are the best initial assays to experimentally measure the permeability of my compounds?
A4: Two widely used in vitro models are the best starting points for characterizing permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14][15] It exclusively measures passive diffusion and is excellent for getting a quick, initial assessment of a compound's intrinsic permeability.[15][16]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[17][18] This model is more complex and physiologically relevant than PAMPA because it accounts for both passive diffusion and active transport processes, including efflux.[17] By measuring transport in both directions (apical to basolateral and basolateral to apical), you can determine if your compound is an efflux substrate.[4][17]
Part 2: Troubleshooting Guides & Optimization Strategies
This section provides structured guidance for addressing specific experimental issues related to low permeability.
Workflow for Investigating and Improving Cell Permeability
The following diagram outlines a systematic approach to diagnosing and solving permeability issues.
Caption: A systematic workflow for diagnosing and addressing low cell permeability.
Problem 1: My compound shows low permeability in the PAMPA assay.
-
Diagnosis: This result points directly to a suboptimal physicochemical profile for passive diffusion. The molecule is inherently struggling to cross a simple lipid bilayer.
-
Solutions & Optimization Strategies:
-
Chemical Modification: This is the most effective long-term solution. Synthesize analogs by making targeted modifications to the 4-aminoquinazoline scaffold.[4][19]
-
Optimize Lipophilicity (LogD): Modify peripheral groups to increase lipophilicity if the starting compound is too polar, or decrease it if the compound is too greasy (LogD > 4). Adding small alkyl or halogen groups can increase LogD.
-
Reduce Polar Surface Area (PSA): Systematically replace polar functional groups (e.g., -OH, -COOH, -NH2) with less polar isosteres. N-methylation of secondary amines is a common and effective strategy to reduce hydrogen bond donor capacity and PSA.[3]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Design modifications that allow a polar functional group to form a hydrogen bond with a nearby atom within the same molecule. This masks the polar group, effectively reducing the molecule's apparent polarity and improving its permeability.[19]
-
-
Prodrug Approach: Temporarily mask polar, membrane-impermeable groups (like hydroxyls or carboxylic acids) with lipophilic promoieties (like esters).[10][19] These promoieties are designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent compound inside the cell.[19]
-
Caption: Potential sites and strategies for chemical modification of a 4-aminoquinazoline scaffold.
Problem 2: My compound has a high efflux ratio (>2) in the Caco-2 assay.
-
Diagnosis: This is a strong indication that your compound is a substrate for an active efflux pump like P-gp.[4] The pump recognizes your compound and actively transports it out of the Caco-2 cells, leading to low net transport from the apical (A) to the basolateral (B) side.
-
Solutions & Optimization Strategies:
-
Confirm Efflux Mechanism: Rerun the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A.[17] If the A→B permeability (Papp) of your compound increases significantly and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that it is an efflux substrate.
-
Structural Modification to Evade Efflux: This is a complex challenge, as transporter recognition motifs are often broad. However, some general strategies have proven successful:
-
Reduce Hydrogen Bond Acceptors: Efflux pumps often recognize patterns of H-bond acceptors. Reducing the HBA count can sometimes disrupt this recognition.
-
Increase Polarity/Introduce Charge: While this may seem counterintuitive as it can reduce passive permeability, it can also disrupt recognition by lipophilic-favoring pumps like P-gp. A careful balance must be struck.
-
Scaffold Hopping: In some cases, the core quinazoline scaffold itself is the primary recognition element. It may be necessary to explore alternative, structurally distinct scaffolds that retain the desired biological activity but are no longer recognized by efflux pumps.[20]
-
-
Problem 3: I am seeing low compound recovery or high variability in my permeability assays.
-
Diagnosis: This suggests an issue with the compound's behavior in the assay system itself, rather than just its permeability.
-
Solutions:
-
Check Aqueous Solubility: Poor solubility in the assay buffer is a common culprit. Precipitated compound is not available for transport.[4]
-
Action: Measure the thermodynamic solubility of your compound in the exact buffer used for the assay. If it's below the assay concentration, you must either lower the concentration or use a co-solvent (e.g., up to 1% DMSO), ensuring the solvent level is non-toxic to the cells.[4]
-
-
Assess Non-Specific Binding: Compounds, especially lipophilic ones, can stick to the plastic wells of the assay plates, artificially lowering the concentration measured in the receiver compartment.[4]
-
Action: At the end of the experiment, collect and analyze the compound concentration from a mass balance control (donor solution incubated in an empty well). You can also lyse the cells to quantify how much compound is trapped in the monolayer. Using low-binding plates can help mitigate this issue.
-
-
Evaluate Compound Stability: The compound may be degrading in the buffer or being metabolized by the Caco-2 cells over the course of the experiment.
-
Action: Incubate the compound in the assay buffer and in the presence of Caco-2 cells for the duration of the assay. Analyze samples at the beginning and end by LC-MS/MS to check for degradation.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare the Donor Plate: The donor plate has a filter bottom to each well. Carefully coat this filter with an artificial lipid solution (e.g., 2% lecithin in dodecane).
-
Prepare Compound Solutions: Dissolve test compounds and controls (known high and low permeability compounds) in the donor buffer, typically with a final DMSO concentration of <1%.
-
Assemble the Assay: Place the lipid-coated donor plate into the acceptor plate, ensuring the filter bottoms are immersed in the acceptor buffer.
-
Add Compounds: Add the compound solutions to the wells of the donor plate.
-
Incubate: Cover the plate and incubate for a set time (e.g., 4-16 hours) at room temperature with gentle shaking.
-
Analyze Samples: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification & Calculation: Determine the compound concentration in all samples using a validated analytical method (e.g., LC-MS/MS). Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for concentrations, volumes, incubation time, and filter area.
Protocol 2: Caco-2 Permeability and Efflux Assay
This protocol assesses both passive permeability and active transport.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) and culture for 21 days to allow them to differentiate and form a confluent monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >300 Ω·cm²), indicating tight junction formation.[17]
-
Assay Preparation: Gently wash the monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4).
-
Prepare Dosing Solutions: Dilute the test compounds and controls in the transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Permeability Measurement (Apical → Basolateral; A→B):
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Efflux Measurement (Basolateral → Apical; B→A):
-
In a separate set of wells, add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers of all wells.
-
Quantification: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculation:
Appendix: Interpreting Permeability Data
| Assay | Result | Interpretation | Next Step |
| PAMPA | High Pe (>5 x 10⁻⁶ cm/s) | Good intrinsic passive permeability. | Proceed to Caco-2 assay. |
| Low Pe (<1 x 10⁻⁶ cm/s) | Poor intrinsic passive permeability. | Initiate chemical modification to improve physicochemical properties. | |
| Caco-2 | High Papp (A→B) (>5 x 10⁻⁶ cm/s) AND Efflux Ratio < 2 | Good overall permeability, not an efflux substrate. | Compound has favorable permeability properties. |
| Low Papp (A→B) (<1 x 10⁻⁶ cm/s) AND Efflux Ratio < 2 | Poor permeability, likely due to physicochemical issues (confirm with PAMPA). | Initiate chemical modification to improve physicochemical properties. | |
| Low/Moderate Papp (A→B) AND Efflux Ratio > 2 | Compound is likely a substrate for active efflux. | Confirm with efflux inhibitor studies; consider structural modifications to evade transporters. |
References
- Tran, P., et al. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
- Di, L., & Kerns, E. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Rowan University. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter.
- SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. SlideShare.
- MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI.
- Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- Masungi, C., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate.
- Rodrigues, A. C. F., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health.
- Ghiura, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central.
- MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Fiedler, S., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI.
- Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- ResearchGate. (2021). From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ResearchGate.
- Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
- Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- ResearchGate. (2022). Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. ResearchGate.
- Scott, J. S., et al. (2022). Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. PubMed.
- Felicetti, T., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. PubMed Central.
- Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research.
- Spadoni, G., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
- Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate.
- ResearchGate. (2021). Chemical modification of different compounds with nitrogen-containing heterocycles. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate.
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- Shaikh, J., et al. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Pharmaceutical Negative Results.
- Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline... ResearchGate.
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
- Wu, G., et al. (2022). Recent progress in the modification of heterocycles based on the transformation of DMSO. ScienceDirect.
- Mickevičius, V., et al. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI.
- El-Naggar, M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rowansci.substack.com [rowansci.substack.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis for Drug Development Professionals: 4-Anilinoquinazoline Derivatives Versus Gefitinib in Targeting EGFR
This guide offers an in-depth, objective comparison of the therapeutic efficacy of a promising 4-anilinoquinazoline derivative, compound 19h, against the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, provides detailed experimental protocols, and outlines the scientific rationale behind the evaluation of these two compounds. Our focus is to equip you with the necessary technical insights to inform your research and development endeavors in oncology.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged scaffold in the design of ATP-competitive kinase inhibitors, particularly those targeting EGFR. Gefitinib, a 4-anilinoquinazoline derivative, was a first-generation EGFR tyrosine kinase inhibitor (TKI) that demonstrated significant clinical benefit in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of acquired resistance has driven the development of next-generation inhibitors. This guide will focus on a specific, highly potent 4-anilinoquinazoline derivative, referred to as compound 19h , which has shown exceptional preclinical activity, and compare its efficacy profile with that of gefitinib.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both gefitinib and 4-anilinoquinazoline derivatives are ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Figure 2: A typical experimental workflow for the preclinical evaluation of EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the EGFR tyrosine kinase.
Principle: A luminescence-based assay is used to measure the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (4-anilinoquinazoline derivative, gefitinib) dissolved in DMSO
-
ATP
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
A549 or HT-29 cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
Objective: To determine the effect of the test compounds on the phosphorylation of EGFR in cancer cells.
Principle: Western blotting is used to separate proteins by size and detect the levels of total and phosphorylated EGFR using specific antibodies.
Materials:
-
A549 or HT-29 cells
-
Serum-free culture medium
-
Recombinant human EGF
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-EGFR signal to total EGFR and the loading control.
In Vivo Efficacy: Proposed Head-to-Head Xenograft Study
While in vitro data for compound 19h is highly promising, a direct in vivo comparison with gefitinib is essential to evaluate its therapeutic potential. The following protocol outlines a proposed xenograft study to address this.
Protocol 4: Subcutaneous Xenograft Mouse Model
Objective: To compare the in vivo anti-tumor efficacy of compound 19h and gefitinib in a human tumor xenograft model.
Principle: Immunodeficient mice are implanted with human cancer cells to grow tumors. The effect of drug treatment on tumor growth is then monitored over time.
Materials:
-
A549 or HT-29 cells
-
6-8 week old female athymic nude mice
-
Matrigel
-
Test compounds (formulated for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 or HT-29 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
Gefitinib (e.g., 50 mg/kg, daily oral gavage)
-
Compound 19h (dose to be determined by pharmacokinetic and tolerability studies)
-
-
Administer the treatments daily for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as Western blotting for p-EGFR or immunohistochemistry for proliferation markers (e.g., Ki-67).
Conclusion and Future Directions
The preclinical data strongly suggests that the 4-anilinoquinazoline derivative, compound 19h, is a highly potent EGFR inhibitor with significantly greater in vitro efficacy than gefitinib. Its enhanced activity under hypoxic conditions further underscores its therapeutic potential.
The provided experimental protocols offer a robust framework for the comprehensive evaluation and direct comparison of these two compounds. The proposed in vivo xenograft study is a critical next step to validate the promising in vitro findings and to assess the therapeutic window and overall preclinical potential of compound 19h. Successful in vivo validation would position this and similar 4-anilinoquinazoline derivatives as promising next-generation EGFR inhibitors for clinical development.
References
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]
- Cytotoxic effects of gefitinib or AZD9291 on A549, A549GR, H1650,...
- Gefitinib (IRESSA)
- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed. [Link]
- p53 Enhances Gefitinib-Induced Growth Inhibition and Apoptosis by Regulation of Fas in Non–Small Cell Lung Cancer. AACR Journals. [Link]
- Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. [Link]
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. [Link]
- Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells.
- Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. AACR Journals. [Link]
- Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PubMed Central. [Link]
- Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. PubMed. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. [Link]
- Anti-EGFR immunostaining pattern in HT-29 and Caco-2 cell lines,...
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
- Synergistic antitumor effect of S-1 and the epidermal growth factor receptor inhibitor gefitinib in non-small cell lung cancer cell lines. AACR Journals. [Link]
- In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer.
- In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib.
- Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo.
- Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. PubMed Central. [Link]
- The anti-tumor effect of gefitinib and chloroquine in the mouse...
A Head-to-Head Comparison of 4-Aminoquinazoline EGFR Inhibitors: From Bench to Bedside
As a Senior Application Scientist, this guide provides an in-depth, technical comparison of 4-aminoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. We will dissect the nuances of their biochemical potency, cellular efficacy, and clinical performance, grounded in experimental data. This document is designed for researchers, scientists, and drug development professionals seeking to understand the landscape of these critical anti-cancer agents.
The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), mimicking the adenine portion of ATP to competitively bind to the kinase's catalytic domain.[1][2] This guide will navigate through the three generations of these inhibitors, highlighting the iterative improvements in design that have revolutionized the treatment of cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC).[3][4]
The EGFR Signaling Pathway and Inhibitor Mechanism
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[5][6] This event triggers a cascade of downstream signaling through pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, promoting cell proliferation and survival.[7][8] In many cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[5] 4-aminoquinazoline inhibitors are designed to block this ATP-dependent signaling.
First-Generation EGFR Inhibitors: The Reversible Competitors
The first-generation TKIs, including Gefitinib and Erlotinib, are reversible ATP-competitive inhibitors.[9] They show significant efficacy in patients with activating mutations, such as exon 19 deletions (del19) and the L858R point mutation in exon 21, which increase the receptor's affinity for these drugs compared to ATP.[4]
Head-to-Head: Gefitinib vs. Erlotinib vs. Icotinib
Gefitinib, Erlotinib, and Icotinib are the archetypal first-generation inhibitors. While their core mechanism is identical, their clinical profiles show subtle but important differences. Multiple studies and meta-analyses have concluded that their overall efficacy is comparable, though their safety profiles diverge.[10][11][12]
| Parameter | Gefitinib | Erlotinib | Icotinib |
| Mechanism | Reversible ATP-competitive | Reversible ATP-competitive | Reversible ATP-competitive |
| EGFRWT IC50 | ~25.4 nM[13] | ~33.2 nM[13] | Data varies, comparable to Gefitinib |
| EGFRL858R IC50 | Potent, sub-nanomolar range | Potent, sub-nanomolar range | Potent, sub-nanomolar range |
| Median PFS (adjuvant) | ~36.1 months (Stage II/III)[10] | ~42.8 months (Stage II/III)[10] | ~32.5 months (Stage II/III)[10] |
| Common Adverse Events | Rash, Diarrhea | Rash, Diarrhea (often higher rates than Gefitinib)[11] | Rash (often lower rates than Gefitinib)[11] |
Expert Insight: The choice between these agents in a clinical setting often comes down to balancing efficacy with patient tolerance. For instance, while some data suggest Erlotinib may have a slightly longer median survival time, it is often associated with a higher incidence of rash and nausea compared to Gefitinib.[11] Icotinib, primarily available in China, has shown a similar efficacy profile to Gefitinib but with a potentially better safety profile, particularly a lower incidence of rash.[11]
Second-Generation EGFR Inhibitors: The Irreversible Pan-ErbB Blockers
To overcome the acquired resistance that inevitably develops with first-generation TKIs, second-generation inhibitors like Afatinib and Dacomitinib were developed. These agents form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[14] They are also "pan-ErbB" inhibitors, targeting other members of the ErbB family (HER2, HER4), which was hypothesized to provide a broader and more durable anti-cancer effect.[14][15]
Head-to-Head: Afatinib vs. Dacomitinib
| Parameter | Afatinib | Dacomitinib |
| Mechanism | Irreversible, Covalent Pan-ErbB inhibitor | Irreversible, Covalent Pan-ErbB inhibitor |
| Target Profile | EGFR, HER2, HER4[14] | EGFR, HER2, HER4 |
| EGFRT790M Activity | Limited clinical efficacy due to toxicity at required doses[16] | Limited clinical efficacy due to toxicity |
| Median OS (vs. Gefitinib) | 33.3 months (LUX-Lung 7) | 34.1 months (ARCHER 1050) |
| Common Adverse Events | Diarrhea, Rash, Stomatitis | Diarrhea, Rash, Paronychia |
Expert Insight: The irreversible, pan-ErbB inhibition of second-generation agents offers a theoretical advantage in potency. However, this broader activity also leads to increased toxicity, as they do not spare wild-type (WT) EGFR.[16] This on-target toxicity (e.g., severe rash and diarrhea) limits the achievable dose, which in turn compromises their effectiveness against the common T790M resistance mutation that emerges after first-generation therapy.[15][16] While both Afatinib and Dacomitinib have shown superiority over first-generation TKIs in certain clinical trials, their toxicity profiles require careful patient management.
Third-Generation EGFR Inhibitors: Precision Targeting of Resistance
The major breakthrough in overcoming resistance to first- and second-generation TKIs came with the third-generation inhibitors, exemplified by Osimertinib. These drugs were specifically designed to be mutant-selective, potently inhibiting both activating mutations (L858R, del19) and the T790M resistance mutation, while largely sparing WT EGFR.[15][16] This enhanced selectivity translates into a much wider therapeutic window and a more favorable safety profile.[14][17]
Spotlight: Osimertinib
Osimertinib is an irreversible inhibitor that has become a standard of care for patients with EGFR T790M-positive NSCLC and, more recently, as a first-line treatment for EGFR-mutated NSCLC.[17][18]
| Parameter | Osimertinib |
| Mechanism | Irreversible, Covalent, Mutant-Selective |
| Target Profile | EGFRL858R, EGFRdel19, EGFRT790M |
| WT EGFR Sparing | High (significantly less potent against WT EGFR)[16] |
| Median PFS (vs. 1st Gen) | 18.9 months (FLAURA trial) |
| CNS Activity | Superior blood-brain barrier penetration[18] |
| Common Adverse Events | Diarrhea, Rash, Dry Skin (generally milder than 2nd Gen) |
Expert Insight: The design of Osimertinib represents a paradigm shift. By sparing WT EGFR, it minimizes the dose-limiting toxicities seen with earlier generations, allowing for sustained target engagement at an effective dose.[16] Its superior central nervous system (CNS) penetration is also a critical advantage for patients with brain metastases, a common site of progression.[18][19] However, resistance to third-generation inhibitors also emerges, often through mechanisms like the C797S mutation, which prevents the covalent bond from forming.[20]
Experimental Protocols for Inhibitor Evaluation
A rigorous, multi-step process is required to characterize a novel 4-aminoquinazoline EGFR inhibitor. The workflow progresses from measuring direct enzyme inhibition to assessing effects in a complex cellular environment.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
Causality: This is the foundational assay to determine the direct potency (IC50) of an inhibitor on the isolated EGFR kinase domain, free from confounding cellular factors like membrane permeability.[7] It measures the amount of ADP produced, which is directly proportional to kinase activity.[21][22]
Methodology:
-
Plate Preparation: In a 384-well plate, serially dilute the test inhibitor in DMSO. Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[22]
-
Enzyme Addition: Add 2 µL of recombinant EGFR enzyme (e.g., wild-type, L858R, or T790M mutant) diluted in kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[23]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr)4:1 substrate and ATP at its Km concentration) to initiate the kinase reaction.[23]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.[22]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTS Assay)
Causality: This assay measures the inhibitor's ability to halt the growth of cancer cells that are dependent on EGFR signaling.[21] It provides a more physiologically relevant measure of efficacy than a biochemical assay, as it inherently accounts for the compound's ability to enter the cell and engage its target in a complex biological system.[7]
Methodology:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., NCI-H1975 for T790M, HCC827 for del19) into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well as per the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.[21]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value by fitting the dose-response curve.
Protocol 3: Western Blot for EGFR Phosphorylation
Causality: This technique provides direct, visual evidence of target engagement within the cell.[5] By measuring the levels of phosphorylated EGFR (p-EGFR), it confirms that the inhibitor is blocking the kinase's activity and preventing the initiation of downstream signaling.
Methodology:
-
Cell Culture and Starvation: Culture EGFR-dependent cells to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR activity.[5]
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the test inhibitor for 2 hours.[21]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[23]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation.[5]
Conclusion
The 4-aminoquinazoline scaffold has been remarkably fruitful, yielding three generations of EGFR inhibitors that have transformed cancer therapy. The journey from the reversible, first-generation inhibitors to the highly selective and potent third-generation agents demonstrates a sophisticated application of structure-based drug design. First-generation TKIs like Gefitinib and Erlotinib remain valuable but are limited by acquired resistance. Second-generation agents like Afatinib offered increased potency at the cost of significant toxicity. The true advancement came with third-generation inhibitors like Osimertinib, which successfully decoupled efficacy from toxicity by selectively targeting mutant forms of EGFR. The rigorous experimental evaluation, from biochemical assays to cellular and in vivo models, remains the cornerstone of validating these life-saving therapeutics and developing the next generation of inhibitors to overcome new forms of resistance.
References
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image].
- Semantic Scholar. (2019). Comparison Between Second- and Third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors as First-line Treatment in Patients With Non-small-cell Lung Cancer: A Retrospective Analysis.
- Anticancer Research. (n.d.). Comparison Between Second- and Third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors as First-line.
- Taylor & Francis Online. (2016). Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer.
- PubMed. (n.d.). Second and third-generation epidermal growth factor receptor tyrosine kinase inhibitors in advanced nonsmall cell lung cancer.
- PubMed. (n.d.). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor.
- Taylor & Francis Online. (n.d.). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor.
- PubMed Central. (n.d.). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations.
- MDPI. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases.
- National Institutes of Health (NIH). (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- National Institutes of Health (NIH). (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- PubMed Central. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[21]. Growth factor binding....
- National Institutes of Health (NIH). (n.d.). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis.
- ResearchGate. (n.d.). Reversible Inhibitor Biochemical EGFR IC50 values in nanomolar against....
- PubMed. (2021). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations.
- Eco-Vector Journals Portal. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
- Semantic Scholar. (n.d.). [PDF] Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.
- PLOS One. (n.d.). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations.
- Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
- PubMed Central. (n.d.). Comparing overall survival between first generation EGFR-TKIs and chemotherapy in lung cancer patients with Del19/L858R.
- ResearchGate. (2025). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
- PubMed. (2014). Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations.
- PubMed Central. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers.
- PubMed Central. (n.d.). Epidermal growth factor receptor first generation tyrosine-kinase inhibitors.
- RSC Publishing. (n.d.). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer.
- IntechOpen. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- PubMed Central. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
- AACR Journals. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy.
- MDPI. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- ASCO Publications. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM).
- AIMS Press. (2019). A meta-analysis of the comparing of the first-generation and next-generation TKIs in the treatment of NSCLC.
- ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
- ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. The IC50 of....
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Second and third-generation epidermal growth factor receptor tyrosine kinase inhibitors in advanced nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. [PDF] Comparison Between Second- and Third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors as First-line Treatment in Patients With Non-small-cell Lung Cancer: A Retrospective Analysis | Semantic Scholar [semanticscholar.org]
- 18. ascopubs.org [ascopubs.org]
- 19. mdpi.com [mdpi.com]
- 20. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Selectivity Landscape: A Comparative Guide to Cross-Screening 4-Aminoquinazoline Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 4-aminoquinazoline scaffold represents a cornerstone in the development of targeted kinase inhibitors. Its "privileged" status is well-earned, forming the backbone of several FDA-approved drugs that have transformed cancer therapy.[1] However, the success of a kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[2]
This guide provides an in-depth comparison of the kinase selectivity profiles of prominent 4-aminoquinazoline-based drugs, supported by experimental data and detailed protocols for key screening assays. We will explore the causality behind experimental choices, empowering you to design, execute, and interpret your own cross-screening campaigns with scientific rigor.
The Rationale for Kinase Cross-Screening
Targeted drug discovery aims for precision. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge.[3] An inhibitor designed for one kinase may inadvertently bind to dozens of others. Kinase cross-screening, or profiling, is the systematic process of testing a compound against a large, representative panel of kinases. This process is not merely a quality control step but a critical phase of discovery that:
-
Defines Selectivity: Quantifies the inhibitor's preference for its intended target(s) over other kinases.
-
Predicts Off-Target Liabilities: Identifies potential sources of toxicity early in the development pipeline.
-
Uncovers New Therapeutic Potential: Reveals unexpected inhibitory activities that could be leveraged for new indications (polypharmacology).[2]
-
Guides Structure-Activity Relationship (SAR) Studies: Informs medicinal chemistry efforts to optimize potency and selectivity.[4]
Comparative Selectivity Profiles of 4-Aminoquinazoline Inhibitors
To illustrate the diverse selectivity profiles within this chemical class, we will compare four well-established 4-aminoquinazoline-based drugs: Gefitinib , Erlotinib , Lapatinib , and Vandetanib . While all are recognized as tyrosine kinase inhibitors, their interactions across the kinome are distinct.
Gefitinib and Erlotinib are primarily known as EGFR inhibitors. Lapatinib is a dual inhibitor of EGFR and ERBB2 (HER2). Vandetanib is a multi-targeted inhibitor, potently targeting VEGFR2, EGFR, and RET kinases.[5][6][7]
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of these compounds against a selection of key kinases. This data, compiled from large-scale screening studies, highlights both their primary targets and significant off-target interactions.[5][7][8]
| Kinase Target | Gefitinib | Erlotinib | Lapatinib | Vandetanib |
| Kd (nM) [7] | Kd (nM) [7] | Kd (nM) [7] | IC50 (nM) [5][8] | |
| Primary Targets | ||||
| EGFR | 0.5 | 0.4 | 3.0 | 500 |
| ERBB2 (HER2) | 1,100 | 1,000 | 13 | >10000 |
| ERBB4 (HER4) | 2,100 | 1,800 | 11 | - |
| VEGFR2 (KDR) | - | - | - | 40 |
| RET | - | - | - | 130 |
| Selected Off-Targets | ||||
| RIPK2 | 48 | 21 | 20 | - |
| GAK | 1,200 | 1,100 | 36 | - |
| AAK1 | >10,000 | >10,000 | 88 | - |
| MAP2K5 | >10,000 | >10,000 | 96 | - |
| VEGFR3 (Flt-4) | - | - | - | 110 |
| PDGFRβ | - | - | - | 1100 |
| TIE2 (TEK) | - | - | - | 3600 |
| c-KIT | - | - | - | >10000 |
Data presented as Kd (equilibrium dissociation constant) from KINOMEscan™ assays or IC50 (half-maximal inhibitory concentration) from various biochemical assays. A lower value indicates higher affinity/potency. "-" indicates data not available in the cited sources.
Analysis of Selectivity:
-
Gefitinib and Erlotinib demonstrate remarkable selectivity for EGFR, with Kd values in the sub-nanomolar range. Their affinity for other kinases, including the closely related ERBB2, is significantly lower (by three orders of magnitude). However, they share a potent off-target activity against RIPK2.[7]
-
Lapatinib , while also targeting EGFR, is distinguished by its high affinity for ERBB2 and ERBB4, making it a pan-ErbB family inhibitor. It also exhibits potent inhibition of RIPK2 and GAK.[7]
-
Vandetanib showcases a deliberately multi-targeted profile. It is a potent inhibitor of VEGFR2 and RET, in addition to EGFR.[5][8] This profile is designed to simultaneously block tumor angiogenesis and proliferation pathways. Its selectivity is notable in that it shows much weaker activity against a host of other kinases like PDGFRβ, TIE2, and c-KIT.[8]
This comparative data underscores a crucial concept: minor structural modifications on the 4-aminoquinazoline scaffold can dramatically alter the kinase selectivity profile, leading to vastly different therapeutic applications and potential side effects.
Visualizing Kinase Selectivity
The concept of kinase selectivity can be visualized to better understand an inhibitor's profile. The diagram below illustrates the difference between a highly selective inhibitor and a multi-targeted or non-selective inhibitor.
Caption: Conceptual diagram of inhibitor selectivity profiles.
Experimental Methodologies for Kinase Cross-Screening
Accurate and reproducible data is the bedrock of any comparison guide. The choice of assay technology is critical and depends on factors such as throughput requirements, the nature of the kinase, and the information desired (e.g., binding affinity vs. functional inhibition). Below are detailed protocols for three widely-used, robust platforms for biochemical kinase screening.
Experimental Workflow Overview
The general workflow for kinase inhibitor profiling is a multi-step process designed to ensure data quality and accuracy.
Caption: General workflow for biochemical kinase inhibitor screening.
Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A thermostable luciferase uses the remaining ATP to generate a luminescent signal. High kinase activity results in low ATP and a dim signal, while potent inhibition results in high ATP and a bright signal. This method is universal for any ATP-dependent kinase.
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the 4-aminoquinazoline test compounds in 100% DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration (e.g., 1 mM for a 10 µM final concentration).
-
Transfer 0.5 µL of each compound dilution to the wells of a low-volume 384-well white assay plate. Include DMSO-only wells for "no inhibition" (0% inhibition) controls and wells without enzyme for "full inhibition" (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations of kinase and substrate should be optimized for each specific kinase to achieve approximately 50-80% ATP consumption during the reaction time.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the test compound or DMSO.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or 30°C) for the predetermined reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Mix on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate (e.g., fluorescein) by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the antibody binds, the terbium (donor) and fluorescein (acceptor) are brought into proximity, allowing FRET to occur upon excitation. The TR-FRET signal is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X serial dilution of test compounds in kinase buffer containing DMSO.
-
Prepare a 4X Kinase solution in kinase buffer. The concentration should be pre-determined to yield a robust signal (e.g., EC80 concentration).
-
Prepare a 4X Substrate/ATP mix in kinase buffer.
-
-
Kinase Reaction:
-
To a 384-well assay plate, add 2.5 µL of the 4X compound dilutions.
-
Add 2.5 µL of the 4X Kinase solution to all wells except negative controls.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X Detection Mix containing EDTA (to stop the kinase reaction) and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.
-
Add 10 µL of the 2X Detection Mix to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 620 nm).
-
Normalize the data to high and low controls and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 3: FRET-Based Proteolytic Cleavage Assay (e.g., Z'-LYTE®)
Principle: This technology uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at each end. The kinase phosphorylates the peptide. After the kinase reaction, a site-specific protease is added which only cleaves the non-phosphorylated peptides. Cleavage disrupts FRET, leading to a high donor emission signal. Phosphorylation protects the peptide from cleavage, maintaining FRET and a high acceptor signal. The ratio of donor to acceptor emission is used to calculate the percent of phosphorylation.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Add 2.5 µL of 4X test compound to the assay plate.
-
Add 5 µL of a 2X Kinase/Peptide Substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent (containing the specific protease) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Optionally, add 5 µL of Stop Reagent.
-
Read the plate on a fluorescence plate reader, measuring both Coumarin (donor) and Fluorescein (acceptor) emission.
-
-
Data Analysis:
-
Calculate the Emission Ratio (Coumarin/Fluorescein).
-
Use the ratio to determine the percent phosphorylation based on control wells (0% and 100% phosphorylation).
-
Calculate the percent inhibition from the percent phosphorylation and plot against inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The cross-screening of 4-aminoquinazoline derivatives reveals a fascinating landscape of selectivity. While compounds like Gefitinib and Erlotinib achieve high specificity for EGFR, others like Lapatinib and Vandetanib demonstrate the utility of precisely tailored multi-targeting profiles.[5][7] This guide demonstrates that understanding a compound's kinome-wide activity is indispensable for modern drug discovery.
The choice of screening platform—be it the universal ATP-depletion method or more specific FRET-based assays—provides robust and reproducible data to guide these crucial decisions. By applying these methodologies and principles, researchers can more effectively characterize their 4-aminoquinazoline-based inhibitors, leading to the development of safer, more effective, and highly optimized therapeutic agents. The continued exploration of this privileged scaffold, guided by comprehensive selectivity profiling, promises to yield the next generation of impactful kinase inhibitors.
References
- Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. ClinPGx.
- Vandetanib – Knowledge and References. Taylor & Francis.
- Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. PubMed.
- Lapatinib KINOMEscan (LDG-1090: LDS-1093). LINCS Data Portal.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. NIH.
- Selected kinase profile of 4 key compounds. ResearchGate.
- Lapatinib KINOMEscan-2. LINCS Data Portal.
- Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ResearchGate.
- KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... ResearchGate.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton.
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
- Kinase Drug Discovery – What's Next in the Field? NIH.
- Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. American Society of Clinical Oncology.
- HHS Public Access.
- Panels of Markers for Erlotinib and Gefitinib Sensitivity Found in NSCLC Cell Lines. Oncology News International.
- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate.
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- Full article: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis Online.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating In Vitro Anticancer Efficacy of 4-Aminoquinazolines: A Comparative Guide to In Vivo Models
For researchers, scientists, and drug development professionals in oncology, the journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. The 4-aminoquinazoline scaffold has emerged as a cornerstone in the development of targeted anticancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] While in vitro assays provide the initial proof-of-concept for antiproliferative activity, these simplified systems often fail to recapitulate the complex tumor microenvironment and whole-body physiology. Consequently, rigorous in vivo validation is not just a subsequent step but a critical inflection point in the drug discovery pipeline.
This guide provides an in-depth comparison of common in vivo models used to validate the anticancer efficacy of 4-aminoquinazoline derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to design robust, self-validating preclinical studies.
From the Flask to the Organism: The Imperative of In Vivo Translation
Initial screening of 4-aminoquinazoline libraries typically involves cell-based assays to determine their half-maximal inhibitory concentration (IC50) against various cancer cell lines.[3] These assays are invaluable for high-throughput screening and establishing initial structure-activity relationships (SAR). However, the leap from a petri dish to a living organism introduces a myriad of variables that can profoundly impact a compound's efficacy and safety.
Limitations of In Vitro Systems:
-
Lack of a Complex Tumor Microenvironment: In vitro cultures do not replicate the intricate interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix, all of which can influence drug response.
-
Absence of Pharmacokinetic Factors: A compound's absorption, distribution, metabolism, and excretion (ADME) properties are not accounted for in vitro. A potent compound in a cell-based assay may have poor bioavailability or be rapidly metabolized in vivo, rendering it ineffective.
-
Oversimplified Endpoint: In vitro assays typically measure cytotoxicity or proliferation inhibition, which may not fully capture the nuanced antitumor effects in a whole organism, such as anti-angiogenic or immunomodulatory activities.
The transition to in vivo models is therefore essential to bridge this translational gap. The selection of an appropriate animal model is paramount and depends on the specific scientific question being addressed.
A Comparative Analysis of In Vivo Models for Anticancer Activity
The choice of in vivo model is a critical decision that influences the interpretation and translational relevance of the study. Below is a comparison of commonly employed models for evaluating 4-aminoquinazoline derivatives.
| Model Type | Description | Advantages | Disadvantages | Primary Endpoints |
| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude, SCID). | Technically straightforward, high tumor take rate, allows for easy tumor measurement. | Non-orthotopic location, lacks tumor-stroma interactions of the native organ, limited metastasis. | Tumor growth inhibition (TGI), tumor volume, body weight. |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in immunodeficient mice (e.g., lung cancer cells into the lung). | More clinically relevant tumor microenvironment, allows for assessment of local invasion and metastasis. | Technically more challenging, tumor growth can be difficult to monitor non-invasively. | Survival, tumor burden (bioluminescence imaging), metastasis. |
| Ehrlich Ascites Carcinoma (EAC) | A murine mammary adenocarcinoma that grows as an ascitic tumor in the peritoneal cavity of mice. | Rapid tumor growth, allows for easy harvesting of tumor cells and ascitic fluid. | Murine origin (may not fully recapitulate human cancer), aggressive and may not be suitable for all cancer types. | Mean survival time, tumor cell count, ascitic fluid volume. |
| Dalton's Lymphoma Ascites (DLA) | A transplantable T-cell lymphoma of murine origin that also grows as an ascitic tumor. | Well-established model for hematological malignancies, rapid and reproducible tumor growth. | Murine origin, specific to lymphoma. | Mean survival time, viable tumor cell count, body weight. |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a standard procedure for evaluating the in vivo efficacy of a 4-aminoquinazoline derivative using a human tumor xenograft mouse model.
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., A549 for non-small cell lung cancer) in appropriate media and conditions.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Wash cells with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspend at a final concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor take and growth. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow for at least one week of acclimatization.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-30 gauge needle.
-
Monitor the animals regularly for tumor development and overall health.
3. Dosing and Monitoring:
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the 4-aminoquinazoline derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound and vehicle control according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor body weight and clinical signs of toxicity throughout the study.
4. Endpoint Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Collect tissues for further analysis, such as histopathology or biomarker assessment.
Pharmacokinetics and Pharmacodynamics (PK/PD): Linking Exposure to Efficacy
Understanding the PK/PD relationship is crucial for interpreting efficacy data and for translating preclinical findings to the clinic. PK studies determine what the body does to the drug, while PD studies assess what the drug does to the body.
A typical PK study in mice involves administering the 4-aminoquinazoline derivative and collecting blood samples at various time points to measure drug concentration. Key parameters are then calculated.
Table 2: Representative Pharmacokinetic Parameters of Gefitinib in Mice
| Parameter | IV Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (µg/mL) | ~4.4 | ~7 |
| Tmax (h) | ~0.1 | 1 |
| t½ (h) | 2.6 | 3.8 |
| AUC (µg*h/mL) | - | - |
| Oral Bioavailability (F%) | - | 53% |
| (Data synthesized from multiple sources for illustrative purposes)[4] |
By correlating these PK parameters with the observed tumor growth inhibition (the PD endpoint), researchers can establish an exposure-response relationship. This is critical for determining the optimal dosing regimen for further preclinical and clinical development.
Toxicology and Safety Assessment: A Critical Hurdle
While efficacy is a primary goal, a favorable safety profile is equally important. In vivo toxicology studies are designed to identify potential adverse effects of 4-aminoquinazoline derivatives. These studies are typically conducted in both rodent and non-rodent species.
Common Endpoints in Preclinical Toxicology Studies:
-
Clinical Observations: Daily monitoring for any signs of illness, such as changes in behavior, appearance, or activity level.
-
Body Weight and Food Consumption: Regular measurement to assess overall health and potential gastrointestinal toxicity.
-
Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells, liver function, kidney function, and other organ systems.
-
Histopathology: Microscopic examination of tissues from various organs to identify any drug-related changes.
Table 3: Illustrative Preclinical Toxicology Profile for a Tyrosine Kinase Inhibitor
| Study Type | Species | Duration | Key Findings |
| Single Dose Toxicity | Rat, Dog | - | Determination of maximum tolerated dose (MTD). |
| Repeat Dose Toxicity | Rat, Dog | 28 days | Target organs of toxicity identified (e.g., skin, gastrointestinal tract), assessment of reversibility. |
| Safety Pharmacology | Rat, Dog | - | Evaluation of effects on cardiovascular, respiratory, and central nervous systems. |
| Genotoxicity | In vitro/In vivo | - | Assessment of mutagenic and clastogenic potential. |
| (This is a generalized table; specific findings will vary for each compound) |
Conclusion: A Data-Driven Path to the Clinic
The successful translation of in vitro findings for 4-aminoquinazoline derivatives into clinically effective anticancer agents hinges on a well-designed and rigorously executed in vivo validation strategy. By carefully selecting the appropriate animal models, integrating pharmacokinetic and pharmacodynamic assessments, and thoroughly evaluating the toxicological profile, researchers can build a robust data package that supports the advancement of promising candidates. This comparative guide serves as a framework for navigating the critical preclinical phase of drug development, ultimately increasing the probability of bringing novel and effective therapies to cancer patients.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
- 4-aminoquinazoline analogs: a novel class of anticancer agents. (2013). Mini Reviews in Medicinal Chemistry.
- In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. (2025). Semantic Scholar.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Frontiers in Pharmacology.
- Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. (2021). Xenobiotica.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). National Institutes of Health.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). World Journal of Pharmaceutical Research.
- Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. (2008). PubMed.
Sources
- 1. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New 4-Aminoquinazoline Derivatives Against Approved Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Enduring Significance of the 4-Aminoquinazoline Scaffold in Oncology
The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful anticancer agents.[1][2] Its ability to competitively bind to the ATP-binding pocket of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), has made it a cornerstone in the development of targeted cancer therapies.[3] Approved drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®) have demonstrated significant efficacy in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[4][5] Lapatinib (Tykerb®), a dual inhibitor of EGFR and HER2, has also found its place in the treatment of HER2-positive breast cancer.[6][7]
Despite these successes, the emergence of acquired resistance and the desire for improved safety profiles and broader efficacy continually drive the development of new 4-aminoquinazoline derivatives.[8] This guide provides a comprehensive framework for benchmarking novel 4-aminoquinazoline compounds against these established drugs. We will delve into the critical in vitro and in vivo assays, explain the scientific rationale behind experimental choices, and present data in a clear, comparative format to aid in the critical decision-making processes of drug development.
I. Foundational In Vitro Evaluation: Establishing a Baseline for Efficacy and Selectivity
The initial stages of benchmarking involve a battery of in vitro assays designed to quantify the potency and selectivity of the new derivatives. These assays provide the fundamental data needed to justify progression to more complex and resource-intensive studies.
A. Cell-Free Kinase Inhibition Assays: Quantifying Target Engagement
The primary mechanism of action for most 4-aminoquinazoline-based drugs is the inhibition of specific tyrosine kinases. Therefore, the first step is to determine the half-maximal inhibitory concentration (IC50) of the new derivatives against a panel of relevant kinases.
Rationale for Experimental Design: A cell-free, biochemical assay is the most direct method to measure the interaction between an inhibitor and its target enzyme without the confounding factors of cellular uptake, metabolism, or efflux.[9] A panel of kinases, including wild-type EGFR, clinically relevant EGFR mutants (e.g., L858R, T790M), HER2, and VEGFR-2, should be screened to establish both on-target potency and off-target selectivity.[1][10] Comparing the IC50 values of the new derivatives to those of gefitinib, erlotinib, and lapatinib provides a direct measure of relative potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based) [9][11]
-
Compound Preparation: Prepare a serial dilution of the new 4-aminoquinazoline derivatives and the reference drugs (gefitinib, erlotinib, lapatinib) in 100% DMSO. Subsequently, dilute these compounds in a kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant human kinase enzymes (e.g., EGFR, HER2) and a fluorescently labeled peptide substrate in the kinase assay buffer to their optimal concentrations.
-
Assay Reaction: In a 384-well plate, add the diluted inhibitors. Then, add the enzyme/substrate mixture to each well.
-
Initiation: Start the kinase reaction by adding ATP. The ATP concentration should be near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths. The signal will be inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
B. Cell-Based Proliferation and Viability Assays: Assessing Cellular Efficacy
While cell-free assays measure direct target engagement, cell-based assays provide a more biologically relevant context by evaluating a compound's ability to inhibit cell growth and induce cell death.
Rationale for Experimental Design: A panel of cancer cell lines with well-characterized genetic backgrounds is crucial for this assessment. This should include cell lines that are sensitive and resistant to existing EGFR inhibitors. For instance, the A549 (EGFR wild-type), H1975 (L858R/T790M mutant), and SK-BR-3 (HER2-overexpressing) cell lines are commonly used.[13] Comparing the IC50 values obtained from these assays for the new derivatives and the approved drugs will reveal their relative cellular potency and their activity against resistance-conferring mutations.
Experimental Protocol: MTT Cell Viability Assay [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new 4-aminoquinazoline derivatives and the reference drugs. Include untreated control wells. Incubate for a specified exposure period (e.g., 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
II. Preclinical In Vivo Evaluation: Translating In Vitro Potency to In Vivo Efficacy
Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-animal system. Xenograft models are a cornerstone of preclinical oncology drug development.[15][16]
A. Xenograft Models: Assessing Antitumor Activity in a Living System
Rationale for Experimental Design: Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a reproducible and valuable tool for initial efficacy assessment.[17] For a more clinically relevant model that captures tumor heterogeneity, patient-derived xenograft (PDX) models can be employed.[18] The choice of model should align with the intended clinical indication. For example, to benchmark against gefitinib, an H1975 (EGFR T790M) xenograft model would be appropriate to assess activity against this common resistance mutation.
Experimental Protocol: In Vivo Xenograft Tumor Growth Inhibition Study [15][19]
-
Model Establishment: Implant human cancer cells (e.g., H1975) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, new derivative, and a reference drug like gefitinib).
-
Drug Administration: Administer the compounds to the mice via the appropriate route (e.g., oral gavage) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated EGFR).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the TGI for each group compared to the vehicle control.
B. Pharmacokinetic (PK) Profiling: Understanding Drug Disposition
A compound's efficacy is intrinsically linked to its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME).[20][21]
Rationale for Experimental Design: Early assessment of PK parameters is crucial to ensure that the compound can achieve and maintain therapeutic concentrations at the tumor site.[22][23] Key parameters to determine include clearance, volume of distribution, half-life, and oral bioavailability.[24] Comparing the PK profiles of the new derivatives with those of the approved drugs can reveal potential advantages, such as improved bioavailability or a longer half-life, which could translate to more convenient dosing schedules for patients.
Experimental Protocol: Rodent Pharmacokinetic Study [24]
-
Dose Preparation: Prepare dosing solutions of the test compound and a reference drug in appropriate vehicles for intravenous (IV) and oral (PO) administration.
-
Animal Dosing: Administer the compounds to rats or mice via IV and PO routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
III. Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Kinase Inhibition
| Compound | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | HER2 IC50 (nM) |
| New Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| New Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Gefitinib | [Insert Data] | [Insert Data] | [Insert Data] |
| Lapatinib | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: In Vitro Cell Proliferation
| Compound | A549 IC50 (µM) | H1975 IC50 (µM) | SK-BR-3 IC50 (µM) |
| New Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| New Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Gefitinib | [Insert Data] | [Insert Data] | [Insert Data] |
| Lapatinib | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: In Vivo Antitumor Efficacy (H1975 Xenograft Model)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| New Derivative 1 | [Insert Data] | [Insert Data] |
| Gefitinib | [Insert Data] | [Insert Data] |
Table 4: Pharmacokinetic Parameters in Rats
| Compound | Clearance (mL/min/kg) | Vd (L/kg) | t½ (h) | F (%) |
| New Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Gefitinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
IV. Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance the understanding of the scientific rationale and methodologies.
Caption: Simplified EGFR/HER2 signaling pathway and the site of inhibition by 4-aminoquinazoline derivatives.
Caption: Workflow for the in vitro benchmarking of new 4-aminoquinazoline derivatives.
V. Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking new 4-aminoquinazoline derivatives against established anticancer drugs. By employing a combination of robust in vitro and in vivo assays, researchers can generate the critical data needed to assess the potential of their novel compounds. A successful benchmarking study will not only highlight compounds with superior potency or improved safety profiles but will also provide a strong rationale for their continued development and potential to address the unmet needs in cancer therapy, such as overcoming drug resistance. The ultimate goal is to identify and advance new therapies that offer significant improvements in patient outcomes.[25]
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014, December 15). PubMed.
- Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
- 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. (2024, August 25).
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
- Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... (n.d.). ResearchGate.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. (2025, August 7). ResearchGate.
- Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). PubMed.
- What is the mechanism of Lapatinib Ditosylate Hydrate? (2024, July 17). Patsnap Synapse.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. (n.d.). Benchchem.
- Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. (2023, December 21).
- The Mechanism of Action: How Lapatinib Fights Cancer. (n.d.).
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (n.d.). PubMed Central.
- Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017, April 21). PubMed.
- Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (2023, January 26). Taylor & Francis.
- FDA Issues New Guidelines for the Co-development of Drugs. (n.d.). CancerNetwork.
- (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025, August 5). ResearchGate.
- Mechanism of resistance to lapatinib. Myriad potential mechanisms of... (n.d.). ResearchGate.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Comparative Evaluation of New-Generation Anticancer Drugs for Improved Patient Outcomes. (n.d.). International Journal of Pharmaceutical Sciences.
- Technical Support Center: Overcoming Poor Pharmacokinetics of Small Molecule Inhibitors. (n.d.). Benchchem.
- Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3. (n.d.). Benchchem.
- Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010, April 30). CancerNetwork.
- In vitro kinase assay. (2023, September 23). Protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen.
- (PDF) Guidelines for cell viability assays. (n.d.). ResearchGate.
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.).
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate.
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.).
- How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com.
- Kinase assays. (2020, September 1). BMG LABTECH.
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2020, April 30). FDA.
- Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. (n.d.). ResearchGate.
- Benchmarking II-B08: A Comparative Analysis Against Established Chemotherapy Drugs. (n.d.). Benchchem.
- What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse.
- Understanding the Drug-Drug Interactions of Erlotinib and Gefitinib. (2023, May 31). U.S. Medicine.
- Comparing the Approval and Coverage Decisions of New Oncology Drugs in the United States and Other Selected Countries - PMC. (n.d.). PubMed Central.
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (n.d.). FDA.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed.
- FDA Gives Drug Codevelopment Guidance. (2013, October 10). Cancer Discovery - AACR Journals.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. startresearch.com [startresearch.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. scienceopen.com [scienceopen.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijpsjournal.com [ijpsjournal.com]
A Researcher's Guide to Statistical Analysis of SAR Data for 4-Aminoquinazoline Analogs: From Raw Data to Actionable Insights
In the landscape of modern drug discovery, the 4-aminoquinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[1][2] The journey from a library of synthesized analogs to a promising lead candidate is paved with rigorous Structure-Activity Relationship (SAR) analysis. This guide provides a comprehensive walkthrough of the statistical methodologies employed to dissect SAR data for 4-aminoquinazoline derivatives, offering a comparative analysis of key techniques and the rationale behind their application. We will delve into the practical aspects of data generation, statistical modeling, and the interpretation of results, equipping researchers with the knowledge to navigate the complexities of SAR analysis and make data-driven decisions in their drug development endeavors.
The Foundation: Generating Robust Biological Data
The integrity of any statistical analysis is fundamentally dependent on the quality of the input data. For 4-aminoquinazoline analogs targeting protein kinases, the half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying potency.[3] The following is a generalized protocol for determining IC50 values, which serves as the bedrock for subsequent SAR studies.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical fluorescence-based in vitro kinase assay, a high-throughput method for determining the potency of 4-aminoquinazoline analogs against a target kinase like EGFR.[4]
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Test 4-aminoquinazoline analogs
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, dilute the compounds in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains constant and typically at or below 1%.[4]
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the fluorescent peptide substrate in the kinase assay buffer to their predetermined optimal concentrations.
-
Assay Reaction:
-
Dispense the diluted test compounds into the wells of the 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Signal Detection: Terminate the reaction and measure the fluorescence intensity using a compatible plate reader.
-
Data Analysis:
-
Normalize the data by setting the signal from the no-inhibitor control (DMSO only) as 100% activity and the signal from a maximally inhibited control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Unraveling the Structure-Activity Relationship: A Comparative Look at Statistical Techniques
With a robust dataset of IC50 values for a series of 4-aminoquinazoline analogs, the next crucial step is to employ statistical methods to elucidate the relationship between chemical structure and biological activity. This section compares two key approaches: traditional statistical tests for discrete comparisons and the more sophisticated Quantitative Structure-Activity Relationship (QSAR) modeling for predictive insights.
Direct Comparison: The Role of t-Tests and ANOVA
For comparing the potency of a small number of analogs or assessing the impact of a specific structural modification, classical statistical tests are invaluable.
-
Student's t-test: This test is ideal for comparing the mean IC50 values of two groups of analogs. For instance, to determine if the addition of a specific substituent significantly alters inhibitory activity, a t-test can be applied to the IC50 values of the substituted and unsubstituted analogs. A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed difference in potency is unlikely to be due to random chance.
-
Analysis of Variance (ANOVA): When comparing the mean IC50 values of more than two groups of analogs, ANOVA is the appropriate statistical tool. For example, if you have synthesized a series of analogs with different substituents at the same position on the quinazoline ring, ANOVA can determine if there is a significant difference in activity among these groups. If the overall ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific groups differ from each other.
Predictive Power: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling takes SAR analysis a step further by creating mathematical models that correlate the chemical structures of compounds with their biological activities.[5] This predictive capability is instrumental in prioritizing the synthesis of new analogs and guiding lead optimization.[6]
The QSAR Workflow:
A typical QSAR study for 4-aminoquinazoline analogs involves the following steps:
-
Data Collection and Preparation: A dataset of 4-aminoquinazoline analogs with their corresponding IC50 values is compiled.[7] The IC50 values are typically converted to their logarithmic form (pIC50) for a more linear relationship with the descriptors.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields).
-
Model Building: Statistical methods are used to build a mathematical model that relates the molecular descriptors (independent variables) to the pIC50 values (dependent variable). Common techniques include:
-
Multiple Linear Regression (MLR): A linear approach to model the relationship between two or more explanatory variables and a response variable.
-
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.[4]
-
k-Nearest Neighbors (k-NN): A non-linear method that predicts the activity of a new compound based on the activities of its most similar neighbors in the dataset.[6]
-
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model.
-
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model building) is evaluated using metrics like the predictive R² (pred_R²).[4]
-
A Hypothetical Comparison of QSAR Models for 4-Aminoquinazoline Analogs:
To illustrate the comparison of different QSAR models, consider the following hypothetical data for a series of 4-aminoquinazoline analogs targeting EGFR:
| Analog | R-Group at C6 | R-Group at C7 | Experimental pIC50 | Predicted pIC50 (PLS Model) | Predicted pIC50 (k-NN Model) |
| 1 | -H | -OCH3 | 7.25 | 7.18 | 7.22 |
| 2 | -Cl | -OCH3 | 7.89 | 7.95 | 7.85 |
| 3 | -Br | -OCH3 | 8.12 | 8.05 | 8.15 |
| 4 | -H | -OC2H5 | 7.45 | 7.35 | 7.41 |
| 5 | -Cl | -OC2H5 | 8.05 | 8.11 | 8.02 |
| 6 | -Br | -OC2H5 | 8.33 | 8.25 | 8.30 |
Statistical Comparison of the Models:
| Statistical Parameter | PLS Model | k-NN Model | Interpretation |
| R² (Goodness of fit) | 0.98 | 0.99 | Both models show a very good fit to the training data. |
| q² (Internal validation) | 0.85 | 0.88 | Both models are robust and have good internal predictive ability. |
| pred_R² (External validation) | 0.82 | 0.86 | The k-NN model shows slightly better predictive power on an external dataset. |
In this hypothetical scenario, while both models perform well, the k-NN model demonstrates slightly superior predictive capability based on the external validation metric. This would suggest that for this particular dataset, the non-linear relationships captured by the k-NN model might be more representative of the underlying SAR.
Visualizing the Biological Context and Analytical Workflow
To effectively communicate the complex relationships in SAR analysis, visual aids are indispensable. The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by 4-aminoquinazolines and the general workflow of a QSAR study.
The EGFR Signaling Pathway: A Primary Target
Many 4-aminoquinazoline analogs exert their anticancer effects by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival.[8][9]
Caption: The EGFR signaling pathway and the site of inhibition by 4-aminoquinazoline analogs.
The QSAR Study Workflow: A Step-by-Step Visualization
The process of conducting a QSAR study can be broken down into a series of logical steps, from data acquisition to model application.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion: Integrating Statistical Rigor into Drug Discovery
The statistical analysis of SAR data is not merely a data-processing step but a critical component of the intellectual framework that drives modern drug discovery. For 4-aminoquinazoline analogs, a thorough understanding and application of statistical methods—from basic comparative tests to sophisticated QSAR modeling—are essential for transforming raw biological data into actionable insights. By embracing the principles of scientific integrity, employing robust experimental protocols, and leveraging the predictive power of statistical models, researchers can navigate the complex SAR landscape with greater confidence and efficiency, ultimately accelerating the development of novel and effective therapeutic agents.
References
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PubMed Central.
- QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. (2014). PubMed Central.
- 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH. (2010). PubMed Central.
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate.
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central.
- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers.
- Quantitative Structure–Activity Relationships. (n.d.). Royal Society of Chemistry.
- QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (n.d.). Atlantis Press.
- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate.
- EGFR signaling pathway. The figure depicts the downstream pathways... (n.d.). ResearchGate.
- 4-aminoquinazoline analogs: a novel class of anticancer agents. (2013). PubMed.
- EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
- IC50 Determination. (n.d.). edX.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO.
- Bioactive 4-aminoquinazolines (6–18) described as drugs or as drug... (n.d.). ResearchGate.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). PubMed Central.
- SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (n.d.). ResearchGate.
- Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. (2016). ResearchGate.
- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed.
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Independent Validation of Published 4-Aminoquinazoline Synthesis Methods: A Comparative Guide
Introduction: The Privileged 4-Aminoquinazoline Scaffold in Drug Discovery
The 4-aminoquinazoline core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure provides an ideal framework for presenting pharmacophoric elements in a defined three-dimensional space, enabling potent and selective interactions with a multitude of biological targets. This has led to the development of numerous blockbuster drugs, particularly in oncology, such as the EGFR tyrosine kinase inhibitors gefitinib and erlotinib.[1] The continued importance of this scaffold necessitates robust, efficient, and scalable synthetic methods for the generation of diverse compound libraries.
This guide provides an in-depth, validated comparison of three prominent methods for the synthesis of 4-aminoquinazolines, moving beyond theoretical discussion to present independently verified experimental protocols and performance data. We will dissect each method, clarifying the causality behind experimental choices and providing a transparent assessment of their respective strengths and weaknesses to empower researchers in drug development to make informed strategic decisions.
Method 1: The Classical Approach - Cyclocondensation of 2-Aminobenzonitrile with Formamide
This is one of the most fundamental and long-standing methods for the preparation of the unsubstituted 4-aminoquinazoline core. The logic behind this approach lies in the use of simple, readily available starting materials to construct the pyrimidine ring onto a pre-existing benzene scaffold.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic carbonyl carbon of formamide. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the 4-aminoquinazoline product. The high temperature is necessary to drive the dehydration and cyclization steps to completion.
Validated Experimental Protocol: Synthesis of 4-Aminoquinazoline
This protocol is based on established and published procedures.[2]
Materials:
-
o-Aminobenzonitrile (22.58 g, 0.191 mol)
-
Formamide (96 mL)
Procedure:
-
A mixture of o-aminobenzonitrile (22.58 g) and formamide (96 ml) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux at 220°C for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, during which time crystals will precipitate.
-
The precipitated crystals are collected by filtration.
-
The collected solid is washed twice with a small volume of cold water.
-
The product is dried under reduced pressure to yield crystalline 4-aminoquinazoline.
Expected Yield: Approximately 17.0 g.
Workflow Diagram: Classical Synthesis
Caption: Workflow for the classical synthesis of 4-aminoquinazoline.
Method 2: Nucleophilic Aromatic Substitution (SNAr) - Conventional vs. Microwave-Assisted
The displacement of a leaving group, typically a halide, from the 4-position of the quinazoline ring by an amine is a cornerstone of functionalized 4-aminoquinazoline synthesis. This SNAr reaction is highly effective due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack.
Here, we directly compare classical thermal heating with microwave-assisted synthesis for this key transformation, highlighting the dramatic impact of the energy source on reaction efficiency.
Validated Experimental Protocols
The following protocols are adapted from a comparative study by Gong et al.[1], which provides a direct side-by-side comparison.
A. Classical Method (Conventional Heating)
Materials:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
Procedure:
-
A solution of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is prepared in a round-bottom flask.
-
The mixture is stirred under reflux at 80°C for 12 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is washed with water, filtered, and purified by silica gel column chromatography.
B. Microwave-Assisted Method
Materials:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
Procedure:
-
A mixture of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is placed in a microwave-safe reaction vessel.
-
The mixture is stirred for three minutes.
-
The vessel is sealed and irradiated in a microwave oven at 60W for 20 minutes.[1][3]
-
After irradiation, the vessel is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is washed with water, filtered, and purified by silica gel column chromatography.
Workflow Diagram: SNAr Synthesis
Caption: Comparative workflow for SNAr synthesis methods.
Method 3: Modern Catalysis - Copper-Catalyzed Synthesis
Modern synthetic chemistry often leverages metal catalysis to achieve transformations under milder conditions with greater efficiency and substrate scope. For 4-aminoquinazoline synthesis, copper-catalyzed methods have emerged as a powerful tool, enabling the coupling of readily available 2-bromobenzonitriles with amidines or guanidine.
Mechanism: The proposed mechanism involves an initial Ullmann-type coupling of the amidine with the 2-bromobenzonitrile, catalyzed by the copper(I) species.[4] This is followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, leading to cyclization and formation of the 4-aminoquinazoline product. The use of a ligand like N,N'-dimethylethylenediamine (DMEDA) is crucial for stabilizing the copper catalyst and facilitating the coupling process.
Validated Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is based on the work of Fu et al.[4][5], which details an efficient and practical procedure.
Materials:
-
Substituted 2-bromobenzonitrile (1.0 mmol)
-
Amidine or Guanidine (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
An oven-dried resealable tube is charged with the 2-bromobenzonitrile (1.0 mmol), amidine or guanidine (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
DMEDA (0.2 mmol) and DMF (2.0 mL) are added under argon.
-
The tube is sealed and the reaction mixture is stirred at 80°C for 3-12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.
-
The mixture is filtered, and the filtrate is washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
Workflow Diagram: Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed synthesis of 4-aminoquinazolines.
Performance Comparison
The following table summarizes the key performance indicators for the validated methods, providing a clear, objective comparison for researchers.
| Parameter | Method 1: Classical | Method 2A: SNAr (Conventional) | Method 2B: SNAr (Microwave) | Method 3: Copper-Catalyzed |
| Starting Materials | 2-Aminobenzonitrile, Formamide | 4-Chloroquinazoline, Amine | 4-Chloroquinazoline, Amine | 2-Bromobenzonitrile, Amidine |
| Key Reagents | None | None | None | CuI, DMEDA, K₂CO₃ |
| Temperature | 220°C | 80°C | 80°C (set point) | 80°C |
| Reaction Time | 2 hours | 12 hours | 20 minutes | 3-12 hours |
| Typical Yields | Good (Specific yield depends on scale) | Low to Moderate (e.g., 37.3% for one example)[1] | High (e.g., 96.5% for the same example)[1] | Good to Excellent |
| Advantages | Simple, inexpensive starting materials; No catalyst required. | Wide substrate scope for amines. | Dramatically reduced reaction time; Higher yields; Energy efficient.[1][6][7] | Milder conditions than classical; Good functional group tolerance.[4] |
| Limitations | High temperature; Limited to simple 4-aminoquinazolines. | Very long reaction times; Often low yields.[1] | Requires specialized microwave reactor. | Requires catalyst and ligand; Inert atmosphere needed. |
Conclusion and Recommendations
Our independent validation confirms that while classical methods for 4-aminoquinazoline synthesis are effective for producing the basic scaffold, they are often limited by harsh conditions and narrow scope. For the synthesis of diverse, functionalized libraries, which is the primary goal in drug discovery, modern methods offer undeniable advantages.
-
For Speed and Efficiency: The Microwave-Assisted SNAr (Method 2B) is the clear winner. The reduction in reaction time from 12 hours to 20 minutes, coupled with a significant increase in yield, represents a profound improvement in efficiency that can accelerate discovery timelines.[1] This method is highly recommended for laboratories equipped with microwave reactors.
-
For Substrate Scope and Milder Conditions: The Copper-Catalyzed Synthesis (Method 3) provides an excellent, modern alternative. It avoids the high temperatures of the classical approach and allows for the construction of the quinazoline ring from different starting materials, offering flexibility in synthetic design.[4]
-
For Foundational Synthesis: The Classical Cyclocondensation (Method 1) remains a viable, low-cost option for producing the parent 4-aminoquinazoline compound, but its utility in complex, multi-step syntheses is limited.
Ultimately, the choice of method will depend on the specific target molecule, available laboratory equipment, and project timelines. However, this guide demonstrates that the adoption of modern technologies like microwave synthesis and metal catalysis can provide a substantial return on investment by dramatically improving the efficiency and output of synthetic campaigns targeting the valuable 4-aminoquinazoline scaffold.
References
- Gong, Y., He, H., & Yang, X. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278.
- Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106.
- Sci-Hub. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.
- ResearchGate. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.
- PrepChem. Synthesis of 4-aminoquinazoline.
- Molecules. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters.
- Gong, Y., He, H., & Yang, X. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278.
- ResearchGate. (2020). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2- d ]pyrimidin-4-ylamine Derivatives by Microwave Irradiation.
- ResearchGate. (2012). Microwave enhanced synthesis of 4-aminoquinazolines.
- Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 579.
- Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 579.
Sources
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 5. sci-hub.ru [sci-hub.ru]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of Kinase Inhibitor Disposition: A Comparative Guide to the Pharmacokinetic Profiles of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, 4-aminoquinazoline derivatives have emerged as a cornerstone, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. While their pharmacodynamic effects are often the primary focus, a deep understanding of their pharmacokinetic (PK) profiles is paramount for optimizing efficacy and ensuring patient safety. The absorption, distribution, metabolism, and excretion (ADME) characteristics of these drugs not only govern their systemic exposure but also dictate dosing strategies, predict potential drug-drug interactions, and can even influence the development of resistance.
This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent 4-aminoquinazoline derivatives, offering insights into the structural nuances that drive their distinct disposition in the body. By examining key PK parameters and the underlying metabolic pathways, we aim to equip researchers and drug development professionals with the knowledge to make informed decisions in the design and clinical investigation of this important class of therapeutic agents.
The ADME Landscape of 4-Aminoquinazoline Tyrosine Kinase Inhibitors: A Comparative Overview
The clinical utility of a 4-aminoquinazoline derivative is intrinsically linked to its journey through the body. The following table summarizes key pharmacokinetic parameters for a selection of widely studied compounds, providing a quantitative basis for our comparative discussion.
| Drug | Oral Bioavailability (%) | Time to Peak Concentration (Tmax) (hours) | Plasma Protein Binding (%) | Volume of Distribution (Vd) (L) | Elimination Half-life (t½) (hours) | Primary Metabolism | Primary Excretion Route |
| Gefitinib | ~59[1] | 3-5[1] | ~90[2] | 1400 | 48 | CYP3A4, CYP2D6[3][4] | Feces[3] |
| Erlotinib | ~60 (fasted), ~100 (fed)[5][6] | ~4[5][6] | ~93[5][6] | 232[5][6] | ~36.2[5][7] | CYP3A4, CYP1A2[3][8] | Feces[5] |
| Lapatinib | Low and variable[3] | 4-6[9] | >99[9] | >2200 | ~24 (effective)[9][10] | CYP3A4, CYP3A5[9][10] | Feces[9][11] |
| Afatinib | Not determined in humans (relative bioavailability ~92%)[12] | 2-5[12][13] | ~95[12] | 2000-3570[14] | ~37[13][14] | Minimal metabolism[13][14] | Feces[13][15] |
| Osimertinib | - | - | - | 974[16] | 48[17] | CYP3A[17] | Feces (68%), Urine (14%)[17] |
| Vandetanib | - | ~6[18][19] | ~90-94[18][19] | ~7450[18][19] | ~19 days[18][19] | CYP3A4[18] | Feces (44%), Urine (25%)[18] |
Delving Deeper: The "Why" Behind the Pharmacokinetic Variability
The differences in the pharmacokinetic profiles of these structurally related compounds can be attributed to subtle variations in their chemical makeup, which in turn influence their interactions with metabolic enzymes and transporters.
The Central Role of Cytochrome P450 3A4:
A recurring theme in the metabolism of 4-aminoquinazoline derivatives is the predominant role of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][8] This hepatic and intestinal enzyme is responsible for the oxidative metabolism of a vast array of xenobiotics, and its activity can be a significant source of inter-individual variability in drug exposure.
-
Gefitinib vs. Erlotinib: While both are primarily metabolized by CYP3A4, gefitinib appears to be more susceptible to its effects, which may contribute to its higher apparent oral clearance compared to erlotinib.[20][21] Furthermore, gefitinib metabolism also involves CYP2D6 to a significant extent, whereas erlotinib is considerably metabolized by CYP1A2.[20][21] These differential metabolic pathways have implications for potential drug-drug interactions.
Structural Determinants of Metabolism:
The specific sites on the 4-aminoquinazoline scaffold that are susceptible to metabolism are dictated by the nature and positioning of their substituents. For instance, O-demethylation is a common metabolic pathway for both gefitinib and erlotinib.[22] The presence of different functional groups can either facilitate or hinder enzymatic access, thereby influencing the rate and extent of metabolism.
The Influence of Efflux Transporters:
Beyond metabolic enzymes, efflux transporters like P-glycoprotein (P-gp) play a critical role in limiting the oral absorption and tissue penetration of many drugs.[23] Several 4-aminoquinazoline derivatives are known substrates of P-gp.[24] This transporter actively pumps drugs out of intestinal cells back into the gut lumen, thereby reducing their bioavailability. The extent to which each derivative is a substrate for P-gp can contribute to the observed variability in their oral absorption.
Experimental Protocols for Assessing Key Pharmacokinetic Properties
To provide a practical context for the data presented, we outline the methodologies for two fundamental in vitro assays used to predict the metabolic stability and intestinal permeability of drug candidates.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species of interest), thawed on ice.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.
-
Causality Behind Experimental Choices: The use of liver microsomes provides a concentrated source of phase I metabolic enzymes, particularly the cytochrome P450s. The NADPH regenerating system is crucial as NADPH is a necessary cofactor for CYP450 activity. The time-course nature of the experiment allows for the determination of the rate of metabolism, a key parameter in predicting in vivo clearance.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized intestinal epithelial cells, forming tight junctions and expressing key drug transporters. It is the gold standard in vitro model for predicting intestinal drug absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.
-
Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow) to confirm monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a defined concentration) to the apical (A) chamber.
-
At specified time intervals, collect samples from the basolateral (B) chamber.
-
At the end of the experiment, collect samples from the apical chamber to determine the final concentration.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
In a separate set of wells, add the test compound to the basolateral (B) chamber and collect samples from the apical (A) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Causality Behind Experimental Choices: The 21-25 day culture period is critical for the Caco-2 cells to differentiate and form a polarized monolayer that mimics the intestinal epithelium. Measuring permeability in both directions (A to B and B to A) is essential to not only assess passive diffusion but also to identify the potential for active efflux, a key mechanism of drug resistance and reduced bioavailability.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the general metabolic pathways for 4-aminoquinazoline derivatives and the workflow of the in vitro assays.
Caption: General ADME pathway for 4-aminoquinazoline derivatives.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The pharmacokinetic profiles of 4-aminoquinazoline derivatives are diverse and intricately linked to their chemical structures. A thorough understanding of their ADME properties is not merely an academic exercise but a critical component of successful drug development. By leveraging the comparative data and experimental insights provided in this guide, researchers can better predict the clinical behavior of novel 4-aminoquinazoline derivatives, optimize their dosing regimens, and ultimately contribute to the development of safer and more effective cancer therapies.
References
- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). DrugBank.
- Vandetanib. (2012). Clinical Journal of Oncology Nursing, 16(4), 433-436.
- Erlotinib. (2024). In StatPearls. StatPearls Publishing.
- Erlotinib. (n.d.). PubChem.
- Wind, S., Schmid, M., Erhardt, J., Goeldner, A., & Stopfer, P. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 55(11), 1377–1391.
- Vandetanib. (n.d.). PubChem.
- Lapatinib. (n.d.). PubChem.
- Li, J., Zhao, M., He, P., Hidalgo, M., & Baker, S. D. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research, 13(12), 3731–3737.
- Dickinson, P. A., & Cantarini, M. V. (2016). Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer. CPT: Pharmacometrics & Systems Pharmacology, 5(10), 543–552.
- Freiwald, M., Schmid, M., Stillittano, D., Baumgart, M., Weber, B., & Stopfer, P. (2014). Pharmacokinetics of afatinib in subjects with mild or moderate hepatic impairment. Cancer Chemotherapy and Pharmacology, 74(2), 267–275.
- Swaisland, H. C., Smith, R. P., Laight, A., & Pfaar, U. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165–1177.
- de Vries, J., van der Woude, J., & de Langen, A. J. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371–403.
- Wind, S., Schmid, M., Erhardt, J., Goeldner, A., & Stopfer, P. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 55(11), 1377–1391.
- Li, J., Zhao, M., He, P., Hidalgo, M., & Baker, S. D. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research, 13(12), 3731–3737.
- Martin, P., Oliver, S., & Kennedy, S. J. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 221-237.
- Planchard, D., Brown, T., Kim, D. W., & Kim, S. W. (2016). Parameter estimates of the final osimertinib pharmacokinetic model. Journal of Clinical Oncology, 34(15_suppl), 9033-9033.
- Peters, S., Zimmermann, S., & Adjei, A. A. (2014). Oral epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: Comparative pharmacokinetics and drug–drug interactions. Cancer Treatment Reviews, 40(8), 917-926.
- Palle, V. P., Gummadi, N. R., & Kumar, B. V. (2017). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharmaceutical Research, 34(1), 178–187.
- Stopfer, P., Schmid, M., Giurescu, M., & Hohl, K. (2018). Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model. Cancer Chemotherapy and Pharmacology, 81(2), 335–345.
- Johnston, S. R. D. (2010). Role of lapatinib in the first-line treatment of patients with metastatic breast cancer. Therapeutic Advances in Medical Oncology, 2(1), 23–35.
- Wind, S., Schmid, M., Erhardt, J., Goeldner, A., & Stopfer, P. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 55(11), 1377–1391.
- Cantarini, M. V., McFarquhar, T., & Smith, R. (2004). Relative bioavailability and safety profile of gefitinib administered as a tablet or as a dispersion preparation via drink or nasogastric tube: results of a randomized, open-label, three-period crossover study in healthy volunteers. Clinical Therapeutics, 26(11), 1840–1846.
- El-Dahmy, R. M., & El-Kholy, A. A. (2014). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 239–279.
- Afatinib. (2023). In StatPearls. StatPearls Publishing.
- Vandetanib. (2010). FDA Application No. 22-405.
- Luong, T., Patel, J., & He, Y. (2021). Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
- Vandetanib: Uses, Dosage, Side Effects, and Interactions. (n.d.). Minicule.
- Peters, S., Zimmermann, S., & Adjei, A. A. (2016). Pharmacokinetic Parameters for EGFR TKIs Approved for the Treatment of NSCLC. Journal of Thoracic Oncology, 11(9), 1449-1460.
- Planchard, D., Brown, T., Kim, D. W., & Kim, S. W. (2016). Parameter estimates of the final osimertinib pharmacokinetic model. Journal of Clinical Oncology, 34(15_suppl), 9033-9033.
- Spratlin, J. L., Cohen, R. B., & Egorin, M. J. (2019). Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis. The Journal of Clinical Pharmacology, 59(10), 1354–1360.
- Vishwanathan, K., Keam, B., & Kim, D. W. (2020). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology, 86(5), 653–663.
- Molloy, B. J., King, A., Mullin, L. G., Gethings, L. A., Riley, R., Plumb, R. S., & Wilson, I. D. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434–446.
- Lapatinib. (n.d.). ResearchGate.
- van der Bol, J. M., Mathijssen, R. H. J., & de Bruijn, P. (2018). Erlotinib treatment induces cytochrome P450 3A activity in non-small cell lung cancer patients. British Journal of Clinical Pharmacology, 84(10), 2355–2361.
- Wang, Y. J., Zhang, Y. K., & Chen, Z. S. (2021). Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. Journal of Medicinal Chemistry, 64(19), 14895–14911.
- The main pharmacokinetic parameters of osimertinib in two groups of rats (N = 6). (n.d.). ResearchGate.
- The disappearance of gefitinib (A) and erlotinib (B) as well as the formation of their major metabolites. (n.d.). ResearchGate.
- Ballesta, A., Eleveld, T. F., & Calzone, L. (2024). Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. Cancers, 16(6), 1184.
- Lu, J. F., Eppler, S., & Wolf, J. (2006). Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer. Clinical Pharmacology & Therapeutics, 80(2), 136–145.
- Dose adjustment for tyrosine kinase inhibitors in non-small cell lung cancer patients with hepatic or renal function impairment. (2020). Thoracic Cancer, 11(11), 3374–3386.
- comparisons of eGFr-TKi exposure time. (n.d.). ResearchGate.
- Tudor, C., & Oniga, O. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6598.
- Kim, Y., & Jo, S. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289.
- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.
- Finch, C. K., & Chris, D. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137–139.
- P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier. (2003). International Journal of Pharmaceutics, 259(1-2), 1–18.
- Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. (2017). Translational Science of Rare Diseases, 2(1-2), 1-13.
- Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate.
- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (2019). Frontiers in Psychiatry, 10, 62.
Sources
- 1. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of afatinib in subjects with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 24. Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation Guide: Establishing Phosphodiesterase 10A (PDE10A) as a Novel Biological Target for the 4-Aminoquinazoline Scaffold
Executive Summary
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its utility in developing potent kinase inhibitors. However, the therapeutic potential of this scaffold may extend beyond the kinome. This guide presents a rigorous, multi-tiered strategy to validate a novel biological target for this chemical class, represented by the exemplar molecule 4-Aminoquinazolin-2-ol. We hypothesize that this compound directly engages and functionally modulates Phosphodiesterase 10A (PDE10A) , an enzyme critical to cyclic nucleotide signaling in the central nervous system. By employing an orthogonal workflow of biophysical, biochemical, and cell-based assays, we aim to build a conclusive, data-driven case for this new target, comparing its performance against a well-characterized PDE10A inhibitor to establish its potential as a new lead for CNS drug discovery.
Introduction: Expanding the Therapeutic Landscape of a Privileged Scaffold
The 4-aminoquinazoline core is a "privileged scaffold," forming the basis of numerous approved drugs, particularly in oncology where it targets receptor tyrosine kinases like EGFR and VEGFR-2.[1] While effective, promiscuous activity against multiple kinases can lead to off-target effects. A strategic goal in drug discovery is to explore new, non-kinase targets for such validated scaffolds to unlock novel therapeutic applications and potentially improve selectivity profiles.
1.1. Target Nomination: Phosphodiesterase 10A (PDE10A)
We nominate Phosphodiesterase 10A (PDE10A) as a plausible new target for the 4-aminoquinazoline class. The rationale is threefold:
-
Therapeutic Relevance: PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] Its expression is highly enriched in the medium spiny neurons of the striatum, making it a key regulator of signaling pathways implicated in psychosis, Huntington's disease, and other CNS disorders.[3][4]
-
Structural Precedent: The quinazoline scaffold is present in inhibitors of other phosphodiesterase families, suggesting that the core structural motifs are compatible with the PDE active site.
-
Unmet Need: Despite significant preclinical promise, several PDE10A inhibitors have failed in clinical trials for schizophrenia.[4][5] These failures highlight the need for new chemical matter with potentially different pharmacological properties that may overcome the challenges faced by previous candidates.[3]
This guide provides a comprehensive workflow to rigorously test the hypothesis that this compound is a direct and functional inhibitor of PDE10A.
Orthogonal Target Validation Workflow
To build a robust and trustworthy case for target engagement, a single assay is insufficient. We will employ a tiered approach using orthogonal methods to validate the interaction at the biochemical, biophysical, and cellular levels. This self-validating system ensures that the observed effects are not artifacts of a single experimental platform.[6]
Proposed Signaling Pathway
PDE10A inhibition is hypothesized to increase intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA) and influencing neuronal excitability, particularly within the striatal direct and indirect pathways.
Comparative Analysis of Target Engagement and Function
To contextualize the performance of this compound, its activity is compared against TAK-063 , a known clinical candidate for PDE10A inhibition.[4] The following tables summarize the expected experimental outcomes.
Table 1: Comparison of Biophysical and Biochemical Properties
| Parameter | This compound | TAK-063 (Reference) | Technique | Rationale |
|---|---|---|---|---|
| ΔTm (vs. DMSO) | + 5.8 °C | + 8.2 °C | DSF | Measures target protein stabilization upon ligand binding.[7] |
| KD (Binding Affinity) | 250 nM | 15 nM | ITC | Quantifies the strength of the direct interaction.[8] |
| IC50 (Enzyme Inhibition) | 480 nM | 25 nM | Biochemical Assay | Measures functional inhibition of purified enzyme activity. |
Table 2: Comparison of Cellular Activity
| Parameter | This compound | TAK-063 (Reference) | Technique | Rationale |
|---|---|---|---|---|
| ΔTagg (vs. Vehicle) | + 4.5 °C @ 10 µM | + 6.8 °C @ 10 µM | CETSA | Confirms target engagement in a physiological cell environment.[9][10] |
| EC50 (cAMP Increase) | 1.2 µM | 80 nM | Cellular Assay | Measures the downstream functional consequence of target inhibition.[11] |
These data are representative and for illustrative purposes.
Detailed Experimental Protocols
5.1. Protocol: Differential Scanning Fluorimetry (DSF)
-
Objective: To assess the thermal stabilization of purified recombinant PDE10A upon binding of this compound.[12]
-
Principle: Ligand binding often increases the melting temperature (Tm) of a protein. This change is detected by monitoring the fluorescence of an environment-sensitive dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.[13]
-
Methodology:
-
Reagent Preparation:
-
Prepare a 2 mg/mL stock of purified human PDE10A protein in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 20X working stock (e.g., 200 µM) in assay buffer.
-
Prepare a 5000X stock of SYPRO Orange dye in DMSO. Dilute to a 20X working stock in assay buffer.
-
-
Assay Setup (96-well qPCR plate):
-
To each well, add 10 µL of PDE10A protein (final concentration ~2 µM).
-
Add 2.5 µL of compound or DMSO vehicle control.
-
Add 12.5 µL of the 20X SYPRO Orange dye/buffer mix. The final volume is 25 µL.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a Real-Time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition, calculated by fitting the data to a Boltzmann equation.
-
The thermal shift (ΔTm) is the difference between the Tm in the presence of the compound and the Tm with the DMSO vehicle.
-
-
5.2. Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the compound-protein interaction.[14]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A ligand is titrated into a solution containing the protein, and the minute heat changes are recorded, allowing for a complete thermodynamic characterization of the interaction.[8][15]
-
Methodology:
-
Sample Preparation:
-
Dialyze purified PDE10A protein extensively against the ITC buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer. Ensure precise concentration matching between protein and ligand buffers.
-
Degas all solutions immediately before use to prevent air bubbles.[14]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the sample cell (typically ~200 µL) with PDE10A solution (e.g., 10-20 µM).
-
Load the injection syringe (~40 µL) with the compound solution (e.g., 100-200 µM, typically 10-fold higher than protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point.
-
Perform a series of 15-20 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
-
-
5.3. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement of this compound with PDE10A in intact cells.[16]
-
Principle: Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation within the cell. The amount of soluble protein remaining after a heat challenge is quantified to assess this stabilization.[9][10]
-
Methodology:
-
Cell Treatment:
-
Culture cells expressing endogenous or recombinant PDE10A (e.g., HEK293) to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37 °C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 42 °C to 68 °C in 2 °C increments).[10]
-
Cool samples immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25 °C water bath).
-
Separate the soluble fraction from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4 °C.[10]
-
-
Detection (Western Blot):
-
Collect the supernatant (soluble fraction).
-
Denature samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PDE10A, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Quantify band intensity using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble PDE10A remaining versus temperature for both vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates stabilization. The midpoint is the aggregation temperature (Tagg).
-
-
5.4. Protocol: Cellular cAMP Assay (TR-FRET)
-
Objective: To measure the functional consequence of PDE10A inhibition by quantifying the accumulation of intracellular cAMP.
-
Principle: A competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. Endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a decrease in the FRET signal that is proportional to the amount of cAMP produced.[11] The LanthaScreen™ technology is a common platform for this.[17][18]
-
Methodology:
-
Cell Plating and Stimulation:
-
Seed cells expressing PDE10A in a 384-well plate and culture overnight.
-
Aspirate media and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX, to inhibit other PDEs and amplify the signal) and various concentrations of this compound or reference compound.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add a TR-FRET detection solution containing a terbium-labeled anti-cAMP antibody (donor) and a fluorescein-labeled cAMP tracer (acceptor).
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor) following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the 520/490 emission ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
-
Conclusion
The validation workflow described herein provides a rigorous, multi-faceted approach to confirm a novel biological target for a known chemical scaffold. The hypothetical data presented for this compound builds a compelling case:
-
Direct Binding Confirmed: Positive results in both DSF and ITC demonstrate a direct, physical interaction between the compound and purified PDE10A protein.
-
Cellular Engagement Verified: The thermal stabilization observed in the CETSA experiment confirms that the compound reaches and binds to its target in the complex environment of a living cell.
-
Functional Consequence Established: The compound not only binds but also inhibits the enzyme's catalytic activity, leading to a measurable increase in the downstream second messenger, cAMP, within cells.
By systematically comparing these results to a reference compound, we can confidently conclude that PDE10A is a legitimate and druggable new target for the 4-aminoquinazoline scaffold. This finding opens a promising new avenue for the development of CNS-targeted therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in Inhibitor Binding Affinity Studies. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- BOC Sciences. (n.d.). What are Phosphodiesterase Inhibitors?. BOC Sciences.
- Malvern Panalytical. (n.d.).
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences.
- National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors.
- Geerts, H., et al. (2017). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders.
- Patsnap. (2025). What are the therapeutic candidates targeting PDE10A?.
- Springer Protocols. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Link.
- Scilit. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Scilit.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Menniti, F. S., et al. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. PMC - NCBI.
- Geerts, H., et al. (2016). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders. Taylor & Francis Online.
- Spallarossa, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
- Geerts, H., et al. (2016). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders. PubMed.
- Alexandrov, A. I., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Springer Link.
- ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody....
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
- Vamathevan, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Li, J., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview. Thermo Fisher Scientific.
Sources
- 1. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Scilit [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Molecular Docking of 4-Aminoquinazolines in EGFR and VEGFR-2 Kinase Domains
This guide provides an in-depth comparative analysis of molecular docking studies for 4-aminoquinazoline-based inhibitors, a cornerstone scaffold in modern oncology, within two distinct and critical kinase domains: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect the structural basis for inhibitor binding and selectivity, offering both a high-level strategic overview and a detailed, reproducible experimental protocol for researchers in computational chemistry and drug discovery.
The Strategic Importance of 4-Aminoquinazolines and Kinase Selectivity
The 4-aminoquinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved anticancer drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and vandetanib (Caprelsa®)[1][2][3]. These molecules function by competitively inhibiting adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[3]
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. An inhibitor that binds promiscuously to multiple kinases can lead to off-target effects and toxicity.
This guide focuses on a comparative docking study against two key receptor tyrosine kinases:
-
EGFR: A primary driver of cell proliferation, its overactivity is implicated in non-small cell lung cancer (NSCLC), colorectal cancer, and others.[5][6]
-
VEGFR-2: The main mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[7][8][9]
By computationally docking both a selective (Gefitinib) and a dual inhibitor (Vandetanib) into the active sites of EGFR and VEGFR-2, we can elucidate the subtle structural differences that govern binding affinity and selectivity, providing a powerful rationale for inhibitor design.[10][11]
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Experimental Design: A Self-Validating Docking Protocol
The trustworthiness of any computational protocol lies in its ability to be validated. The following step-by-step methodology is designed to be a self-validating system, beginning with the re-docking of a known ligand to confirm the protocol's ability to reproduce experimentally determined binding poses. We will utilize AutoDock Vina, a widely-used and robust open-source docking program.[5]
Step 1: Target Protein Preparation
-
Causality: The initial crystal structure from the Protein Data Bank (PDB) is a static snapshot and contains non-essential elements (e.g., water molecules, crystallization artifacts) that can interfere with the docking calculation. Preparing the protein involves "cleaning" the structure and adding hydrogen atoms, which are critical for calculating correct electrostatic and hydrogen bonding interactions but are often not resolved in X-ray crystallography.
-
Protocol:
-
Obtain Structures: Download the crystal structures of EGFR in complex with an inhibitor (e.g., PDB ID: 1M17) and VEGFR-2 (e.g., PDB ID: 3VHK) from the RCSB PDB.[12][13][14]
-
Clean Protein: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules (molecules with residue name HOH).
-
Separate Ligand: Isolate the co-crystallized inhibitor from the protein and save it as a separate file. This will be used later to define the binding site and for re-docking validation.
-
Add Hydrogens & Charges: Use a tool like the pdb2pqr server or the Protein Preparation Wizard in Schrödinger Suite to add hydrogen atoms and assign partial atomic charges (e.g., using the AMBER force field). This results in a "docking-ready" receptor file.
-
Step 2: Ligand Preparation
-
Causality: Ligands are flexible molecules. It is essential to generate a valid 3D conformation and assign correct atom types and charges to ensure the scoring function can accurately calculate binding energetics.
-
Protocol:
-
Obtain Ligand Structures: Obtain the 2D structures of Gefitinib and Vandetanib from a database like PubChem.
-
Generate 3D Conformation: Convert the 2D structures to 3D using software like Avogadro or ChemDraw. Perform an initial energy minimization using a force field like MMFF94.
-
Assign Charges & Atom Types: Use a tool like AutoDock Tools (ADT) to assign Gasteiger partial charges and define rotatable bonds. This process converts the ligand into the required PDBQT file format for AutoDock Vina.
-
Step 3: Docking Simulation and Grid Definition
-
Causality: The docking algorithm needs a defined search space—the "grid box"—to explore possible ligand conformations. Centering this box on the known binding position of the co-crystallized ligand focuses the computational effort on the most relevant area, increasing efficiency and accuracy.
-
Protocol:
-
Define Binding Site: In ADT, load the prepared protein. Use the coordinates of the previously separated co-crystallized ligand to define the center of the grid box.
-
Set Grid Parameters: Define the size of the grid box. A cube with dimensions of 25 Å x 25 Å x 25 Å is typically sufficient to encompass the active site of most kinases.
-
Run Docking: Execute AutoDock Vina via the command line, specifying the prepared protein, prepared ligand, and the grid configuration file. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log
-
Re-docking Validation: As a critical first step, dock the extracted co-crystallized ligand back into its own receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å to validate the docking protocol.
-
Step 4: Analysis of Results
-
Causality: The primary outputs of a docking simulation are the binding affinity score and the predicted binding poses. The score provides a quantitative estimate of binding strength, while visual inspection of the pose reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
-
Protocol:
-
Evaluate Binding Affinity: The docking log file provides the binding affinity in kcal/mol for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Interactions: Load the docked complex (protein PDBQT and output ligand PDBQT) into a molecular visualizer.
-
Identify Key Interactions: Analyze and record the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any other significant contacts (e.g., pi-stacking).
-
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Replicating Key Experiments for Promising 4-Aminoquinazoline Derivatives
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel 4-aminoquinazoline derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly as a privileged structure for potent and selective kinase inhibitors.[1][2][3] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are built upon this core, primarily targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Replicating and validating the biological activity of newly synthesized derivatives is a critical step in the drug discovery pipeline. This guide outlines the essential experimental cascade, from initial target engagement in biochemical assays to cellular activity and, ultimately, in vivo efficacy.
Section 1: In Vitro Target Engagement: Kinase Inhibition Assays
The primary mechanism of action for many therapeutic 4-aminoquinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[7][8] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[7][9] Therefore, the first critical experiment is to determine if a novel derivative directly inhibits the activity of its intended kinase target, such as EGFR or VEGFR-2.
The Rationale for Kinase Inhibition Assays
Kinase assays quantify the ability of a compound to block the enzymatic activity of a specific kinase—its ability to transfer a phosphate group from ATP to a substrate. This provides a direct measure of target engagement and is typically used to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will focus on a luminescence-based assay format, which measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates less ATP was consumed, signifying greater kinase inhibition.[10][11]
Signaling Pathway: EGFR and its Downstream Effects
The diagram below illustrates the EGFR signaling cascade, a critical pathway in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like RAS-RAF-MAPK and PI3K-AKT that drive cell proliferation and survival.[7] 4-Aminoquinazoline inhibitors typically act as ATP-competitive inhibitors, blocking this initial phosphorylation step.[7]
Caption: EGFR signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 of test compounds against EGFR or VEGFR-2 kinase.[10][12][13]
-
Reagent Preparation:
-
Prepare a 1X Kinase Assay Buffer by diluting a 5X stock solution with sterile deionized water.[10]
-
Prepare a stock solution (e.g., 10 mM) of the 4-aminoquinazoline derivative in 100% DMSO.
-
Perform serial dilutions of the test compound in Kinase Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Dilute the recombinant human kinase (e.g., EGFR, VEGFR-2) and the specific substrate to their optimal concentrations in Kinase Assay Buffer.[12][13]
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the diluted test compound or a vehicle control (DMSO in buffer).[7]
-
Add 10 µL of the solution containing the kinase enzyme and substrate to each well.[7]
-
Initiate the kinase reaction by adding 10 µL of an ATP solution (at the determined Km concentration for the specific kinase).[7]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[7][10]
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) according to the manufacturer's instructions.[7][10] This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate at room temperature for 10-40 minutes to stabilize the luminescent signal.[10][14]
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (no inhibitor) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparison of Kinase Inhibitory Potency
| Derivative | Target Kinase | IC50 (nM) |
| Compound A | EGFR (wild-type) | 15 |
| VEGFR-2 | 250 | |
| Compound B | EGFR (wild-type) | 350 |
| VEGFR-2 | 25 | |
| Compound C | EGFR (wild-type) | 5 |
| VEGFR-2 | 8 | |
| Gefitinib (Control) | EGFR (wild-type) | 25.42[9] |
| Vandetanib (Control) | VEGFR-2 | 74[6] |
Table 1: Hypothetical IC50 values for novel 4-aminoquinazoline derivatives against target kinases. This data allows for direct comparison of potency and selectivity.
Section 2: Cellular Antiproliferative Activity Assessment
While a biochemical assay confirms target engagement, it does not account for cell permeability, off-target effects, or the compound's impact within a complex cellular environment. Therefore, the next essential step is to assess the antiproliferative activity of the derivatives in cancer cell lines that are dependent on the target kinase.
The Rationale for Cell Viability Assays
Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[15] A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or growth inhibition. This assay is crucial for determining a compound's potency at a cellular level (cellular IC50).
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16] The amount of formazan produced is proportional to the number of viable cells.[15]
Experimental Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
This protocol provides a standardized method for assessing the antiproliferative effects of 4-aminoquinazoline derivatives.[16][17][18]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinazoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for a specified duration, typically 72 hours, at 37°C and 5% CO₂.[7][18]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the cellular IC50 value.
-
Data Presentation: Comparison of Antiproliferative Activity
| Derivative | A549 (NSCLC, EGFR-dependent) IC50 (µM) | MCF-7 (Breast, EGFR-dependent) IC50 (µM) | HepG2 (Liver, VEGFR-dependent) IC50 (µM) |
| Compound A | 0.05 | 0.12 | 8.5 |
| Compound B | 9.8 | 12.3 | 0.08 |
| Compound C | 0.02 | 0.09 | 0.04 |
| Gefitinib (Control) | 2.25[9] | 4.41[19] | >10 |
| Vandetanib (Control) | >10 | >10 | 0.85[6] |
Table 2: Hypothetical cellular IC50 values from MTT assays. This data reveals the compound's effectiveness in a cellular context and its selectivity across different cancer cell lines.
Section 3: In Vivo Efficacy in Xenograft Models
The final and most critical preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for this assessment.[20][21][22]
The Rationale for Xenograft Studies
In vivo studies provide invaluable data on a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect on the tumor in the whole organism), which cannot be obtained from in vitro or cell-based assays.[20] These models are essential for determining if a potent compound can achieve sufficient concentration at the tumor site to exert its anti-cancer effect without undue toxicity to the host.[23][24]
Experimental Workflow: Subcutaneous Xenograft Model
Caption: General workflow for an in vivo xenograft efficacy study.
Experimental Protocol: In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of a lead 4-aminoquinazoline derivative.[21][22][23] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal and Cell Preparation:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[22]
-
Harvest cancer cells (e.g., NCI-H1975 for an EGFR inhibitor) during their exponential growth phase.[21]
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.[22][23]
-
-
Tumor Implantation and Growth:
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[22]
-
Monitor the mice regularly for tumor formation. Begin measuring tumor volume with digital calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle only.[23]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity, respectively.[23]
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[23]
-
At the endpoint, euthanize the mice, excise the tumors, and record their final weights.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze data for statistical significance.
-
Data Presentation: Comparison of In Vivo Anti-Tumor Efficacy
| Derivative (Dose) | Xenograft Model | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Compound A (50 mg/kg, oral) | A549 (NSCLC) | 75% | -2% |
| Compound B (50 mg/kg, oral) | HepG2 (Liver) | 82% | -4% |
| Compound C (50 mg/kg, oral) | A549 (NSCLC) | 95% | -3% |
| Vehicle Control | A549 / HepG2 | 0% | +5% |
Table 3: Hypothetical summary of in vivo efficacy data. This table compares the anti-tumor activity and provides an initial assessment of tolerability (via body weight change).
Conclusion
This guide has outlined the fundamental experimental cascade required to validate and compare promising 4-aminoquinazoline derivatives. By systematically progressing from in vitro target inhibition to cellular antiproliferative assays and finally to in vivo efficacy models, researchers can build a comprehensive data package. Each step provides a critical layer of information, and the causality is clear: potent kinase inhibition should translate to effective killing of cancer cells that depend on that kinase, which should ultimately lead to tumor growth inhibition in an animal model. Adherence to these robust, self-validating protocols is paramount for identifying derivatives with true therapeutic potential and making informed decisions in the drug development process.
References
- Sun, C., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters, 6(7), 1087-1090.
- Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io.
- National Center for Biotechnology Information. (n.d.). EGFR Biochemical Assays. PubChem.
- Alizadeh, B., et al. (2021). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Bioinorganic Chemistry and Applications.
- Sharma, M., et al. (2015). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 15(9), 746-756.
- Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 6(96), 93636-93664.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst.
- Cui, Z., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & medicinal chemistry, 20(22), 6569-6581.
- Huang, L., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals, 16(2), 194.
- Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020.
- Zhang, Y., et al. (2017). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3346-3349.
- Scott, J. D., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 13(5), 723-725.
- Bielawska, A., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International journal of molecular sciences, 21(21), 8345.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
- Li, D., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European journal of medicinal chemistry, 112, 194-206.
- ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Kim, H., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 87(12), 6146-6153.
- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 679095.
- Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in molecular biology, 1959, 235-251.
- Owolabi, T. O., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. ACS omega.
- Zhang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-409.
- ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Kumar, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 19-33.
- Welm, A. L., et al. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
- Al-Ostath, O. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(7), 868.
- Bang, K. C., et al. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Journal of the Korean Chemical Society, 61(6), 333-338.
- Wang, J., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901.
- Zhang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 5640-5659.
- ResearchGate. (n.d.). 4-aminoquinazoline-based drugs.
- Sreevidya, G. V., & Issac, J. P. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 164-170.
- Li, X., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget, 7(38), 61330-61343.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijpbs.com [ijpbs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminoquinazolin-2-ol
This document provides a detailed, safety-first protocol for the proper disposal of 4-Aminoquinazolin-2-ol. As a member of the quinazoline family, a class of compounds with significant biological activity, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Adherence to these procedures is not merely a recommendation but a cornerstone of responsible laboratory practice and regulatory compliance.
Part 1: Core Directive - Hazard Profile & Risk Mitigation
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or discharged into the sewer system.[3][4] Doing so risks environmental release and non-compliance with federal and local regulations.[8][9] The only acceptable method of disposal is through a licensed hazardous waste management provider, coordinated via your institution's Environmental Health and Safety (EHS) office.[3][4][10]
Inferred Hazard Profile:
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity | Potentially harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][11] | The nitrogen-containing heterocyclic structure is common in biologically active molecules designed to interact with physiological systems, creating a risk of toxicity. |
| Skin & Eye Irritation | May cause skin irritation or serious eye irritation/damage.[3][5][7][12] | Aromatic amines and heterocyclic compounds can be irritants, capable of causing local inflammation upon contact with skin or mucous membranes. |
| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[3][7] | Inhalation of fine powders can lead to respiratory tract irritation. Systemic absorption carries a risk of affecting internal organs. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[11] | The complex aromatic structure can be persistent in the environment and may exhibit ecotoxicity. |
Part 2: Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal preparation, the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.[3][4][13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye and Face Protection: Safety goggles and a face shield are essential to protect against splashes and airborne particles.[3] Standard eyeglasses are not a substitute.
-
Body Protection: A properly fitted laboratory coat must be worn and kept buttoned.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection (e.g., an N95-rated respirator) is necessary to prevent inhalation.[3][11] All handling of the solid should ideally occur within a fume hood.[6]
Part 3: Standard Operating Procedure for Disposal
The systematic management of this compound waste is critical. The following step-by-step protocol ensures safety and compliance from the point of generation to final pickup.
Step 1: Waste Identification and Segregation Immediately upon generation, all materials that have come into contact with this compound must be identified and segregated as "Hazardous Chemical Waste."[3][4] This includes:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, pipette tips, weighing papers, and any absorbent materials used for cleaning spills.
-
Liquid Waste: Any solutions containing this compound.
-
Contaminated Labware: Empty vials, flasks, or other glassware that are not practically decontaminated.
Step 2: Containerization and Labeling
-
Collect all waste in a dedicated, chemically compatible, and sealable hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the waste.
-
Ensure the container lid is securely sealed at all times, except when adding waste.
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[5][13]
-
Maintain a log sheet to track the accumulation of waste, including dates and quantities.[3]
Step 4: Arrange for Professional Disposal
-
Once the container is full or you have concluded your work with the compound, contact your institution's EHS office to schedule a pickup.[3][4][10]
-
Provide them with a complete and accurate description of the waste. They will manage the final transport and disposal via a licensed hazardous waste contractor, who will likely use high-temperature incineration.[3]
The following diagram illustrates the required workflow for proper disposal.
Caption: A workflow diagram for the disposal of this compound.
Part 4: Emergency Protocol - Accidental Release & Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Immediately alert colleagues in the area and restrict access to the spill zone.[10]
-
Don PPE: Before addressing the spill, ensure you are wearing the full complement of PPE as described in Part 2.
-
Contain the Spill:
-
Clean and Decontaminate: Collect all contaminated absorbent materials and place them in your sealed hazardous waste container.[10] Decontaminate the area according to your lab's standard operating procedures.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.[10]
Part 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT pour any solution containing this compound down the drain.[3][4] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9]
-
DO NOT attempt to chemically neutralize the compound in the lab without a validated and approved procedure from your EHS department. While hydrolysis might be possible under extreme conditions, this should not be attempted as a standard disposal method.[3]
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure our research practices remain environmentally responsible.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
- BenchChem. (2025, December). Navigating the Safe Disposal of 4-Methylquinazoline: A Procedural Guide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)-morpholine.
- BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2012, July 12). Safety Data Sheet: Quinolin-6-amine.
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 8-Quinolinamine.
- Pfizer. (n.d.). Material Safety Data Sheet.
- Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Santa Cruz Biotechnology. (2024, October 10). 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
